Octamethyltrisiloxane
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQXSVUQTKDNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28349-86-2, 42557-10-8 | |
| Record name | Octamethyltrisiloxane homopolymer | |
| Source | CAS Common Chemistry | |
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| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9040710 | |
| Record name | Octamethyltrisiloxane | |
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Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |
| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |
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| Record name | Octamethyltrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Density |
0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |
| Record name | POLYDIMETHYLSILOXANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Density |
Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |
| Record name | POLYDIMETHYLSILOXANES | |
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Vapor Pressure |
3.34 [mmHg] | |
| Record name | Octamethyltrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
107-51-7, 63148-62-9 | |
| Record name | Octamethyltrisiloxane | |
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| Record name | Octamethyltrisiloxane | |
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| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |
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| Record name | Octamethyltrisiloxane | |
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| Record name | Octamethyltrisiloxane | |
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| Record name | Siloxanes and Silicones, di-Me | |
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| Record name | Polydimethylsiloxane | |
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| Record name | TRISILOXANE | |
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| Record name | POLYDIMETHYLSILOXANES | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of Octamethyltrisiloxane
Foreword: The Analytical Imperative of a Core Siloxane
Octamethyltrisiloxane (MDM or L3), with the chemical formula C8H24O2Si3, is a fundamental linear siloxane oligomer.[1][2] Its unique physicochemical properties—such as high thermal stability, low surface tension, and a hydrophobic nature—make it an indispensable ingredient in a vast array of applications, from personal care products and cosmetics to industrial lubricants, sealants, and advanced polymer synthesis.[3][4][5][6][7] For researchers, scientists, and drug development professionals, a precise understanding of its chemical structure is not merely academic; it is the bedrock upon which product performance, safety, and regulatory compliance are built. An impurity profile, degradation pathway, or formulation stability can only be understood through rigorous structural elucidation.
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a senior scientist tasked with comprehensively characterizing this molecule. We will begin with its fundamental architecture and then proceed through the primary analytical methodologies, explaining not just the how but the critical why behind each experimental choice. The protocols herein are designed to be self-validating, ensuring that the data you generate is both accurate and trustworthy.
Part 1: The Molecular Architecture of this compound
This compound is an organosiloxane consisting of a three-silicon atom backbone linked by two oxygen atoms, with all remaining valencies on the silicon atoms saturated by methyl groups.[1][2] Its IUPAC name is dimethyl-bis(trimethylsilyloxy)silane, which perfectly describes its structure: a central dimethylsilane unit [-Si(CH₃)₂-] flanked by two trimethylsilyloxy [(CH₃)₃SiO-] groups.[1]
This linear structure is key to its properties. The Si-O-Si backbone provides flexibility and thermal stability, while the outward-facing methyl groups create a non-polar, low-energy surface responsible for its lubricity and hydrophobicity.
Key Physicochemical Properties
A foundational analysis begins with verifying the basic physical and chemical properties of the sample against established literature values.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₄O₂Si₃ | [1][8][9] |
| Molecular Weight | 236.53 g/mol | [1][8][10] |
| CAS Number | 107-51-7 | [1][8][9] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Boiling Point | 153 °C (at 760 mmHg) | [9][11] |
| Melting Point | -82 °C | [6][11] |
| Density | ~0.82 g/mL at 25 °C | [6][11] |
| Refractive Index | ~1.384 (n20/D) |
Visualizing the Structure
A simple DOT graph illustrates the connectivity of the atoms within the this compound molecule.
Caption: Molecular structure of this compound.
Part 2: Spectroscopic and Chromatographic Characterization
No single technique can fully confirm a chemical structure. A multi-faceted approach, triangulating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Gas Chromatography (GC), and Vibrational Spectroscopy (IR/Raman), provides an unassailable confirmation of identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton Fingerprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organosilicon compounds. For this compound, ¹H NMR is particularly informative due to the molecule's high degree of symmetry.
Causality Behind the Expected Spectrum: The molecule possesses two distinct proton environments:
-
Terminal Methyl Protons: The 18 protons on the two equivalent trimethylsilyl (-Si(CH₃)₃) groups.
-
Central Methyl Protons: The 6 protons on the central dimethylsilyl (-Si(CH₃)₂-) group.
Therefore, a high-resolution ¹H NMR spectrum is expected to show two sharp singlets with an integration ratio of 18:6, which simplifies to 3:1. The chemical shifts are very close to 0 ppm due to the electropositive nature of silicon.
-
Signal A (Terminal -CH₃): ~0.09 ppm (18H, singlet)[12]
-
Signal B (Central -CH₃): ~0.02 ppm (6H, singlet)[12]
Caption: Assignment of ¹H NMR signals to proton environments.
-
Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Rationale: CDCl₃ is a standard solvent that provides a clean spectral window in the region of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). Rationale: TMS provides a sharp, universally recognized reference point for the chemical shift scale.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Acquisition Temperature: 298 K.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16. Rationale: Sufficient for good signal-to-noise for a neat sample.
-
Relaxation Delay (d1): 5 seconds. Rationale: Ensures full relaxation of protons for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the two observed singlets and normalize the values to determine their ratio.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the molecular weight of the parent molecule and a fragmentation pattern that serves as a structural fingerprint. When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for both identification and quantification.
Causality Behind the Fragmentation: Under electron ionization (EI), the this compound molecule (M) is ionized to a molecular ion (M⁺•). This high-energy ion is unstable and fragments in predictable ways. For siloxanes, the most common fragmentation pathway is the loss of a methyl radical (•CH₃).
-
Molecular Ion (M⁺•): A peak should be observable at m/z 236, corresponding to the molecular weight.[1]
-
Base Peak ([M-15]⁺): The most intense peak (base peak) is typically observed at m/z 221, corresponding to the loss of one methyl group ([M-CH₃]⁺).[13] Rationale: The resulting cation is stabilized by the electron-donating silicon atom.
-
Other Key Fragments:
-
m/z 73: A very common and diagnostic peak for trimethylsilyl-containing compounds, corresponding to the [(CH₃)₃Si]⁺ cation.[14]
-
m/z 147: Corresponds to the [(CH₃)₃Si-O-Si(CH₃)₂]⁺ fragment.
-
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An In-depth Technical Guide to the Thermodynamic Properties of Octamethyltrisiloxane
This guide provides a comprehensive overview of the essential thermodynamic properties of octamethyltrisiloxane (MDM or M₂D), a linear siloxane of significant interest in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical behavior of this compound. The information herein is synthesized from critically evaluated data from reputable sources, providing a foundation for modeling, process design, and formulation development.
Introduction to this compound
This compound, with the chemical formula C₈H₂₄O₂Si₃, is a colorless and odorless liquid at ambient conditions[1]. It belongs to the family of polydimethylsiloxanes (PDMS) and is characterized by its low surface tension, high thermal stability, and excellent lubricity[2]. These properties make it a valuable component in a wide array of applications, including as a solvent, a component in cosmetics and personal care products, an industrial lubricant, and a dielectric fluid[2][3]. A precise understanding of its thermodynamic properties is paramount for optimizing its use and ensuring process safety and efficiency.
Key Thermodynamic and Physical Properties
The fundamental physical and thermodynamic characteristics of this compound are summarized in the table below. These values are crucial for a wide range of calculations in process engineering and materials science.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₄O₂Si₃ | [1][4] |
| Molecular Weight | 236.53 g/mol | [3][5] |
| CAS Number | 107-51-7 | [1][4][5] |
| Appearance | Colorless liquid | [1][2] |
| Melting Point | -82 °C (191.15 K) | [3][6] |
| Normal Boiling Point | 153 °C (426.15 K) | [3][6] |
| Flash Point | 29 °C (302.15 K) | [7] |
| Density (at 25°C) | 0.82 g/mL | [3][6] |
| Refractive Index (at 20°C) | 1.384 | [3][6] |
Vapor Pressure and Enthalpy of Vaporization
The vapor pressure of a liquid is a critical parameter for understanding its volatility and for the design of distillation and evaporation processes. The enthalpy of vaporization (ΔHvap) represents the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.
Vapor Pressure Data
The vapor pressure of this compound has been reported as:
These values indicate a moderate volatility at room temperature.
Enthalpy of Vaporization
The NIST Chemistry WebBook provides the following data for the enthalpy of vaporization of this compound[5][9]:
| Enthalpy of Vaporization (kJ/mol) | Temperature (K) | Method | Reference |
| 43.2 | 361 | Ebulliometric (EB) | Flaningam, 1986 |
| 40.2 | 381 | Not specified | Skorokhodov, Ditsent, et al., 1971 |
The temperature dependence of the enthalpy of vaporization is evident from these data points.
Experimental Determination of Vapor Pressure and Enthalpy of Vaporization
A common and accurate method for determining the vapor pressure of a liquid is the ebulliometric method. This technique involves measuring the boiling point of the liquid at different externally controlled pressures. The relationship between vapor pressure and temperature can then be described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can be calculated.
Caption: General workflow for the determination of heat capacity using Differential Scanning Calorimetry (DSC).
Transport Properties: Viscosity and Thermal Conductivity
Transport properties govern the movement of momentum and heat within a substance and are essential for fluid dynamics and heat transfer modeling.
Viscosity
The kinematic viscosity of this compound is reported to be 1 cSt at 20°C.[8] The dynamic viscosity is 0.834444 cP at 25°C.[4]
Thermal Conductivity
The NIST/TRC Web Thermo Tables provide critically evaluated data for the thermal conductivity of this compound over a range of temperatures and pressures for both liquid and gas phases.[10] A specific value for the thermal conductivity at 25 °C is 0.104169 W/(m·K).[4]
Experimental Determination of Transport Properties
The viscosity of liquids can be determined using various types of viscometers, such as capillary viscometers or rotational viscometers. For thermal conductivity, the transient hot-wire method is a common and accurate technique. This method involves measuring the temperature rise of a thin wire immersed in the fluid as a function of time after a step-change in heating power.
Phase Transitions and Critical Properties
Understanding the phase behavior of a substance is fundamental to many chemical processes.
Phase Transition Data
While specific data on the solid-liquid phase transition enthalpy for this compound was not found in the initial search, a study on octamethylcyclotetrasiloxane (a related cyclic siloxane) detailed the investigation of its phase transitions using X-ray diffraction and thermochemistry.[11] This highlights the experimental approaches that can be applied to study the phase behavior of siloxanes.
Critical Properties
The critical point of a substance is the temperature and pressure at which the liquid and gas phases become indistinguishable. These properties are crucial for processes involving supercritical fluids.
| Property | Value | Source |
| Critical Temperature (Tc) | 292.211 °C (565.361 K) | [4] |
| Critical Pressure (Pc) | 14.375 bar | [4] |
| Critical Volume (Vc) | 0.881834 m³/kmol | [4] |
Conclusion
This technical guide has provided a detailed overview of the key thermodynamic properties of this compound, supported by data from established scientific sources. The presented information on vapor pressure, enthalpy of vaporization, heat capacity, transport properties, and critical parameters is essential for professionals working with this versatile siloxane. The inclusion of experimental methodologies offers insight into the generation of such data and underscores the importance of rigorous experimental work in physical chemistry. For more detailed, temperature- and pressure-dependent data, consulting the referenced NIST databases is highly recommended.
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Octamethyltrisiloxane (CAS 107-51-7): A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Physicochemical Properties, Toxicological Profile, Environmental Fate, and Research Applications of a Versatile Siloxane
Introduction
Octamethyltrisiloxane, identified by the CAS number 107-51-7, is a linear siloxane compound that serves as a crucial intermediate and versatile ingredient in a multitude of industrial and scientific applications.[1] Also known as MDM or Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-, its unique physicochemical properties, including low surface tension, high thermal stability, and excellent hydrophobicity, make it a substance of significant interest to researchers, scientists, and professionals in drug development.[2][3] This technical guide provides a comprehensive overview of the core properties of this compound, offering in-depth insights into its chemical and physical characteristics, toxicological and safety data, environmental impact, and practical applications in a research and development context.
Part 1: Core Physicochemical and Molecular Attributes
This compound is a colorless and odorless liquid with a relatively low molecular weight.[1][2] Its defining characteristic is the siloxane backbone (Si-O-Si), which imparts a unique combination of flexibility and stability.
Key Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 107-51-7 | [1] |
| Molecular Formula | C8H24O2Si3 | [1] |
| Molecular Weight | 236.53 g/mol | [1][4] |
| Appearance | Colorless, clear liquid | [1][2] |
| Odor | Odorless | [1] |
| Density | 0.82 g/cm³ (at 25 °C) | [5] |
| Boiling Point | 152-153 °C | [4] |
| Melting Point | -82 to -86 °C | [4] |
| Flash Point | 29 °C | [4][5] |
| Refractive Index | n20/D 1.384 | |
| Vapor Density | >1 (vs air) |
Structural Representation and Isomerism
The molecular structure of this compound consists of a central silicon atom bonded to two oxygen atoms, which are in turn bonded to two trimethylsilyl groups. This linear arrangement is key to its properties.
Caption: Molecular structure of this compound.
Part 2: Toxicological Profile and Safety Considerations
A thorough understanding of the toxicological profile of this compound is paramount for ensuring safe handling and application in research and development settings.
Acute Toxicity
This compound exhibits low acute toxicity. The oral median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg of body weight, and the dermal LD50 is also greater than 2000 mg/kg. The median lethal concentration (LC50) for inhalation in rats is greater than 22,600 mg/m³ for a 4-hour exposure.
Irritation and Sensitization
The substance is not classified as a skin or eye irritant.[1] However, direct contact with the eyes may cause slight, transient irritation.[1] It is also not considered a skin sensitizer.[1]
Repeated Dose Toxicity
In a 28-day repeated dose oral gavage study in rats, increased liver weight was observed at doses of 250 mg/kg bw/day and higher. An inhalation study showed increased serum cholesterol and kidney effects in male rats at all tested doses, while females exhibited increased serum cholesterol at higher concentrations.
Handling and Safety Protocols
Given its classification as a flammable liquid, appropriate safety precautions must be taken.[1][5]
Experimental Protocol: Safe Handling of this compound
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE):
-
Fire Safety:
-
Storage: Store in a cool, well-ventilated area in tightly sealed containers.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Caption: Workflow for the safe handling of this compound.
Part 3: Environmental Fate and Regulatory Status
The environmental behavior of this compound is a subject of ongoing research and regulatory scrutiny.
Persistence and Bioaccumulation
Concerns have been raised regarding the persistence and bioaccumulative potential of some siloxanes. A proposal has been submitted by Norway to classify this compound as a Substance of Very High Concern (SVHC) under REACH due to its very persistent and very bioaccumulative (vPvB) properties.[8] The substance is reported to have a hydrolysis half-life of up to 61 days under certain conditions and is highly adsorptive to organic matter in sediments and soils.[8]
Environmental Distribution
Due to its volatility, a significant portion of this compound released to the environment is expected to partition to the atmosphere.[9] It can also be released to wastewater during the use of personal care products.[9]
Regulatory Landscape
This compound is listed on several international chemical inventories, including the US Toxic Substances Control Act (TSCA) inventory and the Canadian Domestic Substances List (DSL).[1] The potential classification as a vPvB substance under REACH could lead to further regulatory measures to control its use.[8]
Part 4: Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific and pharmaceutical applications.
Solvent and Dispersion Medium
Its low surface tension and non-polar nature make it an effective solvent and dispersing agent for a range of materials. For instance, it has been used as a solvent for the dispersion of styrene and polydimethylsiloxane (PDMS) in the fabrication of advanced materials.
Excipient in Pharmaceutical Formulations
In the pharmaceutical industry, siloxanes are utilized as excipients in topical and transdermal drug delivery systems. The emollient and non-greasy feel of this compound makes it suitable for use in creams, lotions, and ointments, where it can improve the spreadability and aesthetic properties of the formulation.[8]
Component in Medical Devices
Silicone-based materials, for which this compound can be a precursor, are widely used in the manufacturing of medical devices due to their biocompatibility and stability.[10]
Analytical Chemistry
In analytical chemistry, this compound can be analyzed using techniques such as reverse-phase high-performance liquid chromatography (HPLC).[3] This allows for its quantification and the study of its presence in various matrices.
Experimental Protocol: HPLC Analysis of this compound
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used.[3] For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[3]
-
Detection: UV detection or mass spectrometry can be employed.
-
Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent, such as acetonitrile, prior to injection.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.
Conclusion
This compound (CAS 107-51-7) is a multifaceted chemical with a distinct set of properties that make it valuable in scientific research and drug development. Its low toxicity and desirable physical characteristics are balanced by its classification as a flammable liquid and emerging concerns about its environmental persistence. A comprehensive understanding of its physicochemical properties, safety protocols, and regulatory status is essential for its responsible and effective utilization in the laboratory and beyond. As research continues, the full scope of its applications and environmental impact will become even more clearly defined.
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octamethyltrisiloxane molecular weight and formula
An In-Depth Technical Guide to the Molecular Formula and Weight of Octamethyltrisiloxane
Introduction
This compound is a linear organosiloxane compound, a member of the volatile methyl siloxane (VMS) group, distinguished by its silicon-oxygen backbone fully substituted with methyl groups.[1][2] Known chemically as dimethyl-bis(trimethylsilyloxy)silane, it serves as a fundamental chemical intermediate in the synthesis of more complex silicone polymers and finds extensive use across various high-technology sectors.[3][4][5] For researchers and professionals in drug development and materials science, a precise understanding of its molecular characteristics is paramount. Its applications range from being a component in personal care products and cosmetics to serving as an excipient in pharmaceutical formulations and a high-performance lubricant.[1][2][6] This guide provides a detailed examination of its molecular formula and weight, elucidating the methodologies for their determination and their significance in practical applications.
Core Molecular Attributes of this compound
The fundamental properties of this compound are summarized below, providing a quick reference for its key identifiers and quantitative data.
| Identifier | Value | Source(s) |
| IUPAC Name | dimethyl-bis(trimethylsilyloxy)silane | [3][4] |
| CAS Registry No. | 107-51-7 | [7][8][9] |
| Molecular Formula | C₈H₂₄O₂Si₃ | [1][4][7][8] |
| Linear Formula | [(CH₃)₃SiO]₂Si(CH₃)₂ | [3][10] |
| Molecular Weight | 236.53 g/mol | [1][3][4][8] |
| Exact Mass | 236.10841 g/mol | [3][4] |
Molecular Formula and Structure
The molecular formula of this compound is C₈H₂₄O₂Si₃ .[1][4][7][8] This formula indicates that each molecule is composed of 8 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 3 silicon atoms. The arrangement of these atoms is more explicitly described by its linear formula, [(CH₃)₃SiO]₂Si(CH₃)₂ , which details its structure as a central silicon atom bonded to two methyl groups and two trimethylsilyloxy groups.[3][10] This linear siloxane structure is foundational to its characteristic physicochemical properties, such as its low surface tension and high spreadability.
Caption: Molecular structure of this compound (C₈H₂₄O₂Si₃).
Validation of Molecular Weight
The molecular weight of a compound is a critical parameter for stoichiometric calculations, formulation development, and analytical characterization. Its validation is a self-verifying process based on fundamental chemical principles.
Experimental Protocol: Calculation from Atomic Weights
This protocol outlines the standard method for calculating the molecular weight of this compound from its molecular formula. This approach provides a theoretical value that can be confirmed experimentally.
Objective: To calculate the molecular weight of this compound (C₈H₂₄O₂Si₃) using standard atomic weights.
Methodology:
-
Decomposition of the Molecular Formula: Identify each unique element and the number of atoms present in the formula C₈H₂₄O₂Si₃.
-
Carbon (C): 8 atoms
-
Hydrogen (H): 24 atoms
-
Oxygen (O): 2 atoms
-
Silicon (Si): 3 atoms
-
-
Tabulation of Standard Atomic Weights: List the standard atomic weight for each element. These values are established by the International Union of Pure and Applied Chemistry (IUPAC).
-
Atomic weight of C: 12.011 g/mol
-
Atomic weight of H: 1.008 g/mol
-
Atomic weight of O: 15.999 g/mol
-
Atomic weight of Si: 28.085 g/mol [3]
-
-
Calculation of Total Mass for Each Element: Multiply the atom count by the respective atomic weight.
-
Total mass of Carbon = 8 × 12.011 g/mol = 96.088 g/mol
-
Total mass of Hydrogen = 24 × 1.008 g/mol = 24.192 g/mol
-
Total mass of Oxygen = 2 × 15.999 g/mol = 31.998 g/mol
-
Total mass of Silicon = 3 × 28.085 g/mol = 84.255 g/mol
-
-
Summation for Molecular Weight: Sum the total masses of all elements to determine the molecular weight of the compound.
-
Molecular Weight = 96.088 + 24.192 + 31.998 + 84.255 = 236.533 g/mol
-
This calculated value aligns with the widely accepted molecular weight of 236.53 g/mol .[1][3][4][8] For high-precision applications, such as mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element. The monoisotopic mass for this compound is 236.10841 Da.[3][4]
Significance in Scientific and Industrial Applications
A precise understanding of the molecular weight and formula is not merely academic; it is fundamental to the practical application and safety assessment of this compound.
-
Chemical Synthesis and Stoichiometry: As a key intermediate, its molecular weight is essential for calculating molar ratios in the synthesis of silicone polymers (polydimethylsiloxanes), ensuring proper reaction kinetics and desired polymer chain lengths.[2]
-
Physicochemical Properties: The relatively low molecular weight of this compound contributes to its characteristic properties, including its liquid state at room temperature, boiling point of 153 °C, and density of approximately 0.82 g/mL at 25 °C.[1][3] These properties are critical for its function as a solvent, spreading agent, or lubricant in various formulations.[6][11]
-
Regulatory Compliance and Identification: The unique molecular formula and CAS number (107-51-7) are used by regulatory bodies worldwide, such as under REACH in Europe, to track, evaluate, and regulate the substance.[4][6] Its identification as a Substance of Very High Concern (SVHC) due to persistence and bioaccumulation potential underscores the importance of precise chemical identification.[6]
-
Pharmaceutical and Cosmetic Formulations: In its role as an excipient (dimethicone), the defined molecular structure and weight ensure batch-to-batch consistency, which is critical for product performance and safety in regulated products like skin lotions and hair conditioners.[1][2][6]
Conclusion
The molecular formula (C₈H₂₄O₂Si₃) and molecular weight (236.53 g/mol ) of this compound are foundational data points that enable its synthesis, characterization, and application across scientific and industrial fields. Validated through straightforward stoichiometric calculations and confirmed by advanced analytical techniques, these attributes are indispensable for researchers and developers who rely on this versatile organosiloxane for creating advanced materials and effective consumer and pharmaceutical products.
References
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An In-depth Technical Guide to the Synthesis of Octamethyltrisiloxane: Mechanisms, Pathways, and Protocols
Introduction: The Significance of Octamethyltrisiloxane
This compound (MDM or L3), a linear siloxane oligomer with the chemical formula [(CH₃)₃SiO]₂Si(CH₃)₂, is a fundamental building block and versatile intermediate in silicone chemistry.[1][2] Its unique properties, including low viscosity, high thermal stability, and well-defined structure, make it a crucial component in the synthesis of a wide array of silicone polymers, elastomers, and resins.[1] This guide provides an in-depth exploration of the core synthesis mechanisms and pathways for producing this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Part 1: The Genesis of Silicone Chemistry: Precursor Synthesis via the Direct Process
The journey to this compound begins with the synthesis of its precursors: methyl chlorosilanes. The cornerstone of industrial silicone production is the Direct Process , also known as the Müller-Rochow process. This reaction involves passing methyl chloride (CH₃Cl) gas through a fluidized bed reactor containing silicon powder and a copper-based catalyst at temperatures of 280-320 °C.[3][4][5]
The primary products of this synthesis are a mixture of methyl chlorosilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) being the most abundant and desired product for the synthesis of linear polysiloxanes.[3][6][7] Other key components of the crude mixture include trimethylchlorosilane ((CH₃)₃SiCl) and methyltrichlorosilane (CH₃SiCl₃).[3][5] The selectivity towards dimethyldichlorosilane is critical and is influenced by the catalyst composition, reaction temperature, and reactor design.[4][7] This crude mixture of chlorosilanes is then separated by fractional distillation to yield the purified precursors required for subsequent synthesis steps.[3]
The Direct Process is a complex heterogeneous catalytic reaction, and while the exact mechanism is still a subject of research, it is generally accepted that the copper catalyst plays a crucial role in facilitating the reaction between silicon and methyl chloride.[4][7]
Experimental Workflow: The Direct Process
Caption: Workflow for the Direct Process of Methyl Chlorosilane Synthesis.
Part 2: Pathway I: Co-hydrolysis of Dimethyldichlorosilane and Trimethylchlorosilane
A primary and straightforward method for synthesizing this compound is the co-hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) and trimethylchlorosilane ((CH₃)₃SiCl). This reaction leverages the different functionalities of the chlorosilane precursors to build the desired linear siloxane chain.
Mechanism:
The hydrolysis process involves the substitution of chlorine atoms with hydroxyl groups, forming highly reactive silanols.[8] These silanols then undergo condensation to form siloxane (Si-O-Si) bonds, releasing water in the process.[8]
-
Hydrolysis:
-
(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ (Dimethylsilanediol) + 2HCl
-
(CH₃)₃SiCl + H₂O → (CH₃)₃SiOH (Trimethylsilanol) + HCl
-
-
Condensation: The key to forming this compound lies in the controlled condensation of these silanols. Trimethylsilanol acts as a "chain stopper" or "end-capping" agent because it has only one hydroxyl group.[8] Dimethylsilanediol, with its two hydroxyl groups, acts as the chain extender. The desired reaction is the condensation of two molecules of trimethylsilanol with one molecule of dimethylsilanediol:
-
2(CH₃)₃SiOH + (CH₃)₂Si(OH)₂ → (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃ (this compound) + 2H₂O
-
In practice, the hydrolysis of dimethyldichlorosilane can lead to the formation of a mixture of linear and cyclic polydimethylsiloxanes.[8][9][10] The ratio of the starting chlorosilanes is therefore critical in directing the synthesis towards the desired low molecular weight linear siloxane.
Experimental Protocol: Co-hydrolysis for this compound Synthesis
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe is charged with a suitable solvent (e.g., toluene) and water.
-
Chlorosilane Addition: A stoichiometric mixture of dimethyldichlorosilane and trimethylchlorosilane is added dropwise to the reactor under vigorous stirring. The reaction is exothermic and the temperature should be controlled.
-
Neutralization: After the addition is complete, the reaction mixture will be acidic due to the formation of hydrochloric acid. The mixture is neutralized by the addition of a base, such as sodium bicarbonate solution, until the aqueous phase is neutral.
-
Phase Separation: The stirring is stopped, and the mixture is allowed to separate into an organic and an aqueous phase. The aqueous phase is removed.
-
Washing: The organic phase is washed several times with deionized water to remove any residual salts and impurities.
-
Drying and Filtration: The organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then filtered.
-
Solvent Removal and Distillation: The solvent is removed under reduced pressure. The resulting crude siloxane mixture is then purified by fractional distillation to isolate the this compound.[11]
Part 3: Pathway II: Siloxane Equilibration (Redistribution)
An alternative and highly versatile industrial method for producing specific linear siloxanes like this compound is through a process called equilibration or redistribution.[12] This process involves the rearrangement of siloxane bonds in a mixture of siloxanes in the presence of a catalyst to achieve a thermodynamically controlled distribution of products.[13][14][15]
Mechanism:
To synthesize this compound (MDM), the starting materials are typically hexamethyldisiloxane (MM, M = (CH₃)₃SiO₁/₂) and a source of dimethylsiloxy units (D, D = (CH₃)₂SiO), such as octamethylcyclotetrasiloxane (D₄).[16] The catalyst, which can be acidic or basic, cleaves the Si-O-Si bonds, creating reactive intermediates that can then reform in a different arrangement.[13][14]
The overall reaction can be represented as: (CH₃)₃Si-O-Si(CH₃)₃ (MM) + [(CH₃)₂SiO]₄ (D₄) --(Catalyst)--> Mixture of MDₓM oligomers
By controlling the molar ratio of M to D units, the equilibrium can be shifted to favor the formation of shorter-chain linear siloxanes like this compound (MDM).[12][16]
Catalysis in Equilibration:
A variety of catalysts can be employed for siloxane equilibration, including:
-
Acid Catalysts: Strong acids like sulfuric acid or acidic clays (e.g., Filtrol) can catalyze the rearrangement.[12][13]
-
Base Catalysts: Strong bases such as potassium hydroxide (KOH) or tetramethylammonium hydroxide are also effective.[9][17]
-
Specialized Catalysts: Phosphonitrilic chlorides (PNCl₂) have been shown to be highly efficient catalysts for this process, allowing for fast reaction times and high yields of low molecular weight linear siloxanes.[12]
Experimental Protocol: Equilibration Synthesis of this compound
-
Reactant Charging: A reactor is charged with the desired molar ratio of hexamethyldisiloxane (MM) and octamethylcyclotetrasiloxane (D₄).
-
Catalyst Addition: A catalytic amount of a suitable catalyst (e.g., linear phosphonitrilic chloride) is added to the mixture.[12]
-
Reaction: The mixture is heated with stirring to the desired reaction temperature (e.g., 50-100 °C) and held for a sufficient time to reach equilibrium. The progress of the reaction can be monitored by gas chromatography (GC).
-
Catalyst Deactivation/Removal: Once equilibrium is reached, the catalyst is deactivated. For acid or base catalysts, this can be achieved by neutralization. Solid catalysts can be removed by filtration.[18]
-
Purification: The equilibrated mixture is then purified by fractional distillation to separate the desired this compound from unreacted starting materials and other linear and cyclic siloxanes.[12]
Synthesis Pathways Overview
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Introduction: The Environmental Profile of a Linear Siloxane
An In-depth Technical Guide to the Environmental Fate and Transport of Octamethyltrisiloxane (L3)
This compound (CAS No. 107-51-7), commonly referred to as L3, is a linear, low-molecular-weight organosilicon compound.[1] Due to its unique physicochemical properties—such as low surface tension, high spreadability, and a non-greasy feel—it is utilized as a chemical intermediate and a key ingredient in personal care products like hair conditioners and skin lotions.[2][3] It also finds use in industrial applications, including the manufacturing of silicone polymers and as a spreading agent.[2]
While valued for these properties, its widespread use results in environmental release, necessitating a thorough understanding of its subsequent behavior, persistence, and potential impacts. This guide provides a detailed examination of the environmental fate and transport of L3, synthesizing data on its partitioning, degradation, and bioaccumulation potential to offer a comprehensive profile for researchers and environmental scientists.
Core Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. For L3, a combination of high volatility, low water solubility, and lipophilicity dictates its partitioning across air, water, soil, and biota. These core characteristics are summarized in Table 1.
Table 1: Key Physicochemical Properties of this compound (L3)
| Property | Value | Significance for Environmental Fate | Source(s) |
|---|---|---|---|
| Molecular Formula | C₈H₂₄O₂Si₃ | Defines the basic structure and composition. | [1] |
| Molecular Weight | 236.53 g/mol | Influences volatility and diffusion rates. | [1][4] |
| Physical State | Colorless Liquid | Determines its handling and initial state upon release. | [1] |
| Boiling Point | 152 - 153 °C | Indicates its tendency to volatilize into the atmosphere. | [4][5] |
| Melting Point | -86 °C | Relevant for behavior in cold environments. | [5] |
| Vapor Pressure | 3.9 mmHg @ 25°C | High vapor pressure drives partitioning from water/soil to air. | [5] |
| Water Solubility | 34 ppb (Insoluble) | Extremely low solubility limits its concentration in the aqueous phase and promotes partitioning to other media. | [5] |
| Density | 0.82 g/mL @ 25°C | Slightly less dense than water. |[4] |
Environmental Partitioning and Transport: Where L3 Goes
Based on its properties, L3 is a mobile compound, with the atmosphere being a primary transport medium. Its high affinity for organic matter also makes soil and sediment significant environmental sinks.
Atmospheric Fate and Long-Range Transport
L3's high vapor pressure and low water solubility mean that upon release, it preferentially partitions to the atmosphere.[5] This volatilization is a dominant removal mechanism from aquatic and terrestrial systems.[6] Once in the atmosphere, its fate is governed by reaction with hydroxyl (OH) radicals.[7][8] The atmospheric half-life of L3 has been estimated between 5.79 and 8.9 days.[9] This residence time is short enough to prevent it from being classified as highly persistent in air, but long enough to allow for significant atmospheric transport, potentially reaching regions far from its emission sources.[7][9]
Partitioning in Aquatic Systems and Sediment
Due to its extremely low water solubility, L3 does not persist in the water column in a dissolved state.[5] Instead, it rapidly partitions to suspended organic matter and, ultimately, to sediment.[2] This high adsorptive tendency is a critical aspect of its environmental behavior, making sediment a primary reservoir for L3 in aquatic environments.[2][6] While data for L3's specific sediment persistence is limited, its strong adsorption to organic matter suggests it can remain in this compartment for extended periods.[2][9]
Soil Mobility and Adsorption
Similar to its behavior in sediment, L3 is highly adsorptive to the organic fraction of soils.[2] This characteristic significantly limits its mobility in the soil column and reduces the potential for leaching into groundwater. The primary mechanism of removal from soil surfaces is volatilization back into the atmosphere, rather than aqueous transport.
The overall environmental distribution is a dynamic cycle of partitioning and transport between air, water, and solid phases, as illustrated in Figure 1.
Environmental Degradation Pathways
While L3 exhibits persistence in certain compartments, it is susceptible to degradation through both abiotic and biotic processes. Abiotic degradation, particularly hydrolysis and atmospheric oxidation, is the most significant removal mechanism.
Abiotic Degradation: Hydrolysis and Photolysis
Hydrolysis: In aquatic environments, the primary degradation pathway for L3 is hydrolysis. The Si-O-Si (siloxane) bond is susceptible to cleavage by water. The hydrolysis half-life in water has been reported to be 60.9 days or less, indicating that abiotic degradation can significantly reduce its persistence in the water column.[2][9] This process is a key factor mitigating the long-term presence of L3 in aquatic systems.[9]
Atmospheric Oxidation: As previously mentioned, the reaction with hydroxyl radicals (photolysis) is the dominant degradation process in the atmosphere, with a half-life of approximately 5.8 to 8.9 days.[8][9] This relatively rapid degradation prevents L3 from accumulating indefinitely in the atmosphere.
Biodegradation
In contrast to its abiotic degradation, L3 shows a low potential for microbial biodegradation.[9] Standard ready biodegradation tests and models suggest that the ultimate biodegradation half-life in water and soil is likely to exceed 182 days.[9] While some studies on related siloxanes (like D4) have shown slow anaerobic biodegradation to dimethylsilanediol (DMSD), this process is not considered a primary removal mechanism for L3 in the environment.[9][10] Therefore, an assessment of persistence based solely on biodegradation would overestimate its environmental residence time.[9]
Table 2: Summary of Environmental Degradation Half-Lives for L3
| Compartment | Degradation Process | Half-Life (t½) | Persistence Potential | Source(s) |
|---|---|---|---|---|
| Air | Atmospheric Oxidation (OH Radicals) | 5.79 - 8.9 days | Low | [9] |
| Water | Hydrolysis (Abiotic) | ≤ 60.9 days | Moderate | [2][9] |
| Water | Biodegradation (Biotic) | > 182 days | High | [9] |
| Soil | Biodegradation (Biotic) | > 182 days | High | [9] |
| Sediment | Biodegradation (Biotic) | Calculated > 365 days | Very High |[9] |
Bioaccumulation and Ecotoxicity
The potential for L3 to accumulate in organisms and exert toxic effects is a key area of regulatory interest.
Bioaccumulation Potential
There is evidence suggesting L3 has a high potential to accumulate in aquatic organisms. A proposal by Norway to classify L3 as a Substance of Very High Concern (SVHC) under REACH highlights a high bioconcentration factor (BCF) in aquatic species, with values potentially exceeding the threshold of 5,000 L/kg for a "very bioaccumulative" classification.[2]
However, other studies provide a more nuanced view. A screening assessment from Canada reported an empirical biomagnification factor (BMF) of less than 1.[9] This indicates that L3 is unlikely to biomagnify, or increase in concentration at successively higher trophic levels in the food web.[9] The difference between a high BCF (uptake from water) and a low BMF (uptake from diet) suggests that while organisms may absorb L3 from their environment, it may be metabolized or eliminated efficiently enough to prevent it from concentrating up the food chain.
Ecotoxicity Profile
The available data indicates that L3 has a low hazard potential for aquatic and terrestrial organisms.[9] Studies on aquatic species showed no adverse effects even after prolonged exposure at concentrations up to L3's limit of water solubility.[9] Similarly, results for structurally similar compounds suggest L3 is not likely to be hazardous to terrestrial invertebrates or plants.[9] Crucially, the lowest experimentally determined effect levels are substantially higher than the L3 concentrations currently measured or estimated in the environment, indicating a low risk of harm to organisms.[9]
Environmental Analysis: A Methodological Workflow
Accurate assessment of L3 in environmental matrices requires robust analytical protocols. The general workflow involves extraction from the sample, cleanup to remove interfering substances, and instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Determination of Soil-Water Distribution Coefficient (Koc)
The soil-water distribution coefficient is a critical parameter for predicting the partitioning of a substance between soil/sediment and water. A batch equilibrium method is commonly employed.
Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) for ¹³C-labeled L3.
Methodology (Based on OECD Guideline 106):
-
Preparation of Soil Samples:
-
Select and characterize a minimum of three different soil types with varying organic carbon content (e.g., sandy loam, silt loam, clay).
-
Air-dry the soils and sieve to <2 mm. Determine the organic carbon content, pH, and texture of each soil.
-
-
Preparation of Test Solution:
-
Prepare a stock solution of ¹³C-L3 in a suitable solvent (e.g., methanol).
-
Create a test solution by spiking the stock solution into a 0.01 M CaCl₂ solution (to mimic soil pore water ionic strength). The final concentration should be below the water solubility limit of L3.
-
-
Equilibration:
-
In centrifuge tubes, combine a known mass of soil with a known volume of the L3 test solution. Typical soil-to-solution ratios are 1:5 or 1:10.
-
Include control samples (solution without soil) to check for adsorption to the vessel walls.
-
Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24-48 hours), established in preliminary kinetic tests.
-
-
Phase Separation:
-
Centrifuge the tubes at high speed to separate the soil (solid phase) from the aqueous solution (liquid phase).
-
-
Analysis:
-
Carefully remove an aliquot of the supernatant (aqueous phase).
-
Extract the L3 from the aqueous phase using a suitable solvent (e.g., hexane).
-
Analyze the extract using GC-MS to determine the equilibrium concentration of L3 in the aqueous phase (Ce).
-
-
Calculation:
-
Calculate the amount of L3 adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.
-
Calculate the soil-water partition coefficient (Kd) = (Concentration in soil) / (Concentration in water).
-
Normalize Kd to the soil's organic carbon content to obtain Koc: Koc = (Kd / % Organic Carbon) * 100 .
-
Conclusion
The environmental profile of this compound (L3) is complex. Its physicochemical properties drive partitioning primarily to the atmosphere and the organic carbon fractions of soil and sediment. While it is not readily biodegradable, it undergoes relatively rapid abiotic degradation in both air (via oxidation) and water (via hydrolysis), which limits its overall environmental persistence. Evidence suggests a high potential for bioconcentration from water, but a low potential for biomagnification through the food web. Combined with its low observed ecotoxicity and environmental concentrations below known effect levels, the current body of evidence suggests L3 poses a low risk to organisms and the broader environment.[9]
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octamethyltrisiloxane biodegradation and hydrolysis pathways
An In-depth Technical Guide to the Biodegradation and Hydrolysis Pathways of Octamethyltrisiloxane
Introduction to this compound (L3)
This compound, commonly referred to as L3 or MDM, is a linear volatile methylsiloxane (VMS).[1][2] It consists of a backbone of three silicon atoms linked by oxygen atoms, with methyl groups attached to each silicon atom. As a member of the organosilicon compound family, L3 is utilized as a chemical intermediate in the production of polydimethylsiloxane (PDMS) polymers and finds application in various personal care and consumer products, including cosmetics, lubricants, and cleaning agents.[1][2]
Due to its volatility and widespread use, L3 is released into the environment, with the atmosphere being the primary compartment for its distribution and long-range transport.[1][3][4] While initially considered relatively inert, research has demonstrated that this compound undergoes degradation through both abiotic and biotic pathways, primarily hydrolysis and biodegradation. Understanding these degradation mechanisms is crucial for assessing its environmental fate, persistence, and potential ecological impact. This guide provides a detailed technical overview of the hydrolysis and biodegradation pathways of this compound, intended for researchers and professionals in the fields of environmental science and drug development.
Part 1: The Hydrolysis Pathway of this compound
The primary abiotic degradation route for this compound in aqueous environments is hydrolysis. This process involves the cleavage of the siloxane (Si-O-Si) bonds by water, leading to the formation of smaller, more water-soluble silanol compounds.
Hydrolysis Mechanism and Kinetics
The hydrolysis of L3 is a nucleophilic substitution reaction where water molecules attack the silicon atoms of the siloxane backbone.[5] This reaction proceeds stepwise, breaking the Si-O-Si linkages. The overall reaction can be generalized as the cleavage of the trisiloxane into silanol monomers. The primary and most significant hydrolysis product of linear and cyclic siloxanes is dimethylsilanediol (DMSD).[6][7]
The kinetics of this reaction are highly dependent on the pH of the surrounding medium.[8][9] The hydrolysis rate is slowest at a neutral pH (around 7) and is catalyzed by both acidic and basic conditions.[9] In acidic environments, the oxygen atom of the siloxane bond is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[8] In alkaline conditions, the hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the silicon atom.[8]
The rate of hydrolysis is also influenced by temperature, with higher temperatures generally accelerating the reaction rate.[5] While specific kinetic data for L3 is not extensively detailed in publicly available literature, the principles governing the hydrolysis of other alkoxysilanes are directly applicable.[5][10]
Hydrolysis Products and Subsequent Fate
The complete hydrolysis of this compound yields three molecules of dimethylsilanediol (DMSD).
Reaction: (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃ + 4H₂O → 3 (CH₃)₂Si(OH)₂ + 2 CH₃OH (Note: The initial search results primarily point to the formation of DMSD from the cleavage of the Si-O-Si backbone. The formation of methanol would imply the cleavage of Si-C bonds, which is addressed in the biodegradation section. The more direct hydrolysis product is DMSD.) The primary hydrolysis product is dimethylsilanediol ((CH₃)₂Si(OH)₂).[6][7]
DMSD is a water-soluble, crystalline solid that is significantly less volatile than its parent compound, L3.[11][12] In the environment, DMSD can undergo further transformations. It can be subject to biodegradation by soil microorganisms or undergo condensation reactions to form short-chain siloxane oligomers, particularly under conditions that favor the removal of water.[7][11][13]
Experimental Protocol for Studying L3 Hydrolysis
The following protocol outlines a general methodology for investigating the hydrolysis kinetics of this compound in a laboratory setting.
Objective: To determine the hydrolysis rate of L3 at different pH values.
Materials:
-
This compound (L3)
-
Buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
Gas-tight vials with PTFE-lined septa
-
Constant temperature incubator/shaker
-
Organic solvent for extraction (e.g., hexane)
-
Internal standard for quantification
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Vials: Add a known volume of buffered solution to a series of gas-tight vials.
-
Spiking with L3: Spike each vial with a known concentration of L3 dissolved in a minimal amount of a water-miscible solvent to ensure dissolution.
-
Incubation: Place the vials in a constant temperature shaker and incubate.
-
Time-Point Sampling: At predetermined time intervals, remove a subset of vials for analysis.
-
Extraction: Quench the reaction and extract the remaining L3 by adding a known volume of an appropriate organic solvent (e.g., hexane) containing an internal standard.
-
Analysis: Analyze the organic phase using GC-MS to quantify the concentration of L3.
-
Data Analysis: Plot the concentration of L3 versus time for each pH value. Determine the hydrolysis rate constant by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).
Visualization of the Hydrolysis Pathway
Caption: Hydrolysis of this compound to Dimethylsilanediol.
Part 2: The Biodegradation Pathway of this compound
While hydrolysis is a key initial step, the complete environmental degradation of this compound involves biological processes. Biodegradation is primarily mediated by microorganisms that can utilize organosilicon compounds as a source of carbon and energy.[14]
Biodegradation Mechanisms
The biodegradation of L3 is a complex process that is thought to occur in a stepwise manner. It often begins with the abiotic hydrolysis of L3 to DMSD, as microorganisms more readily metabolize this water-soluble intermediate.[6] The central challenge in the biodegradation of siloxanes is the cleavage of the highly stable silicon-carbon (Si-C) bond, which does not naturally occur in biological systems.[13][15][16]
Recent breakthroughs have shown that enzymes, particularly engineered cytochrome P450s, can catalyze the cleavage of Si-C bonds.[13][16][17] The mechanism involves the enzymatic oxidation of a methyl group attached to the silicon atom.[16][17] This is typically a two-step oxidation process that transforms the methyl group into a hydroxymethyl group and then into a formyl group. This transformation weakens the Si-C bond, facilitating its cleavage through subsequent rearrangement and hydrolysis.[17]
Microorganisms from the genus Pseudomonas have been identified as capable of degrading siloxanes.[18] Both aerobic and anaerobic degradation of low-molecular-weight siloxanes have been reported, although aerobic pathways appear to be more efficient.[6][19]
Proposed Biodegradation Pathway
Based on current research, a plausible biodegradation pathway for this compound can be outlined as follows:
-
Initial Hydrolysis: L3 undergoes abiotic hydrolysis in the environment to form dimethylsilanediol (DMSD).
-
Microbial Uptake: Microorganisms capable of metabolizing silanols take up DMSD.
-
Enzymatic Oxidation: A key step is the oxidation of one of the methyl groups on the DMSD molecule, catalyzed by microbial enzymes like monooxygenases (e.g., cytochrome P450). This forms a hydroxymethyl-methylsilanediol intermediate.
-
Further Oxidation: The hydroxymethyl group may be further oxidized to a carboxylic acid group.
-
Demethylation and Si-C Bond Cleavage: The oxidized methyl group is then cleaved from the silicon atom, a process that may be followed by the removal of the second methyl group.[20] The exact enzymatic machinery for this in native environmental microorganisms is still an active area of research.[15]
-
Formation of Silicic Acid: The ultimate fate of the silicon atom is believed to be the formation of silicic acid (Si(OH)₄), which can be integrated into natural silicon cycles.
-
Carbon Mineralization: The cleaved methyl groups are metabolized by the microorganisms, ultimately being mineralized to carbon dioxide (CO₂) under aerobic conditions or methane (CH₄) under anaerobic conditions.
Experimental Protocol for Studying L3 Biodegradation
This protocol describes a microcosm study to assess the biodegradation of L3 in an environmentally relevant matrix like soil.
Objective: To evaluate the biodegradation of L3 in soil and identify potential degradation products.
Materials:
-
¹⁴C-labeled this compound (for tracing the fate of the carbon atoms)
-
Active soil or activated sludge sample
-
Sterilized control soil/sludge
-
Microcosm flasks (e.g., biometer flasks) with CO₂ traps
-
Analytical standards for L3 and expected metabolites (e.g., DMSD)
-
High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Scintillation Counter
Procedure:
-
Microcosm Setup: Prepare two sets of microcosms: one with active soil/sludge and another with sterilized soil/sludge (control).
-
Spiking: Add a known amount of ¹⁴C-labeled L3 to each microcosm.
-
Incubation: Incubate the microcosms in the dark at a controlled temperature. Periodically flush the headspace and trap the evolved ¹⁴CO₂ in an alkaline solution.
-
Sampling: At regular intervals, sacrifice a subset of microcosms from both the active and control groups.
-
Extraction: Extract the soil/sludge samples with a suitable solvent system to recover L3 and its degradation products.
-
Analysis:
-
Quantify the evolved ¹⁴CO₂ using a liquid scintillation counter to determine the extent of mineralization.
-
Analyze the extracts using HPLC and GC-MS to identify and quantify L3 and its metabolites. Compare the profiles from the active and sterile microcosms.
-
-
Data Interpretation: A significant decrease in the concentration of L3 and the formation of metabolites and ¹⁴CO₂ in the active microcosms compared to the sterile controls would indicate biodegradation.
Visualization of the Biodegradation Pathway
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Introduction: The Atmospheric Journey of a Volatile Siloxane
An In-Depth Technical Guide to the Atmospheric Chemistry and Lifetime of Octamethyltrisiloxane (L3)
This compound, commonly referred to as L3, is a linear volatile methylsiloxane (VMS) with the chemical formula C8H24O2Si3.[1][2] As a member of the siloxane family, it is characterized by a backbone of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms.[2] These compounds are valued in a wide array of industrial and consumer applications, from personal care products and cosmetics to lubricants and cleaners, due to their unique physical and chemical properties like low surface tension and thermal stability.[1][3]
The extensive use of VMS, including L3, leads to their continuous emission into the environment.[3] Owing to their high volatility, the vast majority of these emissions enter the atmosphere, which serves as the primary medium for their transport and transformation.[3][4][5] Understanding the atmospheric chemistry of L3 is therefore crucial for determining its environmental persistence, potential for long-range transport, and overall environmental fate.[6] This guide provides a detailed technical overview of the atmospheric degradation pathways, reaction kinetics, and resulting atmospheric lifetime of this compound.
Atmospheric Degradation: The Dominance of Radical-Initiated Oxidation
Once in the atmosphere, this compound is almost exclusively present in the gas phase.[4] Its removal is governed by chemical reactions rather than physical deposition.[4] The primary degradation mechanisms involve reactions with photochemically generated oxidants.
The Principal Removal Pathway: Reaction with the Hydroxyl (OH) Radical
The reaction with the hydroxyl (OH) radical is the predominant degradation mechanism for L3 and other volatile methylsiloxanes in the troposphere.[4][7] The OH radical, often called the "detergent of the atmosphere," initiates the oxidation of L3 by abstracting a hydrogen atom from one of the methyl groups bonded to the silicon atoms. This is the rate-limiting step that dictates the atmospheric lifetime of the molecule.
The reaction can be represented as: (CH₃)₃SiO-Si(CH₃)₂-OSi(CH₃)₃ + •OH → (CH₃)₃SiO-Si(CH₃)(CH₂•)-OSi(CH₃)₃ + H₂O
This initial step forms a silicon-containing alkyl radical, which then undergoes a series of rapid reactions with molecular oxygen (O₂) and other atmospheric constituents, leading to a cascade of oxidation products.[8]
The rate constant for the reaction of L3 with the OH radical has been experimentally determined. A study conducted at 297 ± 3 K and atmospheric pressure reported a rate constant (kOH) of (1.7 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ .[7] This kinetic parameter is fundamental for calculating the atmospheric lifetime of L3.
A Secondary Pathway: Reaction with the Chlorine (Cl) Atom
While the OH radical reaction is dominant globally, reaction with chlorine atoms can be a significant removal process in specific environments, such as the marine boundary layer or in urban areas with high Cl atom concentrations.[7][9] Similar to the OH radical, the Cl atom initiates degradation via H-atom abstraction from a methyl group.[9]
The reaction is as follows: (CH₃)₃SiO-Si(CH₃)₂-OSi(CH₃)₃ + •Cl → (CH₃)₃SiO-Si(CH₃)(CH₂•)-OSi(CH₃)₃ + HCl
Experimental measurements have quantified the rate constant for this reaction. At 296 K, the rate constant (kCl) for L3 is (1.93 ± 0.09) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ .[10] Another study reported a very similar value of (1.85 ± 0.05) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ .[7] The reaction with Cl atoms is significantly faster than with OH radicals; however, the global average concentration of OH radicals is much higher than that of Cl atoms, making the OH pathway dominant on a global scale.[9]
Negligible Removal Pathways: Ozonolysis and Photolysis
Reactions with other atmospheric oxidants, such as ozone (O₃) and the nitrate radical (NO₃), are generally considered to be negligible loss processes for L3 and other siloxanes under typical atmospheric conditions.[11][12] Likewise, direct photolysis (degradation by direct absorption of solar radiation) is not a significant removal pathway, as siloxanes do not absorb light at wavelengths greater than 290 nm, which is the light that penetrates to the troposphere.[11]
Atmospheric Degradation Products
The oxidation of L3 initiated by OH radicals or Cl atoms leads to the formation of a variety of first-generation products.[9] The initial alkyl radical reacts with O₂ to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical depends on the chemical environment (e.g., NOx levels), but it generally leads to the formation of more stable, oxygenated products.[8] The expected products include silanols and carbonyl compounds, which are more water-soluble than the parent L3 molecule.[11][13] These products can then be removed from the atmosphere through wet deposition (rainout) or may undergo further oxidation.[11] It has been suggested that these oxidation products can partition to the particle phase and contribute to secondary organic aerosol (SOA) formation, although the extent of this contribution is still an area of active research.[8][13]
Visualizing the Degradation Process
The primary atmospheric removal mechanisms for this compound can be summarized in the following diagram.
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An In-depth Technical Guide to the Surface Tension and Viscosity of Octamethyltrisiloxane
Introduction
Octamethyltrisiloxane (MDM), a linear siloxane with the CAS number 107-51-7, is a key ingredient in numerous applications, from personal care products to industrial lubricants.[1][2][3] Its desirable properties, such as low surface tension, excellent spreadability, and good thermal stability, make it a versatile component in formulations.[3][4] For researchers, scientists, and drug development professionals, a precise understanding of its physical properties, specifically surface tension and viscosity, is paramount for formulation optimization, quality control, and predicting performance.
This technical guide provides an in-depth exploration of the methodologies for measuring the surface tension and viscosity of this compound. It is designed to offer not just procedural steps, but also the scientific rationale behind these techniques, ensuring a comprehensive and authoritative resource.
Physicochemical Properties of this compound
This compound is a clear, colorless, and essentially odorless liquid.[1][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H24O2Si3 | [5][6] |
| Molecular Weight | 236.53 g/mol | [5][6] |
| CAS Number | 107-51-7 | [1][2][6] |
| Appearance | Clear, colorless liquid | [2][6] |
| Specific Gravity (25°C) | 0.816 - 0.82 | [1][6] |
| Refractive Index | ~1.39 | [6] |
| Normal Boiling Point | 152.51 °C | [7] |
| Triple Point | -85.95 °C | [7] |
Part 1: Surface Tension Measurement
The low surface tension of this compound is a defining characteristic, contributing to its excellent wetting and spreading properties.[1][3] Accurate measurement of this property is crucial for applications where interfacial behavior is critical.
Theoretical Framework
Surface tension arises from the cohesive forces between liquid molecules. At the surface, these molecules are pulled inwards by neighboring molecules, creating a state of tension. This phenomenon can be quantified by measuring the force required to overcome these intermolecular attractions. The Wilhelmy plate and Du Noüy ring methods are two of the most common and reliable techniques for determining the equilibrium surface tension of liquids.[8]
Experimental Protocol: Wilhelmy Plate Method
The Wilhelmy plate method is a highly accurate and widely used technique for measuring surface tension.[9][10][11] It involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.[9][10]
Causality Behind Experimental Choices:
-
Platinum Plate: Platinum is chosen for its chemical inertness and high surface energy, which ensures complete wetting (a contact angle of 0°) by most liquids.[9] This simplifies the calculation as the cosine of the contact angle becomes 1.
-
Roughened Surface: The plate surface is often roughened to ensure a stable and reproducible contact angle at the three-phase contact line.
-
Static Measurement: The plate remains stationary during the measurement, allowing for the determination of equilibrium surface tension and the study of surface kinetics over time.[11]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the tensiometer is placed on a vibration-free table and is properly leveled.
-
Clean the platinum Wilhelmy plate by flaming it with a Bunsen burner until it glows red-hot to remove any organic contaminants. Allow it to cool completely before use.
-
Calibrate the microbalance of the tensiometer according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a sufficient volume of this compound in a clean, dust-free glass vessel. The vessel should have a diameter large enough to avoid any edge effects on the measurement.
-
Allow the sample to reach thermal equilibrium with the surrounding environment. Temperature control is critical as surface tension is temperature-dependent.[12]
-
-
Measurement Procedure:
-
Suspend the cleaned Wilhelmy plate from the microbalance.
-
Raise the sample vessel until the liquid surface is just below the lower edge of the plate.
-
Slowly raise the sample vessel further until the liquid makes contact with the plate. A meniscus will form.
-
Continue to raise the vessel until the bottom edge of the plate is at the level of the flat liquid surface.
-
Record the force measured by the microbalance.
-
-
Calculation: The surface tension (γ) is calculated using the following equation: γ = F / (L * cosθ) Where:
-
γ is the surface tension (mN/m)
-
F is the measured force (mN)
-
L is the wetted perimeter of the plate (mm)
-
θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate and this compound, θ is assumed to be 0°, so cosθ = 1.
-
Experimental Protocol: Du Noüy Ring Method (ASTM D971)
The Du Noüy ring method is another widely accepted technique, particularly standardized for interfacial tension measurements of oils against water as per ASTM D971.[13][14] It involves measuring the force required to pull a platinum-iridium ring from the surface of a liquid.[13]
Causality Behind Experimental Choices:
-
Platinum-Iridium Ring: This alloy is used for its durability and resistance to deformation while maintaining the desirable wetting properties of platinum.[14]
-
Correction Factor: Unlike the Wilhelmy plate method, the Du Noüy ring method requires a correction factor to account for the complex shape of the liquid lamella that is pulled up by the ring.[15]
Step-by-Step Methodology:
-
Instrument and Sample Preparation:
-
Follow the same instrument and sample preparation steps as for the Wilhelmy plate method. The platinum ring must be meticulously cleaned.
-
-
Measurement Procedure:
-
Immerse the platinum ring below the surface of the this compound.
-
Slowly lower the sample stage, causing the ring to be pulled upwards through the liquid surface.
-
The force on the balance will increase as a lamella of liquid is drawn up by the ring.
-
Continue to lower the stage until the maximum force is recorded, just before the lamella breaks.
-
-
Calculation: The surface tension is calculated using the formula: γ = (F_max * C) / (4πR) Where:
-
γ is the surface tension (mN/m)
-
F_max is the maximum measured force (mN)
-
R is the radius of the ring (mm)
-
C is the correction factor, which depends on the ring dimensions and the density of the liquid. Modern tensiometers often calculate this automatically.[15]
-
Data Presentation: Surface Tension
| Temperature (°C) | Surface Tension (mN/m) |
| 20 | 17.5 |
| 25 | 17.1 |
| 50 | 15.6 |
Note: These are typical values and may vary slightly depending on the purity of the sample.
Visualization of Experimental Workflow
Caption: Workflow for Surface Tension Measurement.
Part 2: Viscosity Measurement
The viscosity of this compound is a critical parameter in applications where flow characteristics are important, such as in lubricants and personal care products.
Theoretical Framework
Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like this compound, the shear stress is directly proportional to the shear rate, and the constant of proportionality is the dynamic viscosity. Kinematic viscosity is the ratio of dynamic viscosity to density.
Experimental Protocol: Capillary Viscometry (ASTM D445)
The ASTM D445 standard test method is a widely used and highly accurate procedure for determining the kinematic viscosity of transparent and opaque liquids.[16][17][18][19] It involves measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[16][17][18]
Causality Behind Experimental Choices:
-
Calibrated Glass Capillary: The precise dimensions of the capillary ensure a known and reproducible flow resistance.
-
Gravity Flow: Using gravity as the driving force provides a constant and well-defined shear stress.
-
Temperature Control: Viscosity is highly dependent on temperature, so precise temperature control is essential for accurate and repeatable measurements.[17] The ASTM D445 standard specifies a maximum temperature deviation of ±0.02 °C for temperatures between 15 °C and 100 °C.[17]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Select a calibrated capillary viscometer of the appropriate size for the expected viscosity of this compound.
-
Clean the viscometer thoroughly with a suitable solvent and dry it completely.
-
Place the viscometer in a constant-temperature bath maintained at the desired measurement temperature.
-
-
Sample Preparation:
-
Filter the this compound sample to remove any particulate matter.
-
Introduce the sample into the viscometer, ensuring that the liquid level is between the filling marks.
-
-
Measurement Procedure:
-
Allow the viscometer and sample to reach thermal equilibrium in the bath (typically 30 minutes).
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow back down under gravity.
-
Start a stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement at least twice to ensure reproducibility.
-
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t Where:
-
ν is the kinematic viscosity (mm²/s or cSt)
-
C is the calibration constant of the viscometer (mm²/s²)
-
t is the average flow time (s)
The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ
-
Data Presentation: Viscosity
| Temperature (°C) | Kinematic Viscosity (cSt) | Dynamic Viscosity (mPa·s) |
| 25 | 1.0 | 0.816 |
| 40 | 0.8 | 0.653 |
| 100 | 0.4 | 0.326 |
Note: These are typical values and may vary slightly.
Visualization of Experimental Workflow
Caption: Workflow for Capillary Viscometry.
Part 3: Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the measurements, a self-validating system should be in place. This involves regular calibration and verification of the instruments.
-
Tensiometer Calibration: The microbalance of the tensiometer should be calibrated regularly using certified weights. The accuracy of the Wilhelmy plate and Du Noüy ring can be verified by measuring the surface tension of a standard liquid with a known surface tension, such as pure water.
-
Viscometer Calibration: Capillary viscometers must be calibrated using certified viscosity standards.[20][21] It is recommended to perform calibrations at least annually or more frequently if critical measurements are being made.[20]
-
Temperature Control: The accuracy of the temperature control systems for both the tensiometer and the viscometer bath should be verified with a calibrated thermometer.
Part 4: Safety and Handling
While this compound is generally considered to have low toxicity, proper laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Handle the substance in a well-ventilated area.
-
Although not highly flammable, keep away from open flames and high heat sources.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Accurate and reliable measurements of surface tension and viscosity are essential for the effective use of this compound in research, development, and quality control. By employing standardized methods such as the Wilhelmy plate and Du Noüy ring for surface tension, and capillary viscometry for viscosity, and by adhering to rigorous calibration and verification protocols, researchers can ensure the integrity of their data. This guide provides the necessary framework for achieving these high standards, empowering scientists and professionals to harness the full potential of this versatile siloxane.
References
- Qingdao Hengda Chemical New Material Co., Ltd. This compound - PDMS-Dimethyl Silicone Fluid.
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- Australian Business Licence and Information Service. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
- Wikipedia.
- ASTM International.
- Kyowa Interface Science.
- ChemicalBook. This compound.
- Chem-Impex. This compound.
- DataPhysics Instruments. ASTM D971 - Measurement of interfacial tension with a ring.
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The Vapor Pressure of Octamethyltrisiloxane (MDM): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This guide provides an in-depth technical overview of the vapor pressure characteristics of octamethyltrisiloxane (MDM), a linear siloxane of significant interest in various scientific and industrial applications, including pharmaceuticals and advanced materials. We will explore experimental vapor pressure data, derive the Antoine equation for predicting vapor pressure as a function of temperature, detail the methodologies for its measurement, and discuss the underlying thermodynamic principles. This document is intended to be a comprehensive resource, synthesizing technical data with practical insights to support research and development activities.
Introduction: The Significance of this compound and its Vapor Pressure
This compound (CAS No. 107-51-7), often abbreviated as MDM, is a linear volatile methylsiloxane (VMS).[1] Its unique physicochemical properties, including low surface tension, high thermal stability, and well-defined volatility, make it a valuable component in a wide array of applications. In the pharmaceutical and cosmetic industries, it serves as a non-greasy emollient and a carrier for active ingredients.[2] Its volatility is a critical parameter influencing formulation stability, drying times, and sensory characteristics. In materials science, MDM is a precursor in the synthesis of silicone polymers and a component in precision cleaning solvents.
Understanding the vapor pressure of MDM is paramount for controlling its behavior in these applications. Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature, dictates the evaporation rate of a substance.[3] An accurate vapor pressure curve is essential for process design, safety assessments (due to its flammable nature), and for predicting its environmental fate and transport.[4][5]
Vapor Pressure Data and the Antoine Equation for this compound
A critical aspect of working with any volatile compound is the ability to predict its vapor pressure at various temperatures. This is typically achieved using the Antoine equation, a semi-empirical correlation that provides a robust relationship between vapor pressure and temperature.[2]
Experimental Vapor Pressure Data
A review of the scientific literature and chemical databases reveals several experimentally determined vapor pressure points for this compound. These values are crucial for validating predictive models and for direct use in experimental design.
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source |
| 20 | 293.15 | 2.70 | 0.36 | [5] |
| 25 | 298.15 | 3.9 | 0.52 | [4] |
| 25 | 298.15 | 3.98 | 0.53 | [6] |
| Not Specified | Not Specified | 3.34 | 0.445 | [4] |
| 152.48 | 425.63 | 760 | 101.325 | [7] |
Note: Vapor pressure values from different sources may vary slightly due to experimental conditions and measurement techniques.
The Antoine Equation and Derived Constants for this compound
The Antoine equation is expressed as:
log10(P) = A - (B / (C + T))
Where:
-
P is the vapor pressure.
-
T is the temperature.
-
A , B , and C are the Antoine constants specific to the substance.
For P in mmHg and T in °C :
-
A = 7.035
-
B = 1435.1
-
C = 210.3
Important Note: These constants are derived from a limited dataset and should be used with an understanding of their potential for deviation, especially when extrapolating far beyond the temperature range of the source data. For high-precision applications, it is always recommended to consult comprehensive thermophysical property databases or conduct direct experimental measurements.
Experimental Determination of Vapor Pressure
The accurate measurement of vapor pressure is fundamental to characterizing a substance's volatility. Several well-established methods are employed, each with its own advantages and suitability for different pressure ranges and substance properties.[8]
Overview of Measurement Methodologies
-
Static Method: This is one of the most direct methods for determining vapor pressure. The substance is placed in a sealed, evacuated container, and the pressure of the vapor phase is measured directly with a pressure transducer once equilibrium is reached at a controlled temperature.[8] This method is highly accurate for a wide range of pressures.
-
Dynamic Method (Ebulliometry): An ebulliometer is used to measure the boiling point of the liquid at a controlled pressure.[9] By systematically varying the pressure and measuring the corresponding boiling temperatures, a vapor pressure curve can be constructed. This method is particularly useful for generating data over a range of temperatures.
-
Knudsen Effusion Method: This technique is suitable for substances with very low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice in a cell into a vacuum. The vapor pressure can then be calculated from this rate of effusion.
-
Gas Saturation Method: A stream of an inert gas is passed through or over the substance at a known flow rate, becoming saturated with the vapor. The amount of vaporized substance is then determined, allowing for the calculation of the vapor pressure.[9]
Experimental Workflow: Static Vapor Pressure Measurement
The following diagram illustrates a typical workflow for determining the vapor pressure of this compound using the static method.
Caption: A schematic workflow for the static method of vapor pressure determination.
Step-by-Step Protocol for Static Vapor Pressure Measurement
-
Sample Purity Verification: Begin with a high-purity sample of this compound. Impurities can significantly affect the vapor pressure. Purity can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Apparatus Preparation: Thoroughly clean and dry the static vapor pressure apparatus, which consists of a sample cell, a pressure transducer, a temperature probe, and a vacuum system.
-
Sample Degassing: To remove dissolved gases, the MDM sample should be degassed. This is typically achieved by several freeze-pump-thaw cycles.
-
System Evacuation: The assembled apparatus is evacuated to a high vacuum to remove any residual air.
-
Sample Introduction: A known amount of the degassed MDM is introduced into the sample cell.
-
Temperature Control: The sample cell is placed in a thermostat-controlled bath set to the desired temperature. Allow sufficient time for the temperature of the sample to stabilize.
-
Equilibrium Establishment: The system is left undisturbed to allow for the establishment of vapor-liquid equilibrium. This is indicated by a stable pressure reading over time.
-
Data Recording: Once the pressure is stable, record the temperature and vapor pressure.
-
Repeat Measurements: Repeat steps 6-8 for a range of temperatures to generate a series of data points for the vapor pressure curve.
Thermodynamic Principles of Vaporization
The vaporization of a liquid is an endothermic process that is governed by fundamental thermodynamic principles. The relationship between vapor pressure, temperature, and the enthalpy of vaporization is described by the Clausius-Clapeyron equation.
Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization is the amount of energy required to convert one mole of a liquid into its vapor at a constant temperature and pressure. For this compound, the NIST Chemistry WebBook reports an enthalpy of vaporization of 43.2 kJ/mol at 361 K.[8] This value is indicative of the strength of the intermolecular forces that must be overcome for the molecules to escape into the vapor phase.
Relationship between Vapor Pressure, Temperature, and Enthalpy
The Clausius-Clapeyron equation provides a theoretical basis for the empirical Antoine equation:
ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)
Where:
-
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ , respectively.
-
ΔHvap is the enthalpy of vaporization.
-
R is the ideal gas constant.
This relationship demonstrates that the vapor pressure of a liquid increases exponentially with temperature. A higher enthalpy of vaporization will result in a more rapid increase in vapor pressure with temperature.
The following diagram illustrates the interplay between these thermodynamic properties.
Caption: The relationship between temperature, vapor pressure, and enthalpy of vaporization.
Conclusion
This technical guide has provided a detailed examination of the vapor pressure of this compound. By consolidating experimental data, deriving the Antoine equation, outlining measurement methodologies, and discussing the underlying thermodynamic principles, we have created a comprehensive resource for professionals working with this versatile compound. An accurate understanding and prediction of vapor pressure are critical for the successful application of this compound in diverse fields, from pharmaceutical formulations to advanced materials. The data and protocols presented herein serve as a valuable foundation for further research and development.
References
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An In-depth Technical Guide to the Solubility of Octamethyltrisiloxane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethyltrisiloxane (MDM or L3), a linear siloxane with the chemical formula C8H24O2Si3, is a versatile compound utilized in a myriad of applications ranging from an intermediate in silicone polymer synthesis to a component in cosmetic and pharmaceutical formulations.[1][2] Its low viscosity, high spreadability, and inert nature make it an attractive ingredient. However, to effectively formulate and utilize this compound, a thorough understanding of its solubility in various organic solvents is paramount. This guide provides a comprehensive overview of the solubility of this compound, delving into the underlying principles, predictive tools, and experimental methodologies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its solubility behavior.
| Property | Value |
| Molecular Formula | C8H24O2Si3 |
| Molecular Weight | 236.53 g/mol [2] |
| Appearance | Clear, colorless liquid[3] |
| Density (at 25 °C) | 0.82 g/mL[3][4] |
| Boiling Point | 153 °C[1][3][4] |
| Melting Point | -82 °C[3][4] |
| Vapor Pressure (at 25 °C) | 5.3 hPa[1] |
| Refractive Index (n20/D) | 1.384[4] |
| Water Solubility (at 23 °C) | 34 µg/L[1] |
The low water solubility highlights the nonpolar nature of this compound.[1]
Theoretical Framework: "Like Dissolves Like" and Intermolecular Forces
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play in this compound are London dispersion forces, arising from the nonpolar Si-CH3 bonds. The Si-O backbone introduces some polarity, but the methyl groups sterically hinder significant dipole-dipole interactions.
To quantify the "likeness" between this compound and various solvents, we turn to the powerful concept of Hansen Solubility Parameters (HSP) .
Hansen Solubility Parameters (HSP): A Quantitative Approach to Solubility
HSP theory decomposes the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Represents the energy from London dispersion forces.
-
δP (Polar): Represents the energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.
The HSP values for this compound are a critical tool for predicting its solubility.
The "distance" (Ra) between the HSP of this compound and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates greater similarity between the solute and solvent, and thus, a higher likelihood of good solubility.
Qualitative and Predicted Solubility of this compound
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High | Similar nonpolar nature, dominated by dispersion forces. |
| Nonpolar Aromatic | Toluene, Benzene | High | Benzene is a known solvent for this compound.[5] Toluene, being structurally similar, is also expected to be a good solvent. |
| Chlorinated | Chloroform, Dichloromethane | Moderate to High | While having some polarity, the primary interactions are still dispersion forces. Slight solubility in chloroform is reported.[1][3] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Acetone has a significant polar component, which may limit miscibility. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network in alcohols is not readily disrupted by the nonpolar this compound. Slight solubility in methanol and alcohol is reported.[1][3][5] A study on the this compound-ethanol-water system confirms miscibility in the absence of water.[6][7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are less polar than alcohols and can act as good solvents for nonpolar compounds. |
| Esters | Ethyl Acetate | Moderate | Possesses both polar and nonpolar characteristics. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | The high polarity of these solvents makes them poor candidates for dissolving the nonpolar this compound. Slight solubility in DMSO is reported.[1][3] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For precise and quantitative solubility data, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent.
Objective
To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Scintillation vials or other suitable containers with airtight seals
-
Shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Procedure
-
Preparation of a Supersaturated Solution: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent. "Excess" means adding enough solute so that a separate, undissolved phase is clearly visible.
-
Equilibration: Seal the vials tightly and place them in a constant temperature bath set to the desired temperature. Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.
-
Phase Separation and Sampling: After equilibration, cease agitation and allow the vials to remain undisturbed in the constant temperature bath for several hours to allow for complete phase separation. Carefully withdraw an aliquot of the clear, supernatant solvent phase using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved this compound.
-
Dilution: Accurately dilute the collected aliquot with a known volume of the pure solvent to bring the concentration of this compound into the linear range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a calibrated GC-MS or GC-FID method to determine the precise concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.
-
Replicates: Perform the entire experiment in triplicate to ensure the reproducibility and statistical validity of the results.
Practical Applications and Considerations in Drug Development
In the context of drug development, this compound can be used as an excipient in topical formulations or as a processing aid. A clear understanding of its solubility is crucial for:
-
Formulation Development: Ensuring the homogeneity and stability of liquid and semi-solid formulations.
-
Process Optimization: Selecting appropriate solvents for extraction, purification, and cleaning processes.
-
Predicting Biocompatibility: Understanding how the solvent properties of this compound might interact with biological systems.
Conclusion
References
- Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. Langmuir, ACS Publications.
- Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. PMC, NIH.
- This compound. Gelest, Inc.
- This compound. ChemBK.
- This compound | C8H24O2Si3 | CID 24705. PubChem, NIH.
- Octamethylcyclotetrasiloxane. GOV.UK.
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octamethyltrisiloxane safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of Octamethyltrisiloxane for Scientific Professionals
Introduction
This compound (CAS No. 107-51-7), commonly known by its synonym MDM, is a linear organosiloxane compound that serves as a critical chemical intermediate and a component in the synthesis of advanced silicone polymers.[1] Its utility in research, drug development, and various industrial applications stems from its unique physicochemical properties. However, the safe and effective use of this compound in a laboratory setting is contingent upon a thorough understanding of its hazard profile and the implementation of rigorous handling protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the safe handling, storage, and emergency management of this compound. By explaining the causality behind safety protocols, this document aims to empower scientific professionals to build a culture of safety and to handle this valuable chemical with the respect and caution it requires.
Hazard Identification and Core Risk Profile
The primary and most immediate risk associated with this compound is its flammability.[1][2][3] It is classified as a Flammable Liquid, Category 3, which dictates the majority of the necessary handling precautions.[1]
Core Hazards:
-
Flammable Liquid and Vapor (H226): The compound's low flash point means it can be ignited at relatively low ambient temperatures by sparks, open flames, or hot surfaces.[1][2][4]
-
Explosive Vapor-Air Mixture: The vapor is heavier than air and can travel along surfaces to a distant ignition source, potentially causing a flashback. An explosive mixture can form when vapors accumulate in the air.[1]
-
Static Electricity Accumulation: The liquid can generate a strong static charge during transfer and pouring, which can serve as an ignition source.[1] This is a critical, often overlooked, hazard that necessitates specific grounding procedures.
-
Health Effects: While not classified for acute toxicity, it may cause slight skin and eye irritation.[1][5] Ingestion may be harmful.[1] Due to a lack of comprehensive toxicological data in some areas, minimizing exposure through good laboratory practice is essential.[6]
-
Hazardous Decomposition: When exposed to high temperatures or fire, it can decompose to produce irritating fumes, organic acid vapors, silicon dioxide, and carbon oxides.[1][7]
The Hierarchy of Controls: A Proactive Approach to Exposure Prevention
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE). The causality is simple: it is always more effective to remove or control a hazard at its source than it is to protect the individual from an uncontrolled hazard.
Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.
Engineering Controls
These are physical changes to the workspace that isolate personnel from the hazard.
-
Ventilation: All work with this compound should be conducted in a chemical fume hood or with dedicated local exhaust ventilation.[1] This is crucial for preventing the accumulation of flammable vapors.[1]
-
Ignition Source Control: Use of explosion-proof electrical equipment, lighting, and ventilation systems is mandatory in areas where this chemical is used or stored.[1][8]
-
Emergency Equipment: Emergency eyewash fountains and safety showers must be immediately accessible in any area where potential exposure could occur.[1]
Administrative Controls
These are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound, including transfer, use in experiments, and disposal.
-
Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency responses related to this chemical.
-
Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.
-
"No Smoking" Policy: Strictly enforce a no-smoking policy and prohibit all other sources of ignition in the vicinity.[1]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls above.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][8] Contact lenses should not be worn, as they can trap chemicals against the eye.[1]
-
Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1] For larger quantities or tasks with a high splash risk, a PVC apron and non-static clothing may be necessary.[8]
-
Respiratory Protection: If engineering controls are insufficient to maintain vapor concentrations below exposure limits, a NIOSH-certified respirator with an organic vapor (black cartridge) is recommended.[1]
Standard Operating Protocols for Handling and Storage
Protocol 3.1: Safe Handling and Liquid Transfer
The risk of static discharge ignition makes the transfer of this compound a critical control point.
-
Preparation: Ensure the receiving and dispensing containers are clean and dry. Confirm that the work area is free of ignition sources.
-
Grounding and Bonding: Before initiating transfer, securely connect both the dispensing container and the receiving container to a common ground.[1] Use bonding straps to connect the two containers to each other to equalize their electrical potential. This is the most critical step to prevent a static spark.
-
Ventilation: Perform the transfer inside a functioning chemical fume hood.
-
Tool Selection: Use only non-sparking tools made of materials like brass or bronze for opening or adjusting containers.[1]
-
Transfer: Pour the liquid slowly and carefully to minimize splashing and vapor generation.
-
Completion: After transfer, securely seal both containers. Wipe up any minor drips with an absorbent material and dispose of it as hazardous waste. Wash hands thoroughly.
Protocol 3.2: Long-Term Storage
-
Container: Store in the original, tightly closed container.[1]
-
Location: Store in a dedicated, approved flammable liquids storage cabinet or a cool, dry, and well-ventilated area.[1] The storage area should be away from heat and direct sunlight.[1]
-
Segregation: Do not store with incompatible materials. This includes, but is not limited to, oxidizing agents, peroxides, alcohols, and water.[1][8]
-
Containment: Ensure the storage area has secondary containment to capture any potential leaks or spills.
Emergency Procedures and First Aid
A clear, rehearsed emergency plan is essential for mitigating the consequences of an accident.
Caption: A logical workflow for responding to an this compound spill.
Protocol 4.1: Accidental Release (Spill) Response
-
Immediate Actions: Remove all ignition sources from the area immediately.[1][8] Evacuate all non-essential personnel.[1]
-
Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.
-
Containment: Prevent the spill from entering drains, sewers, or public waterways.[1][4] Use absorbent booms or dikes if necessary.
-
Cleanup: Wearing appropriate PPE, use a non-sparking tool to collect absorbent material (e.g., sand, diatomite, universal binders) and place it into a suitable, labeled container for disposal.[1][4] Do not use combustible materials like sawdust.
-
Decontamination: Clean the affected area thoroughly.
Protocol 4.2: Fire Response
-
Evacuation: If a fire occurs, evacuate the area immediately and activate the fire alarm.
-
Extinguishing: For a small, incipient fire, trained personnel may use a suitable extinguisher. Appropriate media include carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[1]
-
Firefighter Information: Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).[7] They must be informed of the chemical's identity and its potential to produce hazardous decomposition products.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them at rest. If they feel unwell, seek immediate medical advice.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[8] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Get prompt medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical advice/attention.[1][7] |
Physicochemical and Toxicological Data
| Property | Value | Source(s) |
| CAS Number | 107-51-7 | [1][4] |
| Molecular Formula | C₈H₂₄O₂Si₃ | [1] |
| Molar Mass | 236.53 g/mol | [2] |
| Appearance | Colorless liquid | [8] |
| Density | 0.82 g/cm³ (at 20-25 °C) | [2][4] |
| Flash Point | 29 °C (84.2 °F) | [2][4] |
| Flammability Classification | Flammable Liquid, Category 3 | [1][4] |
| Toxicological Endpoint | Value | Species | Source(s) |
| Acute Oral Toxicity (LD₅₀) | > 2000-5000 mg/kg | Rat | [1][6] |
| Acute Dermal Toxicity (LD₅₀) | > 2000 mg/kg | Rat | [6] |
| Acute Inhalation Toxicity (LC₅₀) | > 22.6 mg/L (4 hours) | Rat | [6] |
Environmental Fate and Disposal Considerations
This compound may be hazardous to the environment and some sources classify it as very toxic to aquatic life with long-lasting effects.[1][3] It is listed as persistent and bioaccumulative by some environmental agencies.[9] Therefore, it is imperative to prevent its release into the environment.[1][3]
All waste materials, including absorbent materials from spills and empty containers, must be treated as hazardous waste.[8]
-
Collect all waste in properly sealed and labeled containers.
-
Empty containers may still contain explosive vapors and must be handled with the same precautions as full containers.[8]
-
Disposal must be conducted through a licensed waste disposal facility in strict accordance with all local, state, and federal regulations.[1][8] Incineration may be a suitable disposal method.[1]
Conclusion
This compound is a valuable compound for scientific advancement, but its inherent flammability demands a disciplined and knowledgeable approach to its handling. The foundation of its safe use lies not merely in wearing gloves and goggles, but in a comprehensive safety strategy built on the hierarchy of controls. By prioritizing robust engineering controls like fume hoods, enforcing strict administrative protocols such as grounding and bonding, and using appropriate PPE as a final safeguard, researchers can confidently and safely harness the utility of this chemical while protecting themselves, their colleagues, and the environment.
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Methodological & Application
Application Note & Protocol: Utilizing Octamethyltrisiloxane as a Non-Polar Solvent in Spectroscopy
Introduction: A Niche Solvent for Non-Polar Analysis
Octamethyltrisiloxane (OMTS) is a linear organosiloxane compound, the second shortest member of the polydimethylsiloxane (PDMS) "silicone" family.[1] While common solvents like chloroform, hexane, and toluene dominate non-polar spectroscopy, OMTS presents a unique combination of properties that make it an exceptional choice for specific applications, particularly when analyzing hydrophobic or silicone-based analytes. Its chemical inertness, thermal stability, low viscosity, and optical transparency are highly advantageous in various spectroscopic techniques.[2][3]
This guide provides an in-depth exploration of this compound as a spectroscopic solvent. It is intended for researchers, scientists, and drug development professionals who require a reliable, non-interfering medium for the spectral analysis of non-polar compounds. We will delve into the causality behind its utility and provide validated, step-by-step protocols for its use in UV-Visible, Fluorescence, NMR, and IR spectroscopy.
Physicochemical Properties of this compound
The suitability of a solvent for spectroscopy is dictated by its physical and chemical characteristics. The properties of OMTS are summarized below, providing the foundational data for its application.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₂₄O₂Si₃ | [1][4] |
| Molecular Weight | 236.53 g/mol | [1][4] |
| Appearance | Clear, colorless, odorless liquid | [1][2][5] |
| Boiling Point | 153 °C (lit.) | [2] |
| Melting Point | -82 °C (lit.) | [2] |
| Density (25 °C) | 0.82 g/mL (lit.) | [2] |
| Refractive Index (n20/D) | 1.384 (lit.) | [2] |
| Viscosity (25 °C) | ~1.0 mm²/s (cSt) | [2] |
| Vapor Pressure (25 °C) | 5.3 hPa | [2] |
| Flash Point | 29 °C | |
| Water Solubility (23 °C) | 34 µg/L | [2] |
Core Advantages in a Spectroscopic Context
The selection of OMTS as a solvent is not arbitrary; it is a deliberate choice based on several key advantages that directly address common experimental challenges.
-
Chemical and Thermal Stability: OMTS is chemically inert and does not readily react with most analytes, preventing sample degradation or the formation of unwanted byproducts.[3] Its high boiling point and stability over a wide temperature range allow for experiments under varied thermal conditions.[5]
-
Optical Transparency: As a silicone fluid, OMTS possesses excellent optical transparency across a broad spectral range, including significant portions of the UV, visible, and near-infrared regions.[2] This results in a low background signal, enhancing the signal-to-noise ratio for the analyte.
-
Low Viscosity and Surface Tension: With a viscosity near that of water (~1.0 cSt), OMTS is easy to handle, pipette, and mix.[2][5] Its low surface tension ensures excellent wetting of quartz or glass cuvettes, minimizing meniscus effects and promoting a uniform path length.
-
Hydrophobicity: Its profound non-polar nature makes it an ideal solvent for oils, lipids, and other highly hydrophobic or silicone-based materials that are immiscible with common organic solvents.[2][6]
-
Defined Composition: Unlike mixed hydrocarbon solvents (e.g., petroleum ether), OMTS is a single, well-defined chemical compound, ensuring high purity and batch-to-batch consistency.[1]
Application in UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a sample, providing quantitative and qualitative information.[7] For non-polar analytes, OMTS serves as an excellent medium due to its anticipated low UV cutoff wavelength, allowing for analysis in the lower UV spectrum without solvent interference.
Protocol: Determining Analyte Absorption Spectrum
-
Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to stabilize as per the manufacturer's guidelines (typically 15-30 minutes).
-
Solvent Blank: Fill a matched pair of quartz cuvettes with high-purity this compound. Place one in the reference beam path and one in the sample beam path.
-
Baseline Correction: Perform a baseline scan across the desired wavelength range (e.g., 450 nm down to 220 nm) to zero the instrument and digitally subtract any minor absorbance from the solvent or cuvettes.
-
Sample Preparation: Prepare a stock solution of the non-polar analyte by accurately weighing a known quantity and dissolving it in a precise volume of OMTS. Create a dilute solution from this stock to ensure the maximum absorbance falls within the instrument's linear range (typically 0.2-1.0 AU).[8]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it. Place the cuvette back into the sample holder.
-
Spectral Acquisition: Initiate the wavelength scan. The resulting spectrum will show the absorbance of the analyte, corrected for the solvent background.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.
Application in Fluorescence Spectroscopy
Fluorescence spectroscopy is an exceptionally sensitive technique that relies on the emission of light from excited molecules. A primary requirement for the solvent is that it must be non-fluorescent to avoid interfering with the analyte's signal.[9] Silicone oils like OMTS are inherently non-fluorescent, making them an ideal choice.[10]
Protocol: Measuring Analyte Emission Spectrum
-
Instrument and Sample Prep: Turn on the fluorometer and allow the lamp to stabilize. Prepare a dilute solution of the fluorescent analyte in OMTS, ensuring the absorbance at the excitation wavelength is low (<0.1 AU) to avoid inner filter effects.
-
Solvent Blank Scan: Fill a four-sided polished quartz cuvette with OMTS. Place it in the sample holder and acquire a full emission scan (using the intended excitation wavelength) to confirm the absence of fluorescent impurities.
-
Excitation Wavelength Selection: Replace the blank with the analyte solution. Set the emission monochromator to the expected emission maximum and perform an excitation scan to determine the optimal excitation wavelength (λex).
-
Emission Spectrum Acquisition: Set the excitation monochromator to the determined λex. Scan the emission monochromator across the desired wavelength range to acquire the analyte's fluorescence emission spectrum.
-
Data Processing: Subtract the solvent blank spectrum from the analyte's spectrum to obtain the corrected emission profile. Identify the wavelength of maximum emission (λem).
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of OMTS in ¹H NMR is highly specialized and comes with a significant caveat. Unlike standard deuterated solvents, OMTS contains 24 equivalent methyl protons, which produce a very large, sharp singlet in the ¹H spectrum (~0.06 ppm).[1][11] This makes it unsuitable for general use. However, it can be employed when:
-
The analyte signals are in a spectral region far from the solvent peak.
-
The experiment involves observing the exchange or interaction with the siloxane itself.
-
The primary interest is in other nuclei, such as ¹³C, ²⁹Si, or ¹⁹F, where the proton signal is not a direct interference.
For ¹H NMR, non-deuterated solvents are sometimes used when deuterated options are not available or are incompatible with the analyte.[12][13]
Protocol: NMR Sample Preparation
-
Sample Dissolution: Prepare the NMR sample by dissolving 5-20 mg of the analyte in approximately 0.6-0.7 mL of OMTS directly in a clean, dry vial. Ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard (Optional): If quantitative analysis (qNMR) is required, a known quantity of an internal standard that does not overlap with analyte or solvent peaks must be added.[12]
-
Spectrometer Setup: Place the sample in the NMR spectrometer.
-
Locking and Shimming: Since there is no deuterium signal for the instrument to "lock" onto, the spectrometer must be run in unlocked mode. Shimming (homogenizing the magnetic field) must be performed manually by optimizing the shape and width of the solvent's intense proton signal.
-
Data Acquisition: Acquire the spectrum. The intense solvent peak may require adjustments to the receiver gain and could potentially cause dynamic range issues for very weak analyte signals. Reference the spectrum by setting the OMTS peak to its known chemical shift.
Application in Infrared (IR) Spectroscopy
OMTS can be used as a mulling agent or solvent for analyzing non-polar solids or viscous liquids via transmission IR spectroscopy. Its primary advantage is its ability to dissolve samples that are incompatible with traditional mulling oils (like Nujol) or solvents like carbon tetrachloride. However, it is crucial to recognize that OMTS has its own characteristic IR absorption bands, most notably strong Si-CH₃ and Si-O-Si stretches.[1][4][14] Therefore, its spectrum must be digitally subtracted from the sample spectrum.
Protocol: Liquid-Phase IR Analysis
-
Cell Preparation: Use a matched pair of liquid transmission cells with salt plates (e.g., NaCl or KBr) appropriate for the spectral region of interest.
-
Reference Spectrum: Fill the reference cell with pure OMTS and place it in the reference beam of the IR spectrometer.
-
Sample Preparation: Create a solution of the analyte in OMTS with a concentration high enough to produce a discernible spectrum (typically 5-10% w/v).
-
Sample Cell: Fill the sample cell with the analyte solution and place it in the sample beam.
-
Spectrum Acquisition: Acquire the IR spectrum. The instrument will automatically ratio the sample against the reference, effectively subtracting the major solvent bands.
-
Data Analysis: Analyze the resulting spectrum, focusing on the peaks corresponding to the analyte. Be aware of regions where strong solvent absorption may obscure analyte signals entirely.
Safety and Handling
As a flammable liquid, proper safety protocols must be strictly followed when handling this compound.[15]
-
Fire Hazard: OMTS is a flammable liquid and vapor.[16] Keep containers tightly closed and store away from heat, sparks, open flames, and other ignition sources.[15][17] Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including neoprene or nitrile rubber gloves, safety glasses with side shields, and a lab coat.[16][18]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[16]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. It is incompatible with strong oxidizing agents and peroxides.[16][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic solvents.[16][19]
Conclusion
This compound is a highly effective, specialized non-polar solvent for spectroscopic applications. Its unique profile of chemical inertness, thermal stability, optical transparency, and low viscosity makes it a superior choice for the analysis of hydrophobic, oleaginous, or silicone-based materials. While its prominent proton signal limits its general use in ¹H NMR, its advantages in UV-Vis, fluorescence, and IR spectroscopy are clear and compelling. By understanding its properties and following validated protocols, researchers can leverage OMTS to overcome challenging sample analyses and acquire high-quality, reliable spectral data.
References
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- eGPAT. (2019). Solvents in NMR spectroscopy.
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octamethyltrisiloxane applications in gas chromatography as a stationary phase
An In-Depth Technical Guide to the Application of Polysiloxane Stationary Phases in Gas Chromatography, with a Focus on Octamethyltrisiloxane Analogs
Foreword: The Foundation of Modern Gas Chromatography
Polysiloxane-based stationary phases are the bedrock of modern gas chromatography (GC), prized for their exceptional thermal stability, chemical inertness, and the tunable selectivity they offer.[1] This versatility stems from the robust silicon-oxygen-silicon backbone, which can be modified with various functional groups to alter polarity and create a wide array of separation chemistries.[1][2][3] The simplest and most fundamental of these is the 100% polydimethylsiloxane (PDMS) phase. This compound (MDM), while a discrete molecule and not a polymer itself, represents the fundamental building block and exemplifies the non-polar character of these essential stationary phases. Understanding its properties and the behavior of its polymerized counterparts is crucial for developing robust analytical methods for a vast range of volatile and semi-volatile compounds.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of non-polar polysiloxane stationary phases in GC. We will delve into the core principles, provide detailed protocols for key applications, and offer insights grounded in years of field experience to explain the causality behind experimental choices.
The Stationary Phase: Understanding Polydimethylsiloxane (PDMS)
The stationary phase is the heart of the chromatographic separation, governing the differential partitioning of analytes.[4][5] PDMS phases are the most non-polar of all GC stationary phases, making them an ideal starting point for method development.
Core Physicochemical Properties
The defining characteristics of a PDMS stationary phase, mirrored in the properties of this compound, are what make it so effective.
| Property | Significance in Gas Chromatography |
| Chemical Structure | Repeating -(Si(CH₃)₂-O)- units. The absence of polar functional groups results in a non-polar character. |
| Low Polarity | Separation is primarily driven by differences in analyte boiling points and van der Waals dispersion forces.[6] Non-polar compounds are retained longer than polar compounds of similar boiling points. |
| High Thermal Stability | The Si-O bond is strong, allowing for high maximum operating temperatures (often >300 °C), which is essential for analyzing semi-volatile compounds.[7] Arylene-type groups can be incorporated into the polymer backbone to further enhance stability and reduce column bleed at high temperatures.[2][8] |
| High Diffusivity | The flexible siloxane backbone allows for rapid diffusion of analytes into and out of the stationary phase, leading to high separation efficiency and sharp chromatographic peaks.[7] |
| Chemical Inertness | PDMS phases are generally unreactive, preventing unwanted interactions or degradation of sensitive analytes.[5] However, the fused silica surface of the column itself can be acidic and may require deactivation to prevent adsorption of basic compounds like amines.[7] |
Properties of the model compound this compound (C₈H₂₄O₂Si₃)[9]
-
Molecular Weight: 236.53 g/mol
-
Structure: (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃
The Separation Mechanism: A Logical Framework
The principle of "like dissolves like" is paramount. In a PDMS-coated column, non-polar analytes spend more time partitioned into the non-polar stationary phase, while polar analytes have a greater affinity for the (typically inert) mobile phase, thus eluting faster. The primary determinant of elution order for a homologous series of non-polar compounds is boiling point.
Caption: Analyte separation on a non-polar stationary phase.
Core Application: Analysis of Volatile Methylsiloxanes (VMSs)
A primary application for PDMS-type phases is, ironically, the analysis of volatile methylsiloxanes (VMSs) themselves. These compounds are ubiquitous in personal care products, cosmetics, and industrial silicone fluids.[10][11] Their environmental persistence and potential for bioaccumulation necessitate robust monitoring methods.[11][12]
Common VMS analytes include:
-
Linear Siloxanes: Hexamethyldisiloxane (L2), this compound (L3), etc.
-
Cyclic Siloxanes: Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), Dodecamethylcyclohexasiloxane (D6).[13]
The challenge in this analysis is often not the separation itself, but the sample preparation and the management of background contamination, as siloxanes can bleed from septa and the column itself.[14]
Protocol: VMSs in Personal Care Products (e.g., Creams, Lotions)
This protocol is designed for the accurate measurement of D4 and D5 down to approximately the 0.1% (w/w) level in complex cosmetic matrices.[15] The core challenge is to break the product's emulsion and isolate the siloxanes without introducing contamination or causing in-situ generation of new cyclic siloxanes.[15]
Principle: The method uses an emulsion break followed by liquid-liquid extraction to isolate the non-polar phase containing the VMSs. A silylation step is included to cap any reactive hydroxyl groups from the silicone matrix, preventing them from generating additional cyclic siloxanes during the hot GC injection.[15]
Workflow Diagram:
Caption: Sample preparation workflow for VMS analysis in cosmetics.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~1.0 g of the personal care product into a 20 mL glass vial.
-
Add 5.0 mL of isopropanol (emulsion breaking solvent) and vortex vigorously for 1 minute.
-
Add 5.0 mL of hexane containing a suitable internal standard (e.g., n-tridecane at 100 µg/mL).
-
Cap the vial and shake for 2 minutes. Allow the layers to separate (centrifugation can be used to expedite this).
-
-
Extraction and Silylation:
-
Carefully transfer a 1.0 mL aliquot of the upper hexane layer to a clean 2 mL autosampler vial.
-
Add 50 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 60 °C for 15 minutes to complete the reaction.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with FID or MS detector | FID is robust for quantification; MS provides definitive identification.[12] |
| Column | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar phase provides excellent separation based on boiling point. |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions provide a good balance of resolution and analysis time. | |
| Carrier Gas | Helium or Hydrogen | Constant flow mode at ~1.2 mL/min. |
| Inlet | Split/Splitless Injector, 250 °C | Ensures complete vaporization of analytes. |
| Injection | 1 µL, Split ratio 20:1 | Split injection prevents column overloading and improves peak shape. |
| Oven Program | Initial: 50 °C, hold for 2 min | Allows for focusing of volatile analytes at the head of the column. |
| Ramp: 10 °C/min to 250 °C | Separates VMSs from L2 to higher boiling point compounds. | |
| Final Hold: Hold at 250 °C for 5 min | Ensures all components elute from the column. | |
| Detector | FID: 280 °C | MS: Transfer line at 280 °C, Ion source at 230 °C |
Protocol: VMSs in Environmental Water Samples
For trace-level analysis in aqueous matrices, a pre-concentration step is mandatory. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and sensitive technique for this purpose.[12]
Principle: A fused-silica fiber coated with an adsorbent material (e.g., PDMS) is exposed to the headspace above a heated water sample. Volatile analytes partition from the aqueous phase into the headspace and are then adsorbed onto the fiber. The fiber is subsequently desorbed in the hot GC inlet.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of an internal standard.
-
Add a salt (e.g., NaCl, ~2 g) to increase the ionic strength of the sample, which promotes the "salting-out" effect, driving volatile analytes into the headspace.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler with an agitator and heater.
-
Incubation: Equilibrate the sample at 60 °C for 10 minutes with agitation.
-
Extraction: Expose a 100 µm PDMS-coated SPME fiber to the headspace for 30 minutes at 60 °C with continued agitation.
-
-
GC Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet and desorb for 2 minutes at 250 °C in splitless mode. This ensures the complete transfer of analytes to the column.
-
Use the same column and detector conditions as outlined in Section 2.1, with the primary difference being the splitless injection mode to maximize sensitivity.
-
| Sample Preparation Technique | Target Matrix | Principle | Pros | Cons |
| Liquid-Liquid Extraction | Creams, Oils, Silicone Fluids[13][15] | Partitioning | Robust, handles high concentrations | Requires solvents, can be labor-intensive |
| HS-SPME | Water, Wastewater[12] | Adsorption from Headspace | Solvent-free, high sensitivity, easily automated | Fiber lifetime is limited, matrix effects can occur |
| Headspace (Total Vaporization) | Personal Care Products[10] | Vaporization | Minimal sample prep, avoids injector contamination | Limited to highly volatile compounds, lower sensitivity |
Trustworthiness and Self-Validation
Every protocol must be a self-validating system. For the methods described, ensure trustworthiness by incorporating the following:
-
Internal Standards (IS): An IS should be added at the very beginning of sample preparation to correct for variations in extraction efficiency and injection volume. The IS should be chemically similar to the analytes but not present in the sample.
-
Method Blanks: Analyze a reagent blank (all solvents and reagents without the sample) with every batch to check for system contamination. This is critical for ubiquitous compounds like siloxanes.[14]
-
Calibration: Prepare a multi-point calibration curve using certified reference standards to ensure accurate quantification.
-
Spike Recovery: Analyze a sample spiked with a known concentration of the target analytes to assess method accuracy and matrix effects. Recoveries between 80-120% are generally considered acceptable.
By rigorously applying these quality control measures, the data generated will be reliable, reproducible, and defensible.
References
- QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. (Source: CES-Silicones Europe).
- Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products. (Source: PubMed, Anal Bioanal Chem).
- Using Design of Experiments to Optimize a Screening Analytical Methodology Based on Solid-Phase Microextraction/Gas Chromatography for the Determination of Volatile Methylsiloxanes in W
- Volatile Methylsiloxanes in Complex Samples: Recent Updates on Pretreatment and Analysis Methods. (Source: MDPI).
- Journal Highlight: Determination of cyclic volatile methylsiloxanes in personal care products by gas chromatography. (Source: Wiley Analytical Science).
- All-Hydrocarbon Liquid Crystalline Polysiloxane Polymer as Stationary Phase in Gas Chromatography Capillary Column for Separation of Isomeric Compounds of Polynuclear Aromatic Hydrocarbons.
- Silicone Stationary Phases for Gas Chromatography.
- Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- Lecture 7: Gas Chrom
- Standard Polysiloxane GC Columns. (Source: Agilent).
- New High Polarity bis (Cyanopropyl) Siloxane Stationary Phase for GC Resolution of Positional and Geometric Isomers of Fatty Acid Methyl Esters. (Source: Agilent).
- This compound | C8H24O2Si3. (Source: PubChem, NIH).
- Types of stationary phases in gas chrom
- Octamethylcyclotetrasiloxane - Chromatography Forum.
- Characterisation of Gas-Chromatographic Poly(Siloxane) Stationary Phases by Theoretical Molecular Descriptors and Prediction of McReynolds Constants. (Source: MDPI).
- Developments in stationary phase technology for gas chromatography.
- 27.3: Gas Chromatographic Columns and Stationary Phases. (Source: Chemistry LibreTexts).
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- 11. tandfonline.com [tandfonline.com]
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- 14. Octamethylcyclotetrasiloxane - Chromatography Forum [chromforum.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note & Protocol: Surface Modification of Nanoparticles with Octamethyltrisiloxane for Enhanced Hydrophobicity
Introduction: The Imperative of Surface Engineering in Nanotechnology
Nanoparticles possess a high surface-area-to-volume ratio, which makes their surface chemistry a dominant factor in their overall behavior.[1] For many applications, particularly in drug delivery, composite materials, and coatings, the inherent surface properties of nanoparticles (NPs), such as hydrophilicity, must be precisely tailored.[2][3] Surface modification, or functionalization, is the process of chemically altering the surface of a nanoparticle to impart desired physicochemical properties like improved stability, biocompatibility, or altered hydrophobicity.[4][5][6]
This guide focuses on the use of Octamethyltrisiloxane (OMTS) , a short-chain silicone, for the surface modification of nanoparticles. OMTS is an effective agent for rendering hydrophilic surfaces, such as those of silica (SiO₂) or metal oxide nanoparticles, profoundly hydrophobic. This transformation is critical for applications requiring stable dispersion of nanoparticles in non-polar solvents or polymer matrices, and for the creation of superhydrophobic surfaces.[7][8][9] We will explore the underlying chemical principles, provide a robust experimental protocol, and detail the necessary characterization techniques to validate the modification.
The Chemistry of Silanization: A Mechanistic Overview
The covalent grafting of this compound onto a nanoparticle surface is a form of silanization, a process that relies on the principles of sol-gel chemistry.[10] The process can be conceptually divided into two primary stages: hydrolysis and condensation.
-
Causality Behind the Choice of OMTS: this compound is a linear siloxane with the structure (CH₃)₃SiO[Si(CH₃)₂O]Si(CH₃)₃. For surface modification, a more reactive form with hydrolyzable end groups, such as chloro- or alkoxy-terminated silanes, is typically used. However, the fundamental principle involves creating reactive silanol (Si-OH) groups that can bond to the nanoparticle surface. The core mechanism described here applies to organosilanes in general, which are molecules with both a hydrolyzable group to react with the nanoparticle and a non-hydrolyzable organic group (in this case, the methyl groups) to impart the desired functionality.[11]
-
Hydrolysis: In the presence of trace amounts of water, often catalyzed by an acid or base, the hydrolyzable groups on a silane molecule are replaced by hydroxyl groups, forming reactive silanols.
-
Condensation: These newly formed silanols on the silane molecule react with the native silanol groups present on the surface of inorganic nanoparticles (like SiO₂ or Fe₃O₄). This reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively anchoring the organic moiety to the nanoparticle surface.[12]
It is a critical experimental consideration to control the reaction conditions to favor this surface grafting over the self-condensation of silane molecules in the solution, which can lead to the formation of undesirable polysiloxane aggregates.[12]
Figure 1: General mechanism of nanoparticle surface modification using an organosilane.
Detailed Experimental Protocol: Hydrophobization of Silica Nanoparticles
This protocol provides a step-by-step method for the surface modification of commercially available silica nanoparticles (SiO₂ NPs).
Materials and Reagents
| Reagent/Material | Specifications | Rationale for Selection |
| Silica Nanoparticles (SiO₂ NPs) | 100 nm diameter, non-porous | Model hydrophilic substrate with abundant surface silanol groups. |
| This compound (OMTS) | (or a suitable reactive analogue like Octyltriethoxysilane) | The modifying agent that imparts hydrophobicity. |
| Toluene | Anhydrous (>99.8%) | Anhydrous, non-polar solvent prevents premature silane self-condensation. |
| Hydrochloric Acid (HCl) | 1 M solution | Used for surface activation to maximize the density of silanol groups. |
| Ethanol | ACS Grade | Used for washing and dispersing nanoparticles. |
| Deionized (DI) Water | >18 MΩ·cm | For rinsing during the activation step. |
| Nitrogen Gas | High Purity | Provides an inert atmosphere to prevent side reactions with atmospheric moisture. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for nanoparticle silanization.
Step-by-Step Methodology
PART A: Nanoparticle Surface Activation
-
Rationale: This pre-treatment step is crucial to remove any surface contaminants and to hydrolyze surface siloxane bonds, thereby maximizing the number of reactive Si-OH groups available for grafting.[12]
-
Disperse 1.0 g of silica nanoparticles in 50 mL of 1 M HCl solution.
-
Sonicate the suspension for 30 minutes in a bath sonicator to ensure uniform treatment.
-
Pellet the nanoparticles via centrifugation (e.g., 8000 rpm for 15 minutes). Discard the acidic supernatant.
-
Re-disperse the nanoparticles in 50 mL of DI water and sonicate for 5 minutes. Repeat the centrifugation and re-dispersion process five times, or until the pH of the supernatant is neutral (pH ~7).
-
Dry the cleaned nanoparticles in a vacuum oven overnight at 120 °C to remove all adsorbed water. This is a critical step, as excess water can promote silane self-polymerization in the subsequent reaction step.[13]
PART B: Silanization Reaction
-
Rationale: The reaction is performed in an anhydrous, non-polar solvent under an inert atmosphere to ensure the silanization occurs predominantly at the nanoparticle surface. Refluxing provides the necessary thermal energy to drive the condensation reaction.
-
Transfer the 1.0 g of dried, activated SiO₂ NPs into a 250 mL three-neck round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Add 100 mL of anhydrous toluene to the flask. Sonicate the mixture for 15 minutes to achieve a fine, homogenous dispersion.
-
Begin vigorous stirring with a magnetic stir bar and introduce a gentle flow of nitrogen gas.
-
Add 1.0 mL of this compound (or equivalent organosilane) to the suspension using a syringe. The optimal amount may vary depending on the specific surface area of the nanoparticles.[14]
-
Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours under a nitrogen atmosphere.[12]
PART C: Purification and Product Recovery
-
Rationale: Thorough washing is essential to remove any unreacted silane and physically adsorbed by-products. Failure to do so can lead to inaccurate characterization results.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the modified nanoparticles by centrifugation.
-
Wash the collected nanoparticles by re-dispersing them in 50 mL of toluene, sonicating for 5 minutes, and centrifuging again. Repeat this toluene wash two more times.
-
Perform two additional washing cycles using ethanol to remove the toluene.
-
Dry the final product (white powder) in a vacuum oven at 60 °C overnight. Store the hydrophobic nanoparticles in a desiccator to prevent moisture adsorption.
Validation and Characterization of Surface Modification
Verifying the success of the functionalization is a mandatory step for protocol validation.[3] The following techniques provide complementary qualitative and quantitative evidence of a successful surface modification.
| Characterization Technique | Purpose | Expected Result for Successful Modification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical functional groups. | Appearance of new peaks corresponding to C-H stretching (~2900-3000 cm⁻¹) from the methyl groups of OMTS. Reduction in the broad -OH peak (~3400 cm⁻¹).[14] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the NP surface. | Bare SiO₂ will show minimal weight loss. Modified NPs will exhibit a distinct weight loss step (typically between 200-600 °C) corresponding to the thermal decomposition of the grafted OMTS layer.[14] |
| Contact Angle Goniometry | To measure the change in surface wettability. | A pressed pellet of the initial hydrophilic SiO₂ powder will show a water contact angle < 20°. The OMTS-modified powder will be highly hydrophobic, with a contact angle > 120°. |
| Dispersibility Test | To visually confirm the change in surface polarity. | Bare NPs will disperse readily in water but aggregate in a non-polar solvent like hexane. Modified NPs will readily disperse in hexane but will float and aggregate in water.[3] |
Example Quantitative Data
| Sample | TGA Weight Loss (%) | Water Contact Angle (°) | Dispersibility in Hexane |
| Bare SiO₂ NPs | < 2% | 15° ± 5° | Poor (Sedimentation) |
| OMTS-Modified SiO₂ NPs | 8% ± 1% | 145° ± 5° | Excellent (Stable Dispersion) |
Applications in Research and Drug Development
The ability to transform a hydrophilic nanoparticle into a hydrophobic entity opens up a wide range of applications:
-
Drug Delivery: Hydrophobic nanoparticles can be used to encapsulate and deliver non-polar drug molecules, improving their solubility and bioavailability.[15]
-
Polymer Composites: OMTS-modified nanoparticles can be incorporated as fillers into non-polar polymer matrices (e.g., silicones, polyolefins), enhancing the mechanical and thermal properties of the composite material.[3]
-
Superhydrophobic Coatings: Dispersions of these modified nanoparticles can be sprayed or coated onto surfaces to create robust, water-repellent, and self-cleaning finishes.[9][16]
-
Bio-applications: While OMTS itself renders surfaces hydrophobic, the underlying silanization chemistry can be adapted with other organosilanes to introduce a variety of functional groups (amines, carboxyls, etc.) for bioconjugation, imaging, and sensing.[5][6][17]
References
- Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome. (n.d.). PubMed Central. [Link]
- Hydrolysis-condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature. (n.d.).
- Hydrolysis and condensation reactions in sol–gel processes employing citric acid. (n.d.).
- Functionalized Nanomaterials II: Applic
- Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. (2021). MDPI. [Link]
- Schematic representation of the silanization procedure, followed by immobilization of silver nanoparticles on the amine-functionalized glass surface. (n.d.).
- Preparation of hydrophobic silica nanoparticles. (n.d.).
- Recent advances in surface decoration of nanoparticles in drug delivery. (n.d.). Frontiers. [Link]
- Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Applic
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (n.d.).
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (n.d.). Tokyo University of Science. [Link]
- Silsesquioxane-Based Nanoparticles Formed via Hydrolytic Condensation of Organotriethoxysilane Containing Hydroxy Groups. (n.d.).
- Hydrophobicity the Key to Asymmetric Metal Nanoparticle Synthesis. (2017). Advanced Science News. [Link]
- A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. (n.d.).
- Surface Modifications of Nanoparticles for Stability in Biological Fluids. (2020). MDPI. [Link]
- Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. (2019). Journal of Fundamental and Applied Sciences. [Link]
- Functionalized Nanoparticles for Medical Applications. (n.d.). American Chemical Society. [Link]
- Superhydrophobic Coatings Based on PMMA-Siloxane-Silica and Modified Silica Nanoparticles Deposited on AA2024-T3. (2024). MDPI. [Link]
- Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Applic
- Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces. (2023). PubMed Central. [Link]
- Research on Surface Modification Methods of Nanoparticles. (n.d.).
- Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8. (n.d.).
- A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane)
- A review of new methods of surface chemical modification, dispersion and electrophoretic deposition of metal oxide particles. (n.d.). Royal Society of Chemistry. [Link]
- Design and Biocompatibility of Biodegradable Poly(octamethylene suberate)
- Characterization of Nanoparticle Adsorption on Polydimethylsiloxane-Based Microchannels. (2021). PubMed Central. [Link]
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Protocol for the Surface Modification of Glass with Octamethyltrisiloxane to Induce Hydrophobicity
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the silanization, or more accurately, the siliconization of glass surfaces using octamethyltrisiloxane. The protocol is designed for researchers, scientists, and drug development professionals who require hydrophobic glass surfaces to prevent non-specific binding of proteins, nucleic acids, or other analytes, and for applications in cell culture and microfluidics.[1] We delve into the underlying principles of surface modification, provide detailed, step-by-step protocols for cleaning, deposition, and curing, and outline methods for validating the surface treatment. Emphasis is placed on safety, reproducibility, and the scientific rationale behind each procedural step.
Introduction and Scientific Principles
The Challenge of Native Glass Surfaces
Glass is a foundational material in scientific research, valued for its transparency, rigidity, and chemical stability. However, its native surface chemistry presents significant challenges for sensitive applications. The surface of the glass is not perfectly smooth or inert; it is populated by silanol groups (Si-OH), which render it highly hydrophilic (water-attracting).[2] This inherent wettability can lead to undesirable phenomena such as:
-
Adsorption of Solutes: Proteins, peptides, and single-stranded nucleic acids can adsorb non-specifically to the hydrophilic surface, leading to sample loss and inaccurate quantification.[1]
-
Cell Adhesion: In cell culture, uncontrolled cell adhesion to glass walls can interfere with experiments.[1]
-
Wetting in Microfluidics: The high surface energy of glass can impede the flow of aqueous solutions in microfluidic channels.[3]
Surface Modification with this compound
To mitigate these issues, the glass surface can be chemically modified to be hydrophobic (water-repelling). This process, broadly termed silanization, involves replacing the polar silanol groups with a non-polar chemical layer.[2]
This protocol utilizes this compound (C₈H₂₄O₂Si₃), a linear, non-functionalized siloxane.[4] Unlike reactive organosilanes (e.g., alkoxysilanes or chlorosilanes) that form strong, covalent Si-O-Si bonds with the glass surface, this compound forms a highly stable, inert, and hydrophobic film primarily through physisorption and weak intermolecular forces.[1][5] This process deactivates the surface silanol groups, creating an inert barrier that dramatically reduces surface energy and prevents analytes from interacting with the glass.[6] The resulting modified surface is critical for improving sample recovery and reducing bias in quantitative analyses, particularly for low-concentration compounds.[6]
Materials and Equipment
| Category | Item | Recommended Specifications |
| Glassware | Glass slides, coverslips, vials, or other substrates to be treated. | Borosilicate glass is standard. |
| Silanizing Reagent | This compound | Purity >98% |
| Solvents | Toluene or Heptane | Anhydrous grade (<50 ppm H₂O) |
| Acetone | ACS grade or higher | |
| Methanol | ACS grade or higher | |
| Deionized (DI) Water | >18 MΩ·cm resistivity | |
| Cleaning Agents | Hellmanex™ III or similar laboratory detergent | As per manufacturer's instructions |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | |
| Hydrogen Peroxide (H₂O₂) | 30% solution | |
| Safety Equipment | Chemical fume hood | Required for all steps involving volatile solvents and Piranha solution. |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, face shield, acid-resistant lab coat, neoprene or nitrile gloves.[7][8] | |
| General Lab Equipment | Glass staining jars with racks, beakers, graduated cylinders | Appropriate sizes for substrates. |
| Sonicator | For cleaning steps. | |
| Laboratory oven | Capable of maintaining 80-110°C. | |
| Nitrogen (N₂) gas line with filter | For drying. | |
| Validation Equipment | Contact Angle Goniometer | For measuring surface hydrophobicity.[9] |
Safety Precautions and Handling
WARNING: This protocol involves hazardous materials, including a highly corrosive and explosive cleaning solution (Piranha) and flammable solvents. All steps must be performed inside a certified chemical fume hood by trained personnel wearing appropriate PPE.
-
Piranha Solution (H₂SO₄/H₂O₂):
-
Extreme Hazard: Piranha solution is a strong oxidizer and is highly corrosive. It reacts violently with organic materials and should never be stored in a sealed container due to gas evolution.
-
Preparation: Always add the hydrogen peroxide slowly to the sulfuric acid, never the reverse. The reaction is highly exothermic. Prepare only the amount needed for immediate use.
-
Handling: Use glass containers only. Wear a face shield, safety goggles, and heavy-duty acid-resistant gloves.
-
Disposal: Allow the solution to cool completely and react fully in an open, labeled container within the fume hood. Neutralize very slowly and with extreme caution before disposing according to institutional guidelines.
-
-
This compound & Solvents:
-
Flammability: this compound and solvents like toluene and heptane are flammable.[10][11] Keep away from heat, sparks, and open flames.[7][10]
-
Inhalation: Avoid breathing vapors. Ensure good ventilation in the processing area.[7][12]
-
Static Discharge: Ground containers when transferring liquids to prevent static discharge.[7][11]
-
Personal Protection: Wear safety glasses and nitrile or neoprene gloves.[7][8] In case of skin contact, wash with plenty of soap and water.[7]
-
Experimental Workflow Diagram
The overall process involves a meticulous cleaning and activation stage, followed by the silanization reaction, and concluding with validation.
Caption: Workflow for glass surface modification.
Detailed Step-by-Step Protocols
Protocol 1: Glass Cleaning and Surface Activation
Causality: The success of the surface modification is critically dependent on the cleanliness of the substrate. This multi-step cleaning process first removes gross organic and inorganic contaminants and then hydroxylates the surface, creating a high density of Si-OH groups to promote a uniform coating.[13][14][15]
-
Detergent Wash: Place glass substrates into a glass rack and submerge them in a beaker containing a 2% solution of Hellmanex™ III (or equivalent). Sonicate for 20 minutes.
-
Initial Rinse: Rinse the substrates thoroughly under running tap water, followed by 10-15 rinses with DI water. Ensure no detergent bubbles remain.[16]
-
Piranha Activation (PERFORMED IN FUME HOOD): a. Prepare the Piranha solution in a glass beaker by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. b. Submerge the glass rack with substrates into the freshly prepared Piranha solution for 30-60 minutes. Vigorous bubbling will occur initially.
-
Final Rinse: Carefully remove the rack from the Piranha bath and rinse copiously with DI water (at least 15-20 times) to remove all traces of acid.
-
Drying: Dry the substrates with a stream of filtered nitrogen gas. Place the rack in a laboratory oven at 110°C for at least 1 hour to ensure all moisture is removed.[16] The glass is now activated and ready for modification. Proceed to the next step as quickly as possible to avoid atmospheric contamination.[16]
Protocol 2: Silanization with this compound (Solution Phase)
Causality: This step applies the hydrophobic layer. Using an anhydrous solvent is critical to prevent the siloxane from forming aggregates in the solution, which would lead to a non-uniform coating.[17] The curing step helps to stabilize the deposited layer and evaporate residual solvent.[14]
-
Prepare Silanization Solution: Inside the fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or heptane in a designated glass staining jar.
-
Immersion: Transfer the hot, dry glass substrates directly from the oven into the silanization solution. Ensure they are fully submerged. Cover the container to minimize solvent evaporation and exposure to atmospheric moisture.
-
Reaction Time: Allow the substrates to soak for 1-2 hours at room temperature.
-
Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with anhydrous toluene (or heptane) and then acetone to remove any excess, unbound this compound.[13][14]
-
Curing: Place the rinsed substrates in a laboratory oven at 80°C for 4 hours to cure the surface film.[14]
-
Storage: After cooling, the silanized glassware is ready for use. Store in a clean, dry, and covered container to prevent contamination.
Validation and Quality Control
The primary method for validating the hydrophobicity of the modified surface is contact angle goniometry. This technique measures the angle a liquid droplet forms with the solid surface, providing a quantitative measure of wettability.[18][19]
| Surface Condition | Expected Water Contact Angle | Interpretation |
| Uncleaned Glass | Variable (20-50°) | Surface is contaminated with organic/inorganic films. |
| Piranha-Cleaned Glass | < 10° | Highly hydrophilic surface with a high density of silanol groups.[3] |
| Successfully Silanized | > 90° | Hydrophobic surface achieved. The surface is now water-repelling, indicating successful deactivation of silanol groups.[18][19] |
Protocol 3: Static Contact Angle Measurement
Causality: This procedure provides empirical data to confirm the protocol's success. A high contact angle (>90°) is the definitive indicator of a hydrophobic surface.[18][20] For more advanced characterization, advancing and receding angles can be measured to determine contact angle hysteresis.[18][20]
-
Instrument Setup: Place the contact angle goniometer on a vibration-free surface.
-
Sample Placement: Place a treated glass slide on the sample stage.
-
Droplet Deposition: Using a precision syringe, carefully dispense a single droplet of DI water (typically 2-5 µL) onto the surface.
-
Measurement: The instrument's camera will capture a profile of the droplet. The software analyzes the image to calculate the angle at the three-phase (solid-liquid-air) contact point.
-
Data Collection: Measure the contact angle at a minimum of three different locations on the surface and calculate the average to ensure uniformity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Contact Angle (< 80°) | 1. Incomplete cleaning; organic residue remains. 2. Insufficient surface activation. 3. "Wet" (non-anhydrous) solvent used. 4. Silanization solution is old or degraded. | 1. Repeat the Piranha cleaning protocol meticulously. 2. Ensure Piranha solution is freshly made. 3. Use a new, sealed bottle of anhydrous solvent. 4. Prepare a fresh solution. |
| Uneven or Hazy Coating | 1. Contaminated solvent or silane. 2. Inadequate rinsing after silanization. 3. Particulate contamination from the air. | 1. Use high-purity reagents. 2. Ensure thorough rinsing with fresh solvent. 3. Work in a clean environment; transfer substrates from oven to solution quickly. |
| Poor Reproducibility | 1. Inconsistent timing in cleaning or reaction steps. 2. Variation in temperature or humidity. 3. Re-contamination of glass before silanization. | 1. Standardize all incubation times. 2. Perform the protocol in a controlled environment. 3. Minimize the time between drying and immersion in the silane solution.[16] |
References
- Gelest, Inc. (2015).
- Lehigh University. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Hengda Silane & Silicone. (2023).
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- Drelich, J. W. (2013). Guidelines to measurements of reproducible contact angles using a sessile-drop technique.
- ResearchGate. (n.d.).
- R.S. Hughes. (2017).
- Biolin Scientific. (2021). 7 ways to measure contact angle.
- Chemos GmbH & Co.KG. (n.d.).
- ResearchGate. (2013).
- Ossila. (2022). How to do a contact angle measurement (Quickstart guide). YouTube.
- Mastelf Technologies. (2022). What is Silanized Glass? - Simple Use Guide.
- Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice.
- ResearchGate. (n.d.). Contact Angle Studies of Hydrophobic and Hydrophilic Surfaces.
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols.
- PubMed. (2018).
- The Royal Society of Chemistry. (n.d.). Glass cover slips and small glass vials were silanised following the same method.
- University of Alabama in Huntsville. (n.d.).
- ResearchGate. (n.d.). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.
- National Institutes of Health. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.
- Popa Lab, University of Wisconsin-Milwaukee. (2021). Surface Chemistry Protocol.
- The Schlenk Line Survival Guide. (n.d.). Silanizing Glassware.
- Chrom Tech, Inc. (n.d.).
- PubMed. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces.
- HPLC Primer. (n.d.).
- IOP Conference Series: Materials Science and Engineering. (2018).
- Dakenchem. (n.d.). Custom Silane Compounds for Controlled-Release Drug Delivery.
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- PubMed. (2024). Characterization of Drug with Good Glass-Forming Ability Loaded Mesoporous Silica Nanoparticles and Its Impact Toward in vitro and in vivo Studies.
- ResearchGate. (n.d.).
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Application Note & Protocol: Octamethyltrisiloxane as a Key Precursor in Silicone Polymer Synthesis
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced silicone materials.
Abstract
This document provides a comprehensive technical guide on the utilization of octamethyltrisiloxane (MDM), a linear siloxane oligomer, as a critical precursor and molecular weight control agent in the synthesis of silicone polymers. We will delve into the fundamental principles of siloxane polymerization, focusing on ring-opening polymerization (ROP) of cyclic monomers where MDM plays a pivotal role. Detailed, field-proven protocols for synthesis, safety considerations, and polymer characterization are provided to ensure reproducible and reliable outcomes. This guide is designed to bridge theoretical knowledge with practical application, empowering researchers to precisely tailor silicone polymers for advanced applications in sectors ranging from healthcare to electronics.[1][2]
Introduction: The Role of this compound (MDM) in Silicone Chemistry
This compound, with the chemical formula [(CH₃)₃SiO]₂Si(CH₃)₂, is a colorless, low-viscosity fluid that serves as a fundamental building block in silicone chemistry.[1] Unlike cyclic siloxanes such as octamethylcyclotetrasiloxane (D4), which are primary monomers for high-molecular-weight polymers, the linear structure of MDM makes it an ideal chain-terminating or "end-capping" agent.[2][3] Its trimethylsilyl [(CH₃)₃SiO-] groups are non-reactive under typical polymerization conditions, allowing them to effectively halt the propagation of a growing polymer chain. This function is paramount for controlling the final molecular weight and, consequently, the physical properties (e.g., viscosity, elasticity) of the synthesized silicone polymer.
The silicon-oxygen backbone of MDM imparts the characteristic flexibility, thermal stability, and hydrophobicity that define silicone materials, making it indispensable for creating polymers tailored for high-performance applications.[2]
Physicochemical Properties of this compound
A thorough understanding of MDM's properties is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 107-51-7 | [4] |
| Molecular Formula | C₈H₂₄O₂Si₃ | [1] |
| Molecular Weight | 236.53 g/mol | [5] |
| Appearance | Clear, colorless liquid | [1][3] |
| Density | 0.82 g/mL (at 25 °C) | [5] |
| Boiling Point | 153 °C | [5] |
| Melting Point | -82 °C | [5] |
| Flash Point | 29 °C (84.2 °F) | |
| Vapor Density | >1 (vs. air) | |
| Solubility | Insoluble in water | [5] |
Core Synthesis Principle: Ring-Opening Polymerization (ROP)
The most common industrial method for synthesizing high-molecular-weight polydimethylsiloxane (PDMS) is the ring-opening polymerization (ROP) of cyclic siloxane monomers, primarily octamethylcyclotetrasiloxane (D4).[6][7] This process can be catalyzed by either strong acids or bases.[7] During ROP, the catalyst cleaves the Si-O bond in the cyclic monomer, creating a reactive center that sequentially adds more monomer units to propagate the linear polymer chain.[6][8]
Mechanism of Cationic Ring-Opening Polymerization
In cationic ROP, a strong acid catalyst (e.g., trifluoromethanesulfonic acid, dodecylbenzenesulphonic acid) protonates an oxygen atom in the D4 ring, making the adjacent silicon atom electrophilic and susceptible to nucleophilic attack.[8][9] This initiates the ring opening and starts the chain growth.
The critical function of this compound (MDM) is to act as a chain transfer agent . The trimethylsilyl groups at the ends of the MDM molecule effectively cap the reactive ends of the growing polymer chains, terminating their growth. The molar ratio of the D4 monomer to the MDM end-capper is the primary determinant of the final polymer's average molecular weight (Degree of Polymerization, DP).
Caption: Cationic ROP workflow with MDM as a chain terminator.
Experimental Protocols
Disclaimer: All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling flammable and hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves, is mandatory.[10]
Protocol: Synthesis of PDMS via Cationic ROP with MDM
This protocol details the synthesis of a specific molecular weight polydimethylsiloxane (PDMS) fluid via bulk polymerization of D4 using MDM as an end-capping agent and an acid catalyst.
Materials & Equipment:
-
Octamethylcyclotetrasiloxane (D4), polymerization grade
-
This compound (MDM), 98%+ purity
-
Dodecylbenzenesulphonic acid (DBSA) or Trifluoromethanesulfonic acid (catalyst)[9]
-
Sodium bicarbonate (for neutralization)
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet[11]
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Separatory funnel[11]
Procedure:
-
Reactor Setup: Assemble the reaction apparatus (three-neck flask, condenser, N₂ inlet, stirrer) and ensure it is completely dry. Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Charging Reagents: To the flask, add a pre-calculated amount of octamethylcyclotetrasiloxane (D4) and this compound (MDM). The ratio of D4 to MDM will determine the molecular weight. For example, a molar ratio of 50:1 D4:MDM will theoretically yield a polymer with a DP of approximately 100.
-
Initiation: Begin vigorous stirring and heat the mixture to the reaction temperature (typically 60-80 °C).[12] Once the temperature is stable, add the acid catalyst (e.g., 0.1-0.5 wt% DBSA) to the mixture.[9]
-
Polymerization: The viscosity of the mixture will gradually increase as the polymerization proceeds. Allow the reaction to proceed for 4-8 hours, monitoring the temperature and viscosity.[12]
-
Termination & Neutralization: Cool the reaction mixture to room temperature. Add an excess of sodium bicarbonate powder to neutralize the acid catalyst. Stir for 1-2 hours until the mixture is fully neutralized (test with pH paper on a wet sample).
-
Purification:
-
Characterization: The final product, a clear viscous fluid, should be characterized to confirm its molecular weight and structure.
Caption: Experimental workflow for PDMS synthesis via cationic ROP.
Safety & Handling
This compound is a flammable liquid and vapor.[4][10] All handling and storage must adhere to strict safety protocols.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[15] Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers during transfer to prevent static discharge.[10] Avoid contact with skin, eyes, and inhalation of vapors.[10][16]
-
Storage: Store in a tightly closed, original container in a cool, dry, well-ventilated area designated for flammable liquids.[16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[16]
-
Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations for hazardous waste.[4][16]
Characterization of Synthesized Polymers
Verifying the structure and properties of the synthesized silicone polymer is a critical step for quality control and research validation.
| Technique | Purpose | Expected Observations |
| Gel Permeation Chromatography (GPC) | Determines the average molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[9] | A successful polymerization will show a shift to higher molecular weight compared to the starting materials, with a PDI typically around 2 for this type of polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical structure and the conversion of monomer to polymer.[9][12] | Look for the disappearance of the characteristic Si-O-Si stretch of the cyclic D4 monomer and the appearance of the broad Si-O-Si stretch of the linear PDMS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si) | Provides detailed structural information, confirms end-capping, and can be used to calculate the degree of polymerization.[12][17] | ¹H NMR will show characteristic peaks for the Si-CH₃ protons. ²⁹Si NMR can distinguish between the silicon atoms in the MDM end-caps and the repeating D-units in the polymer backbone. |
Conclusion
This compound is a versatile and essential precursor in the synthesis of silicone polymers. Its primary role as a chain-terminating agent in the ring-opening polymerization of cyclosiloxanes provides chemists with precise control over polymer molecular weight, enabling the creation of custom materials for a vast array of scientific and industrial applications. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and reproducibly synthesize well-defined silicone polymers tailored to their specific needs.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound as a Chemical Intermediate: Applications in Industrial Manufacturing.
- Gelest, Inc. (2015). This compound Safety Data Sheet.
- Qingdao Hengda New Material Technology Co., Ltd. (2023). This compound SAFETY DATA SHEET.
- Kherroub, D. E., et al. (2018).
- Google Patents. (2015). WO2015026691A1 - Catalyst for synthesis of siloxanes.
- Kozakiewicz, J., et al. (2022). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Polymers (Basel), 14(3), 423.
- American Chemical Society. (n.d.). Silicones and Silicone-Modified Materials.
- Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc.
- Othman, M. B. H., et al. (2013). Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8.
- Chrusciel, J. J., & Leśniak, E. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2.
- ResearchGate. (2022). (PDF) Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes.
- Goff, J., Kimble, E., & Arkles, B. (2013). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. ACS Symposium Series.
- ResearchGate. (n.d.). A New Polycondensation Process for the Preparation of Polysiloxane Copolymers | Request PDF.
- PubMed. (2022). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes.
- Bal, T., et al. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 714.
- YouTube. (2021). Experiment #2, Silicone Polymers.
- Jiesheng, N. (2016). Synthesis of Polysiloxanes in Microemulsion Via ring opening of D4. Nanochemistry Research, 1(2), 229-236.
- Wiley-VCH. (n.d.).
- ResearchGate. (n.d.). Overview of Siloxane Polymers.
- American Elements. (n.d.). This compound.
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The Role of Octamethyltrisiloxane in Advanced Microfluidic Device Fabrication: A Guide for Researchers
Introduction: Beyond Standard PDMS in Microfluidics
For decades, polydimethylsiloxane (PDMS), particularly Sylgard 184, has been the cornerstone of academic research in microfluidics due to its optical transparency, biocompatibility, and ease of use with soft lithography techniques.[1][2] However, as microfluidic applications in drug development and personalized medicine become more sophisticated, the limitations of standard PDMS formulations, such as the absorption of small hydrophobic molecules and the leaching of uncrosslinked oligomers, have become more apparent.[3][4] This has spurred innovation in the development of custom silicone elastomers with tailored properties. This guide delves into the role of organosilicon precursors, with a specific focus on octamethyltrisiloxane (OMTS), in the formulation of advanced silicone elastomers for the fabrication of high-performance microfluidic devices. While not a direct fabrication material itself, OMTS serves as a crucial chemical intermediate in the synthesis of the silicone polymers that form the backbone of these devices.[5]
Understanding the Building Blocks: From Siloxanes to Silicone Elastomers
Silicone elastomers are polymers comprised of a siloxane backbone (alternating silicon and oxygen atoms) with organic side groups attached to the silicon atoms.[1] The properties of the final cured elastomer are highly dependent on the length of the polymer chains, the nature of the side groups, and the degree of cross-linking.
This compound (C8H24O2Si3) is a linear siloxane oligomer that can serve as a precursor or an additive in the synthesis of silicone polymers.[6] Its chemical structure makes it a foundational element for building longer polydimethylsiloxane chains.[5] The synthesis of PDMS for microfluidic applications typically involves the platinum-catalyzed hydrosilylation reaction, where a vinyl-terminated PDMS base is cross-linked with a silicon-hydride-containing curing agent.[7][8] The precise composition of the pre-polymer base, including the distribution of polymer chain lengths, influences the mechanical and surface properties of the cured elastomer.
The Chemistry of Curing and its Impact on Device Performance
The curing process is critical in defining the final properties of the silicone elastomer. Platinum-cured silicones are widely used in the medical and pharmaceutical industries due to their high purity and the absence of byproducts that can be present in peroxide-cured systems.[9][10] This clean curing process is particularly advantageous for drug development applications where leachables could interfere with sensitive biological assays.[10]
The ratio of the base polymer to the curing agent is a key parameter that can be adjusted to tune the mechanical properties of the elastomer. For instance, altering this ratio in commercially available formulations like Sylgard 184 can change the material's rigidity.[11] However, for more significant modifications to properties like drug absorption or surface hydrophilicity, a more fundamental change to the polymer formulation itself is required. This is where the use of specific siloxane precursors like OMTS in the synthesis of the base polymer becomes relevant.
Customizing Silicone Elastomers for Drug Development Applications
The ability to tailor the properties of silicone elastomers is paramount for advancing drug delivery and screening applications in microfluidics. By moving beyond off-the-shelf formulations, researchers can create devices with optimized performance for their specific needs.
Minimizing Small Molecule Absorption
A significant challenge with standard PDMS is its tendency to absorb small, hydrophobic molecules, which can lead to inaccurate results in drug efficacy and toxicity studies.[3] This absorption is influenced by the presence of low molecular weight (LMW) uncrosslinked polymer chains within the elastomer matrix.[5] Custom-synthesized silicone elastomers, formulated with a controlled molecular weight distribution of precursors, can potentially reduce the concentration of these LMW species, thereby minimizing drug absorption.
Enhancing Biocompatibility and Reducing Leachables
For applications involving long-term cell culture or in-vivo studies, the biocompatibility of the microfluidic device is critical. Leachables from the elastomer can be toxic to cells and interfere with experimental results. Platinum-cured silicones are preferred for their biocompatibility.[9][12] By synthesizing the base polymer from high-purity precursors like OMTS, it is possible to create even cleaner materials with minimal leachables.
Tuning Mechanical Properties for Advanced Applications
The mechanical properties of the elastomer, such as stiffness and elasticity, can be tailored for specific applications. For example, in organ-on-a-chip systems that mimic the mechanical environment of living tissues, the ability to control the Young's modulus of the device material is crucial.[13] The formulation of the silicone elastomer, including the chain length of the polymer precursors and the cross-linker density, directly impacts these mechanical properties.
Protocols for Microfluidic Device Fabrication with Silicone Elastomers
While specific formulations incorporating OMTS are often proprietary, the general workflow for fabricating microfluidic devices using custom silicone elastomers follows the principles of soft lithography.
Protocol 1: Master Mold Fabrication
The foundation of soft lithography is a high-resolution master mold that serves as a template for the microfluidic channels.
-
Design: Design the microfluidic channels using CAD software.
-
Photomask: Print the design onto a high-resolution transparency to create a photomask.
-
Photoresist Coating: Spin-coat a layer of SU-8 photoresist onto a clean silicon wafer. The thickness of the photoresist will determine the height of the microchannels.
-
UV Exposure: Place the photomask over the photoresist-coated wafer and expose it to UV light. The UV light cross-links the photoresist in the areas not covered by the mask pattern.
-
Development: Dissolve the un-cross-linked photoresist using a developer solution, leaving behind the desired microchannel pattern on the wafer.
-
Silanization: Treat the master mold with a silanizing agent to create a non-stick surface, which facilitates the release of the cured silicone elastomer.
Protocol 2: Silicone Elastomer Preparation and Curing
This protocol outlines the general steps for preparing and curing the silicone elastomer. For custom formulations, the specific ratios and curing parameters will need to be optimized.
-
Mixing: In a clean container, thoroughly mix the silicone elastomer base with the curing agent. For standard PDMS like Sylgard 184, a common ratio is 10:1 by weight.[11] For custom formulations, the ratio will be determined by the desired properties.
-
Degassing: Place the mixture in a vacuum chamber to remove any air bubbles introduced during mixing. This is crucial to avoid defects in the final device.
-
Pouring: Gently pour the degassed elastomer mixture over the master mold.
-
Curing: Place the mold in an oven at a specified temperature to cure the elastomer. A typical curing condition for Sylgard 184 is 2 hours at 80°C.[14] Curing times and temperatures will vary for different formulations.
Protocol 3: Device Assembly and Bonding
Once the elastomer is cured, it is peeled from the master mold and bonded to a substrate to enclose the microchannels.
-
Demolding: Carefully peel the cured silicone elastomer from the master mold.
-
Inlet/Outlet Port Creation: Punch holes for the inlet and outlet ports using a biopsy punch.
-
Surface Activation: Treat the surface of the elastomer with the microchannel features and a glass slide with oxygen plasma. This creates hydroxyl groups on both surfaces, making them hydrophilic and reactive.
-
Bonding: Bring the plasma-treated surfaces into contact. A covalent bond will form, creating a permanent and leak-proof seal.
Data Presentation: Comparing Standard and Potentially Modified Silicone Elastomers
To illustrate the potential advantages of custom silicone formulations, the following table summarizes key properties of a standard PDMS (Sylgard 184) and hypothetical modified elastomers.
| Property | Standard PDMS (Sylgard 184) | Hypothetical Modified Elastomer A (Reduced LMW species) | Hypothetical Modified Elastomer B (Increased Cross-linker Density) |
| Young's Modulus | ~1.5 MPa | ~1.5 MPa | > 2.0 MPa |
| Small Molecule Absorption | Moderate to High | Low | Moderate |
| Gas Permeability | High | High | Slightly Reduced |
| Biocompatibility | Excellent | Excellent | Excellent |
| Leachables | Low | Very Low | Low |
Visualizing the Workflow: From Precursor to Device
The following diagram illustrates the conceptual workflow from siloxane precursors to a functional microfluidic device.
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octamethyltrisiloxane as a dielectric fluid in electronics research
An Application Guide to Octamethyltrisiloxane (MDM) as a Dielectric Fluid in Electronics Research
Introduction
This compound, a linear siloxane commonly designated as MDM, is a low-viscosity, clear, and odorless fluid emerging as a versatile tool in advanced electronics research.[1][2] Its unique combination of dielectric strength, thermal stability, and low surface tension makes it an excellent candidate for applications demanding efficient heat dissipation and electrical insulation.[3][4] This document serves as a comprehensive guide for researchers and engineers, detailing the fundamental properties, experimental protocols, and best practices for utilizing this compound as a dielectric fluid in a laboratory setting. Unlike traditional dielectric oils, its low viscosity and well-defined properties offer new avenues for prototyping and testing high-density and high-power electronic systems.[5]
Core Physicochemical and Dielectric Properties
The efficacy of this compound as a dielectric fluid is rooted in its distinct physical, thermal, and electrical characteristics. It is a non-greasy, volatile silicone oil that is soluble in a wide range of solvents but insoluble in water.[3][4] Its chemical inertness makes it compatible with many materials used in electronic components.[5] However, thorough compatibility testing is always recommended for any specific application.
A summary of its key quantitative properties is provided below.
| Property | Value | Units | Source(s) |
| Electrical Properties | |||
| Dielectric Strength | ~350 | volts/mil | [3] |
| Dielectric Constant (@ 25°C, 100Hz) | 2.29 - 2.3 | [3][6] | |
| Volume Resistivity (@ 25°C) | 5.0 x 10¹⁴ | ohm-cm | [3] |
| Thermal Properties | |||
| Thermal Conductivity (@ 50°C) | 0.10 | W/m·K | [3][7] |
| Boiling Point (@ 760 mmHg) | 151 - 153 | °C | [3][8] |
| Pour Point | -100 | °C | [3] |
| Flash Point | 37 - 40 | °C | [3][4][9] |
| Specific Heat | 2.0 | J/g·°C | [3] |
| Physical Properties | |||
| Kinematic Viscosity (@ 20°C) | 1.0 | cSt | [9] |
| Density (@ 25°C) | 0.816 - 0.82 | g/mL | [4][8] |
| Surface Tension | 17.4 | mN/m | [3] |
| Vapor Pressure (@ 25°C) | 3.9 | mm Hg | [9] |
Primary Applications in Electronics Research
This compound's properties make it suitable for several niche but critical applications in the research and development of electronic systems.
-
Direct Immersion Cooling of Components: Its low viscosity and excellent thermal properties allow it to be used for single-phase immersion cooling of heat-generating components like CPUs, GPUs, and power transistors during performance evaluation.[10][11] The fluid's ability to flow into intricate geometries ensures thorough and uniform heat removal.
-
High-Voltage Insulation and Arc Suppression: The high dielectric strength of this compound makes it an effective insulator for prototyping high-voltage circuits, preventing electrical arcing between conductors in close proximity.[12]
-
Working Fluid in Microfluidic Cooling Systems: Due to its very low viscosity—comparable to water—it is an ideal candidate for use in microchannel heat sinks and other microfluidic systems designed for electronics cooling.[3]
-
Solvent and Dispersant: It can serve as a solvent or dispersant for creating homogenous mixtures of materials used in the fabrication of electronic components, such as polymer films.
Experimental Protocols
The following protocols provide step-by-step guidance for common research applications of this compound.
Protocol 1: Performance Evaluation of Direct Immersion Cooling
This protocol details the procedure for quantifying the cooling effectiveness of this compound on an active electronic component.
Causality: This experiment directly measures the thermal performance improvement by comparing the component's steady-state temperature under standard air cooling versus immersion cooling. The low viscosity and favorable thermal conductivity of the fluid are expected to result in a significantly lower operating temperature.[3][7]
Step-by-Step Methodology:
-
Baseline Measurement: a. Mount the electronic component (e.g., a power resistor or a CPU) in its standard operating configuration (air-cooled). b. Attach a thermocouple securely to the surface of the component. c. Power the component and run a consistent, high-load stress test. d. Record the temperature every minute until a steady-state temperature is reached (temperature change of <1°C over 5 minutes). This is the baseline temperature. e. Power down the component and allow it to cool to ambient temperature.
-
Immersion Setup: a. Select a non-reactive container (glass or metal) of sufficient size to fully submerge the component without contacting the container walls. b. Place the component inside the empty container. c. Slowly pour this compound into the container until the component is fully submerged with at least 2 cm of fluid above its highest point. d. Ensure the thermocouple remains securely attached.
-
Immersion Measurement: a. Power the component and run the identical stress test as in Step 1c. b. Record the temperature every minute until a new, lower steady-state temperature is achieved. c. Power down the component.
-
Data Analysis: a. Calculate the temperature difference (ΔT) between the air-cooled and immersion-cooled steady-state temperatures. b. A significant negative ΔT validates the effectiveness of the fluid as a cooling medium.
Workflow Visualization:
Caption: Workflow for evaluating immersion cooling performance.
Protocol 2: Material Compatibility Assessment
This protocol is designed to verify the compatibility of various materials (e.g., plastics, elastomers, PCBs) with this compound.
Causality: Although generally inert, silicone fluids can sometimes cause swelling or degradation in certain polymers over time.[12] This protocol provides a self-validating system by quantifying changes in mass and dimensions of a material after prolonged exposure to the fluid.
Step-by-Step Methodology:
-
Sample Preparation: a. Cut at least three small, identical samples of the material to be tested. b. Clean the samples with isopropyl alcohol and let them dry completely. c. Measure the initial mass (m_initial) of each sample using an analytical balance. d. Measure the initial dimensions (length, width, thickness) of each sample using calipers.
-
Immersion: a. Place each sample in a separate, labeled glass vial. b. Fill each vial with this compound, ensuring the samples are fully submerged. c. Seal the vials to prevent evaporation. d. Place the vials in an oven set to a relevant test temperature (e.g., 85°C for accelerated testing) for a predetermined duration (e.g., 100 hours). Keep one control sample at room temperature.
-
Post-Immersion Analysis: a. Remove the vials from the oven and allow them to cool to room temperature. b. Carefully remove the samples from the fluid, lightly pat them dry with a lint-free cloth, and allow any surface fluid to evaporate completely (typically 15-20 minutes). c. Measure the final mass (m_final) of each sample. d. Measure the final dimensions of each sample. e. Visually inspect the samples for any changes in color, texture, or structural integrity.
-
Data Interpretation: a. Calculate the percent change in mass: [(m_final - m_initial) / m_initial] * 100. b. Calculate the percent change in volume from the dimensional measurements. c. A mass or volume change of <2% typically indicates good compatibility. Significant changes suggest the material is not suitable for long-term contact with the fluid.
Safety, Handling, and Disposal
Expertise & Trustworthiness: As a flammable liquid with a low flash point, strict adherence to safety protocols is mandatory.[9] The following guidelines are synthesized from authoritative safety data sheets.
Safety and Handling:
-
Flammability: this compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Static Discharge: The liquid can generate static charge when poured.[9] Always use proper grounding and bonding procedures for containers and receiving equipment during transfer.[13] Use only non-sparking tools.[9]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to prevent vapor accumulation.[9]
-
Personal Protective Equipment (PPE):
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat.[9][15]
-
Incompatible materials include oxidizing agents and peroxides.[9]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. May be incinerated by a licensed waste disposal facility.[9]
-
Avoid release to the environment. Prevent entry into sewers and public waters.[9]
Environmental Considerations
Recent regulatory discussions have highlighted the environmental profile of this compound. It has been noted for its potential for long-term persistence in aquatic environments and a high bioconcentration factor in some species.[16] While it has demonstrated low hazard potential in many aquatic species, its persistence is a key consideration.[15] Researchers should manage its use and disposal responsibly to minimize environmental release.[9]
References
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- Norway Proposes this compound as a REACH SVHC. (2024). Foresight. [Link]
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- HENGDA-FM1 - this compound.
- Screening Assessment for Trisiloxane, octamethyl- (MDM). (2011). Government of Canada. [Link]
- Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%. Cole-Parmer. [Link]
- Trisiloxane, octamethyl-: Human health tier II assessment. (2018). Australian Department of Health. [Link]
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Octamethyltrisiloxane as a High-Performance Heat Transfer Fluid in Experimental Setups: Application Notes and Protocols
Introduction: The Critical Role of Precise Thermal Management in Research
In the landscape of scientific research, particularly within drug development and materials science, the ability to maintain precise and stable temperature control is paramount. The kinetics of chemical reactions, the stability of biological samples, and the accuracy of analytical measurements are all profoundly influenced by thermal conditions. Traditional heat transfer fluids, such as water-glycol mixtures or hydrocarbon oils, often present limitations in terms of operating temperature range, thermal stability, and material compatibility. This application note details the use of octamethyltrisiloxane, a low-viscosity silicone fluid, as a superior heat transfer medium for a wide array of experimental setups, offering exceptional performance from cryogenic temperatures to moderately high heat conditions.
This compound (MDM), a linear polydimethylsiloxane, is characterized by its low viscosity, broad operating temperature range, and excellent thermal stability.[1][2] Its chemical inertness and high dielectric strength further enhance its suitability for use in sensitive laboratory equipment.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the properties of this compound, detailed protocols for its application in common laboratory equipment, and essential safety and handling procedures.
Physicochemical and Thermophysical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective and safe implementation as a heat transfer fluid. These properties dictate its performance in heat exchange systems and inform the design and limitations of experimental setups.
Key Performance Characteristics
This compound's utility as a heat transfer fluid is underpinned by a unique combination of physical and thermal properties. Its low viscosity, comparable to that of water at room temperature, ensures efficient circulation and minimal pumping energy requirements.[1] Furthermore, it exhibits a remarkably low pour point, making it suitable for cryogenic applications where many other fluids would solidify.[1][2]
| Property | Value | Unit | Source(s) |
| Molecular Formula | C8H24O2Si3 | - | [4] |
| Molecular Weight | 236.53 | g/mol | [4] |
| Appearance | Clear, colorless liquid | - | [1] |
| Boiling Point | 151-153 | °C | [1] |
| Melting/Pour Point | -82 to -100 | °C | [1] |
| Flash Point | 29 - 39 | °C | [1][5] |
| Density @ 25°C | 0.816 - 0.82 | g/mL | [2] |
| Kinematic Viscosity @ 25°C | ~1 | cSt | [1] |
| Thermal Conductivity @ 50°C | ~0.10 | W/m·K | [1] |
| Specific Heat | ~2.0 | J/g·°C | [1] |
Thermal Stability and Operating Range
Silicone fluids like this compound are known for their excellent thermal stability. While significant decomposition of this compound has been observed at temperatures of 260°C and above, it remains stable for extended periods at lower temperatures.[5][6] For applications in open systems exposed to air, the recommended maximum temperature is generally lower to prevent oxidation, which can lead to an increase in viscosity over time.[7] In closed, inert systems, the upper operating temperature can be extended.
Material Compatibility: Ensuring System Integrity
The chemical inertness of silicone fluids is a significant advantage in experimental setups where a variety of materials are present.[7] However, it is crucial to verify the compatibility of this compound with all wetted components of a heat transfer system to prevent degradation, swelling, or leaching that could compromise the experiment and the equipment.
Compatibility with Common Laboratory Materials
| Material | Compatibility Rating with Silicone Oils | Summary of Interaction | Source(s) |
| Metals (Stainless Steel, Aluminum, Copper) | Excellent | Generally inert and non-corrosive. | [7] |
| Plastics | |||
| PEEK (Polyetheretherketone) | Excellent | High resistance to silicone fluids. | [8][9][10] |
| PTFE (Polytetrafluoroethylene) | Excellent | Very non-reactive with silicone oils. | [11][12][13] |
| Polypropylene (PP) | Good | Generally compatible, but testing is recommended for critical applications. | [14] |
| Polycarbonate (PC) | Fair to Poor | May be susceptible to stress cracking or swelling; testing is essential. | [14] |
| Elastomers | |||
| Viton® (FKM) | Excellent | High resistance to silicone oils. | [3][15] |
| Silicone Rubber | Poor | Silicone oils can cause swelling and degradation of silicone elastomers. | [3] |
| EPDM | Poor | Not recommended for use with silicone oils. | [14] |
| Nitrile (Buna-N) | Fair | Some swelling may occur; compatibility should be verified. | [3] |
Note: The compatibility data presented is for general silicone oils. It is strongly recommended to perform specific compatibility testing with this compound under the intended operating conditions, especially for long-term applications or with critical components.
Safety and Handling Protocols
This compound is a flammable liquid and should be handled with appropriate safety precautions in a laboratory setting.[8][16] Adherence to these protocols is essential to minimize risks to personnel and the facility.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles should be worn at all times when handling this compound.[1]
-
Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, are recommended to prevent skin contact.[17]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. For larger quantities or in situations with a risk of splashing, a PVC apron may be appropriate.[1]
-
Respiratory Protection: Use in a well-ventilated area. If vapors are likely to be generated, especially at elevated temperatures, a NIOSH-certified organic vapor respirator may be necessary.[17]
Storage and Handling
-
Store in a cool, well-ventilated area away from heat, sparks, and open flames.[17]
-
Keep containers tightly closed to prevent evaporation and moisture contamination.[16]
-
Ground and bond containers when transferring the fluid to prevent static discharge.[8]
-
Avoid contact with strong oxidizing agents.[1]
Spill and Disposal Procedures
-
In case of a spill, eliminate all ignition sources.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
This compound and contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Application Protocols for Experimental Setups
The following protocols provide step-by-step guidance for the use of this compound in common laboratory heat transfer applications.
Protocol 1: Filling and Commissioning a Circulating Bath
This protocol is applicable to both refrigerated and heating circulating baths used for temperature control of external equipment, such as jacketed reactors or analytical instruments.
Materials:
-
This compound
-
Circulating bath
-
Appropriate tubing (e.g., PEEK or PTFE-lined) and fittings
-
Funnel
-
Personal Protective Equipment (as specified above)
Procedure:
-
System Preparation: Ensure the circulating bath is clean, dry, and positioned on a stable, level surface.[17] Verify that all tubing and fittings are compatible with this compound.
-
Tubing Connection: Securely connect the tubing from the circulator's outlet to the inlet of the external apparatus and from the outlet of the apparatus back to the circulator's inlet, creating a closed loop.[17]
-
Filling the Reservoir:
-
Carefully pour this compound into the circulator's reservoir using a funnel to avoid spillage.
-
Fill the reservoir to the manufacturer's recommended level, typically between the minimum and maximum fill lines.[17] Be mindful of the fluid's thermal expansion at higher temperatures to prevent overflow.
-
-
System Purging:
-
It is crucial to remove air from the closed-loop system to ensure efficient heat transfer and prevent pump cavitation.[18]
-
If the circulator has a priming or purging function, follow the manufacturer's instructions to activate it.
-
Alternatively, allow the fluid to circulate at a low temperature and speed, periodically and carefully opening a high point in the system (if available and safe to do so) to release trapped air. A common method is to use a purge valve or to slightly loosen a fitting at the highest point of the loop.[16]
-
-
Initial Operation and Leak Check:
-
Power on the circulator and set a moderate temperature.
-
Visually inspect all connections for any signs of leakage as the fluid begins to circulate.
-
Monitor the system for any unusual noises from the pump, which could indicate the presence of air.
-
-
Temperature Stabilization: Once the system is confirmed to be leak-free and purged of air, set the desired operating temperature and allow the system to stabilize.
Diagram 1: Experimental Workflow for Circulating Bath Setup
Caption: Workflow for setting up a circulating bath with this compound.
Protocol 2: Low-Temperature Applications and Moisture Prevention
This compound's very low pour point makes it ideal for sub-ambient temperature control. However, at these temperatures, atmospheric moisture can condense and freeze, potentially impeding circulation and heat transfer.
Materials:
-
Circulating bath with cooling capabilities
-
This compound
-
Dry nitrogen or argon gas source with a regulator (optional)
-
Insulated tubing
-
Lid for the circulator reservoir
Procedure:
-
System Setup: Follow Protocol 1 for filling and commissioning the circulating bath.
-
Moisture Control:
-
Place a lid on the circulator's reservoir to minimize the surface area exposed to ambient air.
-
For very low-temperature applications or high-humidity environments, a slow, continuous purge of dry nitrogen or argon gas over the surface of the fluid in the reservoir can be implemented to create an inert, dry atmosphere.
-
Use well-insulated tubing for the external loop to prevent condensation on the outer surfaces.
-
-
Operational Considerations:
-
Regularly inspect the fluid for any signs of cloudiness or ice crystal formation, which indicates water contamination.[19]
-
If significant water contamination is observed, the fluid may need to be replaced.
-
Sources
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- 19. labcompare.com [labcompare.com]
Application Note: An Expert Evaluation of Octamethyltrisiloxane for Lubrication in Vacuum Environments
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide for researchers, scientists, and engineers on the use of octamethyltrisiloxane (MDM) as a lubricant, with a specific focus on its applicability in vacuum systems. While recognized for its excellent thermal stability and chemical inertness, its role in vacuum applications is often misunderstood. This note moves beyond a simple procedural outline to deliver a critical evaluation of its physicochemical properties, explaining the causality behind its suitability for certain niche applications and its significant limitations in high-vacuum scenarios. We present a comparative analysis against standard high-vacuum lubricants, detailed protocols for its appropriate use, and a logical framework for lubricant selection to ensure system integrity and experimental success.
The Unique Challenge of Lubrication in Vacuum
Lubricating mechanisms within a vacuum environment presents a distinct set of challenges not encountered at atmospheric pressure. The primary goal is to reduce friction and wear without compromising the vacuum level or contaminating sensitive surfaces. An ideal vacuum lubricant must possess a unique combination of properties to prevent system failure or experimental artifacts[1].
The two most critical failure modes associated with improper lubricant selection are:
-
Outgassing: Under reduced pressure, volatile components within a material can vaporize and escape. This process, known as outgassing, increases the base pressure of the vacuum chamber, potentially rendering it impossible to achieve the desired vacuum level[2][3].
-
Contamination: The outgassed molecules can travel throughout the vacuum system and condense on cooler surfaces. This molecular contamination is particularly detrimental to sensitive components such as optical lenses, semiconductor wafers, and detector surfaces, leading to a degradation in performance or complete failure[1][2].
Therefore, the selection of a lubricant for vacuum service is a critical decision dictated by the material's fundamental physical properties. The ideal characteristics are exceptionally low vapor pressure, minimal creep or migration, high thermal stability, and chemical inertness toward system components[1].
Physicochemical Profile of this compound (MDM)
This compound, a linear siloxane oligomer, is a clear, colorless fluid with several industrially valuable properties.[4] Its utility in any application is a direct consequence of its molecular structure and resulting physical characteristics. For vacuum applications, these properties must be critically examined.
Key Properties and Their Implications
A summary of this compound's relevant properties is presented below. The implications of each parameter for vacuum use are discussed to provide a deeper, experience-based understanding.
| Property | Value | Implication for Vacuum Applications | References |
| Molecular Formula | C₈H₂₄O₂Si₃ | - | [5][6][7] |
| Molecular Weight | 236.53 g/mol | Low molecular weight contributes to higher volatility compared to silicone polymers. | [5][7][8] |
| Vapor Pressure | ~3.9 - 5.3 hPa (2.9 - 4.0 Torr) @ 25°C | CRITICAL LIMITATION: This is extremely high for vacuum use. True high-vacuum greases have vapor pressures below 10⁻⁶ Torr. This property makes it unsuitable for high-vacuum (HV) or ultra-high vacuum (UHV) systems as it will rapidly evaporate and contaminate the environment. | [2][6][8][9] |
| Viscosity | ~1 cSt @ 20°C | Very low, similar to water. Provides only a thin boundary layer of lubrication and is highly prone to migration and creep. Not suitable for forming a thick, sealing film like a grease. | [8] |
| Boiling Point | 152 - 153 °C | Indicates its volatile nature at atmospheric pressure. | [4][6][8] |
| Melting Point | -82 °C | Excellent low-temperature fluidity. | [5][6] |
| Thermal Stability | Decomposition begins ~260 °C | Good thermal stability for moderate temperature applications, but outgassing will be the limiting factor long before thermal decomposition occurs. | [10][11] |
| Surface Tension | Low | Contributes to a high tendency for the fluid to "creep" or spread across surfaces, which can lead to widespread contamination. | [5][12][13] |
| Chemical Inertness | Generally high; avoid strong oxidizing agents. | Compatible with most metals, plastics, and elastomers commonly used in vacuum systems. | [5][8][14] |
Expert Analysis: The data unequivocally shows that the most significant characteristic of this compound concerning vacuum applications is its high vapor pressure . This property alone disqualifies it from use in high-vacuum systems (typically defined as <10⁻³ Torr) and ultra-high vacuum systems (<10⁻⁹ Torr). Its use would lead to rapid outgassing, making it a source of contamination rather than a solution.
Decision Framework for Vacuum Lubricant Selection
To ensure system integrity, a logical decision-making process is essential when selecting a lubricant. The following diagram, generated in DOT language, illustrates a workflow that guides the user from initial requirements to an appropriate lubricant category. This framework clarifies where a volatile fluid like this compound might be considered and where it must be avoided.
Caption: Decision workflow for selecting an appropriate vacuum lubricant.
Protocols for Niche Applications
Despite its unsuitability for high vacuum, the unique properties of this compound make it a candidate for specific, limited applications where its volatility is either tolerable or advantageous.
Protocol 1: Lubrication of Mechanisms in Rough Vacuum ( >1 Torr)
This protocol is suitable for components in foreline pumps, load locks, or other rough vacuum environments where outgassing is less critical.
Causality: In rough vacuum, the mean free path of molecules is short, and the pumping speed is high. The moderate outgassing from a thin film of this compound can be managed by the pumping system without significantly impacting the ultimate pressure. Its low viscosity allows it to penetrate tight clearances.
Methodology:
-
Surface Preparation (Self-Validation Step): Thoroughly clean all components to be lubricated with appropriate solvents (e.g., acetone, isopropanol) to remove any pre-existing contaminants. This is critical as residual oils can mix with the siloxane and alter its properties. Ensure surfaces are completely dry before application.
-
Application: Using a lint-free swab or a precision dispenser (e.g., microliter syringe), apply a minimal amount of this compound directly to the moving surfaces. The goal is to create a thin, barely-visible film. Do not over-apply , as excess fluid will increase the outgassing load.
-
Assembly and Pump-Down: Assemble the components immediately after application. Begin the vacuum pump-down sequence.
-
System Monitoring (Validation): Monitor the system's base pressure. An initial period of higher pressure is expected as the most volatile fractions of the fluid are pumped away. The pressure should stabilize at the expected level for the rough vacuum system. If the pressure remains unacceptably high, it indicates over-application or unsuitability for that specific system's pumping capacity.
Protocol 2: Use as a Volatile Carrier for Solid Lubricants
This protocol leverages the volatility of this compound as an advantage, using it as a temporary carrier to deposit a permanent, vacuum-compatible dry lubricant like Molybdenum Disulfide (MoS₂) or PTFE powder.
Causality: The low viscosity and low surface tension of this compound allow it to effectively wet and disperse solid lubricant particles, creating a slurry that can be easily applied to complex geometries.[5][12] Upon heating under vacuum, the this compound evaporates completely, leaving behind a dry, adherent film of the solid lubricant.
Methodology:
-
Dispersion Preparation: In a clean glass vial, create a dispersion of the chosen solid lubricant powder (e.g., sub-micron MoS₂) in this compound. A typical starting concentration is 1-5% by weight. Use sonication for at least 15 minutes to ensure a homogenous, stable dispersion.
-
Surface Preparation: Meticulously clean and degrease the target surfaces. For optimal adhesion of the dry film, surface roughening via grit blasting may be beneficial.
-
Application: Apply the dispersion to the surface using an airbrush, dip-coating, or brushing, aiming for a thin, even coating. Allow the component to air-dry in a clean environment to evaporate the bulk of the siloxane.
-
Vacuum Bake-out (Critical Validation Step): Place the coated component in a vacuum chamber. Pump down the system and slowly heat the part to a temperature above the boiling point of this compound (a bake-out at 175-200°C is recommended) but below the thermal limit of the component.
-
Process Monitoring: Use a residual gas analyzer (RGA) if available to monitor the outgassing products. The primary species detected should correspond to the fragmentation pattern of this compound. The bake-out is complete when the outgassing rate returns to the baseline level of the clean, empty chamber, confirming the complete removal of the carrier fluid.
-
Final Inspection: After cooling, the component should have a uniform, dry film of the solid lubricant. The part is now lubricated and ready for installation in a high-vacuum environment.
Safety, Handling, and Material Compatibility
-
Hazard Profile: this compound is a flammable liquid and vapor.[8][15][16] All handling should be performed in a well-ventilated area or fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves and safety glasses during handling to prevent skin and eye contact.[8]
-
Material Compatibility: It is generally compatible with most metals, ceramics, and glasses used in vacuum systems. It is also compatible with many elastomers and plastics, but it is always best practice to test for compatibility with specific polymers, as swelling or degradation can occur with prolonged contact.
-
Cleaning and Removal: Due to its tendency to creep, silicone contamination can be difficult to remove.[13] A multi-step cleaning process involving hydrocarbon solvents followed by a final rinse with a fluorinated solvent may be required for critical applications.
Conclusion and Authoritative Recommendations
As a Senior Application Scientist, my primary directive is to ensure experimental and operational integrity. Based on a thorough analysis of its physicochemical properties, This compound is not recommended for use as a primary lubricant in high- or ultra-high-vacuum applications. Its high vapor pressure presents an unacceptable risk of outgassing and system-wide contamination.
Its use should be strictly limited to:
-
Rough vacuum environments (>1 Torr) where outgassing loads can be easily managed by the pumping system.
-
As a volatile carrier fluid for depositing vacuum-compatible dry film lubricants, provided a rigorous vacuum bake-out protocol is followed to ensure its complete removal.
For all high-vacuum applications, professionals should select lubricants specifically designed for that purpose, such as perfluoropolyether (PFPE) oils, hydrocarbon-based greases, or properly applied solid film lubricants.
References
- Gelest, Inc. (2015).
- CPAchem. (2023). Safety data sheet - this compound. [Link]
- Qingdao Hengda New Material Technology Co., Ltd. (2023).
- Qingdao Hengda Chemical New Material Co., Ltd. (n.d.). This compound - PDMS-Dimethyl Silicone Fluid. [Link]
- Keulen, L., et al. (n.d.). Thermal stability of hexamethyldisiloxane and this compound.
- National Center for Biotechnology Information. (n.d.). This compound.
- NIST. (n.d.). Trisiloxane, octamethyl-. NIST Chemistry WebBook. [Link]
- Keulen, L., Colonna, P., & Guardone, A. (2017). Thermal stability of hexamethyldisiloxane and this compound. IDEAS/RePEc. [Link]
- COOLINK. (n.d.).
- KANO LABORATORIES LLC. (2024). Silicone Dielectric and Vacuum Grease. [Link]
- ChemBeanes. (n.d.).
- Incure Inc. (2026).
- Incure Inc. (2025). High Vacuum Grease Applications: The Professional's Guide to Performance. [Link]
- Incure Inc. (2025). High Vacuum Silicone Grease: Expert Guide to Picking the Right Type. [Link]
- B. de Sousaa, J., et al. (n.d.).
- Fusaro, R. L. (1993). Lubricants for High-Vacuum Applications.
- Soares, C., et al. (n.d.).
- Princeton Plasma Physics Laboratory. (1982).
- ANCORP. (n.d.).
- Krayden. (n.d.). MOLYKOTE® High Vacuum Grease. [Link]
Sources
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- 11. Thermal stability of hexamethyldisiloxane and this compound [ideas.repec.org]
- 12. This compound - PDMS-Dimethyl Silicone Fluid - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
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- 16. fr.cpachem.com [fr.cpachem.com]
Application Note: Utilizing Octamethyltrisiloxane-Based Antifoaming Agents in Bioreactor Systems
Abstract
Foam generation is a persistent challenge in aerobic bioreactor processes, stemming from the interplay of proteinaceous media components, cellular secretions, and the physical forces of agitation and sparging.[1] Uncontrolled foaming can lead to a cascade of detrimental effects, including reduced operational volume, compromised aseptic conditions, fouling of exhaust filters, and cell damage, ultimately impacting process yield and reproducibility.[2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of octamethyltrisiloxane, a key component in many silicone-based antifoaming agents, for foam control in laboratory and commercial-scale bioreactors. We will explore the mechanism of action, provide detailed protocols for preparation and application, and discuss critical considerations for process optimization and downstream processing.
Introduction: The Foam Challenge and the Silicone Solution
In bioprocessing, foam consists of gas bubbles stabilized by surface-active molecules, primarily proteins.[1] This stability prevents efficient gas disengagement from the liquid phase, leading to foam accumulation. Silicone-based antifoams are highly effective and widely used due to their chemical inertness, high potency at low concentrations, and stability across a wide range of temperatures and pH levels.[5][6]
This compound, a linear silicone oligomer, is a fundamental active ingredient in many of these formulations.[7] Commercially, it is often a component of simethicone , which is an emulsion of polydimethylsiloxanes (PDMS) and hydrophobized silica.[5][8][9] The silica enhances the defoaming efficiency of the silicone fluid.[10] These agents can be used to either prevent foam formation from the outset (antifoaming) or to destroy existing foam (defoaming).[11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H24O2Si3 | [12] |
| Molecular Weight | 236.53 g/mol | [12] |
| Appearance | Clear, colorless liquid | [7][12][13] |
| Boiling Point | 153 °C | [12] |
| Melting Point | -82 °C | [12] |
| Density | 0.82 g/mL at 25 °C | [12] |
| Surface Tension | ~20-21 mN/m (for silicone oils) | [5][10] |
| Solubility in Water | Insoluble | [12] |
Mechanism of Action: How Silicone Antifoams Work
The efficacy of silicone-based antifoams is rooted in their fundamental physicochemical properties: low surface tension and insolubility in the foaming medium.[5] The process can be described as a rapid, targeted disruption of the foam's structure.
-
Entry & Spreading: The antifoam droplet, having a lower surface tension than the surrounding foamy liquid, is readily drawn to the gas-liquid interface of the bubbles.[10][11]
-
Film Thinning (Bridging): The silicone droplet spreads rapidly across the bubble's surface, forming a lens. This action displaces the stabilizing surfactant molecules (like proteins) and creates a localized weak point in the bubble wall (lamella).[10][14]
-
Rupture: The bubble lamella, now thinned and destabilized by the silicone bridge, collapses under mechanical stress, causing the bubble to rupture.[5][10]
This entire process occurs almost instantaneously, leading to the "knockdown" effect observed when an antifoam is added to a foaming bioreactor.[10]
Caption: Diagram 1: Antifoam Mechanism of Action.
Application Protocols
Effective foam control is a balance between preventing process disruption and minimizing the addition of any foreign substance to the culture.[15] The goal is always to use the minimum effective concentration.
Preparation of Antifoam Stock Solution
Most silicone antifoams are supplied as concentrates (e.g., 10-30% active silicone emulsions) and must be diluted to create a working stock solution.[8] This aids in dispersion and prevents localized over-concentration in the bioreactor.
Protocol 1: Preparation of a 3% (v/v) Working Stock Solution
-
Materials:
-
Commercial silicone antifoam emulsion (e.g., Antifoam C, SE-15, EX-CELL).[8]
-
High-purity water (e.g., WFI, deionized water).
-
Autoclavable storage vessel (e.g., glass bottle with a vented cap).
-
Sterile graduated cylinder or pipette.
-
-
Procedure:
-
In a clean, appropriate container, measure 97 mL of high-purity water.
-
While gently stirring, add 3 mL of the concentrated antifoam emulsion. Avoid vigorous mixing, which can cause the emulsion to break.
-
Seal the container with a vented cap suitable for autoclaving.
-
Label the vessel clearly with "3% Antifoam Stock," the date of preparation, and the initials of the preparer.
-
Sterilization
Sterility is paramount. The preferred method for silicone emulsions is steam autoclaving.
Protocol 2: Sterilization by Autoclaving
-
Preparation: Ensure the stock solution from Protocol 1 is in a properly sealed, vented, autoclavable vessel.
-
Autoclave Cycle: Sterilize using a standard liquid cycle (e.g., 121°C for 20-30 minutes).
-
Post-Sterilization:
-
Allow the solution to cool completely to room temperature.
-
After cooling, gently swirl or invert the container to re-homogenize the emulsion. Some phase separation can occur during autoclaving but is typically reversible with gentle mixing.
-
Quality Control: Visually inspect the solution. A properly homogenized emulsion should appear uniform and milky-white. Do not use if significant, irreversible separation or clumping is observed.
-
Note: While many silicone emulsions are stable to autoclaving, always consult the manufacturer's specifications. Some formulations may be supplied pre-sterilized by gamma irradiation.[8][9]
Dosing Strategy and Concentration Optimization
The required antifoam concentration is process-dependent, influenced by the cell line, media composition, and bioreactor operating parameters. Typical final concentrations in the culture medium are in the parts per million (ppm) range.[16]
Table 2: Recommended Starting Concentrations for Bioreactor Cultures
| Culture Type | Typical Starting Concentration (ppm) | Notes |
| Microbial (e.g., E. coli, P. pastoris) | 10 - 100 ppm | High-density microbial cultures often have high foaming potential. |
| Mammalian (e.g., CHO, HEK293) | 5 - 50 ppm | Mammalian cells can be more sensitive; start at the lower end of the range. |
Dosing Methods:
-
Manual (Bolus) Addition: Adding a small, predetermined volume of the sterile stock solution when foam appears. This is common in development but can lead to concentration fluctuations.
-
Automated Addition: The industry-standard approach. A foam sensor (probe) detects the presence of foam by measuring a change in conductivity.[17][18] When foam touches the probe, it completes an electrical circuit, triggering a pump to deliver a small, precise dose of antifoam.[2][17][18] This method prevents overdosing and maintains a minimal effective concentration.[3][17]
Protocol 3: Initial Concentration Optimization Study
This protocol should be performed at a small scale (e.g., shake flasks or mini-bioreactors) to identify the optimal antifoam concentration before scaling up.
-
Setup: Prepare a series of cultures with varying antifoam concentrations (e.g., 0, 10, 25, 50, 100 ppm). Include a no-antifoam control.
-
Inoculation: Inoculate all cultures under identical conditions.
-
Monitoring: Over the course of the culture, monitor:
-
Foam levels (visual assessment).
-
Cell viability and density (e.g., using a cell counter).
-
Product titer (if applicable).
-
Key metabolic parameters (e.g., glucose, lactate).
-
-
Analysis: Determine the lowest concentration that effectively controls foam without negatively impacting cell growth, viability, or product formation.[15] This concentration will be your starting point for larger-scale bioreactor runs.
Caption: Diagram 2: Experimental Workflow for Antifoam Application.
Key Considerations and Potential Impacts
While essential for foam control, silicone antifoams are process-related impurities that must be carefully managed.
-
Cell Viability and Metabolism: At typical working concentrations, silicone-based antifoams are generally considered non-toxic and do not negatively impact cell viability.[19][20][21] However, every cell line is different, and some studies have shown that certain antifoams can stunt cellular growth, making empirical testing crucial.[8][21]
-
Oxygen Transfer (kLa): Antifoams can have a complex effect on the volumetric mass transfer coefficient (kLa). By reducing surface tension, they can decrease bubble size, which may increase the surface area for gas exchange. Conversely, the silicone film at the bubble interface can create an additional barrier to oxygen diffusion.[22] Some studies report an initial decrease in kLa after addition, which may recover over time.[19][22] It is vital to ensure that dissolved oxygen (DO) levels in the culture are not negatively impacted by the antifoam dosing strategy.[23]
-
Downstream Processing: This is a critical area of concern. Residual silicone can cause significant issues in purification:
-
Chromatography: Silicone can foul chromatography resins, leading to reduced binding capacity and column lifetime.[24]
-
Filtration: It is known to clog and foul filtration membranes (e.g., in UF/DF systems), reducing flux rates and process efficiency.[24]
-
Regulatory: Regulatory agencies require demonstration of effective clearance of process-related impurities like simethicone to the lowest detectable levels.[24]
-
-
Analytical Detection: Validated analytical methods are necessary to quantify residual silicone in the final drug product. Techniques like Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) can be used to detect and quantify siloxanes.[25][26][27]
Conclusion and Best Practices
The use of this compound-based antifoaming agents is a highly effective and often necessary strategy for managing foam in bioreactors. Success hinges on a systematic approach that balances foam control with potential downstream consequences.
Summary of Best Practices:
-
Characterize Your System: Always perform small-scale studies to determine the minimum effective concentration for your specific cell line, media, and process.
-
Automate Dosing: Employ an automated foam control system with a reliable foam probe to ensure precise, on-demand dosing and prevent overuse.[3]
-
Prepare with Care: Always follow validated protocols for preparing and sterilizing antifoam stock solutions to maintain sterility and emulsion stability.
-
Monitor Culture Health: Continuously monitor key performance indicators (viability, growth, productivity) to ensure the antifoam is not having a detrimental effect.
-
Plan for Downstream: Be aware of the potential for downstream interference and work with purification teams to ensure robust clearance steps are in place.
By adhering to these principles, researchers and bioprocess professionals can effectively harness the power of silicone antifoams to ensure robust, reproducible, and scalable bioreactor operations.
References
- SINOSIL. (n.d.). Silicone Antifoam and Defoamer Practical Guide.
- YunCang. (n.d.). What is Silicone Antifoam.
- Goudar, C. T., et al. (2018). Impact of media and antifoam selection on monoclonal antibody production and quality using a high throughput micro‐bioreactor system. Biotechnology Progress, 34(1), 262-270.
- Generic Publisher. (2025). How to Use Antifoam in Bioreactor Cultures.
- Benchchem. (n.d.). Addressing Simethicone-induced clumping in cell cultures.
- LAMBDA Instruments. (n.d.). Automatic antifoam control system for laboratory fermenter.
- American Elements. (n.d.). This compound.
- Generic Publisher. (2023). Understanding The Difference Between Silicone Defoamer and Silicone Antifoam.
- Gelest, Inc. (2015). This compound Safety Data Sheet.
- Cobia, J., & Madsen, B. (n.d.). Automated foam control in single-use bioreactors using the single use foam probe.
- Bioprocess Online. (n.d.). Automated Foam Control In HyPerforma Single-Use Bioreactors Using A Single-Use Foam Probe.
- LAMBDA Instruments. (n.d.). Automatic antifoam control.
- Elkem Magazine. (2021). The foam problem: a guide to the use of silicone-based foam control.
- Patsnap Synapse. (2025). How to Control Foaming in Microbial Fermentation Processes.
- PubChem. (n.d.). This compound.
- CES-Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
- CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS.
- Routledge, S. J. (2012). Antifoams: the overlooked additive? Aston Publications Explorer.
- INVINO. (2025). What is a silicone defoamer?.
- Eurofins. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS.
- ResearchGate. (n.d.). Antifoams do not affect cell viability.
- YWL Chemical. (2025). How to choose defoamer for fermentation accordingly?.
- ResearchGate. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS | Request PDF.
- ResearchGate. (2025). Beyond de-foaming: The effects of antifoams on bioprocess productivity.
- Entech Instruments. (n.d.). Solutions for detection of Siloxanes in waste-water treatment and landfill gas digesters.
- ResearchGate. (2025). The Effect of Antifoam Addition on Protein Production Yields | Request PDF.
- SIXIN. (2025). Ultimate Guide to Mastering Antifoam Agents for Fermentation Efficiency.
- RWTH Publications. (n.d.). Innovative bioreactor concepts and fermentation strategies for the microbial production of foaming biosurfactants.
- ResearchGate. (2013). What antifoam do you use and how do you use it?.
- Palmo Industrial Silicons Pvt. Ltd. (n.d.). Simethicone Emulsion 30% USP.
- Aston Research Explorer. (2012). The effect of antifoams upon recombinant protein production in yeast.
- Semantic Scholar. (2014). Effect of Autoclave Sterilisation on the Dimensional Stability and Tear Strength of Three Silicone Impression Materials.
- Scirp.org. (2014). Effect of Autoclave Sterilisation on the Dimensional Stability and Tear Strength of Three Silicone Impression Materials.
- Changhong Chemical. (2025). Pros and cons of silicone antifoams in industrial processes.
- PMC - NIH. (2012). Beyond de-foaming: the effects of antifoams on bioprocess productivity.
- PubMed. (n.d.). Silicone elastomers for reduced protein adsorption.
Sources
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- 3. Automated Foam Control In HyPerforma Single-Use Bioreactors Using A Single-Use Foam Probe [bioprocessonline.com]
- 4. The foam problem: a guide to the use of silicone-based foam control | Magazine [magazine.elkem.com]
- 5. News - What is Silicone Antifoam [yuncangchemical.com]
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- 7. This compound | 107-51-7 [chemicalbook.com]
- 8. Impact of media and antifoam selection on monoclonal antibody production and quality using a high throughput micro‐bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. entechinst.com [entechinst.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Octamethyltrisiloxane by Fractional Distillation
Welcome to the technical support guide for the purification of octamethyltrisiloxane (MDM or L3). This document is designed for researchers, scientists, and drug development professionals who require high-purity L3 for their work. Here, we address common challenges and questions encountered during fractional distillation, blending fundamental principles with practical, field-proven solutions.
Foundational Principles: Why Fractional Distillation for this compound?
This compound is a linear siloxane oligomer frequently used as a chemical intermediate, in personal care products, and as a component in the synthesis of larger silicone polymers.[1][2][3] For many advanced applications, particularly in pharmaceutical and electronic fields, the purity of the starting material is paramount.
Fractional distillation is the preferred method for purifying this compound because it effectively separates volatile liquid components with close boiling points.[4][5] Commercial-grade L3 may contain impurities such as other linear siloxanes (e.g., hexamethyldisiloxane, decamethyltetrasiloxane) or cyclic siloxanes, which have boiling points that are too similar for effective separation by simple distillation.[6] By utilizing a distillation column with a large surface area (provided by packing material), multiple successive vaporization-condensation cycles occur, enriching the vapor phase with the more volatile component at each stage.[4][7][8]
Given its atmospheric boiling point, applying a vacuum is highly recommended.[9] Vacuum distillation lowers the boiling point, which provides two key advantages:
-
Prevents Thermal Degradation: It minimizes the risk of thermally degrading the siloxane or any heat-sensitive impurities.[9][10]
-
Enhances Safety & Efficiency: Lower operating temperatures reduce energy consumption and mitigate safety risks associated with heating a flammable liquid to high temperatures.[9]
Key Physical and Chemical Properties of this compound
A thorough understanding of the physical properties of this compound is critical for designing an effective purification protocol. The data below has been consolidated for your reference.
| Property | Value | Source(s) |
| Molecular Formula | C8H24O2Si3 | [1][11][12] |
| Molecular Weight | 236.53 g/mol | [1][13] |
| Appearance | Clear, colorless liquid | [3][11][13] |
| Boiling Point (atm) | 152-153 °C | [1][11][13] |
| Melting Point | -82 °C | [11][13] |
| Density | ~0.82 g/mL at 25 °C | [11][13] |
| Vapor Pressure | 3.9 - 5.3 hPa at 25 °C | [1][11][14] |
| Refractive Index (n20/D) | ~1.384 | [11][14] |
| Flash Point | 29 - 40 °C | [1][15][16] |
| Classification | Flammable Liquid | [1][16][17] |
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a standard lab-scale fractional vacuum distillation for purifying this compound.
Diagram of the Experimental Setup
Caption: Workflow for a fractional vacuum distillation setup.
Protocol Steps:
-
Glassware Inspection & Preparation: Thoroughly inspect all glassware for cracks or defects, as these can lead to implosion under vacuum.[18] Ensure all components are clean and dry.
-
Assembly:
-
Place a magnetic stir bar into the round-bottom distilling flask. Note: Boiling stones are ineffective under vacuum and should not be used.[18]
-
Assemble the apparatus as shown in the diagram above. A Claisen adapter is recommended to prevent bumping into the column.[18]
-
Use a high-efficiency packed column. For vacuum work, structured packing or metal helices are often preferred as they offer a lower pressure drop compared to random packing.[19][20][21]
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.[18]
-
Secure all connections with clips.
-
-
System Check:
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap protects the pump from corrosive vapors.
-
Turn on the vacuum source before applying heat.[18] The system should achieve and hold a stable, low pressure. If you hear a hissing sound, there is a leak that must be addressed.
-
-
Distillation:
-
Once a stable vacuum is achieved, turn on the condenser's cooling water.
-
Begin heating the distilling flask gently. The magnetic stirrer should be on to prevent bumping.[18]
-
Observe the "reflux ring" as it slowly ascends the column. For optimal separation, this ascent should be gradual.
-
Adjust the heat input to establish a steady reflux at the distillation head. A common reflux ratio (ratio of condensate returned to the column vs. collected) for high-purity separations is between 5:1 and 10:1.
-
-
Fraction Collection:
-
Discard an initial "forerun" fraction, which will contain the most volatile impurities.
-
Collect the main fraction when the temperature at the distillation head stabilizes at the expected boiling point of this compound at your operating pressure.
-
Monitor the temperature closely. A sharp drop in temperature indicates the main fraction is finished, while a sharp rise indicates a higher-boiling impurity is beginning to distill.
-
-
Shutdown:
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the distillation process.
Diagram of Troubleshooting Logic
Sources
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 17. chemicalbook.com [chemicalbook.com]
- 18. chem.libretexts.org [chem.libretexts.org]
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- 20. ambanimetal.com [ambanimetal.com]
- 21. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
Technical Support Center: Octamethyltrisiloxane (MDM) Residue Removal
Welcome to the technical support guide for the effective removal of residual octamethyltrisiloxane (MDM) from your experimental apparatus. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with silicone oil contamination. Persistent residues can compromise experimental integrity, affect surface-sensitive reactions, and lead to analytical inaccuracies.
This guide provides a multi-tiered approach to cleaning, from simple solvent wipes to more aggressive chemical treatments, grounded in the physicochemical properties of MDM. We will explore the "why" behind each method, ensuring you can make informed decisions for your specific laboratory needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to remove completely?
A1: this compound, a low-viscosity silicone oil, exhibits very low surface tension, allowing it to "wet" and spread across surfaces, forming a thin, persistent film that can be difficult to lift.[1][2] Its hydrophobic (water-repelling) nature makes aqueous solutions largely ineffective on their own.[3][4] Furthermore, its chemical inertness means it does not readily react with many common cleaning agents.[5]
Q2: I wiped my glassware with isopropanol, but it still feels slippery. What should I do next?
A2: While isopropyl alcohol (IPA) is a good first-line solvent, its effectiveness can be limited, especially for more significant residues.[6][7][8] The residual slippery feeling indicates an incomplete removal of the silicone film. For a more effective cleaning, you should proceed to a stronger, non-polar solvent or consider a specialized aqueous detergent protocol.
Q3: Are there any safety concerns I should be aware of when cleaning this compound?
A3: Yes. This compound is a flammable liquid and vapor.[9][10] Many of the effective solvents, such as hexane, ethyl acetate, and toluene, are also flammable and may have associated toxicity.[11] Always work in a well-ventilated area (preferably a fume hood), wear appropriate personal protective equipment (PPE) including chemical-resistant gloves and safety goggles, and keep ignition sources away.[5][10][12]
Q4: Can I use a standard laboratory detergent to remove MDM?
A4: Standard, ambient-temperature detergents are often ineffective due to the non-polar nature of MDM. However, certain industrial-grade powdered precision cleaners, such as Alconox® or Detonox®, can be highly effective when used with very hot water (~80°C).[6][13] The heat helps to soften and lift the silicone oil, while the detergent emulsifies it, allowing it to be rinsed away.[13]
Troubleshooting Guides: Step-by-Step Protocols
Decision-Making Workflow for Cleaning Method Selection
Before beginning, it's crucial to select the appropriate cleaning strategy based on the nature of the contamination and the material of your apparatus. This workflow provides a logical progression from the simplest to the most robust methods.
Caption: Decision workflow for selecting the appropriate MDM cleaning protocol.
Tier 1 Protocol: Standard Solvent Wipe (For Light Residue)
This method is best for minor spills or routine cleaning of non-sensitive glassware and metal surfaces.
Causality: The principle here is "like dissolves like." Solvents like isopropyl alcohol and ethyl acetate are moderately polar and can effectively break down and dissolve thin films of non-polar silicone oil, lifting them from the surface for mechanical removal with a wipe.[8][14]
Step-by-Step Methodology:
-
Initial Removal: If applicable, physically remove any excess or pooled MDM oil using an absorbent pad or a scraper that will not damage the surface.[6][14] Avoid smearing the oil.
-
Solvent Application: Moisten a clean, lint-free cloth (microfiber is recommended) with >90% isopropyl alcohol (IPA) or ethyl acetate.[6][14]
-
Wiping Technique: Wipe the contaminated surface gently. For best results, use a single-direction wipe or a circular motion, frequently changing the cloth surface to avoid redepositing the silicone.[7]
-
Repeat as Necessary: Multiple applications may be needed.[7] Continue until no visible residue remains and the surface no longer feels slippery.
-
Final Rinse (Optional): For glassware, a final rinse with acetone can help remove any remaining solvent traces and expedite drying.[15][16]
-
Verification: Perform a "water break test." A clean, silicone-free surface will hold a continuous sheet of distilled water. If beading occurs, the surface is still contaminated, and a more aggressive cleaning tier is required.
Tier 2 Protocol: Heated Aqueous Detergent Wash (For Glassware and Stainless Steel)
This protocol is highly effective for stubborn films on robust materials and is a safer alternative to large volumes of volatile solvents.
Causality: This method leverages thermal and chemical principles. Heating the apparatus above the softening point of the silicone residue makes it easier to lift.[13] The specialized detergent contains powerful emulsifiers that trap the silicone oil in micelles within the hot water, preventing it from redepositing on the surface during the rinse.[6][13]
Step-by-Step Methodology:
-
Prepare Solution: Create a 2-3% solution of a powdered precision cleaner (e.g., Alconox®, Detonox®) in water.
-
Heat the Solution: Heat the detergent solution to approximately 80°C (176°F).[6][13]
-
Submersion/Soaking: Submerge the contaminated apparatus in the hot solution. If submersion is not possible, carefully apply the hot solution to the surfaces. Allow to soak for at least 30 minutes. Mechanical action, such as scrubbing with a brush, can significantly aid the cleaning process.[13]
-
CRITICAL - Hot Rinse: The first rinse is the most critical step. Rinse the apparatus thoroughly with water that is at the same or a higher temperature than the wash solution (~80°C).[6][13] A cold rinse will cause thermal shock, breaking the emulsion and redepositing a thin film of silicone onto the clean surface.[13]
-
Subsequent Rinses: Subsequent rinses can be performed with cooler, deionized water.
-
Drying: Dry the apparatus in an oven or by rinsing with a volatile solvent like acetone.
-
Verification: Perform the water break test to confirm complete removal.
Tier 3 Protocol: Strong Non-Polar Solvents (For Heavy Contamination & Sensitive Materials)
This is the most aggressive method and should be reserved for cases where other tiers have failed or are not applicable. This must be performed in a certified chemical fume hood.
Causality: Solvents like hexane, heptane, and toluene are highly non-polar and have a strong affinity for silicone oils, making them excellent at dissolving heavy or stubborn residues.[1][17] Commercial silicone removers often work by depolymerizing and dissolving the silicone resin.[6][18]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent. Heptane is often a good choice for plastics, while toluene or dedicated silicone removers (e.g., Dowsil™ DS-2025) are effective for heavy contamination on glass and metal.[14][18]
-
Application: Apply the solvent to the residue. For glassware, a rinse or short soak may be effective. For other equipment, apply with a cloth or brush.
-
Mechanical Action: Gently scrub the surface to help break up and dissolve the silicone.
-
Removal: Wipe away the dissolved residue with a clean, solvent-moistened cloth.
-
Final Rinse: Rinse the apparatus thoroughly with a clean, volatile solvent like isopropyl alcohol or acetone to remove the primary solvent and any remaining traces of silicone.
-
Drying: Allow the apparatus to air dry completely in the fume hood.
-
Verification: Perform the water break test.
Solvent & Method Selection Guide
| Cleaning Method | Target Contamination | Suitable Apparatus Materials | Key Solvents/Agents | Safety Level |
| Tier 1: Solvent Wipe | Light residue, minor spills | Glass, Stainless Steel, most Metals, solvent-resistant Plastics | >90% Isopropyl Alcohol, Ethyl Acetate, Acetone | Moderate |
| Tier 2: Heated Aqueous | Stubborn films, moderate residue | Borosilicate Glass, Stainless Steel | Alconox®, Detonox® | Low (with heat precautions) |
| Tier 3: Strong Solvents | Heavy, stubborn, or cured residue | Glass, Metals (Material compatibility check required for plastics) | Hexane, Heptane, Toluene, Commercial Silicone Removers | High (Fume hood required) |
Logical Flow for a Standard Cleaning Protocol
This diagram illustrates the general sequence of steps applicable to most cleaning procedures described above.
Caption: General workflow for a single cleaning cycle.
References
- Santa Cruz Biotechnology.
- Polymer Science. Cleaning Techniques for Silicone Residue and Oils on Equipment and Flooring.
- Blissam. How to Clean Off Silicone Oil Fast Safe Effective Methods.
- ChemicalBook.
- ChemicalBook. This compound | 107-51-7.
- PubChem, NIH. This compound | C8H24O2Si3 | CID 24705.
- Polymer Science. Cleaning Techniques for Silicone Residue and Oil on Equipment and Flooring.
- Reddit. tips for cleaning silicone oil on surfaces? : r/Chempros.
- Solubility of Things. This compound | Solubility of Things.
- Alconox, LLC. How to: Remove Residual Silicone Oils.
- ChemicalBook. This compound CAS#: 107-51-7.
- Gelest, Inc.
- Chem-Impex. This compound.
- AMERICAN ELEMENTS®. This compound.
- Hengda Silane & Silicone.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chuanghe. How to clean up excess silicone sealant and residue?.
- ResearchGate. How to clean up the silicone oil (e.g. dimethyl siloxane)
- Sigma-Aldrich.
- Silicomaster. How to Clean Tools Used for Silicone Resin?.
- TCI AMERICA. This compound | 107-51-7.
- Dow Inc. Silicone Cleaning and Removal.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Octamethylcyclotetrasiloxane.
- ResearchGate. Solubility of this compound (L3) in DES and pure solvents.
- R&D World.
- ResearchGate. (PDF)
- Guidechem. This compound (cas 63148-62-9) SDS/MSDS download.
- National Industrial Chemicals Notification and Assessment Scheme. Trisiloxane, octamethyl-: Human health tier II assessment.
- TECHSiL Ltd.
- Parenteral Drug Association. Challenges in Sterilizing Indirect Product-Contact Surfaces.
- Lab Pro Inc. This compound, 100ML - O0257-100ML.
- European Space Agency. CLEANING OF SILICONE CONTAMINATIONS: DEVELOPMENT OF TEST METHODS AND ASSESSMENT OF CLEANING EFFICIENCY.
- Sigma-Aldrich. This compound 98 107-51-7.
- Knowledge. What are some common solvents for cleaning silicone and curing agents?.
- Sigma-Aldrich. This compound 98 107-51-7.
- ResearchGate. Which is the best solvent to dissolve polysiloxane polymer?.
- Kinsoe Rubber. What Dissolves Silicone Sealant?
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- 2. techsil.co.uk [techsil.co.uk]
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- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. polymerscience.com [polymerscience.com]
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- 9. This compound | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]
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challenges in octamethyltrisiloxane polymerization and side reactions
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Welcome to the technical support center for octamethyltrisiloxane (L3) polymerization. This guide is designed for researchers, scientists, and drug development professionals who are working with polysiloxane synthesis. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of L3 polymerization and achieve your desired polymer characteristics.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding L3 polymerization.
Q1: Why is my polydimethylsiloxane (PDMS) molecular weight consistently lower than targeted?
Low molecular weight is a frequent issue and can often be attributed to several factors.[1][2] The most common culprit is the presence of water in the reaction system, which acts as a chain transfer agent, effectively terminating growing polymer chains.[3][4] Other potential causes include impurities in the monomer or solvent, incorrect monomer-to-initiator ratios, or premature termination of the reaction before reaching equilibrium.[2]
Q2: What is causing the broad polydispersity index (PDI) in my polymer product?
A broad PDI, or dispersity, indicates a wide range of polymer chain lengths in your final product.[1] This is often a result of side reactions, such as "backbiting," where a growing polymer chain attacks itself, leading to the formation of cyclic siloxanes.[5][6] Chain transfer reactions to other polymer chains can also occur, which randomizes the chain lengths and broadens the PDI.[5] The choice of catalyst and reaction temperature can significantly influence the extent of these side reactions.[1][7]
Q3: Can I use octamethylcyclotetrasiloxane (D4) and this compound (L3) interchangeably as monomers?
While both are common precursors for PDMS, they are not directly interchangeable and have different polymerization characteristics. L3 is a linear siloxane, while D4 is a cyclic siloxane.[5] The ring-opening polymerization (ROP) of D4 is a well-established method for producing high molecular weight PDMS.[5][8][9] L3, on the other hand, is often used as a chain-capping agent to control molecular weight or can be polymerized through condensation reactions. The choice between these monomers depends on the desired polymer architecture and synthesis method.
Q4: How critical is the purity of my L3 monomer?
Monomer purity is paramount for successful polymerization. Impurities, particularly water and other protic species, can interfere with the initiator and growing polymer chains, leading to uncontrolled molecular weight and a broad PDI.[2] It is highly recommended to use high-purity L3 and to dry all solvents and glassware thoroughly before use.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting your L3 polymerization experiments.
Issue 1: Low Polymer Yield
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalyst | The chosen catalyst may not be active enough under your reaction conditions, or it may have degraded. | Verify the catalyst's activity. Consider increasing the catalyst concentration or switching to a more active catalyst system. For example, strong acids like trifluoromethanesulfonic acid are effective for cationic ROP.[6][9] |
| Reaction Not Reaching Equilibrium | Polymerization is a reversible process. If the reaction is stopped prematurely, the equilibrium between the monomer and polymer will not be reached, resulting in a low yield.[10] | Increase the reaction time and monitor the conversion of the monomer using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Catalyst Poisoning | Impurities in the monomer or solvent can react with and deactivate the catalyst. | Purify the monomer and solvents before use. Ensure all glassware is scrupulously clean and dry. |
Issue 2: Formation of Cyclic Byproducts
| Potential Cause | Explanation | Recommended Solution |
| "Backbiting" Side Reactions | The growing polymer chain end can attack a silicon atom on its own chain, cleaving off a cyclic siloxane (e.g., D4, D5). This is a common side reaction in both anionic and cationic polymerizations.[5][6][11] | Lowering the reaction temperature can reduce the rate of backbiting. In anionic polymerization, using a less-strained monomer like hexamethylcyclotrisiloxane (D3) can also minimize this issue.[12] |
| High Catalyst Concentration | An excess of catalyst can promote intramolecular cyclization reactions. | Optimize the catalyst concentration. A lower concentration may slow down the polymerization but can significantly reduce the formation of cyclic byproducts. |
| High Temperature | Higher temperatures favor the formation of thermodynamically stable cyclic siloxanes. | Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate. For some systems, room temperature is sufficient.[3] |
Issue 3: Gel Formation
| Potential Cause | Explanation | Recommended Solution |
| Cross-linking Reactions | If your monomer or initiator contains trifunctional or tetrafunctional siloxane impurities, they can act as cross-linking sites, leading to the formation of an insoluble gel. | Use highly pure, difunctional monomers and initiators. Analyze your starting materials for the presence of cross-linking agents. |
| Uncontrolled Reaction Temperature | A rapid, exothermic polymerization can lead to localized "hot spots" where cross-linking reactions are more likely to occur. | Ensure efficient stirring and temperature control throughout the reaction. For highly exothermic systems, consider a semi-batch process where the monomer is added gradually. |
Key Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4) for High Molecular Weight PDMS
This protocol describes a typical procedure for synthesizing high molecular weight PDMS via anionic ROP of D4.
Materials:
-
Octamethylcyclotetrasiloxane (D4), dried over CaH2 and distilled
-
Hexamethyldisiloxane (MM), as a chain-capping agent, dried and distilled
-
Potassium hydroxide (KOH), as a catalyst
-
Toluene, anhydrous
-
Isopropanol, for termination
-
Acetic acid, for neutralization
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Under a nitrogen atmosphere, charge the flask with the desired amount of D4 and toluene.
-
Add the calculated amount of MM to control the target molecular weight.
-
Prepare a fresh solution of KOH in a small amount of anhydrous solvent and add it to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120°C) and stir vigorously.
-
Monitor the progress of the polymerization by periodically taking samples and analyzing them by GPC.
-
Once the desired molecular weight and conversion are reached, cool the reaction to room temperature.
-
Terminate the polymerization by adding a small amount of isopropanol.
-
Neutralize the catalyst by adding a slight excess of acetic acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Decant the solvent and dry the polymer under vacuum to a constant weight.
Underlying Mechanisms and Side Reactions
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing your polymerization.
Cationic Ring-Opening Polymerization
In cationic ROP, a strong acid protonates an oxygen atom in the siloxane bond, creating a reactive oxonium ion.[3][8] This species then attacks another monomer molecule, propagating the polymer chain.
Caption: Cationic Ring-Opening Polymerization Workflow.
Anionic Ring-Opening Polymerization
Anionic ROP is initiated by a strong base, such as KOH or an organolithium reagent, which attacks a silicon atom to open the cyclic monomer.[12] The resulting silanolate anion is the active propagating species.
Major Side Reaction: Backbiting and Cyclization
The most significant side reaction is intramolecular cyclization, often referred to as "backbiting."[5][6] The active center of a growing polymer chain can attack a silicon atom further down its own chain. This results in the cleavage of a smaller, thermodynamically stable cyclic siloxane (e.g., D4, D5, D6) and a shorter polymer chain with a reactive end group. This process leads to a broadening of the molecular weight distribution and a decrease in the overall polymer yield.[5]
Caption: Backbiting side reaction leading to cyclization.
By understanding these fundamental principles and utilizing the troubleshooting strategies outlined in this guide, you can overcome the common challenges associated with this compound polymerization and achieve consistent, high-quality results in your research.
References
- Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds - Gelest, Inc. [Online]. Available: [Link]
- CYCLIC SILOXANES (CYCLOSILOXANES) - Ataman Kimya. [Online]. Available: [Link]
- Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. MDPI. [Online]. Available: [Link]
- How Does Siloxane Ring-Opening Polymerization Work? - Chemistry For Everyone. YouTube. [Online]. Available: [Link]
- Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes - Semantic Scholar. [Online]. Available: [Link]
- Cationic Ring Opening Polymerization of Octamethylcyclotetrasiloxane Using a Cost-Effective Solid Acid Catalyst (Maghnite-H+)
- (PDF) Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane.
- Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water - PMC.
- Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes - MDPI. [Online]. Available: [Link]
- Catalyst for synthesis of siloxanes - Google Patents. [Online].
- McGrath, JE, Riffle, JS, An Overview of the Polymerization of Cyclosiloxanes, in "Silicon Compounds. [Online]. Available: [Link]
- Kinetics of ring-opening polymerization of octamethylcyclotetrasiloxane in microemulsion. IOPscience. [Online]. Available: [Link]
- Kinetics of the anionic ring-opening polymerization of octamethylcyclotetrasiloxane initiated by potassium isopropoxide | Request PDF - ResearchG
- Polymerization of siloxanes - Google Patents. [Online].
- Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes - PMC - NIH.
- Kinetic study on the ring-opening polymerization of octamethylcyclotetrasiloxane ( D4)
- Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes - PubMed.
- Controlled Anionic Polymerization of Hexamethylcyclotrisiloxane. Model Linear and Miktoarm Star Co- and Terpolymers of Dimethylsiloxane with Styrene and Isoprene | Macromolecules. American Chemical Society. [Online]. Available: [Link]
- Emulsion Polymerization of Dimethylcyclosiloxane in Cationic Emulsion: Mechanism Study Utilizing Two Phase Liquid-Liquid Reaction Kinetics - ResearchG
- Anionic polymerization of octamethylcyclotetrasiloxane in miniemulsion II.
- Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Royal Society of Chemistry. [Online]. Available: [Link]
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - MDPI. [Online]. Available: [Link]
- Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. MDPI. [Online]. Available: [Link]
- (PDF) Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4)
- Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design | Request PDF - ResearchG
- Polysiloxanes Synthesis and Structure | UKEssays.com. [Online]. Available: [Link]
- Octamethylcyclotetrasiloxane - GOV.UK. [Online]. Available: [Link]
- Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design | Semantic Scholar. [Online]. Available: [Link]
- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - NIH.
- Interaction of Poly(dimethylsiloxane)
- Key Challenges Faced in Polymerization Development - National Polymer. [Online]. Available: [Link]
- Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - NIH.
- Typical polysiloxane synthesis | Download Scientific Diagram - ResearchG
- (PDF)
- Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Royal Society of Chemistry. [Online]. Available: [Link]
- Polysiloxane copolymers/anionic polymerization - Semantic Scholar. [Online]. Available: [Link]17b204642f)
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- 3. youtube.com [youtube.com]
- 4. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Octamethyltrisiloxane for Uniform Surface Coatings
As Senior Application Scientists, we understand that achieving a flawless, uniform surface coating is paramount for reproducible and reliable experimental outcomes. Octamethyltrisiloxane (OMTS) is a versatile linear siloxane oligomer valued for its low surface tension, thermal stability, and hydrophobicity, making it an excellent candidate for creating thin films and functionalized surfaces.[1][2] However, its application is nuanced, and even minor variations in protocol can lead to significant defects.
This guide is designed to provide you, our fellow researchers and developers, with practical, in-depth troubleshooting advice and robust protocols. We will move beyond simple instructions to explain the underlying chemical and physical principles, empowering you to diagnose issues and rationally design your coating processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OMTS) and why is it used for surface coatings? A: this compound (OMTS), with the chemical formula C8H24O2Si3, is a short-chain silicone oil.[3] It is prized in surface coating applications for its combination of properties:
-
Low Surface Tension: Allows for excellent wetting and spreading over various substrates.[4]
-
Hydrophobicity: Imparts water-repellent characteristics to the coated surface.[1][2]
-
Thermal Stability: Withstands high temperatures without significant degradation.[2]
-
Chemical Inertness: Generally low reactivity, ensuring the coating does not interfere with subsequent experimental steps.[4] It is often used to create a uniform, non-reactive, and hydrophobic layer on substrates like glass, silicon wafers, and certain polymers.
Q2: What is the primary mechanism by which OMTS forms a coating? A: Unlike reactive silanes (e.g., those with alkoxy or chloro groups), OMTS primarily forms a coating through physisorption. The low surface energy of the liquid allows it to spread evenly across a clean, higher-energy substrate. The coating is held in place by weaker van der Waals forces. For more permanent bonding, a reactive silane coupling agent might be necessary, or the substrate may require pre-treatment to enhance surface interactions.[5]
Q3: Do I need to use a solvent with OMTS? A: Yes, for creating thin, uniform films, OMTS is almost always applied from a dilute solution. Using it neat would result in a thick, uneven, oil-like layer. The solvent allows for precise control over the concentration, which directly influences the final film thickness and uniformity.
Q4: What are the best solvents for OMTS? A: OMTS is soluble in a wide range of non-polar organic solvents.[4] The ideal solvent should have a moderate evaporation rate to allow the OMTS to level on the surface before the solvent fully evaporates. Common choices include:
-
Hexane or Heptane
-
Toluene
-
Xylene
-
Certain volatile silicone fluids
The choice depends on the desired drying time and compatibility with your substrate and laboratory safety protocols.
Q5: How does concentration affect the final coating? A: Concentration is the primary variable for controlling film thickness.
-
Low concentrations (e.g., 0.1 - 1% w/v): Tend to form thinner, more uniform monolayers or near-monolayers.
-
High concentrations (e.g., >5% w/v): Result in thicker films but increase the risk of defects like "orange peel," dewetting, and uneven drying. Optimizing concentration is a critical step for any new application.
Troubleshooting Guide: From Defect to Solution
This section addresses common coating failures in a diagnostic Q&A format.
Issue 1: The coating is patchy, uneven, or has an "orange peel" texture.
Q: My coated surface looks rough and textured, not smooth. What's going wrong? A: This defect, often called "orange peel," is typically a result of poor leveling, where the coating does not form a smooth, uniform film before it dries or cures.[6][7]
Causality Checklist & Solutions:
-
Concentration is Too High: An overly concentrated solution increases viscosity and reduces the time for the fluid to level before the solvent evaporates.
-
Solution: Systematically decrease the OMTS concentration. Start from a low concentration (e.g., 0.5% w/v) and incrementally increase it until you achieve the desired properties without introducing texture.
-
-
Solvent Evaporation is Too Fast: Rapidly evaporating solvents (like hexane) can "freeze" imperfections in place before the OMTS molecules can arrange into a smooth layer.
-
Solution: Switch to a solvent with a slower evaporation rate, such as toluene or a higher-boiling-point alkane. Alternatively, perform the coating in a controlled environment with higher solvent vapor pressure (e.g., a partially covered container during dip-coating) to slow evaporation.
-
-
Substrate Contamination: Microscopic particles of dust or residual oils on the substrate disrupt the liquid film's continuity, acting as nucleation points for defects.[8]
-
Solution: Implement a rigorous substrate cleaning protocol. (See Protocol 1: Substrate Preparation below). Ensure the environment is as clean as possible; a laminar flow hood or cleanroom is ideal.[9]
-
-
Poor Wetting: If the surface energy of your substrate is too low (i.e., it is already somewhat hydrophobic), the OMTS solution may not spread evenly, leading to beading or dewetting.
-
Solution: Pre-treat the substrate to increase its surface energy. Techniques like oxygen plasma treatment, UV-Ozone cleaning, or Piranha etching (for glass/silicon) create surface hydroxyl (-OH) groups, which promote wetting.[10]
-
Issue 2: The coating has poor adhesion and is easily wiped off.
Q: The hydrophobic layer I created is not durable and can be removed with a simple wipe. How can I improve adhesion? A: This is a common challenge with physisorbed coatings like OMTS. The weak forces holding the film to the surface are easily overcome.[11]
Causality Checklist & Solutions:
-
Weak Interfacial Bonding: OMTS relies on van der Waals forces. This is its inherent nature.
-
Solution 1 (Process Optimization): Ensure the substrate is impeccably clean. A pristine surface allows for maximum contact and optimizes the weak forces that are present.
-
Solution 2 (Chemical Modification): For applications requiring high durability, consider using a reactive silane coupling agent as a primer or blending it with OMTS. Silanes with alkoxy groups (e.g., trimethoxysilanes) can form strong, covalent Si-O-Si bonds with hydroxylated surfaces, creating a robust anchor layer.[5][12]
-
-
Contaminated Surface: An invisible layer of oil, grease, or previous coatings will prevent the OMTS from reaching the actual substrate, leading to adhesion failure.[8][13]
-
Solution: Re-evaluate your cleaning procedure. Use a combination of solvent washing, sonication, and surface activation methods as described in Protocol 1 .
-
-
Cohesive Failure of a Thick Film: If the coating is too thick, the failure can occur within the OMTS layer itself rather than at the substrate interface.[10]
-
Solution: Reduce the OMTS concentration to create a thinner, more tightly bound film. Thinner films often exhibit better practical adhesion.
-
Issue 3: The coating appears hazy, cloudy, or white.
Q: After the solvent evaporated, my clear OMTS coating turned milky. What caused this? A: This "blushing" or "whitening" is almost always caused by moisture contamination.[9]
Causality Checklist & Solutions:
-
Moisture in the Solvent or Atmosphere: Water is immiscible with the OMTS/solvent system. As the solvent evaporates, it can cool the surface, causing atmospheric moisture to condense and become trapped as microscopic water droplets within the coating, scattering light and causing a hazy appearance.
-
Solution: Use anhydrous (dry) solvents. Store solvents over molecular sieves to keep them dry. Perform the coating process in a low-humidity environment, such as a glovebox or a room with a dehumidifier.
-
-
Contaminated Substrate: If the substrate is not perfectly dry before coating, the residual water can cause the same issue.
-
Solution: After the final rinse in your cleaning protocol, thoroughly dry the substrate in an oven (e.g., 120°C for 30 minutes for glass/silicon) or with a stream of dry nitrogen gas immediately before coating.
-
Experimental Protocols
Protocol 1: Substrate Preparation (Glass or Silicon)
This protocol is a self-validating system. A successful cleaning is verified by the "water break test," where a sheet of pure water flows over the surface without beading up.
-
Initial Degreasing:
-
Place substrates in a beaker.
-
Add a solution of laboratory-grade detergent (e.g., Alconox) in deionized (DI) water.
-
Sonicate for 15 minutes.
-
Rinse thoroughly with DI water (3-5 cycles).
-
-
Solvent Rinse:
-
Rinse the substrates with acetone to remove organic residues.
-
Rinse with isopropyl alcohol (IPA) to remove acetone residues.
-
Rinse again thoroughly with DI water.
-
-
Surface Activation (Choose one):
-
(Recommended) Oxygen Plasma/UV-Ozone: Place substrates in the chamber and treat according to the manufacturer's instructions (e.g., 5 minutes of treatment). This is a highly effective and clean method.
-
(Alternative) Piranha Etch (Use with Extreme Caution): In a fume hood, prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Submerge substrates for 10-15 minutes. Rinse profusely with DI water.
-
-
Final Rinse & Drying:
-
Rinse one final time with ultra-pure DI water.
-
Perform the water break test to validate cleanliness. If water beads, repeat the cleaning process.
-
Dry the substrates completely using a stream of filtered nitrogen gas or by baking in an oven at 120°C for at least 30 minutes.
-
Use the substrates immediately after they have cooled to room temperature.
-
Protocol 2: Preparation of OMTS Coating Solution
-
Select Solvent: Choose an appropriate anhydrous solvent (e.g., Toluene).
-
Prepare Stock Solution: In a clean, dry glass vial, prepare a 5% w/v stock solution of OMTS in the chosen solvent. This allows for easier dilution to working concentrations.
-
Example: Add 500 mg of OMTS to a 10 mL volumetric flask and fill to the mark with toluene.
-
-
Prepare Working Solution: Dilute the stock solution to the desired working concentration (e.g., 1% w/v).
-
Example: Take 2 mL of the 5% stock solution and add 8 mL of toluene to achieve a final volume of 10 mL at 1% w/v.
-
-
Mix Thoroughly: Cap the vial and mix well by vortexing or inverting to ensure homogeneity.
Protocol 3: Coating Application (Spin Coating Example)
-
Mount Substrate: Center the clean, dry substrate on the spin coater chuck and apply vacuum.
-
Dispense Solution: Dispense enough of the OMTS working solution to cover approximately 2/3 of the substrate surface.
-
Spin Cycle: Immediately start the spin cycle. A two-stage process is often effective:
-
Stage 1 (Spread): 500 rpm for 10 seconds. This allows the solution to spread evenly across the surface.
-
Stage 2 (Thinning): 2000-4000 rpm for 30-60 seconds. The final speed determines the film thickness; higher speeds result in thinner films.
-
-
Drying/Curing: Transfer the coated substrate to a hotplate or oven for a soft bake to remove residual solvent. A typical starting point is 100-120°C for 5-10 minutes.
Data Presentation & Visualization
Table 1: Influence of Key Parameters on Coating Quality
| Parameter | Low Value Effect | High Value Effect | Optimization Strategy |
| OMTS Concentration | Thin, potentially incomplete coverage | Thick, risk of "orange peel," poor adhesion | Start at 0.5-1% w/v and increase incrementally. |
| Spin Speed (rpm) | Thicker film, potential for edge beads | Thinner film, more uniform | Adjust to target a specific thickness; 2000-4000 rpm is a common range. |
| Solvent Evaporation Rate | Better leveling, longer process time | Risk of "orange peel," blushing | Balance leveling and throughput. Use slower solvents for better quality. |
| Curing/Baking Temp. | Residual solvent, poor film stability | Can cause dewetting if too aggressive | Start with a gentle bake (e.g., 110°C) to remove solvent without disturbing the film. |
Diagrams
// Nodes Start [label="Coating Defect Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Problems P1 [label="Uneven / Orange Peel", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="Poor Adhesion", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="Hazy / Cloudy", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Causes C1a [label="Concentration Too High?"]; C1b [label="Solvent Evaporation Too Fast?"]; C1c [label="Substrate Contaminated?"]; C2a [label="Surface Contaminated?"]; C2b [label="Coating Too Thick?"]; C3a [label="Moisture Contamination?"];
// Solutions S1a [label="Decrease Concentration", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; S1b [label="Use Slower Evaporation Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; S1c [label="Improve Substrate Cleaning", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; S2b [label="Use Reactive Silane Primer", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; S3a [label="Use Anhydrous Solvent / \nControl Humidity", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> P1; Start -> P2; Start -> P3;
P1 -> C1a [label="Check"]; C1a -> S1a [label="Yes"]; C1a -> C1b [label="No"]; C1b -> S1b [label="Yes"]; C1b -> C1c [label="No"]; C1c -> S1c [label="Yes"];
P2 -> C2a [label="Check"]; C2a -> S1c [label="Yes"]; C2a -> C2b [label="No"]; C2b -> S1a [label="Yes"]; C2b -> S2b [label="No"];
P3 -> C3a [label="Check"]; C3a -> S3a [label="Yes"]; } dot Caption: Troubleshooting logic for common OMTS coating defects.
References
- This compound. (n.d.). Chem-Impex.
- How to control the uniformity of the silicone coating in the production of Kraft silicone paper? (2022). Infinitesilicone.
- This compound - PDMS-Dimethyl Silicone Fluid. (n.d.). Qingdao Hengda Chemical New Material Co., Ltd.
- Lehtinen, A. (2020). ADHESION AND LEVELING IMPROVEMENT OF SILOXANE POLYMER COATINGS ON POLYIMIDE AND POLY(METHYL METHACRYLATE). OuluREPO.
- Understanding this compound: Properties, Applications, and Considerations. (n.d.). Chemtradeasia.
- Dark Spots Form on Concrete After Applying Silane Siloxane Sealer. (2023). Foundation Armor.
- Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. (n.d.). Nanjing Silfluo New Material Co., Ltd.
- This compound. (n.d.). PubChem, National Institutes of Health.
- What to Consider When Selecting a Silane Coupling Agent. (n.d.). Gelest.
- How to Fix Common Coating Adhesion Problems. (2024). Sun Coating Company.
- Troubleshooting I Adhesion Problems with UV Coatings. (n.d.). ACTEGA EMEA.
- Troubleshooting Guide – Top 10 Coating Errors And How To Avoid Them. (2020). BIOGRUND.
- Tools & Resources - Troubleshooting Guide. (n.d.). Colorcon.
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- 2. Understanding this compound: Properties, Applications, and Considerations-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 3. This compound | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PDMS-Dimethyl Silicone Fluid - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 5. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 7. colorcon.com [colorcon.com]
- 8. suncoating.com [suncoating.com]
- 9. How to control the uniformity of the silicone coating in the production of Kraft silicone paper?-Shengke [lgshengke.com]
- 10. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 11. specialchem.com [specialchem.com]
- 12. zmsilane.com [zmsilane.com]
- 13. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA EMEA [actega.com]
stability of octamethyltrisiloxane in the presence of strong acids or bases
A Guide for Researchers on Stability in the Presence of Strong Acids and Bases
Welcome to the technical support resource for octamethyltrisiloxane (MDM). As Senior Application Scientists, we understand that a deep understanding of solvent and reagent stability is critical to experimental success. This guide provides in-depth technical information, troubleshooting advice, and proven protocols for researchers, scientists, and drug development professionals working with this compound under challenging chemical conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical stability of this compound.
Q1: Is this compound (MDM) stable in the presence of strong acids?
No, this compound is not stable in the presence of strong acids. The siloxane (Si-O-Si) bonds are susceptible to cleavage through acid-catalyzed hydrolysis.[1] The reaction is initiated by the protonation of the siloxane oxygen atom, which makes the adjacent silicon atom more electrophilic and vulnerable to nucleophilic attack by water or other nucleophiles present in the system.[2][3] This process leads to the breakdown of the linear siloxane chain.
Q2: How do strong bases affect the stability of this compound?
Strong bases also promote the degradation of this compound. The mechanism involves the direct nucleophilic attack of a hydroxide ion (or other strong base) on the silicon atom.[4][5] This forms a pentacoordinate silicon intermediate, which then rearranges to cleave the siloxane bond.[5] The degradation can be more rapid under highly alkaline conditions compared to acidic conditions.[6]
Q3: What are the primary degradation products of this compound?
Under both acidic and basic conditions, the ultimate degradation products are typically smaller silanols, such as dimethylsilanediol (DMSD), and other low-molecular-weight siloxanes.[6][7] The initial cleavage of this compound can yield hexamethyldisiloxane (MM) and trimethylsilanol, among other intermediates. These silanols can then undergo condensation reactions to form water and new siloxane bonds, leading to a complex mixture of linear and cyclic siloxanes, or they can continue to hydrolyze.[4][8]
Q4: What factors influence the rate of degradation?
Several factors can influence the rate of MDM degradation:
-
pH: The rate of hydrolysis is significantly accelerated in both highly acidic and highly alkaline environments.[4][6]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including the cleavage of siloxane bonds.[9]
-
Water Content: Water is a key reactant in the hydrolysis process. The presence of water, even in trace amounts, can facilitate degradation in the presence of a catalyst.
-
Catalyst Concentration: The concentration of the strong acid or base directly impacts the reaction kinetics. The hydrolysis reaction is often first order with respect to the acid catalyst.[10][11]
Q5: How can I visually or analytically detect if my this compound has degraded?
Visual signs of degradation can include a change in viscosity, the appearance of cloudiness, or the formation of a separate phase (often gelatinous) if extensive polymerization or condensation of the byproducts occurs. Analytically, degradation can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which can identify and quantify the presence of lower molecular weight siloxanes and silanols.[1][6][12]
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My this compound solvent has become cloudy and more viscous after adding a strong acid catalyst (e.g., sulfuric acid). What is happening?
-
Probable Cause: You are observing the results of acid-catalyzed hydrolysis and subsequent condensation. The strong acid is cleaving the siloxane bonds of the MDM to form silanols (like trimethylsilanol and dimethylsilanediol).[2][3] These silanols are polar and have limited solubility in the nonpolar siloxane medium. More importantly, they can readily undergo condensation reactions with each other, eliminating water and forming new, larger siloxane polymers.[8] This polymerization increases the average molecular weight of the mixture, leading to a noticeable increase in viscosity and, eventually, the formation of insoluble gels that cause cloudiness.
-
Solution:
-
Confirm Degradation: Take an aliquot of the cloudy mixture (if possible), quench the acid with a suitable base (e.g., sodium bicarbonate) in an appropriate solvent, and analyze it using GC-MS. Look for the appearance of shorter-chain siloxanes (like hexamethyldisiloxane) and silanols.[6]
-
Solvent Selection: If your reaction chemistry allows, consider using a more robust solvent that is inert to strong acids.
-
Anhydrous Conditions: If MDM is essential, ensure your system is scrupulously dry. While acid-catalyzed rearrangement can still occur, minimizing water will prevent the hydrolysis-condensation pathway that leads to polymer formation.
-
Problem 2: I am running a reaction with a strong base (e.g., KOH) in this compound, and my post-reaction GC-MS analysis shows a series of unexpected, regularly spaced peaks.
-
Probable Cause: You are observing a classic siloxane "equilibration" or "rearrangement" reaction catalyzed by the base.[1] The base is cleaving Si-O-Si bonds and allowing them to reform randomly. This process redistributes the siloxane units, leading to a mixture of linear and cyclic siloxanes of varying lengths (e.g., D3, D4, D5 cyclics, and other linear MDxM species).[13] This is a common method used in silicone polymer synthesis and depolymerization.[13]
-
Solution:
-
Identify Byproducts: Compare the mass spectra of the unexpected peaks to a library of known siloxanes. The fragmentation patterns for common cyclic siloxanes like octamethylcyclotetrasiloxane (D4) are well-characterized.
-
Neutralize Promptly: At the end of your reaction, cool the mixture and neutralize the base catalyst immediately to "lock" the composition and prevent further rearrangement during workup.
-
Consider Reaction Temperature: Lowering the reaction temperature may slow the rate of siloxane rearrangement relative to your desired reaction.
-
Problem 3: The pH of my aqueous layer, which was in contact with an this compound phase containing an acidic impurity, has dropped significantly.
-
Probable Cause: While this compound itself is neutral, its degradation products are not. If an acidic impurity has catalyzed the hydrolysis of MDM at the solvent interface, it will produce silanols. Silanols (R-Si-OH) are weakly acidic. The formation and partitioning of these silanol species into the aqueous phase can cause a measurable decrease in pH.
-
Solution:
-
Purify the Solvent: Before use in biphasic systems, purify the this compound by washing it with deionized water and/or passing it through a column of neutral alumina to remove any acidic or basic impurities.
-
Buffer the Aqueous Phase: If your experimental conditions permit, use a buffered aqueous solution to maintain a stable pH.
-
Monitor with Controls: Run a control experiment with only this compound and the aqueous phase (without your reactants) to determine if the pH drift is inherent to the solvent batch under those conditions.
-
Visualizing the Degradation Pathways
Understanding the mechanism of degradation is key to preventing it. The following diagrams illustrate the core chemical transformations.
Caption: Acid-catalyzed cleavage of the siloxane bond in this compound.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. doria.fi [doria.fi]
- 7. Microbial Degradation of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. Thermal stability and thermal decomposition mechanism of this compound (MDM): Combined experiment, ReaxFF-MD and DFT study [ideas.repec.org]
- 10. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 11. Kinetics and mechanism of the hydrolysis and alcoholysis of alkox...: Ingenta Connect [ingentaconnect.com]
- 12. silicones.eu [silicones.eu]
- 13. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00093E [pubs.rsc.org]
Technical Support Center: Ensuring Sample Integrity in Octamethyltrisiloxane (L3) Environmental Analysis
Welcome to the technical support center for the environmental analysis of octamethyltrisiloxane (L3). This resource is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of L3 in environmental matrices. The ubiquitous nature of volatile methylsiloxanes (VMS), including L3, presents significant challenges in preventing sample contamination. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your samples from collection to analysis.
Introduction: The Challenge of Ubiquitous Contaminants
This compound (L3) is a linear siloxane used in a wide array of industrial and consumer products, from silicone polymers to personal care items.[1][2] Its volatility and presence in common laboratory materials make it a frequent source of background contamination in environmental samples.[3] Accurate low-level detection of L3 requires a meticulous approach to every step of the analytical workflow. This guide is built on the principles of identifying and eliminating potential sources of contamination to ensure the trustworthiness of your results.
Troubleshooting Guide: Isolating and Eliminating L3 Contamination
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing persistent L3 peaks in my analytical blanks. What are the most likely sources and how can I systematically identify them?
Answer:
Observing L3 in your blanks is a common issue and points to contamination within your analytical system or laboratory environment. The most frequent culprits are components of your gas chromatograph (GC) system.[4][5] A systematic approach is crucial for efficiently identifying the source.
Workflow for Identifying Contamination Sources:
Caption: Troubleshooting workflow for identifying L3 contamination sources.
Detailed Steps & Explanations:
-
Isolate the GC System: A "no injection" or "air" blank can help determine if the contamination is from the GC itself (e.g., column bleed, carrier gas) or from the injection process.[6] Siloxane-based GC columns can degrade and release cyclic siloxanes, which can be mistaken for or co-elute with L3.[3]
-
Inlet Septum: The inlet septum is a very common source of siloxane contamination as it is pierced by the syringe during every injection and exposed to high temperatures.[4][5] It is recommended to change the inlet septum daily when conducting VMS analysis.[5]
-
Vials and Caps: Use vials and caps specifically designed for volatile organic compound (VOC) analysis.[7] The septa in the caps should be PTFE-lined to prevent leaching of contaminants and to ensure a good seal.[7]
-
Solvents: Always use high-purity, GC-grade solvents. It is good practice to test new batches of solvents for siloxane contamination before use.
-
Autosampler/Syringe: The autosampler syringe and wash station can harbor contaminants. A manual injection with a clean syringe can help isolate this as a potential source.[8]
Question 2: My L3 recovery is inconsistent or low in spiked samples. What could be causing this analyte loss?
Answer:
Low or inconsistent recovery of L3 is typically due to its volatility, leading to loss during sample handling, storage, or preparation.
Potential Causes and Solutions for L3 Loss:
| Potential Cause | Explanation | Recommended Solution |
| Improper Sample Collection & Storage | L3 can volatilize from the sample matrix, especially if there is significant headspace in the container or if the container is not properly sealed. | Collect samples in vials with minimal headspace (ideally zero). Use vials with PTFE-lined septa to ensure an airtight seal. Store samples at a reduced temperature (e.g., 4°C) to minimize volatilization.[7] |
| Adsorption to Container Surfaces | L3 is hydrophobic and can adsorb to the surfaces of sampling and storage containers, particularly plastics. | Use glass or stainless steel containers for sample collection and storage. Silanizing glassware can also help to reduce active sites for adsorption. |
| Analyte Loss During Sample Preparation | Steps such as filtration, solvent evaporation, or sample transfer can lead to significant loss of volatile L3. | Minimize sample handling steps. If concentration is necessary, use gentle techniques like a gentle stream of nitrogen. Avoid heating the sample. |
| Inefficient Extraction | The extraction solvent and technique may not be optimal for recovering L3 from the sample matrix. | For aqueous samples, a simple solvent extraction with a non-polar solvent like hexane can be effective.[9] For solid matrices, techniques like sonication or Soxhlet extraction may be necessary. Method development and validation are crucial to ensure high extraction efficiency. |
Question 3: I am struggling with matrix interferences when analyzing L3 in complex samples like wastewater or soil. What are some strategies to mitigate this?
Answer:
Matrix interferences can co-elute with L3, making accurate quantification difficult. Several strategies can be employed to overcome this.
Strategies for Mitigating Matrix Interferences:
-
Sample Cleanup: Incorporate a cleanup step after extraction to remove interfering compounds. Common techniques include:
-
Solid-Phase Extraction (SPE): Choose an SPE sorbent that retains the interferences while allowing L3 to pass through, or vice-versa.
-
Gel Permeation Chromatography (GPC): This technique is effective for removing high-molecular-weight interferences.
-
-
Selective Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Using MS detection in selected ion monitoring (SIM) mode can significantly improve selectivity compared to a flame ionization detector (FID).[10] By monitoring for specific ions of L3, you can often resolve it from co-eluting matrix components.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides even greater selectivity by measuring the mass-to-charge ratio with high accuracy, allowing for the separation of L3 from compounds with the same nominal mass.
-
-
Method Optimization:
-
GC Column Selection: Use a GC column with a different stationary phase to alter the elution order of compounds and potentially separate L3 from interferences.
-
Temperature Program Optimization: Adjusting the GC oven temperature program can improve the resolution between L3 and interfering peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for selecting and preparing sampling containers?
A1: The choice of sampling container is critical. For water samples, use amber glass vials with PTFE-lined septa. For soil and sediment, wide-mouth glass jars with PTFE-lined lids are suitable. All containers should be scrupulously cleaned. A common cleaning procedure involves washing with a laboratory-grade detergent, rinsing with tap water, followed by deionized water, and then a final rinse with a high-purity solvent like methanol or acetone. For ultra-trace analysis, baking the glassware at a high temperature (e.g., 400°C for 4 hours) can be effective in removing organic contaminants.
Q2: What quality control (QC) samples are essential for reliable L3 analysis?
A2: A robust QC program is necessary to ensure the integrity of your data.[9][11] Essential QC samples include:
-
Trip Blanks: A sample of analyte-free water or solvent that travels with the sample containers to and from the field. It helps to identify contamination that may occur during transport and storage.[7]
-
Field Blanks: A sample of analyte-free water or solvent that is exposed to the sampling environment. This helps to assess contamination from the ambient air at the sampling site.
-
Method Blanks (Procedural Blanks): An analyte-free matrix that is carried through the entire analytical procedure (extraction, cleanup, and analysis). This identifies contamination introduced in the laboratory.
-
Matrix Spikes: A sample to which a known amount of L3 is added. This is used to assess the accuracy of the analytical method in the specific sample matrix.
Q3: Can personal care products used by lab personnel really affect my samples?
A3: Yes, absolutely. Many personal care products such as deodorants, lotions, and hair care products contain VMS, including L3.[1][12] It is strongly recommended that personnel involved in sampling and analysis refrain from using such products on the day of the experiment.[1]
Q4: What is the recommended analytical technique for L3 quantification?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and recommended technique for the analysis of L3 and other VMS.[13][14] It offers a combination of high separation efficiency and selective, sensitive detection. For routine analysis, a standard quadrupole mass spectrometer is often sufficient.
Q5: How should I prepare my GC system for L3 analysis to minimize background?
A5: Before starting an analytical sequence for L3, it's good practice to "bake out" the GC system to reduce background contamination. This involves heating the inlet and column to a high temperature (below the maximum operating temperature) for a period to drive off any adsorbed contaminants. Additionally, ensure you are using high-purity carrier gas and that your gas lines are fitted with appropriate purifiers to remove moisture, oxygen, and hydrocarbons.[4]
References
- Bletsou, A. A., Asderis, D., & Thomaidis, N. S. (2017). Development of collection, storage and analysis procedures for the quantification of cyclic volatile methylsiloxanes in wastewater treatment plant effluent and influent. Chemosphere, 182, 114-121. [Link]
- U.S. Environmental Protection Agency. (2018).
- English, C. (2022).
- Li, Y., et al. (2021). Influence of Sampling Methods and Storage Condition on Volatile Methyl Siloxanes Quantification in Biogas. Journal of Analytical Methods in Chemistry. [Link]
- Restek Corpor
- Kiernan, U. A., & Rigby, K. (2006). A Primer on the Analytical Aspects of Silicones at Trace Levels-Challenges and Artifacts – A Review. International Journal of Environmental Analytical Chemistry, 86(10), 735-752. [Link]
- Horii, Y., & Kannan, K. (2008). Survey of organosiloxane compounds in commercial products and their distribution in the environment. Environmental Science & Technology, 42(9), 3166-3173. [Link]
- PubChem. This compound. [Link]
- Gelest. (2015).
- Environment and Climate Change Canada. (2008). Screening Assessment for the Challenge: Trisiloxane, octamethyl- (MDM). [Link]
- Waters Corporation.
- Foresight. (2024). Norway Proposes this compound as a REACH SVHC. [Link]
- Varaprath, S., et al. (2003). Quantitative Determination of Octamethylcyclotetrasiloxane (D4) in Extracts of Biological Matrices by Gas Chromatography-Mass Spectrometry.
- Silicones Europe. Use of Volatile Methyl Siloxanes (VMS) in industrial environments. [Link]
Sources
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- 2. useforesight.io [useforesight.io]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of collection, storage and analysis procedures for the quantification of cyclic volatile methylsiloxanes in wastewater treatment plant effluent and influent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Quality Assurance/Quality Control Framework for a Volatile Organic Compound Real-Time Monitoring Instrument, Autonomous Rugged Optical Multigas Analyzer for VOCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. PlumX [plu.mx]
- 14. Octamethylcyclotetrasiloxane - Analysis - Analytice [analytice.com]
Technical Support Center: Enhancing Compound Solubility in Octamethyltrisiloxane (MDM)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for octamethyltrisiloxane (MDM or Hexamethyldisiloxane). This document is designed for researchers, scientists, and formulation professionals who are encountering challenges with dissolving their compounds of interest in this unique, low-viscosity silicone fluid. As a volatile, non-polar solvent, MDM presents specific solubility hurdles that require targeted strategies. This guide provides in-depth, cause-and-effect explanations and actionable protocols to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing solubility in this compound. Understanding why a compound is insoluble is the first step toward a successful formulation.
Q1: Why is my compound not dissolving in this compound?
Answer: The primary reason for poor solubility in this compound (MDM) is a mismatch in intermolecular forces, often summarized by the principle "like dissolves like." MDM is a non-polar, aprotic solvent with very weak intermolecular attractions.
-
Chemical Nature: MDM, with the chemical formula C₈H₂₄O₂Si₃, is a linear siloxane.[1] Its structure consists of a flexible siloxane backbone (Si-O-Si) with non-polar methyl groups shielding the slightly more polar backbone. This makes the molecule predominantly non-polar.
-
Hansen Solubility Parameters (HSP): A powerful way to predict solubility is by comparing the HSP of the solvent and the solute. HSP quantifies a substance's intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
-
The HSP for this compound are approximately: δD = 12.2, δP = 1.8, δH = 0 MPa½ .[2]
-
The extremely low values for the polar (δP) and hydrogen bonding (δH) components confirm its non-polar, non-hydrogen-bonding nature. Compounds with high δP and δH values (e.g., polar APIs, salts, sugars, many organic acids) will have a large HSP distance from MDM and, therefore, poor solubility.
-
Q2: What are the key physical and chemical properties of this compound I should be aware of?
Answer: Understanding the physicochemical properties of MDM is crucial for designing experiments and for handling it safely. It is a volatile carrier, meaning it is designed to evaporate, which can be a key feature in cosmetic and topical applications.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | MDM, Dimethylbis(trimethylsilyloxy)silane | [4][5] |
| CAS Number | 107-51-7 | [4][6] |
| Molecular Formula | C₈H₂₄O₂Si₃ | [1][7] |
| Molecular Weight | 236.53 g/mol | [1][7] |
| Appearance | Clear, colorless liquid | [8] |
| Density (at 25°C) | ~0.82 g/mL | [6] |
| Boiling Point | 153 °C | [6] |
| Melting Point | -82 °C | [6] |
| Vapor Pressure | 5.3 hPa at 25°C | [6] |
| Viscosity (at 20°C) | 1 cSt | [4] |
| Flash Point | 99 °F (37.2 °C) | [6] |
| Water Solubility | Extremely low (~34 µg/L at 23°C) | [6][7] |
| Solubility in Organics | Soluble in a wide range of solvents; slightly soluble in chloroform, DMSO, methanol.[3][6][7] |
Q3: My compound is also non-polar, but it's still not dissolving. What else could be the issue?
Answer: Even if your compound is non-polar, other factors can hinder solubility:
-
High Melting Point/Crystalline Structure: A compound with a high melting point has very strong crystal lattice energy. The solvent-solute interactions must be strong enough to overcome this energy and break the crystal apart. MDM's weak intermolecular forces may be insufficient to do this, even for a non-polar compound. This is a common challenge for highly crystalline active pharmaceutical ingredients (APIs).[9][10]
-
Molecular Size and Shape: Very large molecules (e.g., polymers) or molecules with rigid, planar structures may be difficult to solvate effectively, even if they are non-polar. The flexible, compact nature of MDM may not create suitable "cavities" to accommodate them.
-
Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with a different solubility. It's possible you are working with a particularly stable, less soluble polymorph.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides direct answers and strategic pathways to solve common solubility problems encountered during formulation.
Decision Workflow for Solubility Enhancement
Before diving into specific techniques, use this workflow to identify the most logical starting point for your system.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Scenarios
Table 2: Common Problems and Recommended Solutions
| Problem Encountered | Probable Cause | First-Line Strategy | Advanced Strategy |
| "My non-polar API won't dissolve or crashes out upon cooling." | High crystal lattice energy; insufficient solvent-solute interaction. | Co-solvency: Introduce a slightly more polar co-solvent (e.g., isopropanol, ethyl acetate) to disrupt crystal packing. Gentle heating can also be applied. | Particle Size Reduction: Use micronization to increase the surface area available for solvation, which can significantly increase the rate of dissolution.[9][11] |
| "I need to incorporate a water-soluble extract into my MDM-based formula." | Extreme polarity mismatch (hydrophilic solute, hydrophobic solvent). | Emulsification: Create a water-in-oil (W/O) emulsion using a suitable surfactant with a low HLB (Hydrophile-Lipophile Balance) value. | Microemulsion: For thermodynamic stability and clarity, formulate a microemulsion, which requires a specific ratio of oil, water, surfactant, and often a co-surfactant.[9] |
| "My compound forms an unstable, cloudy suspension that quickly settles." | The compound is not truly dissolved, only dispersed. The particles are too large and dense to remain suspended. | Surfactant Addition: Add a dispersing agent or surfactant to wet the particle surfaces and provide steric or charge stabilization.[12] Polysiloxane-based surfactants are particularly effective.[12] | Nanosuspension: Reduce particle size to the nanometer scale.[11] This increases stability against sedimentation (due to Brownian motion) and enhances the dissolution rate. |
| "The viscosity of my formulation increases dramatically, or it forms a gel." | Strong solute-solute interactions are occurring, or the solute is swelling instead of dissolving. | Solvent Ratio Adjustment: If using a co-solvent, alter the ratio. The gelling may be happening at a specific concentration range where the solute is partially solvated but still able to self-associate. | Change of Co-solvent: The current co-solvent may be a poor choice. Screen a new panel of solvents with different chemical properties (e.g., move from an alcohol to an ester). |
Part 3: Experimental Protocols & Advanced Methodologies
This section provides actionable, step-by-step guides for the most common and effective solubility enhancement techniques.
Protocol 1: Co-solvent Screening for a Poorly Soluble Non-Polar Compound
Objective: To systematically identify a co-solvent or co-solvent blend that effectively dissolves a target compound in this compound.
Causality: A co-solvent works by altering the overall solubility parameter of the solvent system to be closer to that of the solute.[10] For a non-polar compound with high crystallinity, a slightly more polar co-solvent can provide the specific interactions needed to disrupt the crystal lattice, which the highly non-polar MDM cannot achieve alone.
Materials:
-
This compound (MDM)
-
Target compound (solute)
-
Panel of co-solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Decamethylcyclopentasiloxane (D5))
-
Analytical balance, magnetic stirrer and stir bars, glass vials (e.g., 20 mL scintillation vials)
-
Graduated cylinders or pipettes
Methodology:
-
Prepare Stock Solutions: Create a 10% (w/w) solution of your target compound in each of the selected co-solvents. If the compound is not soluble at 10%, determine its saturation solubility in each pure co-solvent and use that as your starting point.
-
Establish Baseline: In a glass vial, attempt to dissolve a pre-weighed amount of the target compound (e.g., 100 mg) in a set volume of pure MDM (e.g., 10 mL). Stir for 30 minutes at a consistent speed. Observe and record the results (e.g., "insoluble," "forms cloudy suspension"). This is your negative control.
-
Screening by Titration:
-
Place the same amount of target compound (100 mg) into a series of new vials.
-
Add 9 mL of MDM to each vial and begin stirring.
-
Slowly, add one of the co-solvent stock solutions dropwise to the first vial.
-
Continue adding the co-solvent stock solution, observing closely for the point at which the compound completely dissolves (the solution becomes clear).
-
Record the volume of co-solvent stock solution required.
-
Repeat this titration for each co-solvent in your panel.
-
-
Data Analysis & Optimization:
-
Calculate the final percentage (v/v) of co-solvent required to achieve dissolution.
-
The co-solvent that dissolves the compound with the lowest required volume is the most efficient.
-
Perform stability tests on the successful formulations by cycling the temperature (e.g., 4°C for 24h, then 40°C for 24h) to check if the compound precipitates ("crashes out").
-
Protocol 2: Preparation of a Water-in-Oil (W/O) Emulsion
Objective: To stably disperse an aqueous phase (containing a hydrophilic compound) within a continuous this compound phase.
Causality: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[13][14] In a W/O emulsion, the surfactant molecules surround the water droplets, orienting their hydrophobic tails into the continuous MDM phase and their hydrophilic heads towards the water droplets. This creates a stabilizing interfacial film that prevents the water droplets from coalescing.[15]
Caption: Surfactant mechanism in a water-in-MDM emulsion.
Materials:
-
This compound (MDM) - Oil Phase
-
Deionized water with dissolved hydrophilic compound - Aqueous Phase
-
Low-HLB surfactant (e.g., Sorbitan Oleate, a silicone-based emulsifier like PEG-10 Dimethicone)
-
High-shear homogenizer (e.g., Silverson, Ultra-Turrax) or a sonicator
-
Beakers, graduated cylinders
Methodology:
-
Prepare the Phases:
-
Oil Phase: In a beaker, add the required amount of MDM. Add the surfactant to the oil phase and mix gently until fully dissolved. A typical starting concentration for the surfactant is 1-5% of the total formulation weight.
-
Aqueous Phase: In a separate beaker, dissolve your hydrophilic compound in deionized water.
-
-
Combine the Phases: Slowly add the aqueous phase to the oil phase while mixing at a low speed with the homogenizer. Do not add the water all at once.
-
Homogenization: Once all the aqueous phase has been added, increase the speed of the homogenizer significantly.
-
For a high-shear mixer, process for 2-5 minutes. The energy input breaks down the water into very fine droplets.[15]
-
For a sonicator, process until the emulsion appears uniform and opaque white.
-
-
Evaluate Stability:
-
Microscopy: Observe a drop of the emulsion under a microscope to assess droplet size and uniformity. Smaller, more uniform droplets generally indicate a more stable emulsion.
-
Centrifugation: Centrifuge a sample of the emulsion at ~3000 RPM for 30 minutes. A stable emulsion will show no signs of phase separation (creaming or coalescence).
-
Accelerated Aging: Store samples at elevated temperatures (e.g., 40-45°C) for several weeks and observe for any changes in appearance or consistency.
-
References
- Gelest, Inc. (2015). This compound Safety Data Sheet.
- ChemBK. (2024). This compound.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility.
- Qingdao Hengda Chemical New Material Co., Ltd. (n.d.). This compound - PDMS-Dimethyl Silicone Fluid.
- Blissam. (2024). How to Dissolve Silicone Oil in Water Using Effective Emulsifiers.
- PharmTech. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions.
- Deep Sea. (2024). How to make silicone oil water-soluble?.
- Dobrev, Y., & Dobreva, M. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). PMC - NIH.
- Lopera, S. H., et al. (2021). Evaluation of Silicone Fluids and Resins as CO2 Thickeners for Enhanced Oil Recovery Using a Computational and Experimental Approach. PMC - NIH.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Lopera, S. H., et al. (2021). Evaluation of Silicone Fluids and Resins as CO2 Thickeners for Enhanced Oil Recovery Using a Computational and Experimental Approach. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Octamethylcyclotetrasiloxane. PubChem Compound Database.
- Foresight. (2024). Norway Proposes this compound as a REACH SVHC.
- ResearchGate. (2012). Polysiloxane Surfactants for the Dispersion of Carbon Nanotubes in Nonpolar Organic Solvents.
- Gonzalez-Perez, A., et al. (2022). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. MDPI.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Univar Solutions. (n.d.). Surfactants Supplier & Distributor.
- SciSpace. (n.d.). Determination of solubility parameter for siloxane segment.
- PCC Group. (n.d.). Surfactants - surface active agents.
- Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses.
- Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ResearchGate. (n.d.). Solubility study of higher order silicones with water.
- American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates.
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Technical Support Center: Mastering the Viscosity of Octamethyltrisiloxane-Based Mixtures
Welcome to the technical support center for octamethyltrisiloxane-based mixtures. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting solutions. This resource is structured to address the common challenges encountered when controlling the viscosity of formulations containing this compound, a low-viscosity silicone fluid.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the viscosity of this compound and its mixtures.
Q1: What is the typical viscosity of this compound and how does temperature affect it?
This compound, also known as MDM, is a linear siloxane with a very low viscosity, typically around 1 centistoke (cSt) at 20°C.[1] Its viscosity is highly dependent on temperature; as the temperature increases, the viscosity decreases.[2][3][4] This is because the increased kinetic energy of the molecules overcomes the intermolecular forces, allowing them to move more freely.[2][3] Conversely, a decrease in temperature will lead to an exponential increase in viscosity.[2]
Q2: My this compound-based mixture is too viscous. What are the primary methods to reduce its viscosity?
There are several effective methods to reduce the viscosity of a silicone-based mixture:
-
Heating: This is a straightforward and reversible method.[3] Increasing the temperature of the mixture will temporarily lower its viscosity.[3][4]
-
Addition of a Lower Viscosity Fluid: Blending your mixture with a lower viscosity silicone oil, such as hexamethyldisiloxane or additional this compound, will permanently reduce the overall viscosity.[3][4]
-
Solvent Dilution: Introducing a compatible solvent can effectively decrease viscosity. Volatile siloxanes are often used as they can evaporate after application, leaving the original silicone matrix.[3] Organic solvents like toluene or xylene can also be used, but compatibility and safety must be carefully considered.[3][5]
Q3: Can I increase the viscosity of my this compound-based formulation?
Yes, you can increase the viscosity by:
-
Blending with Higher Viscosity Silicone Polymers: Incorporating higher molecular weight silicone polymers, such as polydimethylsiloxane (PDMS) fluids with higher viscosity grades, will increase the overall viscosity of the mixture.[6] The longer polymer chains in these fluids lead to increased intermolecular entanglement, resulting in higher viscosity.[6][7]
-
Adding Fillers: The addition of certain fillers, like fumed silica, can create a network structure within the fluid, leading to a significant increase in viscosity.[7][8] The effect on viscosity is dependent on the filler type, particle size, and concentration.[7]
Q4: Is this compound a Newtonian or non-Newtonian fluid?
Low molecular weight silicones like this compound generally exhibit Newtonian behavior, meaning their viscosity remains constant regardless of the applied shear rate.[2][6] However, when blended with high molecular weight polymers or fillers, the resulting mixture can become non-Newtonian, often exhibiting shear-thinning behavior where the viscosity decreases as the shear rate increases.[6][7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent Viscosity Measurements Between Batches
-
Possible Cause: Temperature fluctuations in the laboratory can significantly impact viscosity.[2][9]
-
Solution: Ensure that all viscosity measurements are performed at a consistent, controlled temperature. Use a temperature-controlled viscometer or a water bath to maintain a stable temperature for your samples.[10]
-
Expert Insight: Even a small temperature variation of a few degrees can lead to noticeable changes in the viscosity of low-viscosity fluids like this compound. Always document the temperature at which measurements are taken.
-
Possible Cause: Inaccurate mixing ratios of different components in your mixture.
-
Solution: Use precise measurement tools, such as calibrated pipettes or an analytical balance, to ensure accurate proportions of each component in your formulation.
-
Workflow Diagram:
Caption: Workflow for consistent viscosity measurements.
Problem 2: Phase Separation After Adding a Solvent to Reduce Viscosity
-
Possible Cause: The solvent used is not fully compatible with all components in your this compound-based mixture.[3]
-
Solution: Conduct a small-scale compatibility test before adding the solvent to your entire batch. Mix the intended proportions in a small vial and observe for any signs of cloudiness, precipitation, or layer formation over a period of time.
-
Expert Insight: While volatile siloxanes are generally compatible with other silicones, mixtures containing other organic components may require a different solvent system.[3] Consider using a co-solvent to improve compatibility.
Problem 3: My Mixture's Viscosity Changes Over Time While in Storage
-
Possible Cause: If your formulation contains volatile solvents, they may be evaporating, leading to an increase in viscosity.
-
Solution: Store your mixtures in tightly sealed containers to prevent solvent loss. If possible, store them in a cool, dark place.
-
Possible Cause: For reactive mixtures, ongoing chemical reactions, such as polymerization or cross-linking, can cause the viscosity to increase over time.[6]
-
Solution: If you are working with a curable system, be mindful of the pot life of your formulation. Prepare only the amount of material you need for immediate use.
Experimental Protocols
Here are detailed protocols for common procedures related to controlling the viscosity of this compound-based mixtures.
Protocol 1: Reducing Viscosity by Blending with a Lower Viscosity Silicone Fluid
-
Determine Target Viscosity: Define the desired viscosity for your application.
-
Select a Low-Viscosity Fluid: Choose a compatible low-viscosity silicone fluid, such as hexamethyldisiloxane (0.65 cSt) or additional this compound (1 cSt).
-
Calculate Mixing Ratio: Use a blending calculation to estimate the required ratio of your high-viscosity mixture and the low-viscosity fluid. A simple weighted average can be a good starting point.
-
Blending Procedure:
-
Accurately weigh the required amount of your high-viscosity mixture into a clean, dry beaker.
-
Add the calculated amount of the low-viscosity silicone fluid.
-
Mix thoroughly using a magnetic stirrer or an overhead mixer at a low to medium speed to avoid introducing air bubbles.
-
-
Homogenization and Equilibration:
-
Continue mixing until the solution is completely homogenous.
-
Allow the mixture to equilibrate to the desired measurement temperature.
-
-
Viscosity Measurement:
-
Measure the viscosity of the final blend using a calibrated viscometer to confirm that the target viscosity has been achieved.
-
Protocol 2: Temporary Viscosity Reduction Using a Volatile Solvent
-
Safety First: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and many volatile solvents are flammable.[1][11][12]
-
Solvent Selection: Choose a volatile solvent that is compatible with your formulation. Hexamethyldisiloxane is a common choice for silicone-based systems.[3]
-
Determine Solvent Percentage: Start with a small percentage of solvent (e.g., 5-10% by weight) and adjust as needed. Be aware that adding a solvent will reduce the solids content of your final product after evaporation.[3]
-
Addition and Mixing:
-
Weigh your this compound-based mixture into a suitable container.
-
Slowly add the solvent while gently stirring.
-
Mix until the solution is uniform.
-
-
Application and Evaporation:
-
Use the lower-viscosity mixture for your application (e.g., coating, spraying).
-
Allow sufficient time for the volatile solvent to evaporate completely, leaving the original silicone components. The evaporation rate will depend on the solvent's volatility, temperature, and airflow.
-
Quantitative Data
The following table provides an example of how the viscosity of a hypothetical 100 cSt polydimethylsiloxane (PDMS) fluid can be reduced by blending with this compound at 25°C.
| % this compound (by weight) | % 100 cSt PDMS (by weight) | Approximate Final Viscosity (cSt) |
| 0% | 100% | 100 |
| 25% | 75% | ~40 |
| 50% | 50% | ~10 |
| 75% | 25% | ~3 |
| 100% | 0% | 1 |
Note: These are approximate values. The actual viscosity of a blend can be influenced by intermolecular interactions and should be verified experimentally.
Logical Relationships
The following diagram illustrates the key factors influencing the viscosity of this compound-based mixtures and the methods to control it.
Caption: Factors influencing and methods for controlling viscosity.
References
- Influence of the Temperature on the Viscosity of Different Types of Silicone. (n.d.).
- How to reduce viscosity of silicone oil? (2025, September 10). Deep Sea.
- Viscosity of Silicone Rubber. (2021, April 28). SIMTEC.
- Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. (2025, March 19). Tuode Chem.
- How to adjust the viscosity of 1000 cst silicone oil? (2025, July 31). Deep Sea.
- This compound Properties vs Temperature | Cp, Density, Viscosity. (n.d.). Chemcasts.
- How to adjust the viscosity and fluidity of silicone? (2025, May 30). Knowledge.
- Modeling Polysiloxane Volume and Viscosity Variations With Molecular Structure and Thermodynamic State. (n.d.). J. Tribol.
- This compound Safety Data Sheet. (2015, January 8). Gelest, Inc.
- This compound - PDMS-Dimethyl Silicone Fluid. (n.d.). Qingdao Hengda Chemical New Material Co., Ltd.
- PSF-1cSt Pure Silicone Fluid this compound. (n.d.). Clearco Products.
- This compound Safety Data Sheet. (2023, August 22). hengda silane & silicone.
- What factors affect the viscosity of liquid silicone? (2025, August 15). Knowledge.
- Viscosity of this compound. (n.d.). ResearchGate.
- Modeling Polysiloxane Volume and Viscosity Variations With Molecular Structure and Thermodynamic State. (2025, August 9). ResearchGate.
- Mastering Silicone Viscosity: Overcoming Manufacturing Challenges. (2024, August 29). INCURE INC.
- Is there a way to permanently lower viscosity of silicone oil? (2017, November 21). Reddit.
- Can the viscosity of SILICONE RESIN be adjusted? How to adjust it? (n.d.). Silicone Resin Factory&supplier|Biyuan.
- How to reduce viscosity of silicone oil-Iota. (n.d.). Iota Silicone Oil (Anhui) Co., Ltd.
- Silicone Resin Modifiers - Monofunctional Silicones. (n.d.). Gelest.
- MDM - C8H24O2Si3 - this compound: Equation of State. (n.d.). Scribd.
- This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.). Chemcasts.
- How to Accurately Measure Silicone Fluid Viscosity? (2025, March 21). Silico®.
- Improved viscosity modifiers for lubricant compositions. (n.d.). Google Patents.
- OCTAMETHYLCYCLOTETRASILOXANE. (n.d.). Gelest.
- Trisiloxane, octamethyl-: Human health tier II assessment Preface. (2018, March 2). Australian Government Department of Health.
- Siloxane D4 (cyclotetrasiloxane, octamethyl-) - information sheet. (n.d.). Canada.ca.
- This compound Applications: From Lubricants to Personal Care. (2025, October 30). NINGBO INNO PHARMCHEM CO.,LTD.
- rheology modifiers. (n.d.). TECMOS.
- Siloxanes as Additives for Plastics. (2025, August 10). ResearchGate.
- How this compound Transforms Product Performance in Chemistry. (2025, October 18). Hexamethyldisiloxane Manufacturers-Jiancheng.
- Comparative Study of Chemical Composition, Molecular and Rheological Properties of Silicone Oil Medical Devices. (2019, September 11). NIH.
- Rheology of siloxane-stabilized water in silicone emulsions. (n.d.). PubMed.
- Rheological characterization of poly-dimethyl siloxane formulations with tunable viscoelastic properties. (n.d.). RSC Publishing.
- This compound. (n.d.). PubChem.
Sources
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- 2. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
- 3. deepseasilicone.com [deepseasilicone.com]
- 4. deepseasilicone.com [deepseasilicone.com]
- 5. anysiliconerubber.com [anysiliconerubber.com]
- 6. Viscosity of Silicone Rubber | SIMTEC [simtec-silicone.com]
- 7. anysiliconerubber.com [anysiliconerubber.com]
- 8. Can the viscosity of SILICONE RESIN be adjusted? How to adjust it? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 9. otdchem.com [otdchem.com]
- 10. rissochem.com [rissochem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Inconsistent Results in Octamethyltrisiloxane Surface Treatments
From the desk of the Senior Application Scientist
Welcome to the technical support center for octamethyltrisiloxane (OMTS) surface treatments. As researchers, scientists, and drug development professionals, achieving a perfectly uniform and reproducible surface modification is paramount to the success of your work. Inconsistent results can compromise data integrity, delay projects, and consume valuable resources.
This guide is structured from my field-proven experience to move beyond simple protocols. It addresses the common points of failure in OMTS applications and explains the underlying scientific principles. My goal is to empower you not just to follow steps, but to understand the causality behind them, enabling you to diagnose and resolve issues effectively. This compound is a versatile linear siloxane known for its low viscosity, high thermal stability, and excellent water repellency, making it ideal for creating hydrophobic surfaces.[1][2] However, its successful application is highly dependent on meticulous technique and environmental control.
Let's begin by addressing the most common questions before diving into specific troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of an OMTS surface treatment? A1: The primary mechanism of OMTS for surface modification is the formation of a low-energy, non-polar, and uniform thin film on a substrate. Unlike reactive silane coupling agents (e.g., those with methoxy or ethoxy groups), which form covalent Si-O-Si bonds with surface hydroxyls through hydrolysis and condensation, OMTS primarily relies on physisorption.[3][4][5] The linear siloxane molecules align on the surface, exposing their non-polar methyl groups. This creates a highly organized, low-energy interface that is responsible for the observed hydrophobicity (water repellency).
Q2: Why is surface preparation considered the most critical step? A2: Surface preparation is universally cited as the most critical factor for achieving a consistent silane layer.[6] For an OMTS treatment, the surface must be scrupulously clean and free of organic residues, dust, or other contaminants. Any foreign material will disrupt the uniform deposition and self-assembly of the OMTS molecules, creating defects in the film that manifest as patchiness or poor hydrophobicity. A pristine surface ensures maximum interaction and uniform coverage.
Q3: How can I quickly and reliably verify the success of my OMTS treatment? A3: The most direct and common method is Contact Angle Goniometry .[7] A successful OMTS treatment on a smooth substrate like a silicon wafer should yield a high static water contact angle, typically >95°. Low or variable contact angles are immediate indicators of a failed or inconsistent treatment. For more in-depth analysis, techniques such as Atomic Force Microscopy (AFM) can reveal surface topography and film uniformity, while X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface layer.[8]
Q4: What are the most important environmental factors to control during the procedure? A4: The two most critical environmental variables are temperature and humidity .[7] While OMTS is not as susceptible to premature hydrolysis as reactive silanes, high humidity can still interfere with the process. Water molecules can adsorb to the substrate surface, competing with the OMTS molecules and preventing uniform film formation. Furthermore, temperature affects solvent evaporation rates, which can impact the uniformity of the coating during application methods like spin-coating or dipping.[7] Performing the treatment in a controlled environment, such as a nitrogen-filled glovebox or a dry room, is highly recommended for maximum reproducibility.
Q5: What are the essential safety precautions for handling this compound? A5: this compound is a flammable liquid and vapor.[9][10][11][12] All work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[7][11] Due to its flammability and the potential for static electricity accumulation, ensure that all containers and transfer equipment are properly grounded.[11][13] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[9][10][11][12][13]
Section 2: Core Experimental Workflow for OMTS Surface Treatment
This section outlines a validated, step-by-step protocol for treating a standard silicon wafer substrate. The principles are broadly applicable to other substrates like glass or ceramics, though cleaning procedures may need to be adapted.
Experimental Workflow Diagram
Caption: Standard workflow for OMTS surface modification.
Detailed Protocol: Hydrophobic Treatment of Silicon Wafer
-
Substrate Preparation (Critical Step)
-
Solvent Clean: Sonicate the silicon wafer in acetone for 15 minutes, followed by isopropyl alcohol (IPA) for 15 minutes, and finally in deionized (DI) water for 15 minutes.
-
Surface Activation: To ensure a uniformly hydrophilic surface, either use an oxygen plasma cleaner for 5 minutes or immerse the wafer in a Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE).
-
Final Rinse and Dry: Thoroughly rinse the wafer with copious amounts of DI water and dry it under a stream of high-purity nitrogen gas. The surface should be visibly free of any streaks or particles. Proceed to the next step immediately.
-
-
OMTS Application
-
Solution Preparation: In a controlled environment (e.g., glovebox), prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as hexane or toluene.
-
Immersion: Fully immerse the cleaned, dry wafer into the OMTS solution for 1-2 hours at room temperature. Ensure the container is sealed to prevent solvent evaporation and atmospheric moisture contamination.
-
Rinsing: Remove the wafer from the solution and rinse it by dipping it in a beaker of fresh anhydrous solvent for 1 minute to remove excess, weakly adsorbed OMTS.
-
-
Curing and Validation
-
Curing: Gently dry the wafer with a stream of nitrogen and then bake it in an oven at 110-120°C for 30-60 minutes to drive off any remaining solvent and anneal the siloxane film.
-
Characterization: After allowing the sample to cool to room temperature, measure the static water contact angle. A successful treatment will yield a contact angle >95°.
-
Section 3: Detailed Troubleshooting Guides
Problem 1: Low Contact Angle / Insufficient Hydrophobicity
-
Question: "I've followed the protocol, but my water contact angle is only 60-70°, not the >95° I expected. What went wrong?"
-
Answer: A low contact angle is the most common failure mode and almost always points to a problem with the surface or the deposition process. Let's diagnose the potential causes:
-
Incomplete Surface Cleaning: This is the most likely culprit.[6] An invisible layer of organic residue can prevent the OMTS from forming a dense, uniform film.
-
Solution: Re-evaluate your cleaning procedure. Ensure solvents are fresh and high-purity. If you are not using a surface activation step (plasma or Piranha), you must incorporate one. A "water break test" after cleaning is a good quality check: a perfectly clean, hydrophilic surface will sheet water evenly without any beading.
-
-
Contamination from Ambient Humidity: Treating the surface in an open lab environment with high humidity can allow a layer of water molecules to adsorb to the hydrophilic surface before the OMTS can.[7]
-
Solution: Perform the immersion step in a controlled, low-humidity environment like a glovebox flushed with nitrogen or argon. If a glovebox is unavailable, work quickly and consider using a desiccator for storage and transport of the cleaned substrate.
-
-
"Wet" or Low-Purity Solvents: Using a solvent that is not anhydrous can introduce water into the system, leading to the same issues as ambient humidity.
-
Solution: Use fresh, anhydrous-grade solvents for both the OMTS solution and the final rinse step. Do not use solvents from bottles that have been open for a long time.
-
-
Insufficient Immersion or Curing Time: The OMTS molecules need sufficient time to arrange on the surface, and the post-deposition bake is crucial for creating a stable film.
-
Solution: Increase the immersion time to at least 2 hours. Ensure the curing temperature is reached and held for the full recommended duration.
-
-
Problem 2: High Variability Across a Single Surface (Patchiness)
-
Question: "My contact angle measurements are inconsistent across the same sample. Some spots are over 100°, while others are as low as 50°. Why is my coating not uniform?"
-
Answer: Patchiness indicates a non-uniform process. The issue lies in how either the surface was prepared or how the OMTS was applied.
-
Uneven Application or Rinsing: If using methods like spraying or spin-coating, improper parameters can lead to an uneven film thickness.[7] Similarly, inefficient rinsing can leave behind aggregates of excess OMTS after the solvent evaporates.
-
Solution: For dip coating (as in the protocol), ensure the substrate is withdrawn from the solution and the rinse solvent at a slow, steady rate. For other methods, optimize application parameters. Ensure the rinse step is thorough enough to remove excess material without stripping the monolayer.
-
-
Localized Contamination: A fingerprint, a microscopic dust particle, or a residue from tweezers can effectively mask a portion of the surface, preventing treatment in that area.
-
Solution: Reinforce strict handling protocols. Use clean, solvent-rinsed tools. Never touch the substrate surface. Ensure the working environment is as clean as possible.
-
-
Uneven Drying: If the solvent evaporates too quickly or unevenly after the final rinse, it can cause the OMTS molecules to rearrange or aggregate, leading to a disordered film.
-
Solution: Dry the sample with a gentle, even stream of nitrogen. Avoid blowing aggressively on one spot. Place the sample into the curing oven immediately after drying.
-
-
Problem 3: Poor Reproducibility Between Experiments
-
Question: "My process worked perfectly last week, but this week, using the same protocol, all my samples are failing. How can I improve my batch-to-batch consistency?"
-
Answer: A sudden drop in reproducibility points to a variable that has changed, even if it's not obvious. Rigorous process control is the key to consistency.
-
Environmental Drift: A significant change in lab humidity or temperature between experiments is a very common cause of inconsistent results.[7]
-
Solution: Record the temperature and relative humidity for every run. If possible, only conduct experiments when environmental conditions are within a defined acceptable range. This data will be invaluable for troubleshooting.
-
-
Reagent Degradation or Contamination: Solvents can absorb atmospheric water over time, and the OMTS reagent itself could become contaminated. The shelf life of silane solutions can be short, especially once prepared.[14]
-
Solution: Always prepare fresh OMTS solutions for each experiment. Do not store dilute solutions for more than a few hours unless under a strictly inert atmosphere. Use fresh, high-purity solvents for each new batch.
-
-
Inconsistent Substrate Quality: If you are using substrates from different manufacturing lots, they may have subtle differences in surface oxide thickness or initial cleanliness.
-
Solution: Whenever possible, use substrates from the same lot for a given set of comparative experiments. Always perform the exact same rigorous cleaning protocol regardless of the substrate source to normalize the starting surface.
-
-
Section 4: Quantitative Data & Advanced Characterization
To aid in diagnosis, the following table summarizes the expected quantitative results from key characterization techniques for a successful versus a failed OMTS treatment on a silicon wafer.
| Parameter | Characterization Technique | Successful Treatment | Common Failure Indication |
| Hydrophobicity | Contact Angle Goniometry | Static Water Contact Angle > 95° | Contact Angle < 80°, high hysteresis |
| Surface Morphology | Atomic Force Microscopy (AFM) | Low RMS roughness (< 0.5 nm), uniform topography | High roughness, visible pits or aggregates |
| Chemical Composition | X-ray Photoelectron Spec. (XPS) | Strong Si 2p, C 1s, O 1s peaks consistent with siloxane | Low C 1s signal, presence of contaminants (e.g., Na, K) |
| Film Thickness | Spectroscopic Ellipsometry | Uniform thickness (typically ~1 nm) | Inconsistent thickness or failure to model a film |
Data adapted from principles of silane surface characterization.[8]
Section 5: Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose the root cause of inconsistent results.
Caption: A decision tree for troubleshooting OMTS surface treatments.
References
- Silane Surface Treatment: 8 Common Mistakes To Avoid. (2025). AISTech.
- This compound - Material Safety D
- This compound - Safety D
- This compound - Safety D
- This compound - Safety Data Sheet. (2023).
- This compound CAS 107-51-7 | 844009. Merck Millipore.
- Troubleshooting incomplete silaniz
- How this compound Transforms Product Performance in Chemistry. (2025). Jiancheng.
- Lung, C. Y. K., & Matinlinna, J. P. (2012). Silane coupling agents and surface conditioning in dentistry. Dental Tribune.
- This compound | 107-51-7. J&K Scientific LLC.
- Understanding the relationship between silane application conditions, bond durability and locus of failure.
- Trisiloxane, octamethyl-: Human health tier II assessment. (2018).
- What Is Silane The Ultim
- Cross-Validation of OTMS Surface Modification: A Comparative Guide to Characteriz
- Norway Proposes this compound as a REACH SVHC. (2024). Foresight.
- Sato, Y., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
- Hydrolysis and Condensation Process. (2023). Silicone Surfactant.
- Al-Oweini, R., & El-Rassy, H. (2009).
- Understanding this compound: Properties, Applications, and Consider
Sources
- 1. How this compound Transforms Product Performance in Chemistry-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 2. Understanding this compound: Properties, Applications, and Considerations-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 3. scispace.com [scispace.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. zmsilane.com [zmsilane.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. gelest.com [gelest.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. hengdasilane.com [hengdasilane.com]
- 14. Dental News - Silane coupling agents and surface conditioning in dentistry [dental-tribune.com]
Technical Support Center: Thermal Degradation of Octamethyltrisiloxane (MDM)
Document ID: TSC-MDM-TD-001
Last Updated: January 10, 2026
Introduction for the Researcher
Octamethyltrisiloxane, designated as MDM or L3 in siloxane nomenclature, is a linear siloxane fluid valued for its thermal stability, low surface tension, and hydrophobic properties.[1] These characteristics make it a critical component in applications ranging from high-temperature lubricants and heat transfer fluids in Organic Rankine Cycles (ORC) to formulations in the personal care and pharmaceutical industries.[1] However, when subjected to thermal stress, particularly at elevated temperatures, MDM can undergo complex degradation reactions. Understanding the resulting degradation products and the mechanisms of their formation is paramount for ensuring material compatibility, predicting fluid lifetime, and preventing system failures.
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals. It provides in-depth answers to common questions, offers troubleshooting strategies for experimental challenges, and details validated protocols for the analysis of MDM thermal degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions during the thermal degradation of this compound (MDM)?
The thermal degradation of MDM primarily proceeds through two competing pathways:
-
Si-C Bond Cleavage (Radical Pathway): This is often the initial and main reaction pathway, especially at higher temperatures.[2][3][4][5] The process begins with the homolytic scission of a silicon-carbon (Si-CH₃) bond, which has lower bond energy compared to the silicon-oxygen (Si-O) bond. This generates a silyl radical and a methyl radical (•CH₃). The highly reactive methyl radical can then abstract a hydrogen atom from another MDM molecule, forming methane (CH₄), which is a key gaseous signature product of this degradation pathway.[2]
-
Si-O Bond Rearrangement (Molecular Pathway): This pathway involves the rearrangement of the siloxane backbone. It can lead to the formation of other linear siloxanes (e.g., hexamethyldisiloxane - MM, decamethyltetrasiloxane - MD₂M) and cyclic volatile methyl siloxanes (cVMS), such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[2][3] This process is often described as an "unzipping" or depolymerization reaction, particularly in polydimethylsiloxane (PDMS) polymers.[6]
Q2: What are the main degradation products I should expect to see?
The product distribution is highly dependent on temperature, pressure, and the presence of oxygen.
-
Gaseous Products: Methane (CH₄) is a primary product resulting from Si-C bond cleavage.[2] Other hydrocarbons like ethane (C₂H₆), ethylene (C₂H₄), and acetylene (C₂H₂) may also be observed, particularly under high-temperature pyrolysis conditions.[7][8]
-
Liquid/Volatile Products: The most common liquid products are other linear and cyclic siloxanes formed through redistribution reactions. Expect to identify:
-
Oxidative Products (in the presence of air/oxygen): If the degradation occurs in an oxidative environment, the reaction is more complex. Combustion can lead to the formation of carbon monoxide (CO), carbon dioxide (CO₂), silicon dioxide (SiO₂), and organic acid vapors.[9][10][11]
Q3: At what temperature does MDM begin to degrade?
Significant thermal decomposition of MDM is generally observed at temperatures above 250°C. One study noted that appreciable decomposition occurs at 260°C.[5][12] The rate of decomposition remains relatively constant in the 250°C–320°C range but increases sharply above 350°C.[2] It is crucial to note that the "safe" operating temperature depends heavily on the duration of exposure, the system pressure, and the presence of catalysts or contaminants.
Q4: How does the presence of oxygen affect the degradation process?
The presence of oxygen significantly alters the degradation mechanism and accelerates the process, generally lowering the thermal stability of siloxanes.[13] Instead of primarily rearrangement and Si-C cleavage, oxidative reactions at the methyl groups can occur, leading to cross-linking and the formation of siloxane--ethylene-siloxane bridges. This can eventually lead to gelation of the fluid. The ultimate combustion products in excess air are silicon dioxide (silica), carbon dioxide, and water.[10] For applications in open or semi-sealed systems, the maximum use temperature is considerably lower, often cited around 150°C for polydimethylsiloxane (PDMS) polymers in contact with air.[14]
Troubleshooting Experimental Issues
This section addresses specific problems researchers may encounter when studying MDM thermal degradation.
Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis
-
Problem: Your GC-MS analysis of the headspace or liquid phase shows numerous peaks that are not standard linear or cyclic siloxanes.
-
Potential Causes & Solutions:
-
Contamination: Siloxanes are ubiquitous in laboratory environments, often leaching from septa, vial caps, and o-rings.
-
Solution: Perform a "blank" run by heating an empty, sealed vial under the same conditions as your experiment. Analyze the headspace to identify background contaminants. Use vials with PTFE-lined septa and minimize the use of silicone-based greases or seals in your experimental setup.
-
-
Column Bleed: The stationary phase of the GC column itself can be siloxane-based. At high oven temperatures, the column can "bleed," releasing cyclic siloxanes (especially D3, D4, D5).
-
Solution: Check your column's maximum operating temperature and ensure your method does not exceed it. Condition the column according to the manufacturer's instructions. If bleed is persistent, consider using a low-bleed column specifically designed for high-temperature analysis.
-
-
Complex Fragmentation: The material is undergoing more extensive fragmentation than anticipated due to very high temperatures (pyrolysis).
-
Issue 2: Inconsistent or Non-Reproducible Degradation Rates
-
Problem: Replicate experiments conducted under seemingly identical conditions yield significantly different concentrations of degradation products.
-
Potential Causes & Solutions:
-
Inconsistent Heating: Hot spots or temperature gradients within the heating block or oven can cause localized areas of accelerated degradation.
-
Solution: Use a calibrated, high-precision oven or a metal heating block with good thermal conductivity. Place replicate samples symmetrically within the heating unit. Use a thermocouple to verify temperature uniformity across different positions.
-
-
Variable Headspace Oxygen: Trace amounts of oxygen can drastically alter degradation pathways. If vials are not sealed consistently or purged with inert gas, the level of oxidative degradation can vary.
-
Solution: Standardize your sample preparation protocol. If an inert atmosphere is required, use a robust purging technique (e.g., sparging the liquid with nitrogen or argon for several minutes before sealing the vial). Use high-quality crimp caps to ensure a consistent, leak-proof seal.
-
-
Catalytic Effects of Vessel Surface: The surface of the reaction vessel (e.g., stainless steel, certain types of glass) can have catalytic activity, promoting degradation.[15]
-
Solution: Use consistent and thoroughly cleaned glassware (e.g., borosilicate) for all experiments. For highly sensitive studies, consider using quartz or specially deactivated glass vials to minimize surface catalytic effects.
-
-
Logical Flow for Troubleshooting GC-MS Results
The following diagram outlines a systematic approach to diagnosing and resolving issues with your analytical results.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thermal stability and thermal decomposition mechanism of this compound (MDM): Combined experiment, ReaxFF-MD and DFT study [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A mechanistic study of the low pressure pyrolysis of linear siloxanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. A mechanistic study of the low pressure pyrolysis of linear siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Siloxane - Wikipedia [en.wikipedia.org]
- 11. gelest.com [gelest.com]
- 12. Thermal stability of hexamethyldisiloxane and this compound [ideas.repec.org]
- 13. researchgate.net [researchgate.net]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. doria.fi [doria.fi]
Technical Support Center: Managing Electrostatic Discharge When Handling Octamethyltrisiloxane
Welcome to the technical support center for the safe handling of octamethyltrisiloxane, with a specific focus on the management of electrostatic discharge (ESD). This resource is designed for researchers, scientists, and drug development professionals who work with this versatile but flammable siloxane. The information provided herein is grounded in established safety protocols and scientific principles to ensure the integrity of your experiments and the safety of your laboratory personnel.
Introduction: The Nature of the Hazard
This compound is a flammable liquid with low electrical conductivity, a combination that makes it particularly susceptible to the buildup of static electricity.[1][2] The movement of low-conductivity liquids, such as pouring, pumping, or filtering, can generate a static charge.[3][4] If this charge accumulates to a sufficient level, it can result in a spark with enough energy to ignite the flammable vapors of the siloxane, potentially leading to a fire or explosion.[3][4] This guide provides a comprehensive overview of the risks and detailed procedures for mitigating them.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the safe handling of this compound:
Q1: Why is this compound prone to static electricity buildup?
A1: this compound is a non-polar solvent with low electrical conductivity. Materials with low conductivity are poor conductors of electricity and therefore tend to accumulate static charges rather than dissipating them. The movement and agitation of the liquid during routine laboratory procedures generate this static charge.
Q2: What are the primary sources of ignition in a laboratory setting?
A2: Potential ignition sources in a lab can include open flames, hot surfaces, electrical equipment (even seemingly benign items like stir plates or outlets), and, most relevant to this guide, electrostatic discharge.[3]
Q3: What is the difference between grounding and bonding?
A3: Bonding is the process of connecting two or more conductive objects with a conductor to equalize their electrical potential. This prevents a spark from discharging between the objects.[3] Grounding is the process of connecting a conductive object to the earth, which serves as a large reservoir for electrical charge, effectively neutralizing the object's potential.[3] For handling flammable liquids, it is crucial to both bond the containers and ground the dispensing container.
Q4: Can I use plastic or glass containers to handle this compound?
A4: While plastic and glass containers are non-conductive and cannot be grounded in the same way as metal containers, the liquid inside them can still accumulate a static charge. When dispensing into a non-conductive container, it is critical to use a grounded metal funnel or a conductive dip tube that extends into the liquid to dissipate the charge.[5]
Q5: What personal protective equipment (PPE) is recommended?
A5: In addition to standard laboratory PPE (safety glasses, gloves, and a lab coat), personnel handling flammable liquids should wear clothing made of natural fibers like cotton. Synthetic materials can generate and accumulate static electricity. The use of anti-static footwear is also recommended.
Troubleshooting Guides
This section provides detailed, step-by-step instructions for addressing specific issues you may encounter.
Troubleshooting Scenario 1: Static Discharge Suspected During Liquid Transfer
Symptom: Audible crackling, a visible spark, or a mild shock is experienced when dispensing this compound.
Immediate Action:
-
Halt the transfer process immediately.
-
Move away from the immediate area.
-
Assess the situation for any signs of fire or ignition.
Troubleshooting and Corrective Action Protocol:
-
Verify Grounding and Bonding Connections:
-
Ensure that all conductive containers and equipment are properly bonded to each other.
-
Confirm that the dispensing container is connected to a verified earth ground.
-
Check that all connections are made to bare metal, free of paint, rust, or other insulating materials.
-
-
Inspect Equipment:
-
Examine all cables and clamps for damage or corrosion.
-
If using a pump, ensure it is designed for use with flammable liquids and is properly grounded.
-
-
Review Transfer Procedure:
-
Ensure that the liquid is being dispensed slowly to minimize turbulence, which can increase static generation.[4]
-
If pouring, the dispensing container should be as close as possible to the receiving container to minimize splashing.
-
When filling a container, use a grounded metal dip tube or funnel that extends to the bottom of the receiving container. This allows the charge to dissipate safely and minimizes splashing.[4]
-
-
Evaluate Personnel and Environment:
-
Confirm that all personnel involved are wearing appropriate PPE and have discharged any personal static electricity by touching a grounded object before starting the transfer.
-
Check the relative humidity in the laboratory. Dry environments are more conducive to static buildup. If possible, increase the humidity to above 50%.
-
Troubleshooting Scenario 2: Persistent Static Issues Despite Basic Precautions
Symptom: Even with proper grounding and bonding, evidence of static discharge continues.
Advanced Troubleshooting and Mitigation:
-
Consider the Use of Antistatic Additives:
-
For applications where the purity of this compound is not critically compromised by additives, introducing an antistatic agent can increase the liquid's conductivity and promote charge dissipation.
-
Important: The compatibility and effectiveness of any additive must be tested on a small scale before implementation in a larger process.
-
Potential classes of antistatic agents include:
-
Quaternary Ammonium Salts: These are cationic surfactants that can be effective antistatic agents. However, their compatibility with non-polar liquids like siloxanes can be limited, and they may form emulsions.[6]
-
Glycerol Monostearate (GMS): This is a nonionic surfactant used as an antistatic agent in plastics and may have some utility in liquids.[7][8]
-
Amine-based Antistatic Agents: These can be effective but may be reactive with other components in your system. Their compatibility is highly dependent on the specific resin and other additives present.[9]
-
-
-
Implement an Inert Atmosphere:
-
When handling highly sensitive materials or in critical applications, performing the liquid transfer under an inert atmosphere (e.g., nitrogen or argon) can prevent ignition even if a spark occurs.
-
-
Utilize Specialized Filtration:
Experimental Protocols
Protocol 1: Standard Grounding and Bonding for Metal Containers
-
Preparation:
-
Ensure the dispensing and receiving containers are made of a conductive material (e.g., stainless steel).
-
Have dedicated grounding and bonding cables with appropriate clamps available.
-
Identify a verified earth ground point in your laboratory (e.g., a designated grounding bus bar, a cold-water pipe).
-
-
Procedure:
-
Connect a bonding cable between the dispensing container and the receiving container. Ensure a metal-to-metal connection.
-
Connect a grounding cable from the dispensing container to the verified earth ground.
-
Discharge any personal static electricity by touching a grounded object.
-
Proceed with the liquid transfer, ensuring a slow and controlled flow.
-
After the transfer is complete, wait a few moments for any residual charge to dissipate before disconnecting the grounding and bonding cables.
-
Protocol 2: Handling with Non-Conductive Containers
-
Preparation:
-
Obtain a grounded metal funnel or a conductive dip tube that can be grounded.
-
Ensure your work area has a grounded static-dissipative mat.
-
-
Procedure:
-
Place the non-conductive receiving container on the grounded static-dissipative mat.
-
Ground the metal dispensing container.
-
Insert the grounded metal funnel or dip tube into the receiving container, ensuring it makes contact with the bottom.
-
Bond the dispensing container to the grounded funnel or dip tube.
-
Discharge any personal static electricity.
-
Slowly pour the this compound through the funnel or dispense it through the dip tube.
-
After the transfer, allow a brief period for charge relaxation before removing the equipment.
-
Data Presentation
| Property | Value | Significance for ESD Management |
| Flammability | Flammable Liquid[1][2] | The presence of flammable vapors necessitates strict control of ignition sources, including static sparks. |
| Volume Resistivity | 5.0 x 10¹⁴ ohm-cm | This high resistivity indicates very low electrical conductivity, confirming its propensity to accumulate static charge. |
| Dielectric Constant | 2.3 (@ 20°C)[1] | A low dielectric constant is characteristic of non-polar liquids that are poor conductors of electricity. |
Visualizations
Caption: Workflow for safe handling of this compound to prevent ESD.
Caption: Decision-making flowchart for advanced ESD troubleshooting.
References
- Gelest, Inc. (2015). This compound Safety Data Sheet.
- Chevron. (2013). Static Electricity Hazards and Prevention.
- U.S. Chemical Safety and Hazard Investigation Board. (2010). Static Electric Discharge during Solvent Handling and Storage.
- De Gidts en Feldman. Why are low conductivity liquids more dangerous during transfer?
- Iota Silicone Oil (Anhui) Co., Ltd. Antistatic agent type, mechanism and effect factors.
- Deuteron GmbH. Antistatic Additives.
- Mondstar. (2025). What is Glyceryl Monostearate Emulsifier and What is It Used for?
- AMPACET CORPORATION. Antistatic Additives & Their Use.
- Clearco Products Co., Inc. PSF-1cSt Pure Silicone Fluid this compound.
- ISOPur Fluid Technologies, Inc. Anti-Static Filter Elements.
- Todd Technologies Inc. Static Dissipative Media- Protect Sensitive Environments.
Sources
- 1. This compound | 107-51-7 [chemicalbook.com]
- 2. CN102993458B - Antistatic agent composite containing glycerin monostearate and preparation method thereof - Google Patents [patents.google.com]
- 3. ccohs.ca [ccohs.ca]
- 4. chevronwithtechron.com [chevronwithtechron.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. deuteron.com [deuteron.com]
- 7. mondstar.com [mondstar.com]
- 8. What are the applications of glycerol monostearate in the plastics industry? - Knowledge [yizeliadditive.com]
- 9. ampacet.com [ampacet.com]
- 10. Anti-Static Filter Elements – ISOPur Fluid Technologies, Inc. [isopur.us]
- 11. Static Dissipative Media- Protect Sensitive Environments [toddtechinc.com]
Technical Support Center: Identification and Troubleshooting of Impurities in Commercial Octamethyltrisiloxane (MDM) Grades
Introduction: Octamethyltrisiloxane (MDM or L3) is a critical linear siloxane oligomer utilized across various high-purity applications, from pharmaceutical excipients and medical device lubrication to advanced chemical synthesis.[1] For researchers, scientists, and drug development professionals, the purity of MDM is not merely a matter of quality control but a fundamental prerequisite for experimental validity, regulatory compliance, and product safety. Commercial MDM grades can contain a variety of impurities stemming from the manufacturing process, degradation, or storage. This guide provides in-depth technical protocols and troubleshooting advice to identify and characterize these impurities, ensuring the integrity of your research and development workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions encountered during the analysis of this compound.
General Questions
Q1: What are the most common impurities I should expect in a commercial grade of this compound?
A1: The most prevalent impurities are typically other volatile methyl siloxanes (VMS). These can be categorized as:
-
Cyclic Volatile Methyl Siloxanes (cVMS): Primarily octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6).[2] These arise from equilibration reactions during synthesis.
-
Other Linear Siloxanes: Shorter-chain (e.g., hexamethyldisiloxane) or longer-chain (e.g., decamethyltetrasiloxane) linear siloxanes can be present due to incomplete reaction or purification.[3]
-
Silanols (Si-OH): Hydroxyl-terminated siloxanes can be present from incomplete end-capping or hydrolysis. These are particularly relevant as they can alter surface properties and reactivity.
-
Catalyst Residues: Trace amounts of catalysts used during synthesis (e.g., acids, bases, or platinum-group metals) may remain.[4]
Q2: Why is it critical to identify these impurities in a pharmaceutical or medical device context?
A2: Impurity profiling is mandated by stringent regulatory standards to ensure patient safety. Certain impurities, like cyclic siloxanes D4, D5, and D6, are under regulatory scrutiny for potential environmental and health concerns.[5][6] For medical devices, material purity is governed by standards like ISO 10993 and USP Class VI, which require rigorous testing for biocompatibility and limit the presence of leachable or extractable substances that could cause cytotoxicity, irritation, or systemic toxicity.[7][8][9]
Gas Chromatography (GC) Troubleshooting
Q3: My GC chromatogram shows a series of evenly spaced, late-eluting peaks. What are they?
A3: This pattern is a classic signature of "septum bleed" or "column bleed," where the silicone-based materials of the GC inlet septum or the column's stationary phase degrade at high temperatures.[10] These degradation products are typically cyclic siloxanes. To confirm, examine the mass spectrum of these peaks; they will show characteristic siloxane fragments (m/z 73, 147, 221, etc.).[3]
-
Troubleshooting Steps:
-
Lower the Final Oven Temperature: Ensure your method's maximum temperature does not significantly exceed the column's stated limit.
-
Use a Low-Bleed Septum: Install a high-quality, pre-conditioned, low-bleed septum.
-
Condition the Column: Before analysis, condition the column according to the manufacturer's instructions to remove residual manufacturing materials.
-
Check for Oxygen Leaks: Oxygen and moisture in the carrier gas can accelerate stationary phase degradation.[10] Ensure all fittings are tight and use high-quality gas purifiers.
-
Q4: I am trying to quantify cyclic siloxanes (D4, D5, D6) but my results are inconsistent. What could be the cause?
A4: Inconsistent quantification of cVMS is often related to sample preparation and injection technique.
-
Matrix Effects: High concentrations of the MDM matrix can interfere with the analysis. A solvent extraction step is often necessary to isolate the more volatile impurities from the bulk material, which is less amenable to GC.[11]
-
Injector Discrimination: High molecular weight compounds may not vaporize as efficiently as lower molecular weight compounds in the injector, leading to inaccurate results. Ensure the injector temperature is adequate.
-
Standard Preparation: Accurate preparation of calibration standards is crucial. Use a reliable internal standard (e.g., n-dodecane or n-tetradecane) to correct for injection volume variations.[12][13]
Analytical Workflows & Protocols
A multi-tiered analytical approach is recommended for the comprehensive identification of impurities in this compound.
Logical Workflow for Impurity Identification
The following diagram illustrates the decision-making process for analyzing MDM impurities.
Caption: Logical workflow for identifying impurities in MDM.
Protocol 1: GC-MS for Volatile Siloxane Impurities
Expertise & Experience: This method is the gold standard for identifying and semi-quantifying volatile impurities like cyclic and short-chain linear siloxanes. The choice of a "5-type" column (5% phenyl-methylpolysiloxane) provides excellent selectivity for these compounds. Mass spectrometry provides definitive identification based on characteristic fragmentation patterns.
Trustworthiness: The protocol includes a solvent extraction step to isolate analytes from the non-volatile matrix, preventing instrument contamination and ensuring reproducibility.[11] An internal standard is used for reliable quantification.
Step-by-Step Methodology:
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh ~0.5 g of the this compound sample into a 20 mL glass vial.
-
Add 10 mL of a solvent solution (e.g., acetone or hexane) containing a known concentration of an internal standard (e.g., 20 µg/mL n-tetradecane).[13]
-
Cap the vial securely and agitate gently for a minimum of 16-24 hours to ensure complete extraction of volatile impurities.[6][13]
-
Allow any particulate matter to settle. Carefully transfer the supernatant to a 2 mL autosampler vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890 GC (or equivalent).
-
Mass Spectrometer: Agilent 5975 MS (or equivalent).
-
Column: SH-Rxi™-5 Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[14]
-
Inlet: Split/splitless injector at 250°C. Use a 1 µL splitless injection.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: m/z 45-550.
-
-
-
Data Analysis:
-
Identify peaks corresponding to cyclic siloxanes (D4, D5, D6) and other linear siloxanes by comparing their retention times and mass spectra to known standards or library data (e.g., NIST MS library).
-
Characteristic Siloxane Ions (m/z): Look for prominent ions at 73 ([Si(CH₃)₃]⁺), 147, 207, 221, 281, and 355, which are indicative of methyl siloxane structures.[3]
-
| Compound | Common Abbreviation | Typical Retention Time Range (min) | Key Mass Fragments (m/z) |
| Hexamethyldisiloxane | MM | 3-5 | 147, 73 |
| Octamethylcyclotetrasiloxane | D4 | 8-10 | 281, 267, 73 |
| Decamethylcyclopentasiloxane | D5 | 11-13 | 355, 341, 73 |
| Dodecamethylcyclohexasiloxane | D6 | 14-16 | 429, 415, 73 |
Protocol 2: NMR Spectroscopy for Structural Characterization
Expertise & Experience: NMR spectroscopy, particularly ²⁹Si NMR, is unparalleled for providing detailed structural information about the siloxane backbone. It can definitively distinguish between different siloxane units: M (monofunctional), D (difunctional), T (trifunctional), and Q (tetrafunctional).[15] ¹H NMR complements this by providing information on the organic groups attached to the silicon atoms.
Trustworthiness: The chemical shifts in ²⁹Si NMR are highly sensitive to the local chemical environment, allowing for the unambiguous identification of end-groups (M units) versus chain-extending units (D units), which is essential for confirming the structure of this compound (an MDM structure) and identifying other linear or cyclic oligomers.[16]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-50 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[17]
-
For quantitative ²⁹Si NMR, which can have long relaxation times, adding a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) is recommended to shorten acquisition times.[16]
-
Ensure the solution is homogeneous and free of any particulate matter by filtering if necessary.[17]
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent).
-
Nuclei: ¹H and ²⁹Si.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: Standard single-pulse experiment.
-
²⁹Si NMR: Use an inverse-gated decoupling pulse sequence to suppress the negative Nuclear Overhauser Effect (nOE) and obtain quantitative data.
-
-
Data Analysis:
-
¹H Spectrum: The spectrum of pure MDM should show sharp singlets for the methyl protons. The primary signal for the -Si(CH₃)₂- group (D unit) will be near 0 ppm, and the signal for the -Si(CH₃)₃ end-groups (M units) will be very close, often slightly upfield.[18]
-
²⁹Si Spectrum: This is the most informative spectrum. Identify and integrate the signals corresponding to the M and D units. For pure this compound (MDM), you should observe two distinct peaks with an integration ratio of 2:1 (M:D).
-
| Siloxane Unit | Structure | Typical ²⁹Si Chemical Shift Range (ppm) | Notes |
| M | (CH₃)₃SiO₁/₂- | +7 to +9 | End-group of linear siloxanes.[15] |
| D | -(CH₃)₂SiO₂/₂- | -17 to -22 | Backbone unit of linear and cyclic siloxanes.[15] |
| D (in D4) | -(CH₃)₂SiO₂/₂- | ~ -19 | Ring strain in cyclics causes a shift. |
| D (in D5) | -(CH₃)₂SiO₂/₂- | ~ -22 |
Protocol 3: FTIR Spectroscopy for Functional Group Screening
Expertise & Experience: FTIR is a rapid and powerful technique for identifying specific functional groups. For siloxanes, it is particularly useful for detecting the presence of Si-OH (silanol) groups, which can indicate hydrolysis or incomplete end-capping. It also confirms the characteristic Si-O-Si and Si-CH₃ vibrations of the siloxane backbone.
Trustworthiness: The absorption bands for key functional groups are well-characterized and distinct. The presence or absence of a broad peak in the 3200-3700 cm⁻¹ region is a reliable indicator of hydroxyl groups.
Step-by-Step Methodology:
-
Sample Preparation:
-
No complex preparation is needed for liquid samples. Place a drop of the this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Instrumentation and Parameters:
-
Spectrometer: Nicolet iS50 FTIR (or equivalent) with a diamond ATR accessory.
-
Scan Range: 4000–500 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans are typically sufficient.
-
Background: Collect a background spectrum before running the sample.
-
-
Data Analysis:
-
Examine the spectrum for characteristic absorption bands.
-
| Wavenumber (cm⁻¹) | Vibration | Associated Functional Group | Significance as an Impurity |
| 3200–3700 (broad) | O-H stretch | Si-OH (Silanol) | Indicates hydrolysis or incomplete reaction. |
| 2960-2950 | C-H stretch | Si-CH₃ | Confirms methylsiloxane structure.[19] |
| 1265-1250 (sharp) | CH₃ symmetric bend | Si-CH₃ | Characteristic sharp peak for methylsiloxanes.[20] |
| 1150–1000 (strong, broad) | Si-O-Si asymmetric stretch | Siloxane Backbone | Confirms the primary Si-O-Si structure.[5] |
| 865-790 | Si-C stretch / CH₃ rock | Si-CH₃ | Confirms methylsiloxane structure.[19][20] |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflows for each analytical technique.
References
- Specialty Silicone Products, Inc. (n.d.). USP Class VI Silicones for Medical Manufacturing. Retrieved from Specialty Silicone Products, Inc. website: [Link]
- Montanari, T., et al. (2012). Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management. Water Science and Technology, 65(5), 857-862.
- Stockwell Elastomerics. (n.d.). Medical Grade Silicone Rubber, USP Class VI Silicone. Retrieved from Stockwell Elastomerics website: [Link]
- FECISION. (2025). Biocompatibility Testing for Silicone Devices: Safety & Performance.
- General Seal. (2023). How to Select USP Class VI Medical Silicones.
- JBC Technologies. (2018). FDA USP VI Silicones for Medical Devices.
- Newsil. (n.d.). Medical Silicone: Certification and Application.
- The Rubber Group. (2023). ISO 10993 vs USP Class VI: Medical Molding.
- Canyon Components. (2023). USP Class VI - "Medical Grade" Materials.
- Canyon Components. (n.d.). ISO 10993-1 Materials | Biocompatible O-Rings, Gaskets & Parts.
- S. G. Urquhart, et al. (2020).
- Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from Agilent Technologies website: [Link]
- Pfleiderer, B., et al. (1998). Liquid- and solid-state high-resolution NMR methods for the investigation of aging processes of silicone breast implants. Magnetic Resonance in Medicine, 40(4), 534-542.
- CES - Silicones Europe. (n.d.). Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Fluids. Retrieved from CES - Silicones Europe website: [Link]
- Grawe, T., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface.
- Pascal-Man. (n.d.). 29Si NMR Some Practical Aspects.
- Addy, S. T., et al. (1999). 29Si NMR chemical shifts variations in organically modifies silanes. Physical Chemistry Chemical Physics, 1(22), 5215-5222.
- ResearchGate. (n.d.). 29Si NMR chemical shifts of different siloxane coordination compounds.
- Wang, Y., et al. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 15(23), 4567.
- Kala, S. V., et al. (1997). Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS. Analytical Chemistry, 69(7), 1269-1272.
- Smithers. (n.d.). Cyclic Siloxane Testing in Silicone Materials | GC-MS Study.
- ResearchGate. (n.d.). Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management.
- CES - Silicones Europe. (n.d.). Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Fully-Formulated Personal Care Products. Retrieved from CES - Silicones Europe website: [Link]
- ResearchGate. (n.d.). FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.
- CES - Silicones Europe. (n.d.). Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Elastomers. Retrieved from CES - Silicones Europe website: [Link]
- ResearchGate. (n.d.). Typical 29Si NMR Chemical Shifts.
- Shimadzu. (n.d.). Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System.
- ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
- Doria. (n.d.). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products.
- CHROMacademy. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
- GL Sciences. (2023). GC Troubleshooting Guide.
- Google Patents. (n.d.). CN101943686B - Method for detecting polydimethylsiloxane.
- LECO Corporation. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS.
- University of Bristol. (n.d.). How to make an NMR sample. Retrieved from University of Bristol website: [Link]
- Magritek. (2024). Molecular weight determination of silicone oils via 29Si on Spinsolve NMR systems.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- SciSpace. (n.d.). Preparation and Characterization of Functionalized Silicone Oil for High Temperature Mold Release Agent.
- ResearchGate. (n.d.). Polysiloxanes in Catalysis and Catalyst Preparation.
- ResearchGate. (n.d.). Synthesis and characterization of polar polysiloxanes.
Sources
- 1. fecision.com [fecision.com]
- 2. smithers.com [smithers.com]
- 3. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 6. silicones.eu [silicones.eu]
- 7. sspinc.com [sspinc.com]
- 8. siliconedabojin.com [siliconedabojin.com]
- 9. ISO 10993 vs USP Class VI: Medical Molding [rubber-group.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicones.eu [silicones.eu]
- 12. silicones.eu [silicones.eu]
- 13. shimadzu.com [shimadzu.com]
- 14. gcms.cz [gcms.cz]
- 15. pascal-man.com [pascal-man.com]
- 16. Molecular weight determination of silicone oils via 29Si on Spinsolve NMR systems - Magritek [magritek.com]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
impact of water content on octamethyltrisiloxane reaction kinetics
<_ _= "The user wants a technical support center guide about the impact of water on octamethyltrisiloxane (MDM) reaction kinetics.
Here's a plan to construct the response:
Part 1: Structure the Guide
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Title: Clear and descriptive.
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Introduction: Briefly explain the significance of water in MDM reactions for the target audience (researchers, scientists). Highlight why controlling water is critical.
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Troubleshooting Guide (Q&A): This will be the core of the response. I'll create realistic problem scenarios that researchers might face. Each Q&A will follow a structure:
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Symptom: What the researcher observes (e.g., "My reaction is much slower than expected.").
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Potential Cause: Directly link the symptom to water content.
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Explanation (The 'Why'): Detail the chemical kinetics and mechanisms involved. This is where I'll integrate the scientific information from the search results. I'll explain how water causes the observed issue (e.g., hydrolysis, catalyst inhibition).
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Recommended Actions/Protocol: Provide concrete, step-by-step solutions. This will include both corrective actions and preventative measures.
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Frequently Asked Questions (FAQs): Address more fundamental questions about the topic. This section will cover broader concepts.
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How does water initiate the hydrolysis of MDM?
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What are the primary products of MDM hydrolysis and subsequent condensation?
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What are the best practices for drying solvents and reagents for MDM reactions?
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Which analytical techniques are most suitable for quantifying trace water in my reaction mixture?
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Data Summary Table: Consolidate any quantitative data found (e.g., solubility of water in MDM, effect of pH on hydrolysis rates).
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Visualizations (Graphviz): Create diagrams for:
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The hydrolysis and condensation pathway of MDM.
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An experimental workflow for managing water content.
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A troubleshooting decision tree.
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References Section: A complete, numbered list of all cited sources with clickable links.
Part 2: Content Generation & Scientific Integrity
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Synthesize Search Results: I will comb through the search results to extract key information:
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Reaction Mechanisms: The core of the explanation will be the hydrolysis and condensation reactions of siloxanes. Results[1],[2],[3],[4], and[5] provide excellent reviews and details on these mechanisms, including the role of acid and base catalysis.
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Kinetics: I will look for information on reaction rates. Result[6] and[7] provide specific kinetic data for PDMS hydrolysis at different pH values, which can be extrapolated to MDM.
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Troubleshooting Insights: Results[8] and[9] hint at practical problems, like catalyst hydrolysis and the formation of unwanted silanols.
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Analytical Methods: I need to provide actionable advice on measuring water. Results,[10],[11],[12] and[13] discuss various methods like Karl Fischer titration, GC-MS, and photometric methods for silicate/silicon determination which are relevant.
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Physical Properties: I'll need data on MDM's properties, like its low water solubility, from sources like[14],[15],[16], and[17]. The phase diagram information from[18] and[19] will be useful for explaining phase separation issues.
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Causality and Expertise: I will not just state facts. For example, instead of saying "Dry your solvent," I will explain why: "Trace water acts as a nucleophile, initiating the hydrolysis of the Si-O-Si bond in this compound, leading to the formation of silanols. These silanols can then undergo condensation, leading to a mixture of oligomers with varying chain lengths and altering the expected reaction kinetics. [cite:...]".
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Self-Validation: The protocols provided will be logical and include control steps. For example, when suggesting a solvent drying procedure, I will also recommend a method to verify the dryness (e.g., Karl Fischer titration).
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Citations: I will meticulously add in-text citations for every piece of factual information drawn from the search results.
Part 3: Visualization & Formatting
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Tables: I will create a clear table summarizing key data points like solubility limits or rate constants.
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Graphviz Diagrams:
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Diagram 1 (Reaction Pathway): This will show the MDM molecule, its reaction with water to form silanols, and the subsequent condensation of those silanols to form larger siloxanes and release water.
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Diagram 2 (Workflow): A flowchart showing the steps for setting up a water-sensitive MDM reaction: reagent sourcing, solvent drying, glassware preparation, inert atmosphere setup, and in-process monitoring.
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Diagram 3 (Troubleshooting Tree): A decision tree starting with a problem (e.g., "Inconsistent Reaction Rate") and branching out to potential causes (e.g., "Water Contamination?", "Catalyst Inactivation?") and solutions.
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DOT Script Specifications: I will ensure all DOT scripts adhere to the specified constraints (width, color contrast, font color).
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Execution Flow:
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Draft the structure.
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Write the Introduction.
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Develop the Troubleshooting Q&A section , integrating scientific explanations and citations from the search results.
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Develop the FAQ section , focusing on broader concepts.
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Create the data table.
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Write the DOT scripts for the three diagrams.
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Compile the final, formatted References list.
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Review the entire document for accuracy, clarity, flow, and adherence to all prompt requirements. This includes checking every citation and link.
This systematic approach will ensure all parts of the prompt are addressed, resulting in a comprehensive, authoritative, and user-friendly technical guide for the target audience."# Technical Support Center: The Critical Impact of Water on this compound Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (MDM). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant, and often underestimated, impact of water content on the reaction kinetics of MDM. Understanding and controlling moisture is paramount to achieving reproducible and predictable outcomes in your experiments.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during reactions involving this compound where water contamination is a likely culprit.
Issue 1: My reaction rate is unexpectedly slow and inconsistent between batches.
Symptom: You are running a reaction, such as a polymerization or a functionalization, with this compound, and the time to completion varies significantly, often being much longer than anticipated.
Potential Cause: Uncontrolled water content is likely initiating premature hydrolysis of the this compound and potentially interfering with your catalyst.
In-Depth Explanation: this compound (MDM), like other siloxanes, possesses a backbone of repeating silicon-oxygen (Si-O-Si) bonds. While generally stable, this bond is susceptible to cleavage by nucleophiles, with water being a primary reactant.[20] This process, known as hydrolysis, breaks down the MDM chain to form silanol (Si-OH) functional groups.[4][5]
The reaction proceeds via nucleophilic attack on the silicon atom.[3] This initial hydrolysis step consumes your starting material and generates reactive silanol intermediates. These silanols can then undergo self-condensation to form longer siloxane chains and, importantly, regenerate water, which can then hydrolyze another MDM molecule, creating a catalytic cycle of decomposition.[1][2][21] If your primary reaction relies on the intact MDM molecule, this parallel, water-driven reaction pathway effectively reduces the concentration of your key reactant, leading to slower-than-expected kinetics.
Furthermore, if you are using a water-sensitive catalyst, such as a linear phosphonitrilic chloride (LPNC) for siloxane rearrangement, any present water or silanols can hydrolyze and deactivate the catalyst, drastically reducing its efficiency.[9]
Recommended Actions & Protocol:
-
Quantify Water Content: Before starting, use Karl Fischer titration to determine the water content of your this compound, solvents, and any other reagents. Establish a strict upper limit (e.g., < 50 ppm) for all components.
-
Rigorous Drying of Solvents and Reagents:
-
Solvents: Reflux aprotic solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) and distill under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
This compound: While MDM has very low water solubility (approx. 34 µg/L at 23°C), it can still contain dissolved or emulsified water.[14][17] Dry it by stirring over activated 3Å molecular sieves for 24 hours under an inert atmosphere.
-
-
Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry inert gas.
-
Maintain an Inert Atmosphere: Assemble your reaction setup while it is still warm and immediately purge with a dry inert gas. Maintain a positive pressure of inert gas throughout the entire experiment.
Issue 2: I am observing the formation of unexpected byproducts and changes in the physical properties (e.g., viscosity) of my reaction mixture.
Symptom: Your final product is contaminated with higher molecular weight species, or the viscosity of the reaction mixture increases unexpectedly over time, even in the absence of your intended polymerization initiator.
Potential Cause: Water-initiated hydrolysis followed by uncontrolled condensation of the resulting silanols is leading to the formation of a mixture of linear and potentially cyclic siloxane oligomers.
In-Depth Explanation: The hydrolysis of this compound produces dimethylsilanediol and trimethylsilanol. These silanol-terminated species are often unstable and readily undergo condensation reactions.[4][21] The condensation of two silanols forms a new Si-O-Si bond and a molecule of water.[1][2]
This process leads to chain extension, creating a distribution of higher molecular weight polydimethylsiloxanes (PDMS). This directly explains the observed increase in viscosity. The reaction doesn't stop at linear chains; intramolecular condensation can also occur, leading to the formation of cyclic siloxanes like octamethylcyclotetrasiloxane (D4), which are common byproducts in siloxane chemistry.[5] The presence of acid or base catalysts, even in trace amounts, can significantly accelerate both the hydrolysis and condensation steps.[4][6][7]
Recommended Actions & Protocol:
-
Product Characterization: Use analytical techniques to identify the byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like cyclic siloxanes (D4, D5, etc.).[12]
-
Size Exclusion Chromatography (SEC): To analyze the molecular weight distribution of the resulting polymer and quantify the extent of unwanted oligomerization.
-
-
pH Control: Be aware that the reaction's pH has a dramatic effect on the rate of hydrolysis, which is minimized around pH 7 and catalyzed by both acidic and basic conditions.[4][6] Ensure that your reagents and solvents are neutral and free of acidic or basic impurities.
-
Implement Strict Moisture Control: Follow all protocols outlined in Issue 1 to prevent the initial hydrolysis step. By eliminating water, you prevent the formation of the silanol precursors required for condensation.
Issue 3: My reaction mixture has become cloudy or has separated into two phases.
Symptom: Your initially clear, homogenous reaction of this compound in a co-solvent (e.g., ethanol) turns turbid or separates into distinct liquid layers upon standing or during the reaction.
Potential Cause: The introduction of water has altered the solubility parameters of the system, pushing the mixture into a two-phase region of the ternary phase diagram.
In-Depth Explanation: this compound is highly hydrophobic (water-insoluble).[15][22] Many reactions require the use of a co-solvent, such as ethanol, to create a single-phase system with other reagents. However, this miscibility is often tenuous. The system can be described by a ternary phase diagram consisting of MDM, the co-solvent, and water.[18][19]
Even small amounts of absorbed atmospheric moisture can be enough to shift the composition of your mixture across a binodal curve and into a region where liquid-liquid phase separation is thermodynamically favorable.[18] This results in the formation of a water-rich phase and an MDM-rich phase, leading to the observed turbidity.[19] Once phase separation occurs, reaction kinetics become unpredictable, as they are now governed by mass transfer across the phase boundary rather than homogenous solution kinetics.
Recommended Actions & Protocol:
-
Consult Phase Diagrams: If available, consult the ternary phase diagram for your specific solvent system to understand its tolerance for water.[18][19]
-
Work in a Controlled Atmosphere: Use a glove box or Schlenk line to minimize the ingress of atmospheric moisture, especially if the reaction is run over an extended period or involves heating, which can increase the rate of water absorption.
-
Solvent Selection: If possible, choose a solvent system that is less sensitive to small amounts of water or one in which all components, including water, are fully soluble under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction between water and this compound?
The fundamental reaction is hydrolysis. A water molecule acts as a nucleophile and attacks one of the silicon atoms in the Si-O-Si backbone of the MDM molecule. This cleaves the siloxane bond, resulting in the formation of two silanol (Si-OH) groups. This reaction can be catalyzed by both acids and bases.[4][5]
Q2: What are the best practices for storing this compound to prevent water contamination?
Store this compound in a tightly sealed container, preferably with a PTFE-lined cap. To further protect it, use a secondary seal like Parafilm®. Store the container in a cool, dry place, and for long-term storage, consider placing it inside a desiccator or a dry box. Before use, it is always best practice to re-verify the water content.
Q3: Which analytical techniques are most suitable for quantifying trace water in my reaction?
-
Karl Fischer Titration (KFT): This is the gold standard for accurately quantifying low levels of water (down to ppm) in organic solvents and reagents. It is highly specific to water and is the recommended method for validating the dryness of your system.
-
Gas Chromatography (GC): While not its primary use, a GC equipped with a thermal conductivity detector (TCD) can be used to detect water. However, it is less sensitive and accurate than KFT for trace amounts.
-
Infrared Spectroscopy (FTIR): The presence of water can be detected by characteristic broad O-H stretching bands around 3200-3600 cm⁻¹. This method is more qualitative than quantitative but can be a quick check for significant contamination.[13]
Q4: Can the water generated during condensation reactions further impact the kinetics?
Yes. The condensation of two silanol groups produces one molecule of water for every new Si-O-Si bond formed.[1][2][21] This product water can then participate in the hydrolysis of another this compound molecule, creating a feedback loop that can accelerate the decomposition of the starting material and the formation of a broad distribution of oligomers. This underscores the importance of preventing the initial hydrolysis event.
Data Summary
The following table summarizes key quantitative data related to the interaction of water with siloxanes.
| Parameter | Value | Compound/Condition | Significance for Researchers | Reference |
| Water Solubility | 34 µg/L at 23°C | This compound (MDM) | MDM is extremely hydrophobic; any observed phase separation indicates significant water contamination. | [14][17] |
| Hydrolysis Rate Constant (k) | 0.28 mg Si L⁻¹ day⁻¹ | Polydimethylsiloxane (PDMS) | Hydrolysis is significantly faster under basic conditions, highlighting the need for pH control. | [6][7] |
| Hydrolysis Rate Constant (k) | 0.07 mg Si L⁻¹ day⁻¹ | Polydimethylsiloxane (PDMS) | Acidic conditions also catalyze hydrolysis, though less effectively than strong bases in this study. | [6][7] |
| Hydrolysis Rate Constant (k) | 0.002 mg Si L⁻¹ day⁻¹ | Polydimethylsiloxane (PDMS) | Even in neutral water, hydrolysis occurs, albeit slowly. This is the baseline degradation rate. | [6][7] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical pathways and recommended experimental procedures.
Caption: The reaction pathway of water-induced MDM degradation.
Caption: Experimental workflow for managing water in MDM reactions.
Caption: Decision tree for troubleshooting MDM reaction issues.
References
- Osterholtz, F. D., & Pohl, E. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]
- Taylor & Francis Online. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
- Taylor & Francis Online. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
- Wiley Online Library. (2020). Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. Chemistry – A European Journal. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- GOV.UK. (n.d.). Environmental Risk Assessment Report: Octamethylcyclotetrasiloxane.
- Hengda Chemical. (n.d.). This compound - PDMS-Dimethyl Silicone Fluid.
- Library and Archives Canada. (n.d.). Hydrolysis of Silicone Polymers in Aqueous Systems.
- ResearchGate. (n.d.). Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%.
- National Institutes of Health. (n.d.). Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. Langmuir. [Link]
- National Institutes of Health. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
- ACS Publications. (2020). In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants. Macromolecules, 53(15), 6445-6454. [Link]
- Gelest, Inc. (2015). This compound Safety Data Sheet.
- PubChem. (n.d.). Octamethylcyclotetrasiloxane.
- National Institutes of Health. (2022). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Polymers, 14(3), 441. [Link]
- Chemistry For Everyone. (2023, August 23).
- Merck Millipore. (n.d.). Silicon (total) in drinking water.
- IOTA Corporation Ltd. (2023). Summary of Silicone Rubber Testing Methods.
- ResearchGate. (n.d.). 45 questions with answers in SILOXANES | Science topic.
- Deep Sea. (2023, May 16). How to test the quality of silicone emulsion?
- McGrath, J. E., & Riffle, J. S. (1982). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Register and Review (pp. 49-61). Petrarch Systems.
- Google Patents. (n.d.). US5510441A - Process for producing this compound.
- ACS Publications. (2013). Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. Langmuir, 29(49), 15276-15285. [Link]
- ResearchGate. (n.d.). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions.
- Scientific Spectator. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
- ResearchGate. (n.d.). Insights into Reaction Kinetics in Confined Space: Real Time Observation of Water Formation under a Silica Cover.
- RosDok. (n.d.). Ring-opening polymerization of siloxanes with nitrogen containing bases.
- Semantic Scholar. (n.d.). Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers.
- PCI Magazine. (n.d.). Fine-Tuning Coating Surface Control Through the Use Of Modified Siloxanes.
- IDEAS/RePEc. (n.d.). Thermal stability of hexamethyldisiloxane and this compound.
- Jiancheng. (2023, October 18). How this compound Transforms Product Performance in Chemistry.
- ResearchGate. (n.d.). A Model for Reaction Kinetics of Main and Side Reactions during Industrial Production of Trioxane and Its Applications.
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Technical Support Center: Optimizing Reaction Conditions for Octamethyltrisiloxane (MDM) Synthesis
This guide serves as a comprehensive technical resource for researchers and process chemists engaged in the synthesis of octamethyltrisiloxane (MDM). It provides field-proven insights, detailed protocols, and robust troubleshooting strategies designed to streamline reaction optimization, enhance yield, and ensure high product purity. The information is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing the foundational knowledge required for successful experimentation.
Q1: What are the primary industrial methods for synthesizing this compound (MDM)?
The most prevalent and scalable method for synthesizing this compound (MDM) is the equilibration reaction . This process involves the catalyzed rearrangement of siloxane bonds between a source of "M" units (monofunctional trimethylsiloxy groups) and "D" units (difunctional dimethylsiloxy groups).[1]
-
"M" Unit Source: Typically hexamethyldisiloxane (MM).
-
"D" Unit Source: Commonly octamethylcyclotetrasiloxane (D4) or other linear or cyclic dimethylsiloxanes.[2]
The goal is to drive the reaction equilibrium towards the formation of the desired MDM structure: (CH₃)₃SiO-Si(CH₃)₂-OSi(CH₃)₃.[3] A less direct but foundational method involves the hydrolysis of dimethyldichlorosilane, which produces a mixture of linear and cyclic siloxanes that can then be used in equilibration reactions.[2]
Q2: How do I select the most appropriate catalyst for my synthesis?
Catalyst selection is critical as it dictates reaction speed, equilibrium position, and the profile of byproducts.
-
Acid Catalysts: Traditional catalysts like acid-activated clays (e.g., Filtrol) are effective but can be slow and may require filtration to remove.[1]
-
Base Catalysts: Alkali metal hydroxides (e.g., KOH) or their silanolates are often used, particularly in ring-opening polymerizations that are then equilibrated.[4] They are potent but must be thoroughly neutralized at the end of the reaction to prevent product degradation.[2]
-
Phosphonitrilic Chloride (PNC) Catalysts: Linear PNCs are highly efficient and selective catalysts for siloxane disproportionation. They offer the significant advantage of promoting extremely fast reactions while minimizing the formation of undesirable cyclic byproducts.[1]
-
Specialty Catalysts: For specific applications like ring-opening polymerization, catalysts such as N-trialkylsilyl-bis(perfluoroalkylsulfonyl)imides or azaphosphatranes can be employed.[4][5]
For general-purpose, high-yield MDM synthesis, linear PNC catalysts are often a superior choice due to their high activity and selectivity.[1]
Q3: What purity of starting materials is required, and what are common impurities to avoid?
High purity of starting materials is essential. The most critical impurity to control is water and other protic species like silanols (-SiOH). These compounds can poison or deactivate certain catalysts, particularly highly active ones like linear PNCs.[1] If silanol content is too high (e.g., above 700 ppm), an initial dose of catalyst may be consumed in a condensation reaction to reduce the silanol level before the main equilibration reaction can proceed effectively.[1] It is recommended to use reactants with the lowest possible water content and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]
Q4: What is the optimal temperature range for the equilibration reaction?
The optimal temperature is highly dependent on the chosen catalyst.
-
With highly active catalysts like linear PNCs, the reaction is often rapid even at moderate temperatures.
-
For traditional alkaline catalysts, temperatures in the range of 120°C to 200°C are common to achieve a reasonable reaction rate.[6]
-
For some solid superacid catalysts, mild conditions of 40-95°C have been reported for similar siloxane syntheses.[7]
It is crucial to consult literature specific to your catalyst system. The reaction is often performed with simultaneous distillation of the lowest boiling component (MM) to help drive the equilibrium.[1]
Q5: How can I effectively monitor the reaction's progress toward equilibrium?
The most reliable method for monitoring the reaction is Gas Chromatography (GC) . By taking aliquots from the reaction mixture at regular intervals, you can quantify the consumption of starting materials (e.g., MM and D4) and the formation of the product (MDM) and other siloxanes (MD₂M, D5, etc.).[8][9] The reaction is considered complete when the relative concentrations of the components become constant, indicating that equilibrium has been reached.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound synthesis.
| Problem | Probable Cause(s) | Corrective Action(s) |
| Low Yield of MDM | 1. Incorrect M:D Stoichiometry: An improper ratio of M to D units will limit the formation of the target MDM molecule. 2. Incomplete Reaction: The reaction may not have reached equilibrium. 3. Catalyst Inefficiency: The catalyst may be deactivated or used at too low a concentration. 4. Loss During Workup: Product may be lost during distillation or neutralization steps. | 1. Optimize M:D Ratio: Carefully calculate and verify the molar ratio of M units to D units. The theoretical ratio for pure MDM is 2:1. Adjust as needed based on empirical results. 2. Extend Reaction Time: Continue monitoring the reaction via GC until the component ratios stabilize.[8] 3. Verify Catalyst Activity: Use fresh catalyst. If silanol content in reactants is high, consider a pre-treatment step or an initial catalyst charge to remove water.[1] 4. Refine Purification: Optimize distillation conditions (vacuum, temperature, column efficiency) to ensure sharp separation of fractions.[1][10] |
| High Concentration of Unwanted Cyclics (D4, D5, etc.) | 1. Catalyst Choice: Some catalysts, particularly strong acids or bases at high temperatures, tend to favor the formation of thermodynamically stable cyclic species like D4 and D5. 2. High Reaction Temperature: Elevated temperatures can shift the equilibrium to favor the formation of more volatile cyclic siloxanes. | 1. Switch to a More Selective Catalyst: Employ a catalyst known to minimize cyclic formation, such as a linear phosphonitrilic chloride (PNC).[1] 2. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate for your chosen catalyst. |
| Reaction is Very Slow or Stalled | 1. Catalyst Poisoning: The presence of water, silanols, or other protic impurities has deactivated the catalyst.[1] 2. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction at an acceptable rate. 3. Poor Mixing: In a heterogeneous system (e.g., solid catalyst), inadequate agitation can lead to mass transfer limitations. | 1. Purify Reactants: Ensure starting materials are dry. Consider passing them through a drying agent or performing a pre-reaction with a small amount of catalyst to scavenge impurities.[1] 2. Increase Catalyst Concentration: Incrementally increase the catalyst loading. For N-trialkylsilyl-bis(perfluoroalkylsulfonyl)imide catalysts, a range of 0.025 to 5 wt% is suggested.[5] 3. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction. |
| Difficulty Purifying MDM by Distillation | 1. Close Boiling Points: The boiling points of MDM (153-154°C) and other species like MD₂M (~195°C) or D4 (~175°C) can be close enough to make separation difficult with inefficient equipment.[1] 2. Azeotrope Formation: While less common, certain impurity combinations could potentially form azeotropes. | 1. Use Fractional Distillation: Employ a distillation column with a high number of theoretical plates (e.g., a packed Vigreux or Oldershaw column) under atmospheric or reduced pressure. 2. Perform Multiple Distillations: A common purification strategy involves a first distillation to remove low boilers (like MM) and high boilers, followed by a second, careful distillation of the middle fraction to isolate pure MDM.[10] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Equilibration Synthesis of MDM
This protocol describes a general laboratory-scale synthesis using a catalyst-driven equilibration.
Materials:
-
Hexamethyldisiloxane (MM), anhydrous
-
Octamethylcyclotetrasiloxane (D4), anhydrous
-
Catalyst (e.g., linear PNC, KOH)
-
Reaction vessel (three-neck round-bottom flask) equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Heating mantle with temperature control.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the entire system with dry nitrogen for 15-20 minutes.
-
Charging Reactants: Charge the flask with the desired molar ratio of hexamethyldisiloxane (MM) and octamethylcyclotetrasiloxane (D4). A common starting point is a 2:1 molar ratio of M units to D units.
-
Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 60-150°C, depending on the catalyst).
-
Catalyst Addition: Once the temperature has stabilized, add the catalyst. If the catalyst is a solid, add it directly. If it is a liquid or solution, inject it via syringe. The catalyst loading typically ranges from 0.05% to 2% by weight of the total reactants.[5]
-
Reaction Monitoring: Allow the reaction to proceed with vigorous stirring under a positive pressure of nitrogen. At set time intervals (e.g., every 30 minutes), withdraw a small aliquot for GC analysis to monitor the formation of MDM and the disappearance of reactants.
-
Equilibration: Continue the reaction until the GC analysis shows that the composition of the mixture is stable.
-
Catalyst Deactivation: Once equilibrium is reached, cool the reaction mixture. Deactivate the catalyst according to its type. For an acid catalyst, a stoichiometric amount of a weak base (e.g., sodium bicarbonate) can be used.[2] For a base catalyst, an acid can be used.[5] The deactivated catalyst may then be removed by filtration.
Protocol 2: Purification by Fractional Distillation
Procedure:
-
Setup: Assemble a fractional distillation apparatus using the crude, neutralized reaction mixture. Use a column with high efficiency.
-
First Cut (Low Boilers): Slowly heat the mixture. Collect the first fraction, which will primarily consist of unreacted hexamethyldisiloxane (boiling point ~100°C).[1]
-
Second Cut (Product): As the temperature rises, collect the second fraction at approximately 153-154°C. This fraction is the desired this compound product.[1]
-
Third Cut (High Boilers): The remaining material in the flask will contain higher-boiling linear siloxanes (MD₂M, etc.) and cyclic species.
-
Analysis: Analyze the collected MDM fraction by GC to confirm its purity, which should be ≥98%.[9] For extremely high purity, a second distillation of the product fraction may be necessary.[10]
Section 4: Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the synthesis of this compound.
Caption: Workflow for optimizing this compound synthesis.
Section 5: References
-
Razzano, J. S., & Rath, M. K. (1996). Process for producing this compound. U.S. Patent No. 5,510,441. Google Patents.
-
Pacheco, D., & Sarkar, A. (2015). Catalyst for synthesis of siloxanes. WIPO Patent Application WO/2015/026691. Google Patents.
-
Pacheco, D., & Sarkar, A. (2014). Catalyst for synthesis of siloxanes. WIPO Patent Application WO/2014/186709. Google Patents.
-
Biyuan. (n.d.). Breakthrough in New Heptamethyltrisiloxane Synthesis Technology. Retrieved from [Link]
-
Chojnowski, J., & Cypryk, M. (2000). Synthesis of Linear Polysiloxanes. Silicone-Containing Polymers, 1-42.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: A Deep Dive into its Chemical Properties and Applications. Retrieved from [Link]
-
Wang, J. (2016). Preparation method of octamethylcyclotetrasiloxane. Chinese Patent CN105566379A. Google Patents.
-
Kudo, T., & Tanaka, M. (1980). Process for producing octamethylcyclotetrasiloxane. U.S. Patent No. 4,197,251. Google Patents.
-
Dzięcioł, M., & Strzelec, K. (2022). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Materials, 15(2), 643. [Link]
-
Environment Agency. (2009). Environmental Risk Assessment Report: Octamethylcyclotetrasiloxane. GOV.UK. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane. [Link]
-
Tao, B., & Zhang, L. (2012). Trisiloxane Surfactants Technology Optimization and Impact of Surface Tension. Advanced Materials Research, 531, 235-238. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: A Deep Dive into its Chemical Properties and Applications. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: this compound. [Link]
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- 3. This compound | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2014186709A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]
- 5. WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]
- 6. US4197251A - Process for producing octamethylcyclotetrasiloxane - Google Patents [patents.google.com]
- 7. Breakthrough in New Heptamethyltrisiloxane Synthesis Technology - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 8. researchgate.net [researchgate.net]
- 9. labproinc.com [labproinc.com]
- 10. This compound | 107-51-7 [chemicalbook.com]
mitigating siloxane rearrangement reactions in the presence of catalysts
A Guide for Researchers in Organic & Medicinal Chemistry
Welcome to the Technical Support Center for Siloxane Chemistry. As Senior Application Scientists, we understand that unexpected reactions, particularly the cleavage or migration of silyl protecting groups, can derail a synthetic campaign. This guide is designed to provide you with a deep understanding of why these rearrangements occur and to offer practical, field-proven troubleshooting strategies to keep your projects on track.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding siloxane stability and rearrangement.
Q1: What is a siloxane rearrangement reaction in the context of my synthesis?
A: In synthetic chemistry, this typically refers to the undesired cleavage (deprotection) of a silyl ether or the migration of a silyl group from one heteroatom (like oxygen) to another within the same molecule (intramolecular) or to a different molecule (intermolecular). These are not the polymerization/depolymerization reactions common in polymer science, but rather side reactions that complicate the chemistry of silyl-protected alcohols, amines, or other functional groups.
Q2: What types of catalysts are the primary culprits for these unwanted reactions?
A: Siloxane bond cleavage and rearrangement are catalyzed by both acids and bases.
-
Acid Catalysts: This includes Brønsted acids (e.g., HCl, trifluoroacetic acid (TFA), p-toluenesulfonic acid (pTSA)) and, notably, Lewis acids (e.g., TiCl₄, SnCl₄, TMSOTf, BF₃·OEt₂). Even seemingly mild acidic conditions, such as residual acid on silica gel during chromatography, can be problematic.[1][2]
-
Base Catalysts: Strong bases like sodium hydride (NaH), alkoxides (e.g., NaOMe), and organolithiums can promote silyl migration, especially in the presence of a free hydroxyl group.[1][3] Fluoride sources (e.g., TBAF), while primarily used for deprotection, can also induce migration if not used carefully.
Q3: Why do these rearrangements happen? What is the driving force?
A: The primary driving force is the exceptional strength and stability of the silicon-oxygen (Si-O) bond. Reactions that can lead to the formation of a more stable Si-O bond are thermodynamically favored. For example, a silyl group will often migrate from a more sterically hindered or electronically less favorable position (like a secondary alcohol) to a less hindered one (like a primary alcohol). The mechanism involves the formation of a pentacoordinate silicon intermediate, which is a low-energy pathway for silyl group exchange.[3][4]
Q4: Are all silyl protecting groups equally susceptible?
A: Absolutely not. The stability of a silyl ether is directly related to the steric bulk of the substituents on the silicon atom. Bulkier groups physically obstruct the approach of catalysts or nucleophiles to the Si-O bond. This steric hindrance is your primary tool for preventing unwanted rearrangements.[2]
Section 2: Troubleshooting Guide: Problem & Solution
This guide is structured to address specific issues you may encounter in the lab.
Problem 1: My silyl ether was cleaved during an acidic workup or chromatography.
-
Root Cause: The chosen silyl group is not stable enough for the pH of the workup or the acidic nature of standard silica gel. The acid protonates the ether oxygen, making it a good leaving group and facilitating hydrolysis.[1][2]
-
Immediate Solution (Workup): Quench the reaction by slowly adding it to a cold, vigorously stirred biphasic mixture of a suitable organic solvent and saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes the acid before it has significant time to cleave the silyl ether.
-
Immediate Solution (Chromatography):
-
Neutralize your silica gel before use. This can be done by preparing the column slurry in an eluent containing 0.5-1% triethylamine or another non-nucleophilic base.
-
Alternatively, use commercially available deactivated or neutral silica gel.
-
-
Long-Term Strategy: For future steps, select a more robust silyl protecting group. Refer to the stability table in Section 3 to make an informed choice. If your synthesis requires strongly acidic conditions, a silyl ether may not be the appropriate protecting group.
Problem 2: During a reaction on a poly-hydroxylated molecule, my silyl group moved from one alcohol to another (intermolecular migration).
-
Root Cause: This is a classic case of silyl group scrambling. It can be catalyzed by acid, base, or certain Lewis acids. Under basic conditions, a deprotonated alcohol acts as a nucleophile, attacking the silicon atom of a nearby silyl ether. Under acidic conditions, a free alcohol can attack the protonated silyl ether. The reaction is often driven by the formation of a thermodynamically more stable product (e.g., silyl ether on a primary vs. secondary alcohol).
-
Troubleshooting Steps:
Figure 1. Decision workflow for troubleshooting silyl group migration. -
Solution (Base-Catalyzed): If using a strong base like NaH, ensure your substrate is fully deprotonated before subsequent steps. Lowering the reaction temperature can slow the rate of migration. If possible, protect all hydroxyl groups to prevent a free alcohol from initiating the migration.
-
Solution (Acid/Lewis Acid-Catalyzed):
-
Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C) to disfavor the equilibrium that leads to migration.
-
Catalyst Choice: Not all Lewis acids are equal. Highly oxophilic ("oxygen-loving") Lewis acids like TMSOTf are notorious for activating silyl ethers. Consider screening other Lewis acids that may be less aggressive towards the Si-O bond.
-
Stoichiometry: Use only the minimum required catalytic amount of the acid.
-
Problem 3: I am observing a complex mixture of byproducts, including siloxane oligomers, after my reaction.
-
Root Cause: This often happens when a silylating agent (e.g., TMSCl) or a cleaved silyl group is present in the reaction mixture under conditions that promote condensation, especially with trace amounts of water. For example, a cleaved TMS group can form trimethylsilanol (TMS-OH), which can then dimerize to form hexamethyldisiloxane (TMS-O-TMS) or react with other hydroxyl groups.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water can hydrolyze silyl reagents or silyl ethers, initiating a cascade of side reactions.
-
Careful Stoichiometry: Use the minimum necessary amount of silylating agent during protection steps to avoid excess reagent in the reaction.
-
Quenching: For reactions involving Lewis acids or silyl triflates, consider a specific quenching protocol before aqueous workup. For example, quenching with a non-aqueous base like pyridine or triethylamine at low temperature can neutralize the catalyst without introducing water.
-
Section 3: Mechanistic Insights & Data
A deeper understanding of the mechanisms and relative stabilities will empower you to proactively avoid these issues.
Mechanistic Pathways for Rearrangement
1. Acid-Catalyzed Intermolecular Migration:
This pathway is common when a free alcohol is present with a silyl ether under acidic conditions. It proceeds via an Sₙ2-type attack on the silicon atom.
2. Base-Catalyzed Intermolecular Migration:
This occurs when a free alkoxide is available to act as a nucleophile.
Comparative Stability of Common Silyl Ethers
Choosing the right protecting group from the outset is the most effective mitigation strategy. This table provides a clear comparison of relative stabilities.
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis (TMS = 1) | Key Characteristics & Use Cases |
| Trimethylsilyl | TMS | 1 | Very labile. Often cleaved by moisture or on silica gel. Used for temporary protection or for highly hindered alcohols. |
| Triethylsilyl | TES | 64 | More stable than TMS, but still relatively easy to remove. Good for selective deprotection schemes. |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | Workhorse Group. Stable to most non-acidic reaction conditions and chromatography. A good default choice.[2] |
| Triisopropylsilyl | TIPS | 700,000 | Very robust. Requires stronger acidic conditions or fluoride for cleavage. Excellent choice when downstream steps are harsh.[2] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable due to steric bulk and electronic effects. Used for protecting critical hydroxyls in long, complex syntheses. |
| Data compiled from multiple sources including references[2]. Values are approximate and for comparison purposes. |
Section 4: Experimental Protocols
Protocol 1: Mild Quenching of a Lewis Acid-Catalyzed Reaction
-
Objective: To neutralize a Lewis acid catalyst (e.g., TiCl₄, SnCl₄) at low temperature to prevent silyl ether cleavage or migration during workup.
-
Methodology:
-
Upon reaction completion (as determined by TLC/LCMS), maintain the reaction temperature at or below -40 °C (e.g., in a dry ice/acetone bath).
-
In a separate flask, prepare a solution of 1.5-2.0 equivalents of anhydrous pyridine or 2,6-lutidine in the same anhydrous solvent as the reaction.
-
Slowly add the pyridine/lutidine solution dropwise to the cold, stirring reaction mixture via syringe or cannula. A precipitate (Lewis acid-base complex) may form.
-
Allow the mixture to stir at low temperature for 15-20 minutes to ensure complete neutralization.
-
The reaction can now be warmed to room temperature and subjected to a standard aqueous workup (e.g., with saturated aq. NaHCO₃ or Rochelle's salt for aluminum-based Lewis acids) with a significantly lower risk of siloxane rearrangement.
-
Protocol 2: Preparation of a Neutralized Silica Gel Column
-
Objective: To prevent on-column cleavage of acid-sensitive protecting groups like silyl ethers.
-
Methodology:
-
Choose your desired eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
To this eluent, add triethylamine (Et₃N) to a final concentration of 0.5% to 1.0% by volume.
-
Use this triethylamine-containing solvent to prepare the silica gel slurry.
-
Pack your column using the slurry as you normally would.
-
Run the column using the same eluent containing triethylamine.
-
Note: Be aware that the triethylamine will be present in your collected fractions and will need to be removed during solvent evaporation under reduced pressure. This method is not suitable for products that are themselves strong acids.
-
References
- Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
- Organic Chemistry Portal. Brook Rearrangement. [Link]
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Validation & Comparative
validation of octamethyltrisiloxane detection methods in air and water
An In-Depth Technical Guide to the Validation of Octamethyltrisiloxane (L3) Detection Methods in Air and Water
As a Senior Application Scientist, this guide provides a comprehensive comparison of validated analytical methodologies for the detection and quantification of this compound (L3), a linear siloxane of increasing environmental and industrial interest. This document is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for monitoring L3 in environmental matrices. We will explore the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Analytical Challenge of this compound (L3)
This compound (CAS# 107-51-7), also designated L3, is a volatile methylsiloxane (VMS) used as an intermediate in silicone polymer production and as an ingredient in various consumer and industrial products, including cosmetics and cleaning agents.[1] Its volatility and potential for environmental distribution necessitate accurate and sensitive detection methods. However, the analysis of L3 is not without challenges. Its ubiquitous presence in laboratory environments (e.g., from GC septa and column bleed) can lead to background contamination, and its physicochemical properties demand specific approaches for efficient extraction and concentration from complex matrices like air and water.[2][3]
This guide compares the leading methods for L3 detection, focusing on the validation parameters that ensure data is trustworthy, reproducible, and fit for purpose.
Part 1: Validation of L3 Detection Methods in Air
Monitoring L3 in air is critical for assessing occupational exposure and understanding its atmospheric fate. The primary analytical pathway involves sample collection and concentration, followed by thermal desorption and gas chromatography.
Conceptual Overview: Air Sampling & Analysis
The core principle for air analysis is to trap the volatile L3 molecules from a known volume of air onto a solid sorbent material or into a collection vessel, followed by a sensitive analytical determination. The choice of sampling method—active or passive—is a critical first step.
-
Active Sampling: A pump is used to draw a precise volume of air through a sorbent tube. This method offers control over the sample volume, making it suitable for short-term or concentration-specific measurements.[4]
-
Passive (Diffusive) Sampling: This method relies on the natural diffusion of analyte molecules from the air onto a sorbent medium at a known uptake rate. It is ideal for time-weighted average (TWA) measurements over longer periods (e.g., an 8-hour work shift) and simplifies fieldwork by eliminating the need for pumps.[1][5]
Following collection, Thermal Desorption (TD) is the preferred technique for introducing the sample into a Gas Chromatography (GC) system. TD uses heat and a flow of inert gas to transfer the entire trapped sample to the analytical column, providing a significant concentration enhancement and maximizing sensitivity compared to solvent extraction.[6][7]
Comparison of Air Analysis Methodologies
The combination of a sampling strategy with a specific analytical detector defines the overall method performance. Gas Chromatography-Mass Spectrometry (GC-MS) is often preferred for its high selectivity and definitive identification capabilities, while a Flame Ionization Detector (FID) can be a robust and cost-effective alternative for less complex matrices.[1][8]
| Method | Principle | Limit of Detection (LOD) / Quantification (LOQ) | Precision (RSD) | Accuracy (Recovery/DE) | Key Advantages | Considerations |
| Passive Sampling (Diffusive) - GC/FID | L3 diffuses onto a charcoal sorbent (e.g., SKC 575-001 sampler), followed by solvent desorption (CS₂) and GC-FID analysis.[1] | LOD: 0.33 ppm (for an 8-hour sample)[1] | 5.78% (for sampling rate)[1] | 98.3% (Desorption Efficiency)[1] | Simple, no pump required, ideal for TWA personal monitoring. | Sampling rate can be affected by environmental factors (wind, humidity). |
| Active Sampling (Sorbent Tube) - TD-GC/MS | Air is pumped through a sorbent tube (e.g., Tenax). Analytes are thermally desorbed and analyzed by GC-MS.[9][10] | Low ng/L levels achievable, depending on sample volume.[11] | <10% for D4 (a related siloxane)[11] | >95% recovery is readily achievable.[4][7] | High sensitivity, precise volume control, suitable for a wide range of VOCs. | Requires calibrated pumps; potential for sorbent breakthrough with high concentrations or volumes. |
| Canister Sampling - GC/MS | A whole air sample is collected in a specially prepared canister (e.g., Summa). An aliquot is then drawn and pre-concentrated for GC-MS analysis.[8][12] | 0.2 - 25 ppbV (EPA TO-15 range)[13] | Method-dependent, typically <25% | Good recovery for compounds like L3, though very high boiling point siloxanes can show loss.[12] | "Gold standard" for VOCs, captures a snapshot of air composition, allows for multiple analyses.[13] | Canisters are bulky; potential for analyte degradation over time. |
Experimental Workflow: Active Sampling with TD-GC-MS
The workflow below illustrates the logical sequence from sample collection to data analysis, representing a robust and highly sensitive method for L3 detection in air.
Caption: Workflow for L3 analysis in air by TD-GC-MS.
Detailed Protocol: Active Sampling (Sorbent Tube) and TD-GC-MS Analysis
This protocol is grounded in principles outlined in EPA Method TO-17 and general thermal desorption guides.[4][10]
-
Preparation & Calibration:
-
Sorbent Tube Conditioning: Use multi-bed sorbent tubes (e.g., Tenax TA) appropriate for volatile compounds. Condition tubes by heating under a flow of inert gas (e.g., helium) according to manufacturer specifications to remove contaminants.
-
Pump Calibration: Calibrate a personal sampling pump to a flow rate between 50-200 mL/min using a certified flow calibrator.
-
-
Sample Collection:
-
Attach a conditioned sorbent tube to the calibrated pump.
-
Place the sampling apparatus in the desired location (e.g., breathing zone for occupational monitoring).
-
Draw a known volume of air through the tube (e.g., 5-10 Liters). The total volume should be chosen to keep the analyte mass within the calibrated range of the instrument and avoid sorbent breakthrough.
-
After sampling, cap the tube securely. Collect a field blank by handling a tube in the same manner as the samples but without drawing air through it. This is crucial for assessing background contamination.
-
-
Thermal Desorption and GC-MS Analysis:
-
Instrument Setup: Program the thermal desorber and GC-MS. A typical TD cycle involves a tube desorption step (e.g., 280°C for 5 min) to transfer analytes to a focusing trap, followed by a rapid trap desorption (e.g., 320°C for 3 min) to inject the analytes into the GC.[6]
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms) suitable for volatile compounds. A typical temperature program might be: hold at 40°C for 2 min, then ramp to 250°C at 10°C/min.
-
MS Detection: Operate the mass spectrometer in Scan or Selected Ion Monitoring (SIM) mode. For L3, characteristic ions such as m/z 221 or 207 would be monitored for high sensitivity and specificity.
-
-
Quantification and Validation:
-
Calibration: Prepare calibration standards by injecting known amounts of an L3 standard solution onto clean sorbent tubes and analyzing them under the same conditions as the samples. Generate a calibration curve by plotting instrument response versus mass.
-
Data Analysis: Quantify the L3 in field samples by comparing the integrated peak area to the calibration curve.
-
Trustworthiness Check: The field blank should be free of significant L3 contamination. The recovery of a laboratory control spike (a clean tube spiked with a known amount of L3) should be within an acceptable range (e.g., 80-120%) to validate the analytical batch.
-
Part 2: Validation of L3 Detection Methods in Water
Detecting L3 in water matrices, such as wastewater influent/effluent or source water, requires an efficient extraction step to isolate this non-polar compound from the aqueous phase before GC-MS analysis.
Conceptual Overview: Water Sampling & Analysis
The core principle is to exploit the partitioning behavior of L3. Because it is volatile and has low water solubility, L3 preferentially moves from the water phase into a gas phase (headspace) or a non-polar extraction phase.[14]
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a powerful, solvent-free technique.[15][16] A fused silica fiber coated with an extracting polymer (e.g., polydimethylsiloxane, PDMS) is exposed to the headspace above a water sample. L3 partitions from the water, through the vapor phase, and concentrates on the fiber. The fiber is then directly desorbed in the hot GC inlet.[17] This approach minimizes matrix effects and achieves very low detection limits.
-
Purge and Trap (P&T): An inert gas is bubbled through the water sample, stripping volatile compounds like L3, which are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC-MS. This is a highly efficient extraction method for volatiles.[18]
Comparison of Water Analysis Methodologies
SPME-GC-MS has emerged as a preferred method due to its simplicity, sensitivity, and minimal solvent usage.[2][17]
| Method | Principle | Limit of Detection (LOD) / Quantification (LOQ) | Precision (RSD) | Accuracy (Recovery) | Key Advantages | Considerations |
| HS-SPME - GC/MS | L3 partitions from the water sample into the headspace and is adsorbed onto a coated fiber. The fiber is thermally desorbed in the GC inlet.[15] | LOD: 0.012 µg/L[2] | 1.8% - 8.0%[2][17] | 80% - 98%[2] | Solvent-free, high sensitivity, easily automated, minimizes matrix interference.[16] | Equilibration time, temperature, and sample matrix (e.g., salinity) must be carefully controlled. |
| Purge & Trap - GC/MS | An inert gas purges L3 from the water onto a sorbent trap, which is then thermally desorbed for analysis.[18] | ppb level (µg/L)[18] | Method-dependent, typically 5-15% | Generally >80% | Highly efficient for volatiles, well-established (EPA methods). | Can be subject to foaming; less suitable for semi-volatiles. |
| Liquid-Liquid Extraction (LLE) - GC/MS | L3 is partitioned from the water sample into an immiscible organic solvent (e.g., hexane). The solvent is concentrated and injected. | Higher than SPME or P&T due to concentration limits. | 5-20% | Can be variable; potential for analyte loss during concentration step. | Simple equipment requirements. | Requires large volumes of organic solvent, labor-intensive, emulsion formation can be an issue. |
Experimental Workflow: Headspace SPME with GC-MS
This workflow highlights the elegance and efficiency of the SPME technique for the analysis of L3 in water.
Caption: Workflow for L3 analysis in water by HS-SPME-GC-MS.
Detailed Protocol: Headspace SPME and GC-MS Analysis
This protocol is based on methodologies developed for the analysis of multiple siloxanes in water.[2][17]
-
Preparation:
-
Sample Collection: Collect water samples in amber glass bottles with Teflon-lined caps, leaving minimal headspace to prevent volatilization loss.
-
SPME Fiber Conditioning: Before first use, condition the SPME fiber (e.g., 100 µm PDMS) in the GC inlet according to the manufacturer's instructions to remove contaminants.
-
-
Extraction:
-
Aliquoting: Place a precise volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial. If using an internal standard, spike it into the sample at this stage.
-
Matrix Modification: Add a salt, such as sodium chloride (e.g., to 20% w/v), to the sample. This "salting out" effect increases the ionic strength of the sample, reducing the solubility of non-polar analytes like L3 and promoting their partitioning into the headspace.
-
Equilibration and Extraction: Seal the vial and place it in an autosampler tray with an agitator and heater. Allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 min). Then, expose the SPME fiber to the headspace for a fixed extraction time (e.g., 30 min) while agitating. These parameters must be kept consistent across all samples and standards.
-
-
GC-MS Analysis:
-
Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 min).
-
GC-MS Conditions: The GC-MS conditions are similar to those used for air analysis. A non-polar column and appropriate temperature program are used for separation, and the MS is used for detection and quantification.
-
-
Quantification and Validation:
-
Calibration: Prepare a series of aqueous calibration standards of L3 in clean water (e.g., Milli-Q). Process these standards through the exact same HS-SPME and GC-MS procedure as the unknown samples.
-
Data Analysis: Generate a calibration curve and quantify L3 in the environmental samples.
-
Trustworthiness Check: A method blank (clean water) must be analyzed with each batch to ensure no contamination from the system or reagents. A laboratory control sample (clean water spiked with a known L3 concentration) must be analyzed to verify the accuracy and precision of the entire analytical process. Accuracies should fall within a pre-defined range (e.g., 70-130%), with precision (RSD) typically below 15%.[2]
-
References
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- ASTM D8455 Standard Test Method for Speciated Siloxane GC-IMS Analyzer Based On-line for Siloxane and Trimethylsilanol Content of Gaseous Fuels.
- ASTM D8455-22 - Standard Test Method for Speciated Siloxane GC-IMS Analyzer Based On-line for.
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- D8230 Standard Test Method for Measurement of Volatile Silicon-Containing Compounds in a Gaseous Fuel Sample Using Gas Chromatography with Spectroscopic Detection - ASTM.
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- Benefits of Siloxane Testing and Analysis - ACE Laboratories.
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- III Analytical Methods.
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- Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - Frontiers.
- Supramolecular Materials as Solid-Phase Microextraction Coatings in Environmental Analysis - MDPI.
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- Quantitative Determination of Octamethylcyclotetrasiloxane (D4) in Extracts of Biological Matrices by Gas Chromatography-Mass Spectrometry | Request PDF - ResearchGate.
- Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis | Environmental Science & Technology - ACS Publications.
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- Analytical Method - PhareSST.
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent.
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- Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - NIH.
- Determination of polydimethylsiloxane-to-air and polydimethylsiloxane-to-water partition coefficients of octamethylcyclotetrasiloxane and potential implications for polymer aquatic hazard assessment | Environmental Toxicology and Chemistry | Oxford Academic.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Octamethyltrisiloxane (L3) in Complex Matrices by GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of octamethyltrisiloxane (L3), a linear siloxane, in complex matrices is a critical yet challenging task. Its prevalence in consumer products and industrial applications leads to its accumulation in environmental and biological systems, necessitating robust analytical methods.[1][2] This guide provides an in-depth comparison of methodologies for the quantitative analysis of L3 using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the causality behind experimental choices to ensure scientific integrity and trustworthy results.
The primary analytical challenge with L3 and other volatile methylsiloxanes (VMSs) lies in their physicochemical properties: high volatility and a tendency for background contamination.[3][4] GC-MS is the gold standard for this analysis due to its exceptional separating power and sensitive, specific detection capabilities. However, the "garbage in, garbage out" principle has never been more relevant. The choice of sample preparation is paramount and dictates the quality of the final data.
Part 1: A Comparative Analysis of Sample Preparation Techniques
The journey from a complex matrix—be it wastewater, sludge, biological plasma, or soil—to a clean, concentrated sample ready for GC-MS injection is the most critical stage of the analysis. The selection of an appropriate extraction technique is contingent upon the specific matrix, the required limit of quantification (LOQ), and available instrumentation. Here, we compare the most effective and commonly employed methods.
Static Headspace (HS) Analysis
Static headspace is a powerful technique for volatile compounds like L3 in liquid or solid matrices. It involves heating the sample in a sealed vial to partition the volatile analytes into the gas phase (the "headspace") above the sample, which is then injected into the GC-MS.
-
Underlying Principle & Rationale: This method excels by minimizing matrix effects. Since only the volatile components are introduced into the GC system, non-volatile matrix components that can contaminate the instrument and interfere with the analysis are left behind.[1] This is particularly advantageous for "dirty" samples like sludge and wastewater.
-
Performance & Limitations: HS-GC-MS offers a straightforward and easily automated workflow. However, its sensitivity is inherently limited by the partitioning equilibrium of L3 between the sample matrix and the headspace. For trace-level analysis in the low parts-per-billion (ppb) range, it may not provide sufficient sensitivity.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase to adsorb and concentrate analytes from a sample. The fiber is then desorbed in the hot GC inlet.
-
Underlying Principle & Rationale: The key to successful SPME is the selection of the fiber coating. For a relatively non-polar compound like L3, a non-polar coating such as polydimethylsiloxane (PDMS) or a mixed-phase coating like divinylbenzene/polydimethylsiloxane (DVB/PDMS) is ideal.[5][6] The choice depends on the need to either exclusively target non-polar compounds (PDMS) or capture a broader range of volatiles (DVB/PDMS). SPME offers the dual advantage of extraction and preconcentration, significantly enhancing sensitivity compared to static headspace.
-
Performance & Limitations: SPME is highly sensitive and environmentally friendly. However, it is susceptible to matrix effects, where other compounds in the sample may compete for adsorption sites on the fiber. Fiber lifetime and the potential for carryover between samples are also important considerations.[7]
Liquid-Liquid Extraction (LLE)
LLE is a classic and robust technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[8][9][10]
-
Underlying Principle & Rationale: For extracting L3 from aqueous samples, a non-polar organic solvent like hexane or acetone is used.[11][12] The principle is based on the "like dissolves like" concept, where the non-polar L3 preferentially partitions into the organic solvent. The choice of solvent is critical; it must be immiscible with the sample matrix, have a high affinity for L3, and be of high purity to avoid introducing contaminants.
-
Performance & Limitations: LLE is a versatile and well-understood technique capable of handling larger sample volumes, which can be beneficial for achieving low detection limits. However, it can be labor-intensive, requires significant volumes of organic solvents, and is prone to the formation of emulsions that can complicate phase separation.[8] A variation, ultrasound-assisted dispersive liquid-liquid microextraction (USA-DLLME), has been developed to reduce solvent consumption and improve extraction efficiency.[13]
Visualizing the Workflow: A Comparative Diagram
To better illustrate the decision-making process and the flow of each technique, the following diagram outlines the key stages from sample to analysis.
Caption: Comparative workflow for L3 analysis.
Part 2: GC-MS Method Optimization and Data Integrity
A flawless sample preparation is only half the battle. The GC-MS parameters must be meticulously optimized to ensure accurate and reproducible quantification.
Chromatographic Separation
-
Column Selection: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is the column of choice.[2] This phase provides excellent resolution for non-polar to semi-polar compounds like L3, separating it from other matrix components and potential siloxane contaminants.
-
Injection Technique: A splitless injection is typically preferred for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby maximizing sensitivity. The injector temperature should be optimized to ensure efficient volatilization of L3 without causing thermal degradation of other sample components.
Mass Spectrometric Detection
-
Ionization and Acquisition Mode: Electron Ionization (EI) is the standard for generating reproducible mass spectra. For quantification, Selected Ion Monitoring (SIM) mode is vastly superior to full scan mode. SIM mode involves monitoring only a few characteristic ions for L3, which dramatically increases the signal-to-noise ratio and improves sensitivity.
-
Quantification Ions: this compound (L3) has a molecular weight of 236.5 g/mol . Under EI, it fragments predictably. While the molecular ion is often weak or absent, characteristic fragment ions are used for quantification. The primary quantification ion is typically m/z 221 ([M-CH₃]⁺), with m/z 147 and m/z 73 serving as common qualifier ions.[14]
The Self-Validating System: Internal Standards and QC
Trustworthiness in quantitative analysis is built upon a self-validating system. The use of an appropriate internal standard (IS) is non-negotiable.
-
Causality of Internal Standard Selection: An ideal IS should be chemically similar to the analyte but not naturally present in the samples. For siloxane analysis, deuterated analogs like hexamethylcyclotrisiloxane-d18 are excellent choices.[11] Alternatively, a non-siloxane compound with similar volatility and chromatographic behavior, such as dodecane, can be used.[12][15] The IS corrects for variations in extraction efficiency, injection volume, and instrument response, ensuring the robustness of the method.
Part 3: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of each sample preparation technique for the analysis of L3 in a moderately complex matrix like surface water. These values are representative and should be validated in your own laboratory.
| Parameter | Static Headspace (HS) | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) |
| Typical LOQ | 1 - 10 µg/L | 0.01 - 0.5 µg/L | 0.1 - 5 µg/L |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Recovery | N/A (Equilibrium-based) | 70 - 110% | 80 - 110% |
| Matrix Effects | Low | Moderate to High | Moderate |
| Solvent Usage | None | None | High |
| Automation Potential | High | High | Low to Moderate |
Part 4: Experimental Protocols
Here are streamlined, step-by-step protocols for each of the discussed methods.
Protocol 1: Static Headspace GC-MS
-
Sample Preparation: Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Fortification: Add the internal standard solution.
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Equilibration: Place the vial in the headspace autosampler tray. Incubate at 80°C for 20 minutes with gentle shaking.
-
Injection: Automatically inject 1 mL of the headspace gas into the GC-MS.
-
Analysis: Run the GC-MS method under the optimized conditions.
Protocol 2: Solid-Phase Microextraction GC-MS
-
Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL vial.
-
Fortification: Add the internal standard solution.
-
Extraction: Expose a DVB/PDMS SPME fiber to the headspace above the sample (or directly immerse it) at 60°C for 30 minutes with stirring.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet at 250°C for 5 minutes to desorb the analytes.
-
Analysis: Start the GC-MS acquisition at the beginning of the desorption period.
Protocol 3: Liquid-Liquid Extraction GC-MS
-
Sample Preparation: Place 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
Fortification: Add the internal standard solution.
-
Extraction: Add 10 mL of n-hexane to the funnel. Stopper and shake vigorously for 2 minutes, venting frequently.[8]
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Drying: Drain the upper organic layer into a vial containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Carefully evaporate the organic extract down to a final volume of 1 mL under a gentle stream of nitrogen.
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS.
Part 5: Mitigating Background Contamination: An Expert Insight
A pervasive challenge in siloxane analysis is background contamination.[16][17] Siloxanes are ubiquitous and can leach from GC septa, vial caps, and even the stationary phase of the GC column itself.[3][16][18]
-
Proactive Measures:
-
Use pre-conditioned, low-bleed septa.
-
Utilize vial caps with PTFE-lined septa.
-
Regularly bake out the GC column and inlet.
-
Analyze solvent blanks frequently to monitor the system's background level.[11]
-
A "delayed injection" technique can sometimes be employed to differentiate between contaminants in the injector and true sample components.[3][4]
-
By understanding the principles behind each analytical choice and implementing robust quality control measures, researchers can develop highly reliable methods for the quantitative analysis of this compound in any complex matrix.
References
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- ResearchGate. (n.d.). (PDF) Occurrence of cyclo-siloxanes in wastewater treatment plants-quantification and monitoring.
- PubMed. (2024). Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile methylsiloxanes and exclusion of it by delayed injection.
- Taylor & Francis Online. (n.d.). Quantitative Determination of Octamethylcyclotetrasiloxane (D 4 ) in Extracts of Biological Matrices by Gas Chromatography-Mass Spectrometry.
- LCGC. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
- PubMed. (2014). Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry.
- ScienceDirect. (2024). Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile.
- Restek. (n.d.). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
- Scientific Instrument Services. (n.d.). Note 88: Analysis of Silicone Contaminants on Electronic Components by Thermal Desorption GC-MS.
- CES Silicones. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
- Taylor & Francis Online. (n.d.). Quantitative Determination of Octamethylcyclotetrasiloxane (D4) in Extracts of Biological Matrices by Gas Chromatography-Mass Sp.
- Dongguan Guangmai Electronic Technology Co., Ltd. (2020). Low molecular weight siloxane testing.
- ACS Publications. (n.d.). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis.
- Scientific Spectator. (2017). Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment.
- Lotus Consulting. (2012). Calibration Standards for Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases Using Permeation Tubes.
- CES Silicones. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
- MDPI. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination.
- PubMed. (n.d.). Determination of cyclic and linear siloxanes in wastewater samples by ultrasound-assisted dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry.
- ResearchGate. (n.d.). Determination of decamethylcyclopentasiloxane in river water and final effluent by headspace gas chromatography/mass spectrometry | Request PDF.
- Eurofins. (n.d.). Comparison of Impinger and Canister Methods for the Determination of Siloxanes in Air.
- ResearchGate. (n.d.). Quantitative Determination of Octamethylcyclotetrasiloxane (D4) in Extracts of Biological Matrices by Gas Chromatography-Mass Spectrometry | Request PDF.
- JEOL. (n.d.). Analysis of polydimethylsiloxanes by GC/TOFMS.
- PubMed. (2016). A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions.
- Frontiers. (n.d.). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry.
- NIH. (n.d.). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry.
- NIH. (n.d.). Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets.
- NIST WebBook. (n.d.). Trisiloxane, octamethyl-.
- DergiPark. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal.
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- Chromatography Forum. (2010). SPME and siloxanes.
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- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
- Chromatography Forum. (2009). Octamethylcyclotetrasiloxane.
- ResearchGate. (n.d.). Information of GC-MS analysis for siloxane standards.
- PubMed. (2025). Assessment of matrix effects in quantitative GC-MS by using isotopologs.
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A Comparative Guide to Octamethyltrisiloxane as an Internal Standard for Chromatographic Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in chromatographic analysis, the selection of an appropriate internal standard is a critical, foundational step. An internal standard compensates for variations in sample preparation, injection volume, and instrument response, ultimately ensuring the reliability of quantitative data. This guide provides an in-depth technical comparison of octamethyltrisiloxane (OMTS) as an internal standard against common alternatives, supported by experimental data and established analytical principles.
The Role and Ideal Characteristics of an Internal Standard
An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. By comparing the analyte's response to the IS response, quantitative precision can be significantly improved. An ideal internal standard should possess the following characteristics:
-
Chemical and Physical Similarity: It should be structurally similar to the analyte(s) of interest to ensure comparable behavior during sample extraction and chromatographic separation.
-
Chromatographic Resolution: It must be well-resolved from all other components in the sample matrix.
-
Purity and Stability: The internal standard must be of high purity and chemically stable throughout the analytical process.
-
Non-Interference: It should not be naturally present in the samples being analyzed.
This compound: A Profile
This compound (CAS No. 107-51-7, Molecular Formula: C8H24O2Si3) is a linear siloxane that has found utility in various applications, including as a solvent and chemical intermediate.[1] Its properties make it a candidate for an internal standard in specific chromatographic applications, particularly in the analysis of other siloxanes or volatile organic compounds.
Key Properties of this compound:
-
Physical State: Colorless liquid[2]
-
Molecular Weight: 236.53 g/mol [2]
-
Boiling Point: 153 °C
-
Volatility: Moderate, suitable for gas chromatography (GC)
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard is highly dependent on the specific application, including the analyte(s) of interest, the sample matrix, and the chromatographic technique employed. Here, we compare the performance of this compound with two common classes of internal standards: n-alkanes (represented by dodecane) and isotopically labeled analogs.
| Performance Metric | This compound | n-Dodecane | Isotopically Labeled Siloxane (e.g., ¹³C-labeled D4) |
| Analyte Similarity | High for other siloxanes | Moderate to low for polar analytes | "Gold standard" - nearly identical to the native analyte |
| Inertness | Can interact with active sites in the GC system | Generally inert | Identical inertness to the native analyte |
| Detector Response (FID) | Lower than alkanes due to silicon content | High and predictable (RRF ≈ 1) | Identical to the native analyte |
| Matrix Effect Compensation (MS) | Moderate | Low | High |
| Cost & Availability | Readily available and cost-effective | Readily available and cost-effective | Higher cost and more limited availability |
| Risk of Contamination | High in siloxane analysis | Low | Low (distinguishable by mass) |
Causality Behind Experimental Choices
The choice between these internal standards is a balance of analyte similarity, potential for interference, and cost.
-
This compound is a logical choice when analyzing other siloxanes due to its structural similarity. This ensures that it behaves similarly during sample preparation and chromatography. However, its use is fraught with the risk of contamination, as siloxanes are ubiquitous in the laboratory environment, often found in GC septa, vial caps, and as bleed from the stationary phase.[3]
-
n-Dodecane is a robust, non-polar, and inert alternative. Its predictable response in a Flame Ionization Detector (FID) makes it a reliable quantifier.[2] However, its chemical properties differ significantly from many analytes, which can lead to disparate behavior during extraction and potential for inaccurate correction of matrix effects.
-
Isotopically labeled internal standards , such as ¹³C-labeled decamethylcyclopentasiloxane (D5), are considered the pinnacle for mass spectrometry-based methods.[4][5] They co-elute with the analyte and experience identical matrix effects, leading to the most accurate quantification. Their primary drawback is the higher cost and more limited commercial availability.
Experimental Protocols & Workflows
Workflow for Internal Standard Selection
Caption: Logical workflow for selecting an appropriate internal standard.
Protocol for Using this compound as an Internal Standard in GC-FID
This protocol is a general guideline and should be validated for each specific application.
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 1000 µg/mL.
-
Prepare stock solutions of the target analytes at the same concentration.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by making serial dilutions of the analyte stock solution.
-
To each calibration standard, add a constant volume of the this compound stock solution to achieve a final concentration that is in the mid-range of the calibration curve.
-
-
Sample Preparation:
-
To each unknown sample, add the same constant volume of the this compound stock solution as was added to the calibration standards.
-
Perform any necessary sample extraction or derivatization steps.
-
-
GC-FID Analysis:
-
Inject the prepared standards and samples onto the GC-FID system.
-
Typical GC Conditions:
-
Injector Temperature: 250 °C (Note: this compound shows decomposition at 260 °C)[6]
-
Column: A non-polar column such as a DB-5 or equivalent is often suitable.
-
Oven Program: Optimize for the separation of analytes and the internal standard from matrix components.
-
Detector Temperature: 300 °C
-
-
-
Data Analysis:
-
Integrate the peak areas of the analytes and this compound.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Quantify the analytes in the unknown samples using their respective response factors and the peak area ratios.
-
Experimental Workflow for Method Validation
Caption: A typical workflow for validating a chromatographic method using an internal standard.
Trustworthiness and Self-Validating Systems
A robust analytical method is a self-validating system. The consistent performance of the internal standard across all samples and standards is a key indicator of method reliability. Any significant deviation in the internal standard's peak area or retention time between injections should be investigated as it may indicate a problem with the sample preparation, injection, or the chromatographic system itself.
When using this compound, it is crucial to run frequent solvent blanks to monitor for carryover and contamination, which can compromise the integrity of the results.[7]
Conclusion and Recommendations
This compound can be an effective and economical internal standard for the chromatographic analysis of other siloxanes and some volatile organic compounds. Its primary advantage is its chemical similarity to siloxane analytes. However, its use requires careful consideration of potential contamination and thermal stability.
For applications requiring the highest level of accuracy, especially when using mass spectrometry, an isotopically labeled internal standard is the superior choice, albeit at a higher cost. For general-purpose GC-FID analysis of non-siloxane compounds where a high degree of inertness is required, an n-alkane such as dodecane may be a more suitable option.
Ultimately, the choice of internal standard should be driven by a thorough evaluation of the specific analytical requirements and validated with rigorous experimental data.
References
- Keulen, E., et al. (2015). Thermal stability of hexamethyldisiloxane and this compound. Energy Procedia.
- van der Veen, I., et al. (2014). Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry. Journal of Chromatography B, 962, 53-59.
- Krätschmer, K., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A, 1218(52), 9366-74.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: A Deep Dive into its Chemical Properties and Applications.
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- Chromatography Forum. (2009). Octamethylcyclotetrasiloxane.
- Silicones Europe. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE ELASTOMERS.
- Lotus Consulting. (2012). Calibration Standards for Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases Using Permeation Tubes.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- LCGC. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
- PhytoChemia. (2014). GC Analysis – Part IV. Retention Indices.
- Chromtech. (n.d.). Stationary Phase Selectivity.
- de Saint Laumer, J. Y., et al. (2015). Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites. Journal of separation science, 38(18), 3209–3217.
- ResearchGate. (2016). Why we use dodecane as standard in measuring the minimum detectable level for the FID in GC-FID and which is better dodecane or tridecane?.
- Chromatography Forum. (2008). Response factor of aliphatic and aromatic hydrocarbons.
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A Comparative Performance Analysis for Drug Development: Octamethyltrisiloxane vs. Hexamethyldisiloxane
In the landscape of pharmaceutical formulation and drug delivery, the selection of excipients is a critical decision that profoundly impacts the stability, efficacy, and sensory attributes of the final product. Among the versatile class of silicone fluids, the low molecular weight linear siloxanes, octamethyltrisiloxane (MDM) and hexamethyldisiloxane (MM), are frequently considered for their unique physicochemical properties. This guide provides an in-depth, objective comparison of their performance characteristics, supported by physicochemical data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Introduction to Low Molecular Weight Siloxanes
Hexamethyldisiloxane and this compound are the two shortest members of the linear polydimethylsiloxane (PDMS) series. Their simple, flexible siloxane backbone, shielded by methyl groups, imparts properties such as high spreadability, low surface tension, and a desirable transient emolliency.[1][2] These characteristics make them excellent candidates for use as volatile carriers in topical formulations, solvents in synthesis, and for surface treatments.[3][4] While structurally similar, the addition of one more siloxane unit in this compound leads to significant differences in their performance profiles.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the performance of these two siloxanes are rooted in their distinct physicochemical properties. The longer chain length of this compound directly influences its molecular weight, which in turn affects its viscosity, boiling point, and volatility.
| Property | Hexamethyldisiloxane (MM) | This compound (MDM) | Significance in Formulation |
| Molecular Formula | C6H18OSi2 | C8H24O2Si3 | Defines the basic structure and size of the molecule. |
| Molecular Weight | 162.38 g/mol [5] | 236.53 g/mol [6] | Higher molecular weight generally leads to lower volatility and higher viscosity. |
| Viscosity (at 20-25°C) | ~0.65 cSt[5] | ~1.0 cSt[7] | Affects the spreadability and texture of a formulation. Lower viscosity allows for easier spreading. |
| Boiling Point | 99-101°C[5] | 152-153°C[6] | A key indicator of volatility. Lower boiling point signifies faster evaporation from the skin. |
| Vapor Pressure | 42.0 mmHg (at 25°C)[5] | 3.9 mmHg (at 25°C)[7] | Directly related to volatility and evaporation rate. Higher vapor pressure means faster evaporation. |
| Density (at 20-25°C) | ~0.764 g/mL[5] | ~0.82 g/mL[6] | Important for formulation calculations and stability (e.g., in emulsions). |
| Surface Tension | Low | Low | Both exhibit low surface tension, contributing to excellent wetting and spreading properties.[1] |
| Refractive Index | ~1.377[5] | ~1.384[6] | Can influence the optical properties of a formulation. |
| Solubility in Water | 0.93 mg/L (at 25°C)[5] | Insoluble[7] | Both are practically insoluble in water, highlighting their hydrophobic nature. |
Performance in Pharmaceutical Applications
The choice between this compound and hexamethyldisiloxane is dictated by the specific performance requirements of the application, primarily revolving around volatility, solvency, and thermal stability.
Volatility and Sensory Experience in Topical Formulations
A primary application for both siloxanes is as volatile carriers in topical products like creams, lotions, and sprays.[1][2] Their ability to evaporate quickly from the skin surface leaves behind the active pharmaceutical ingredient (API) without a greasy or heavy residue, which is highly desirable for patient compliance.
-
Hexamethyldisiloxane (MM): With its significantly higher vapor pressure and lower boiling point, MM is the more volatile of the two.[5] This translates to a faster drying time on the skin. This rapid evaporation provides a quick-breaking sensory effect, making it ideal for formulations where a light, non-greasy feel is paramount, such as in facial serums or sprayable products.[3]
-
This compound (MDM): Being less volatile, MDM provides a slightly longer playtime on the skin before evaporating completely.[7] This can be advantageous in formulations where a more controlled and even application is desired, allowing for better spreading and film formation of the active ingredients.
Solvency and API Delivery
Both siloxanes are effective solvents for a range of non-polar APIs and other cosmetic ingredients.[4][8] Their ability to dissolve and carry actives to the skin surface is a key function.
While direct comparative studies on API solubility and skin permeation enhancement are scarce, we can infer performance based on their properties. The primary role of these volatile siloxanes is not as penetration enhancers themselves, but as vehicles that ensure a uniform deposition of the API on the stratum corneum as they evaporate. The inherent low skin absorption of these siloxanes means they are unlikely to act as transdermal carriers.[9][10] The choice of siloxane can, however, influence the final state of the API on the skin. The faster evaporation of hexamethyldisiloxane might lead to a more rapid crystallization or precipitation of the API, which could be beneficial or detrimental depending on the desired release profile.
Thermal and Chemical Stability
In applications such as organic synthesis or as working fluids, thermal stability is a crucial parameter. Experimental data indicates that this compound exhibits slightly higher thermal stability than hexamethyldisiloxane. Decomposition for hexamethyldisiloxane has been observed to begin around 240°C, whereas for this compound, it starts at a higher temperature of approximately 260°C. This suggests that for processes requiring higher temperatures, this compound may offer a wider operational window.
Experimental Protocols
To empirically determine the most suitable siloxane for a topical formulation, a series of standardized tests should be conducted. Below is a protocol for comparing the spreadability of a model formulation.
Protocol: Comparative Spreadability Analysis
Objective: To quantitatively compare the spreadability of a model topical formulation containing either hexamethyldisiloxane or this compound.
Materials:
-
Hexamethyldisiloxane
-
This compound
-
Model API (e.g., a fluorescent dye for visualization)
-
Gelling agent (e.g., fumed silica)
-
Glass plates (20 cm x 20 cm) with a smooth, uniform surface
-
Millimeter-scale ruler or digital caliper
-
Micropipette
-
Analytical balance
-
Stopwatch
Methodology:
-
Formulation Preparation:
-
Prepare two identical base formulations by dispersing a gelling agent in each siloxane to achieve a consistent viscosity.
-
Incorporate the model API at a fixed concentration into each formulation.
-
Ensure both formulations are at a constant temperature (e.g., 25°C) before testing.
-
-
Spreading Test:
-
Place a glass plate on a level surface.
-
Using a micropipette, carefully dispense a precise volume (e.g., 0.1 mL) of the hexamethyldisiloxane-based formulation onto the center of the plate.
-
Simultaneously, start a stopwatch.
-
After a predetermined time (e.g., 30 seconds), measure the diameter of the spread circle in two perpendicular directions and calculate the average.
-
Repeat the process for the this compound-based formulation on a clean glass plate.
-
Conduct each test in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the mean spread diameter for each formulation.
-
A larger diameter indicates greater spreadability.
-
Statistically analyze the results to determine if there is a significant difference between the two formulations.
-
Conclusion
Both this compound and hexamethyldisiloxane are valuable excipients in drug development, particularly for topical formulations. The selection between them is a nuanced decision based on the desired performance characteristics.
-
Choose Hexamethyldisiloxane for:
-
Maximum volatility and the fastest drying time.
-
A light, quick-breaking sensory feel in products like sprays and serums.
-
-
Choose this compound for:
-
Slightly longer residence time on the skin, allowing for more controlled application and spreading.
-
Applications requiring slightly higher thermal stability.
-
Ultimately, the optimal choice will depend on the specific API, the desired sensory profile, and the overall formulation strategy. Empirical testing, such as the spreadability analysis outlined, is crucial for validating the theoretical advantages of each siloxane in a given formulation.
References
- Jovanović, M., et al. (2008). In vitro and in vivo percutaneous absorption of 14C-octamethylcyclotetrasiloxane (14C-D4) and 14C-decamethylcyclopentasiloxane (14C-D5). Toxicology Letters, 184(1), 25-33. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Hexamethyldisiloxane (HMDSO): The Preferred Industrial Solvent & Diluent Solution.
- Zareba, G., et al. (2002). Percutaneous Absorption Studies of Octamethylcyclotetrasiloxane Using the Human Skin/Nude Mouse Model. Skin Pharmacology and Applied Skin Physiology, 15(5), 325-333. [Link]
- SiSiB SILICONES. Silicone Fluids & Derivative.
- Zareba, G., et al. (2002). Percutaneous absorption studies of octamethylcyclotetrasiloxane using the human skin/nude mouse model. Skin Pharmacology and Applied Skin Physiology, 15(5), 325-33. [Link]
- Wikipedia. Hexamethyldisiloxane.
- GW United Silicones. Hexamethyldisiloxane (HMDSO).
- Australian Government Department of Health. Trisiloxane, octamethyl-: Human health tier II assessment.
- Reddy, M. B., et al. (2007). Modeling of Human Dermal Absorption of Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5). Toxicological Sciences, 99(2), 422-431. [Link]
- PubChem. Octamethylcyclotetrasiloxane. National Center for Biotechnology Information.
- Nanjing SiSiB Silicones Co., Ltd. Volatile Silicone Fluids.
- PubChem. Hexamethyldisiloxane. National Center for Biotechnology Information.
- HOPEMAX. What are the applications of Hexamethyldisiloxane in the synthesis of organosilicon compounds?.
- Google Patents. METHOD OF SEPARATING VOLATILE SILOXANE FROM A LIQUID FEED MIXTURE.
- Ng, K. W., et al. (2025). Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design.
- Co-Working. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations.
- Google Patents. US5773403A - Cleaning and drying solvent.
- PubChem. This compound. National Center for Biotechnology Information.
- Google Patents. RU2670750C9 - Topical compositions and methods of treatment of topical disorders.
- Ng, S. F. (2018).
- Pharmapproach. Topical Excipients as Pharmaceutical Excipients.
- Chiang, C. M., et al. (1989). Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique. International Journal of Pharmaceutics, 57(3), 235-243. [Link]
- Gelest, Inc. (2015). This compound Safety Data Sheet.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Octamethyltrisiloxane
In the realm of materials science, pharmaceuticals, and high-performance lubricants, the chemical fidelity of organosilicon compounds is paramount. Octamethyltrisiloxane (MDM), a linear siloxane, is a foundational building block and a critical component in numerous applications, from its role as a solvent to its use in the synthesis of complex silicone polymers.[1][2] Its performance is directly correlated with its purity. This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.
The Imperative of Purity in this compound
The synthesis of this compound, often achieved through catalyzed rearrangement reactions of hexamethyldisiloxane (MM) and a source of dimethylsiloxane (D) units, can result in a variety of impurities.[3] These can include residual starting materials, shorter or longer-chain linear siloxanes (e.g., hexamethyldisiloxane, decamethyltetrasiloxane), and cyclic siloxanes such as octamethylcyclotetrasiloxane (D4).[4] The presence of these impurities can significantly alter the physical and chemical properties of the final product, affecting viscosity, volatility, and reactivity in subsequent applications.[5] Therefore, rigorous purity assessment is not merely a quality control step but a critical component of research and development.
Core Analytical Techniques: A Comparative Overview
The assessment of this compound purity hinges on the selection of appropriate analytical methodologies. The three most prevalent and powerful techniques in this domain are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each offers a unique lens through which to view the chemical composition of a sample.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | Identification and quantification of volatile impurities, even at trace levels. | High sensitivity and specificity; excellent for separating complex mixtures of similar compounds.[6][7] | Destructive to the sample; less effective for non-volatile impurities. |
| NMR | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition. | Structural elucidation of the primary compound and identification and quantification of major impurities. | Non-destructive; provides unambiguous structural information; quantitative.[8][9] | Lower sensitivity compared to GC-MS; can be complex to interpret for mixtures. |
| FTIR | Measures the absorption of infrared radiation by the sample, identifying the presence of specific functional groups. | Rapid screening for the presence of characteristic siloxane bonds and certain impurities. | Fast and non-destructive; requires minimal sample preparation.[10][11] | Primarily qualitative; struggles to differentiate between similar siloxane oligomers.[9] |
Workflow for Purity Assessment
A robust workflow for assessing the purity of synthesized this compound should be systematic and adaptable. The following diagram illustrates a logical progression from initial screening to detailed characterization.
Caption: A typical workflow for the purity assessment of synthesized this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for separating and identifying volatile organic compounds. Its high resolving power can separate this compound from closely related linear and cyclic siloxanes, while the mass spectrometer provides definitive identification based on fragmentation patterns.
Methodology:
-
Sample Preparation: Dilute the synthesized this compound sample (e.g., 1 µL) in a suitable solvent like hexane or pentane (e.g., 1 mL).
-
Instrumentation: Use a GC system equipped with a capillary column suitable for siloxane analysis (e.g., a non-polar or mid-polar column like DB-5ms or equivalent). The GC is coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all components. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid overloading the column.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST) and a pure standard of this compound. Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides detailed structural information by probing the chemical environment of specific nuclei (¹H, ¹³C, ²⁹Si). For this compound, the distinct signals for the different methyl groups allow for unambiguous structural confirmation and the detection of impurities with different chemical structures. ²⁹Si NMR is particularly powerful for identifying different siloxane units (M, D, T, Q).[8]
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The methyl protons of this compound will have characteristic chemical shifts.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the carbon environments.
-
²⁹Si NMR: This is a highly informative experiment for siloxanes. A DEPT (Distortionless Enhancement by Polarization Transfer) sequence can be used to enhance the signal.[8]
-
-
Data Analysis:
-
¹H NMR: For pure this compound, two singlets are expected for the methyl groups. The integration ratio of these peaks should be consistent with the structure (18H:6H or 3:1). Impurities will present as additional peaks.
-
²⁹Si NMR: Expect two distinct signals for the M (trimethylsilyl) and D (dimethylsilyl) units. The presence of other signals could indicate other siloxane impurities.[8]
-
Purity can be estimated by comparing the integration of the main compound's peaks to those of the impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid technique for identifying the presence of specific chemical bonds. For this compound, the characteristic Si-O-Si and Si-CH₃ bonds produce strong, easily identifiable absorption bands. The absence of a broad -OH band is a good indicator that the sample is free from water and silanol impurities.
Methodology:
-
Sample Preparation: As a liquid, this compound can be analyzed neat. Place a drop of the sample between two KBr or NaCl plates to create a thin film.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Look for the following characteristic peaks for this compound:
-
~2960 cm⁻¹: C-H stretching in methyl groups.
-
~1260 cm⁻¹: Si-CH₃ deformation.
-
~1020-1090 cm⁻¹: Asymmetric Si-O-Si stretching (a very strong and characteristic band for siloxanes).
-
~800-840 cm⁻¹: Si-C stretching and CH₃ rocking.
-
The absence of a broad peak around 3200-3600 cm⁻¹ indicates the absence of significant -OH (silanol) impurities.
-
Choosing the Right Tool: A Decision Framework
The selection of an analytical technique is often dictated by the specific question being asked. The following decision tree can guide the process.
Caption: Decision tree for selecting an analytical technique for this compound purity assessment.
Conclusion: An Integrated Approach to Purity Assessment
No single technique provides a complete picture of the purity of synthesized this compound. A comprehensive and self-validating approach leverages the strengths of multiple methods. FTIR offers a rapid, initial quality check. GC-MS excels at identifying and quantifying low-level volatile impurities, providing a detailed fingerprint of the sample. NMR spectroscopy provides definitive structural confirmation and can accurately quantify major components.
For researchers and drug development professionals, where the impact of impurities can be profound, an integrated strategy is essential. By understanding the causality behind each experimental choice and combining the data from these orthogonal techniques, a high degree of confidence in the purity of synthesized this compound can be achieved, ensuring the reliability and reproducibility of downstream applications.
References
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A Comparative Toxicological Assessment of Volatile Methylsiloxanes: D4, D5, and D6
Introduction: The Double-Edged Sword of Volatile Methylsiloxanes
Volatile methylsiloxanes (VMS) are a class of silicon-based organic compounds characterized by their cyclic or linear structures, low molecular weight, and high volatility. The most commercially significant cyclic VMS (cVMS) are octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). Their unique physicochemical properties, such as low surface tension, high spreadability, and a smooth, non-greasy feel, have led to their widespread use in a vast array of consumer and industrial products, including cosmetics, personal care products, medical devices, and industrial solvents.[1] However, their volatility and persistence in the environment have raised concerns about their potential toxicity to both human health and ecosystems, prompting extensive toxicological evaluation and regulatory scrutiny.[2]
This guide provides a comparative toxicological analysis of D4, D5, and D6, designed for researchers, scientists, and drug development professionals. It delves into the key toxicity endpoints, compares available experimental data, and outlines the standardized methodologies used for their assessment, offering a comprehensive resource for understanding the relative risks associated with these prevalent compounds.
Comparative Toxicological Profiles: A Triad of Concern
The toxicological profiles of D4, D5, and D6, while sharing some similarities due to their structural resemblance, exhibit notable differences in their potency and mechanisms of action. A summary of their key toxicological endpoints is presented below, followed by a detailed discussion.
Acute Toxicity
All three VMS exhibit low acute toxicity via oral, dermal, and inhalation routes. The high volatility of these compounds limits their systemic absorption, particularly through dermal contact.
Genetic and Carcinogenic Potential
A critical point of differentiation among these VMS lies in their genotoxic and carcinogenic potential.
-
D4 (Octamethylcyclotetrasiloxane): Extensive testing has shown that D4 is not mutagenic or genotoxic in standard in vitro and in vivo assays.[3] However, chronic inhalation studies in rats have shown an increased incidence of uterine endometrial adenomas.[3][4] Mechanistic studies suggest that this is a species-specific, non-genotoxic effect related to D4's weak estrogenic and dopamine agonist-like activity in rats, which alters the estrous cycle and leads to prolonged estrogen exposure.[3][4] The relevance of this finding to humans is considered unlikely due to significant differences in reproductive physiology.[4][5]
-
D5 (Decamethylcyclopentasiloxane): Similar to D4, D5 is not considered to be DNA reactive or mutagenic.[6] Long-term inhalation studies in rats have indicated a slight increase in uterine endometrial adenocarcinomas at high concentrations.[6][7] The proposed mode of action is also non-genotoxic and is thought to involve an interaction with dopamine signal transduction pathways, leading to an estrogen/progesterone imbalance.[6][8] The human relevance of these tumors is also debated and considered low.[7][8]
-
D6 (Dodecamethylcyclohexasiloxane): D6 has tested negative in both in vitro and in vivo genotoxicity assays.[9] Currently, there are no available long-term carcinogenicity studies for D6.
Reproductive and Developmental Toxicity
The potential for reproductive and developmental effects is a key area of investigation for VMS.
-
D4: Reproductive effects, including a delay in ovulation, have been observed in female rats exposed to D4.[3][5] This is attributed to a delay in the luteinizing hormone (LH) surge, an effect that is considered species-specific and of low relevance to humans.[3][5]
-
D5: Studies on D5 have not shown evidence of reproductive or developmental toxicity in rats.[6]
-
D6: A combined repeated dose and reproductive/developmental toxicity screening test in rats (following OECD TG 422) showed no evidence of reproductive or developmental toxicity at doses up to 1000 mg/kg bw/day.[9][10] However, maternal toxicity, specifically effects on the liver, was observed at lower doses.[10]
Target Organ Toxicity
The primary target organs for VMS toxicity following repeated exposure are the liver and the reproductive organs in female rats (as discussed above).
-
Liver: D4, D5, and D6 have all been shown to cause liver enlargement in rats upon repeated exposure.[3][6][9] This is generally considered an adaptive response related to the induction of hepatic metabolizing enzymes, similar to the effects of phenobarbital, and is not associated with significant liver damage.[3][6] Studies on D6 have also shown periportal lipidosis in the livers of female rats.[10] In mice, a mixture of cyclosiloxanes including D4, D5, and D6 was found to cause liver cell necrosis.[11]
Quantitative Toxicological Data Summary
The following tables summarize the available quantitative data for acute and repeated-dose toxicity of D4, D5, and D6. These values are essential for risk assessment and for establishing safe exposure limits.
Table 1: Acute Toxicity Data for Volatile Methylsiloxanes
| Compound | Route | Species | LD50/LC50 Value | Reference |
| D4 | Oral | Rat | > 4,800 mg/kg bw | [12] |
| Dermal | Rat | > 2,375 mg/kg bw | [12] | |
| Inhalation | Rat | 36 mg/L (4-hr) | [12] | |
| D5 | Oral | Rat | > 5,000 mg/kg bw | |
| Dermal | Rabbit | > 2,000 mg/kg bw | ||
| Inhalation | Rat | 8.67 mg/L (4-hr) | ||
| D6 | Oral | Rat | > 2,000 mg/kg bw | [10] |
| Dermal | Rat | > 2,000 mg/kg bw | [9] |
Table 2: Repeated-Dose Toxicity Data (NOAEL/LOAEL) for Volatile Methylsiloxanes
| Compound | Route | Species | Duration | NOAEL | LOAEL | Key Effects | Reference |
| D4 | Inhalation | Rat | 2 years | - | 700 ppm | Uterine endometrial adenomas | [3][4] |
| D5 | Inhalation | Rat | 2 years | - | 160 ppm | Uterine endometrial adenocarcinomas | [6][7] |
| D6 | Oral | Rat | 29 days | - | 100 mg/kg bw/day | Increased liver weight, periportal lipidosis (females) | [10] |
| Oral | Rat | 28 days | 1500 mg/kg bw/day | - | No treatment-related effects | [9] | |
| Oral (Repro) | Rat | 45 days | 1000 mg/kg bw/day | - | No reproductive/developmental toxicity | [9][10] |
Experimental Protocols: Ensuring Scientific Rigor
The toxicological evaluation of VMS relies on a battery of standardized in vitro and in vivo assays, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to be robust, reproducible, and provide data that can be used for regulatory decision-making.
In Vitro Cytotoxicity Assessment: The Neutral Red Uptake (NRU) Assay (OECD TG 129)
The NRU assay is a common method for assessing the basal cytotoxicity of a substance.[13][14][15]
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[13][14][15] Toxic substances can damage the cell membrane and lysosomes, leading to a decreased uptake of the dye. The amount of dye retained by the cells is directly proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow of the Neutral Red Uptake (NRU) Assay for in vitro cytotoxicity testing.
Causality Behind Experimental Choices:
-
Cell Line: BALB/c 3T3 cells are a well-characterized and widely used fibroblast cell line, providing consistent and reproducible results.
-
Endpoint: The IC50 (the concentration that inhibits 50% of cell growth) is a quantitative measure of cytotoxicity that allows for direct comparison between different substances.
Genetic Toxicity Assessment: The Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[16][17][18][19]
Principle: This test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation in the genes responsible for its synthesis. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid.
Experimental Workflow:
Caption: Simplified workflow of the Bacterial Reverse Mutation (Ames) Test.
Causality Behind Experimental Choices:
-
Bacterial Strains: The use of multiple strains with different types of mutations (e.g., base-pair substitution, frameshift) allows for the detection of a broad range of mutagenic mechanisms.
-
S9 Metabolic Activation: The inclusion of a liver homogenate fraction (S9) from rats mimics mammalian metabolism, enabling the detection of substances that become mutagenic only after metabolic activation.
Reproductive/Developmental Toxicity Screening: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)
This in vivo screening test provides information on the potential effects of a substance on reproductive performance and development.[16][20][21][22][23]
Principle: The test substance is administered to male and female rats before, during, and after mating. The study assesses various endpoints, including gonadal function, mating behavior, conception, embryonic and fetal development, and parturition.[20]
Experimental Design:
Caption: Overview of the experimental design for the OECD TG 422 reproductive toxicity screening test.
Causality Behind Experimental Choices:
-
Dosing Regimen: Dosing before and during mating assesses effects on fertility and conception. Dosing during gestation and lactation evaluates potential developmental toxicity.
-
Endpoints: The comprehensive set of endpoints provides a broad screening for potential adverse effects on all stages of the reproductive cycle.
Environmental Fate and Regulatory Landscape
The environmental persistence and bioaccumulation potential of VMS are significant factors in their overall risk assessment. D4, D5, and D6 are known to be persistent in the environment, particularly in sediment.[24] Their high volatility leads to atmospheric transport, raising concerns about long-range environmental contamination.[2]
Due to these concerns, regulatory bodies worldwide have taken action to restrict the use of certain VMS. In the European Union, D4 and D5 are restricted in wash-off cosmetic products, and further restrictions on D4, D5, and D6 in other consumer and professional products are being implemented.[7] These regulatory actions underscore the importance of understanding the comparative toxicity of these compounds to inform the development of safer alternatives.
Conclusion: A Nuanced Perspective on Siloxane Safety
The comparative toxicological assessment of D4, D5, and D6 reveals a complex and nuanced picture. While all three compounds exhibit low acute toxicity, there are important differences in their potential for chronic effects, particularly concerning reproductive toxicity and carcinogenicity. The uterine tumors observed in rats exposed to D4 and D5 are considered to be a species-specific effect with low relevance to humans. D6, while showing some evidence of liver effects in rats, has not demonstrated reproductive or genotoxic potential in the available studies.
For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological profiles is paramount. This guide provides a foundation for making informed decisions regarding the use of these VMS in various applications and for prioritizing the development of safer alternatives with more favorable toxicological and environmental profiles. The continued application of robust, standardized testing methodologies and a deeper investigation into the mechanisms of toxicity will be crucial for ensuring the safe use of siloxane-based materials in the future.
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A Senior Application Scientist's Guide to Navigating Octamethyltrisiloxane (L3) Cross-Reactivity in Analytical Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a technical guide designed to move beyond mere observation and into a mechanistic understanding of how a seemingly innocuous compound, octamethyltrisiloxane (also known as L3), can introduce significant variability and error into your analytical data. As a common leachable from silicone-based materials prevalent in biopharmaceutical manufacturing, such as tubing and single-use bioreactor components, L3 represents a hidden variable that can compromise the integrity of chromatographic, immunochemical, and cell-based assays.[1][2][3]
This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry. We will explore the causality behind L3's interference, compare its impact across different analytical platforms, and provide you with the experimental frameworks to proactively identify, mitigate, and control for its effects. Our objective is to empower you with the expertise to ensure your data is robust, reproducible, and free from the confounding influence of this ubiquitous contaminant.
Chapter 1: The Origin Story - this compound as an Extractable and Leachable
In the modern biopharmaceutical landscape, single-use systems (SUS) are indispensable. However, the very materials that provide flexibility and sterility, such as platinum-cured silicone, can also be a source of process-related impurities.[2] During the manufacturing of silicone tubing, incomplete polymerization can leave behind low molecular weight siloxane oligomers.[2] If the tubing does not undergo a critical post-curing step—a process involving heating for several hours to drive off volatile compounds and enhance cross-linking—these oligomers, including this compound (L3), can remain.[2]
These residual compounds are classified as extractables : substances that can be forced out of a material under aggressive laboratory conditions (e.g., with harsh solvents). More critically, they can become leachables : compounds that migrate into the drug product or process stream under normal operating conditions.[3] The journey of a leachable from a silicone tube into your final assay is a critical pathway to understand and control.
Chapter 2: The Obvious Culprit - L3 Interference in Gas Chromatography-Mass Spectrometry (GC-MS)
The most well-documented interference from siloxanes occurs in GC-MS analysis. Due to their volatility and thermal stability, compounds like L3 are readily detected. However, their presence is often a result of contamination within the analytical system itself, leading to "ghost peaks" that can obscure or be mistaken for analytes of interest.
Mechanism of Interference
The primary sources of siloxane contamination in a GC-MS system are components made from silicone materials, which degrade or bleed at the high temperatures used in the injection port and column oven. Common culprits include:
-
Injector Septa: The most frequent source. Repeated piercing and high temperatures cause the septum to release volatile siloxanes.
-
Vial Caps/Septa: Similar to injector septa, the septa in sample vials can be a source of contamination.
-
Column Bleed: GC columns with a polydimethylsiloxane (PDMS) stationary phase can degrade over time, releasing cyclic siloxanes. This is often observed as a rising baseline at higher temperatures.
-
Contaminated Solvents and Glassware: Improperly cleaned glassware or impure solvents can introduce siloxane artifacts.
Protocol for Mitigation of Siloxane Contamination in GC-MS
This protocol provides a systematic approach to minimizing siloxane background noise.
Step 1: System Audit and Component Selection
-
Injector Septum: Switch to a high-quality, low-bleed septum designed for high-temperature work. Consider pre-conditioning (baking) new septa in a separate oven before installation.
-
Vial Septa: For sensitive analyses, use vials with PTFE-lined caps, which provide a barrier between the solvent and the silicone material.
-
Gas Purity: Install and regularly replace high-purity gas filters for the carrier gas line to trap any incoming contaminants.
Step 2: Proactive System Maintenance
-
Regular Septum Replacement: Establish a fixed replacement schedule for the injector septum (e.g., after every 100 injections or weekly) rather than waiting for contamination to appear.
-
Inlet Liner Maintenance: Regularly inspect and clean or replace the inlet liner. Silanized glass wool within liners can be a source of siloxanes and should be used with caution.
-
Column Conditioning: Properly condition new columns according to the manufacturer's instructions to remove residual manufacturing materials. Periodically bake out the column at its maximum isothermal temperature to remove accumulated contaminants.
Step 3: Blank Analysis and Troubleshooting
-
Systematic Blank Injections: To pinpoint a contamination source, run a sequence of blank injections.
-
Run 1 (No Injection): Start a run without an injection. If siloxane peaks appear, the source is likely column bleed or contamination in the carrier gas line or detector.
-
Run 2 (Solvent Blank): Inject a high-purity solvent known to be free of siloxanes. If new peaks appear, the source is the solvent, vial, or syringe.
-
Run 3 (Empty Vial): Run an injection from a sealed, empty vial. Peaks here strongly suggest contamination from the vial/septum combination.
-
Chapter 3: The Insidious Interaction - L3 Cross-Reactivity in Immunoassays
While GC-MS interference is a well-known issue, the impact of siloxanes on ligand-binding assays like ELISA is more subtle and potentially more damaging, as it can lead to erroneous quantitative results for critical biomarkers or therapeutic drugs. The interference is not typically a classic "cross-reactivity" where the antibody recognizes L3 as an epitope, but rather a result of non-specific interactions driven by the compound's physicochemical properties.
Mechanism of Interference: Non-Specific Binding
The primary mechanism by which L3 and other hydrophobic leachables are thought to interfere in immunoassays is through non-specific binding (NSB) .[4] Immunoassays, particularly solid-phase assays like ELISA, rely on a delicate balance of specific antigen-antibody interactions in an aqueous environment.
-
Hydrophobic Interactions: Siloxanes are hydrophobic molecules.[5] In an ELISA, the assay plates (typically polystyrene) and the antibodies themselves have hydrophobic regions. L3 present in a sample can non-specifically adsorb to the plate surface or bind to hydrophobic patches on the capture or detection antibodies.
-
Bridging and Blocking: This non-specific binding can lead to two primary outcomes:
-
False Positives: An L3 molecule could facilitate the "bridging" of capture and detection antibodies in the absence of the true analyte, creating a signal where there should be none.
-
False Negatives (or Inaccurate Quantification): L3 could bind to the antibodies in a way that blocks or sterically hinders their ability to bind to the target analyte, leading to an underestimation of the analyte's concentration.
-
A pivotal study demonstrated that the binding of immunoglobulins (IgG) to silicone elastomer surfaces in an ELISA was non-specific in nature and consistent with interactions between hydrophobic molecules and hydrophobic surfaces.[4] This provides a strong scientific basis for the hypothesis that free siloxanes in solution could cause similar interference.
Protocol for Immunoassay Vulnerability Assessment
It is essential to validate that your specific immunoassay is not susceptible to interference from leachables like L3, especially when your samples originate from processes involving silicone-based components.
Objective: To determine if this compound (L3) interferes with the accuracy of a target-specific immunoassay.
Materials:
-
Validated ELISA kit for your analyte of interest.
-
This compound (L3) standard.
-
Assay buffer and matrix (e.g., drug-free serum) used for your standard curve.
-
Analyte standard.
Procedure:
-
Prepare L3 Stock Solution: Prepare a high-concentration stock of L3 in a suitable solvent (e.g., DMSO), and then create a dilution series in the assay matrix. The concentration range should span the expected worst-case leachable concentrations.
-
Spiking Study Design:
-
Negative Control Interference: Spike increasing concentrations of L3 into the assay matrix without the target analyte. Run these samples in the ELISA. An increase in signal relative to the zero-analyte control indicates a false-positive interference.
-
Positive Control Interference: Prepare a sample containing a known, mid-range concentration of your target analyte. Aliquot this sample and spike increasing concentrations of L3 into each aliquot. Run these samples in the ELISA. A concentration-dependent decrease or increase in the measured analyte concentration compared to the un-spiked control indicates interference.
-
-
Data Analysis:
-
Plot the assay signal (e.g., OD450) versus the L3 concentration for the negative control samples. A flat line near baseline indicates no false-positive effect.
-
Calculate the percent recovery for the positive control samples using the formula: (Measured Concentration / Spiked Concentration) * 100. Plot percent recovery versus L3 concentration. A significant deviation from 100% recovery (e.g., outside an 80-120% window) indicates interference.
-
| L3 Concentration (µg/mL) | Signal (OD450) in Negative Control | Analyte Spiked (ng/mL) | Analyte Measured (ng/mL) | % Recovery | Interpretation |
| 0 (Control) | 0.052 | 5.0 | 5.01 | 100.2% | Baseline |
| 0.1 | 0.055 | 5.0 | 4.95 | 99.0% | No significant interference |
| 1.0 | 0.061 | 5.0 | 4.88 | 97.6% | No significant interference |
| 10.0 | 0.158 | 5.0 | 4.15 | 83.0% | Potential negative interference |
| 100.0 | 0.450 | 5.0 | 2.98 | 59.6% | Significant negative interference |
Chapter 4: The Cytotoxic Confounder - L3 Interference in Cell-Based Assays
Cell-based assays, which measure everything from cell viability and proliferation to specific signaling pathway activation, are highly sensitive to the health and status of the cells. Leachables like L3 can interfere not by interacting with the assay reagents, but by directly impacting the cells themselves, leading to confounding results that are misinterpreted as a specific biological effect of the test compound.
Mechanism of Interference: Cytotoxicity-Mediated Effects
The primary mechanism of interference in cell-based assays is cytotoxicity. Low molecular weight siloxanes have the potential to interact with and disrupt the natural barrier of cell membranes due to their lipophilic character.[6] If a leachable compound present in a sample is cytotoxic, it can lead to:
-
False Positives in Anti-Proliferative Assays: A cytotoxic leachable will cause cell death, which will be indistinguishable from the desired effect of a cytotoxic drug being screened.
-
False Negatives in Proliferation/Activation Assays: If an assay is designed to measure an increase in cell number or the activation of a pathway, a cytotoxic leachable can suppress the signal or kill the cells, masking a true positive result.
A recent 2024 study powerfully illustrates this principle. Researchers tested extracts from silicone tubing on Chinese Hamster Ovary (CHO) cells to determine the concentration that caused a 50% inhibition of cell growth (EC50).[7] This work confirms that complex mixtures of leachables from common bioprocess materials can indeed be biologically active at certain concentrations, underscoring the critical need to assess their impact.[7]
| Material / Compound | Cell Line | Endpoint | Effective Concentration (EC50) | Reference |
| Extract from Silicone Tubing | CHO | Cell Growth Inhibition | Mixture containing compounds up to 11 µg/mL showed effects | [7] |
| Extract from Sterilizing Filter | CHO | Cell Growth Inhibition | Mixture containing compounds up to 2 µg/mL showed effects | [7] |
Protocol for Cytotoxicity Pre-Screening of Leachables
Before testing a sample from a new or uncharacterized process in a functional cell-based assay, a cytotoxicity pre-screen is a self-validating necessity.
Objective: To determine if a sample containing potential leachables exhibits cytotoxic effects on the cell line used in the primary functional assay.
Materials:
-
The same cell line used in your primary assay.
-
A standard cell viability assay kit (e.g., MTT, resazurin-based, or ATP-based).
-
Your test sample (e.g., a process buffer that has passed through silicone tubing).
-
Control matrix (the same buffer that has not contacted the silicone tubing).
-
A positive control cytotoxic agent (e.g., doxorubicin).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for your primary assay and allow them to attach overnight.
-
Sample Treatment: Prepare a serial dilution of your test sample and the control matrix. Replace the culture medium on the cells with your diluted samples. Include wells for the positive control and untreated cells.
-
Incubation: Incubate the cells for the same duration as your primary functional assay. This is critical, as cytotoxicity may be time-dependent.
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by setting the untreated cells to 100% viability and the media-only blank to 0%.
-
Plot percent viability versus the concentration of your test sample.
-
Determine the concentration at which viability drops below a predefined threshold (e.g., 90%). This concentration should be considered the upper limit for your primary functional assay to avoid cytotoxicity-mediated artifacts. If significant cytotoxicity is observed at all relevant dilutions, the sample is not suitable for the functional assay without purification.
-
Conclusion: A Framework for Proactive Control
The cross-reactivity of this compound and related siloxanes is not a single issue but a multi-faceted challenge that manifests differently across analytical platforms. In GC-MS, it is a manageable problem of contamination control. In immunoassays and cell-based assays, it is a more insidious form of interference that can directly undermine the validity of the results.
As a Senior Application Scientist, my final recommendation is to move from a reactive to a proactive mindset. Do not wait for anomalous data to appear. Instead, build the principles of leachable assessment into your assay development and validation plans. Understand the materials used in your upstream processes, characterize their extractable profiles, and perform the vulnerability and cytotoxicity assessments described here. By treating potential leachables like L3 as a critical variable to be controlled, you will build a more robust and reliable analytical framework, ensuring the integrity of your data and the ultimate success of your research and development efforts.
References
- (2024). Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening. PMC. [Link]
- (2006). Extractables/leachables from plastic tubing used in product manufacturing. PubMed. [Link]
- (2022). A study of the effect of post-curing on the reduction of cyclosiloxanes contaminates in biopharmaceutical products. WMFTS. [Link]
- (2022). Extractables & Leachables case study - Extractables study on silicone tubing used for drug products manufacturing. Mérieux NutriSciences. [Link]
- (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers. [Link]
- (1998). The non-specific binding of immunoglobulins to silicone implant materials: the lack of a detectable silicone specific antibody. PubMed. [Link]
- The effect of non-specific interactions on cellular adhesion using model surfaces. PubMed. [Link]
- A Fusion of Molecular Imprinting Technology and Siloxane Chemistry: A Way to Advanced Hybrid Nanom
- WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface.
- (2014). Addressing matrix effects in ligand-binding assays through the use of new reagents and technology. PubMed. [Link]
- (2019). An overview on interference in clinical immunoassays: A cause for concern.
- (2017). The investigation of interferences in immunoassay.
- (2017). Interference in immunoassays: avoiding erroneous results. Semantic Scholar. [Link]
- (2017). Model analysis of bidirectional interference in two-stage labeled-ligand immunoassays. PubMed. [Link]
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- (2015). Interference in ELISA.
- (2024). Antibodies disrupt bacterial adhesion by ligand mimicry and allosteric interference. bioRxiv. [Link]
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- (2019). Gold Nanoparticle Triggered Siloxane Formation for Polymerization Based Amplification in Enzyme Free Visual Immunoassay. PubMed. [Link]
- (1998). Toxicology and humoral immunity assessment of octamethylcyclotetrasiloxane (D4)
- (2022). Extractables of Silicone Components What are these "Siloxane-related" compounds?.
- Matrix interference in ligand-binding assays: challenge or solution?. Bioanalysis Zone. [Link]
- (2015). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]
- (2013). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
- (2019). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
- (2018). IC50 values for the different dose metrics calculated through...
- (2019). Cytotoxicity activity with the IC 50 values. Statistical significance...
- (2016). EC50 values for toxicity parameters..
- (2015). Interference in Immunoassay. PMC. [Link]
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A Senior Application Scientist's Guide to the Performance Evaluation of Octamethyltrisiloxane-Based Coatings
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced material science, surface modification is a cornerstone of innovation. For applications demanding high-performance surfaces—from biomedical devices to precision electronics—the choice of coating is critical. Octamethyltrisiloxane (OMTS), a linear siloxane oligomer, has emerged as a versatile and highly effective compound for creating functional coatings.[1][2][3] Its unique molecular structure, consisting of a flexible siloxane backbone with methyl-terminated groups, imparts a suite of desirable properties including exceptional thermal stability, low surface tension, and inherent hydrophobicity.[2][3][4]
This guide provides an in-depth, objective comparison of the performance of this compound-based coatings against common alternatives. Moving beyond a simple recitation of properties, we will delve into the causality behind experimental choices and present self-validating, standardized protocols to ensure the integrity of your evaluations. Our focus is on equipping you, a fellow scientist, with the field-proven insights necessary to select and validate the optimal coating for your specific application.
The Foundational Metric: Hydrophobicity and Surface Energy
A primary driver for employing OMTS-based coatings is the significant reduction in surface energy they afford, leading to pronounced hydrophobicity (water repellency). This characteristic is not merely a surface effect; it is fundamental to preventing biofouling, ensuring substrate integrity in humid environments, and facilitating self-cleaning properties.
The Mechanism of Action: The hydrophobicity of OMTS coatings stems from the orientation of the low-surface-energy methyl (CH₃) groups at the coating-air interface. The underlying siloxane (Si-O-Si) chain provides a robust and flexible backbone that allows these methyl groups to present a uniform, non-polar surface, minimizing intermolecular interactions with water.
Comparative Performance Data: Water Contact Angle (WCA)
The most direct and quantitative measure of hydrophobicity is the static water contact angle. A higher contact angle signifies greater water repellency. The following table summarizes typical WCA values for OMTS-coated surfaces compared to uncoated substrates and other common hydrophobic coatings.
| Surface/Coating Type | Typical Static Water Contact Angle (WCA) | Key Observations |
| Uncoated Glass/Silicon | < 20° | Inherently hydrophilic, water spreads easily.[5] |
| This compound (OMTS) | ~105° - 110° | Significantly hydrophobic, forming distinct droplets.[6] |
| Polydimethylsiloxane (PDMS) | ~100° - 110° | Similar hydrophobicity to OMTS, performance can depend on curing and formulation.[7] |
| Fluorinated Silanes (FAS) | > 110° (can reach >150° with texturing) | Often provides superior hydrophobicity but may involve more complex chemistry and environmental considerations.[8] |
| Epoxy/Urethane Coatings | 70° - 90° | Moderately hydrophobic, but primarily designed for barrier protection rather than water repellency. |
Experimental Protocol: Static Water Contact Angle Measurement
This protocol describes a standardized method for quantifying surface hydrophobicity using a goniometer. The causality for this choice is its high precision and reproducibility, making it the gold standard for wettability analysis.[9][10]
-
Substrate Preparation:
-
Clean the substrate (e.g., glass slide, silicon wafer) rigorously. A common and effective method is sonication in a sequence of acetone, isopropanol, and deionized (DI) water, followed by drying with nitrogen gas.
-
To ensure a reactive surface for silane grafting, treat the substrate with oxygen plasma or a piranha solution to generate surface hydroxyl (-OH) groups. This step is critical as it provides the anchor points for the silane coating.
-
-
Coating Application (Vapor Deposition):
-
Place the cleaned, hydroxylated substrates in a vacuum desiccator.
-
Place a small vial containing 100-200 µL of this compound within the desiccator.
-
Evacuate the desiccator to a pressure below 1 torr to facilitate the volatilization of the OMTS.
-
Allow the deposition to proceed for 2-12 hours at room temperature. The silane molecules will self-assemble on the hydroxylated surface.
-
-
Measurement Procedure:
-
Place the coated substrate on the goniometer stage.
-
Using a precision syringe, dispense a 5 µL droplet of DI water onto the surface.
-
Capture a high-resolution image of the droplet profile at the liquid-solid interface.
-
Utilize the instrument's software to analyze the image and calculate the angle formed between the substrate surface and the tangent of the droplet.
-
Repeat the measurement at a minimum of five different locations on the surface to ensure statistical validity.
-
Performance Under Stress: Thermal Stability
For applications involving elevated temperatures, such as electronics or certain biomedical sterilization processes, the thermal stability of a coating is paramount. The strength of the silicon-oxygen (Si-O) bond in the siloxane backbone gives OMTS and other polysiloxanes superior thermal resistance compared to coatings based on carbon-carbon bonds.
The Mechanism of Action: The Si-O bond has a significantly higher bond energy (~452 kJ/mol) compared to a typical C-C bond (~348 kJ/mol). This inherent chemical strength means more energy is required to initiate thermal degradation of the coating's backbone.
Comparative Performance Data: Decomposition Temperature
Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability. It measures the change in mass of a sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
| Coating/Polymer Type | Decomposition Onset Temperature (in N₂) | Key Observations |
| This compound (MDM) | ~260°C | Appreciable decomposition is noted at this temperature.[11] |
| Hexamethyldisiloxane (MM) | ~240°C | Shorter siloxane chains can exhibit slightly lower stability.[11] |
| Polydimethylsiloxane (PDMS) | ~350°C - 400°C | Higher molecular weight polymers generally exhibit greater thermal stability. |
| Acrylic / Polyurethane | ~200°C - 300°C | The carbon-based backbone is more susceptible to thermal degradation. |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol provides a reliable method for assessing the thermal stability of a cured coating material.
-
Sample Preparation:
-
Prepare a free-standing film of the coating or carefully scrape a sufficient amount of the cured coating from a substrate.
-
Ensure the sample is completely dry and free of residual solvents.
-
Weigh approximately 5-10 mg of the sample into a TGA crucible (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (typically nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset decomposition temperature, typically defined as the temperature at which 5% mass loss occurs (T₅). This provides a standardized point for comparison.
-
Chemical and Environmental Resistance
A coating's ability to withstand chemical exposure is critical for its longevity and the protection of the underlying substrate. The chemical inertness of the siloxane backbone makes OMTS-based coatings resistant to many forms of chemical attack.[4]
Comparative Evaluation
While extensive quantitative databases are formulation-dependent, a qualitative comparison highlights the relative strengths of different coating types.
-
OMTS/Siloxane Coatings: Exhibit excellent resistance to UV radiation, oxidation, and a wide range of non-polar solvents. Their stability can be compromised by strong acids or bases that can catalyze the hydrolysis of the Si-O-Si bonds.
-
Epoxy Coatings: Known for their outstanding resistance to a broad spectrum of chemicals, including many acids, bases, and solvents. However, they are susceptible to chalking and degradation under prolonged UV exposure.
-
Urethane Coatings: Offer good chemical resistance and excellent UV stability, making them a common topcoat over epoxies.
-
Fluoropolymer Coatings: Provide the highest level of chemical inertness, resisting nearly all solvents, acids, and bases.
Experimental Protocol: Chemical Spot Test (Adapted from ASTM D1308)
This protocol provides a simple yet effective method for evaluating a coating's resistance to various liquid chemicals.
-
Coating Preparation: Apply and cure the OMTS coating on a series of flat, inert substrates (e.g., glass).
-
Reagent Application:
-
On separate coated samples, place a small droplet (approx. 0.5 mL) of each test chemical (e.g., 1M HCl, 1M NaOH, Isopropanol, Toluene).
-
Cover each droplet with a watch glass to prevent evaporation.
-
-
Exposure: Allow the chemicals to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours) at ambient temperature.
-
Evaluation:
-
After the exposure period, remove the watch glass and gently blot the chemical from the surface.
-
Visually inspect the exposed area for any signs of degradation, such as blistering, discoloration, softening, or delamination.
-
Perform a functional check by measuring the water contact angle on the exposed spot compared to an unexposed area. A significant decrease in WCA indicates chemical degradation of the surface.
-
Integrated Performance Comparison and Workflow
Selecting the right coating requires a holistic view of its performance characteristics in the context of the intended application. OMTS-based coatings offer a unique balance of properties that make them highly competitive against other alternatives.
Concluding Remarks for the Practicing Scientist
This compound provides a powerful and reliable platform for creating high-performance hydrophobic surfaces. Its primary advantages lie in its excellent thermal stability, ease of application via vapor deposition, and significant water repellency.
-
Choose OMTS when: You require a thermally stable, highly hydrophobic coating for inert substrates like glass, silicon, or metals, and where extreme chemical resistance (strong acids/bases) is not the primary concern. Its application in microfluidics, as an anti-stiction layer, or as a water-repellent coating for optical components are prime examples.
-
Consider alternatives when:
-
Extreme Hydrophobicity is Needed: Fluorinated silanes may offer a higher water contact angle, though with potential environmental and cost trade-offs.[8]
-
Maximum Durability and Chemical Resistance is Critical: Multi-layer systems involving robust epoxy primers and urethane topcoats may be more suitable for harsh industrial environments, albeit without the same level of hydrophobicity.
-
Flexibility on Elastomeric Substrates is Required: Higher molecular weight polymers like PDMS might offer better performance on flexible substrates.
-
Ultimately, the optimal coating is application-specific. The experimental frameworks provided in this guide are designed to be robust and adaptable, enabling you to generate the reliable, comparative data needed to make an informed and authoritative decision.
References
- ASTM F22-13 Standard Test Method for Hydrophobic Surface Films by Water Breakage Test. (n.d.). ASTM International.
- ASTM F22 Water-break Test for Hydrophobic Surface Films. (n.d.). Infinita Lab.
- Standard Test Method for Hydrophobic Surface Films by the Water-Break Test. (2021). ASTM International.
- Understanding this compound: Properties, Applications, and Considerations. (n.d.). Synco Chemical Corporation.
- Hydrophobic Coatings Test. (n.d.). EUROLAB.
- Test for Hydrophobic Contamination on Glass. (2025). Infinita Lab.
- This compound Applications: From Lubricants to Personal Care. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Colonna, P., et al. (2018). Thermal stability of hexamethyldisiloxane and this compound. Applied Thermal Engineering.
- Thermal stability of hexamethyldisiloxane and this compound | Request PDF. (n.d.). ResearchGate.
- How this compound Transforms Product Performance in Chemistry. (2025). Jiancheng.
- Colonna, P., et al. (2018). Thermal stability of hexamethyldisiloxane and this compound. IDEAS/RePEc.
- Kulinich, S. A., et al. (2022). Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. MDPI.
- Boinovich, L. B., & Emelyanenko, A. M. (2013). Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. MDPI.
- Comparing PPG Polysiloxane Coatings and Traditional Coating Systems. (n.d.). C.G. Edwards.
- Super-hydrophobic, highly adhesive, polydimethylsiloxane (PDMS) surfaces | Request PDF. (2025). ResearchGate.
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A Comparative Guide to the Molecular Structure Validation of Octamethyltrisiloxane Derivatives
For researchers, scientists, and drug development professionals working with silicon-based compounds, the precise molecular structure of octamethyltrisiloxane derivatives is of paramount importance. These versatile molecules are foundational in a range of applications, from advanced drug delivery systems to high-performance materials. Ambiguity in their structure—be it in the backbone, the nature of functional groups, or overall purity—can lead to failed experiments, inconsistent results, and compromised product performance.
This guide provides an in-depth comparison of the essential analytical techniques required for the unambiguous validation of this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's structure and purity. A comprehensive and trustworthy validation strategy relies on the integration of data from several orthogonal methods. Each technique offers a unique piece of the puzzle, and their collective agreement provides the highest level of confidence in the final structural assignment.
Our approach is built on a foundation of primary techniques for structural elucidation, supported by secondary methods for confirmation and purity assessment.
Primary Techniques for Structural Elucidation
The core of structural validation lies in determining the precise connectivity of atoms within the molecule and its overall molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this effort.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organosilicon compounds. It provides detailed information about the chemical environment of specific nuclei, allowing for the mapping of atomic connections. For this compound derivatives, a suite of NMR experiments is essential.
-
¹H NMR (Proton NMR): This is often the first experiment performed. It identifies the types of protons in the molecule and their relative numbers. For an this compound derivative, one would expect to see signals corresponding to the methyl groups attached to the silicon atoms and any protons on the functional groups. The chemical shift and splitting patterns of these signals provide clues about their electronic environment and proximity to other protons. For instance, the protons of the methyl groups directly attached to the silicon atoms in the this compound backbone typically appear as a sharp singlet around 0.1 ppm.[1]
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. This is crucial for confirming the structure of more complex organic functional groups attached to the siloxane core.
-
²⁹Si NMR (Silicon NMR): This is a highly diagnostic technique for silicon-containing compounds.[2] The chemical shift of the ²⁹Si nucleus is very sensitive to its local environment, including the number and type of substituents attached to the silicon atom.[3][4] This allows for the clear differentiation between the silicon atoms within the trisiloxane backbone and any other silicon atoms that may be part of a functional group. ²⁹Si NMR chemical shifts can vary over a wide range, providing excellent resolution for different silicon environments.[5]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to ensure good solubility and minimize interference with the signals of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity, which is particularly important for less sensitive nuclei like ²⁹Si.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper referencing to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
²⁹Si NMR Acquisition: Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, longer acquisition times or polarization transfer techniques (like DEPT) may be necessary to obtain a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are near each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular skeleton.[6]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information. The choice of ionization technique is crucial for analyzing siloxane derivatives.
-
Soft Ionization Techniques (ESI, MALDI): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for obtaining the molecular ion peak with minimal fragmentation.[7] This is essential for confirming the molecular formula of the derivative.
-
Hard Ionization Techniques (EI): Electron Ionization (EI) causes extensive fragmentation of the molecule. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern can be highly characteristic of the compound's structure.[8] Common fragments for siloxanes include ions at m/z 73 ([Si(CH₃)₃]⁺) and losses of methyl groups.[8] The fragmentation patterns of polysiloxanes can be distinctive and useful for identification.[9]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile for ESI; toluene for MALDI with an appropriate matrix).
-
Instrumentation:
-
For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended. This allows for the determination of the elemental composition.
-
For fragmentation studies, a tandem mass spectrometer (MS/MS) can be used to isolate the molecular ion and induce fragmentation, providing clearer structural information.[7]
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its mass to the calculated molecular weight of the proposed structure.
-
Analyze the isotopic pattern, which can be particularly informative for silicon-containing compounds.
-
Interpret the fragmentation pattern to confirm the presence of key structural motifs. The fragmentation of polysiloxanes can be complex but provides valuable structural insights.[7][10][11]
-
Secondary and Orthogonal Techniques for Confirmation and Purity
While NMR and MS provide the primary structural information, other techniques are necessary to confirm the presence of functional groups and to assess the purity of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.[12] For this compound derivatives, FTIR is particularly useful for confirming the presence of the siloxane backbone and any introduced functional groups.
Key Vibrational Bands for this compound Derivatives:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~2960 | C-H stretch | Confirms the presence of methyl groups. |
| ~1260 | Si-CH₃ symmetric deformation | Characteristic of methyl groups attached to silicon.[13] |
| ~1000-1100 | Si-O-Si asymmetric stretch | A strong, broad band characteristic of the siloxane backbone.[13][14][15][16] |
| ~800 | Si-C stretch and CH₃ rock on Si | Further confirmation of the Si-CH₃ groups.[13] |
| Variable | Vibrations of the specific functional group | e.g., C=O stretch for esters, O-H stretch for alcohols. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Interpretation: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.
Chromatographic Methods
Chromatography is essential for assessing the purity of the synthesized derivative and for separating it from any starting materials, byproducts, or isomers.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like many siloxane derivatives.[17] When coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying components in a mixture.[18][19][20] GC can effectively separate linear and cyclic siloxanes.[18] However, high temperatures in the GC inlet can sometimes cause degradation of the siloxane backbone, leading to the formation of cyclic siloxanes as artifacts.[21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for less volatile or thermally sensitive derivatives. A variety of detectors can be used, with the most common being UV-Vis (if the derivative has a chromophore) and Refractive Index (RI) detectors.
-
Gel Permeation Chromatography (GPC): For polymeric derivatives, GPC is used to determine the molecular weight distribution.[17][22]
Experimental Protocol: GC-MS for Purity Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane, ethyl acetate). An internal standard can be added for quantitative analysis.[23]
-
Instrumentation: Use a GC system equipped with a capillary column appropriate for the polarity of the analyte and a mass spectrometer detector.
-
Method Development: Optimize the temperature program of the GC oven to achieve good separation of the main product from any impurities.
-
Data Analysis: The retention time of the main peak is characteristic of the compound under the specific GC conditions. The mass spectrum of the main peak should match the data obtained from direct infusion MS. The area of the main peak relative to the total area of all peaks gives an estimate of the purity.
Comparative Analysis and Data Integration
The true power of this analytical workflow comes from the integration of data from all techniques. The proposed structure must be consistent with all the experimental evidence.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry.[6][24][25][26] | Unparalleled for structural elucidation. | Lower sensitivity, can be time-consuming for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments. | High sensitivity, accurate mass determination. | Fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and provides a good "fingerprint" of the molecule.[27] | Provides limited information on the overall structure and connectivity. |
| Chromatography (GC/HPLC) | Purity, separation of isomers and impurities. | Excellent for assessing sample purity and resolving complex mixtures.[17] | Does not provide direct structural information without a coupled detector (e.g., MS). |
Integrated Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of an this compound derivative.
Caption: Integrated workflow for structural validation.
Conclusion
Validating the molecular structure of this compound derivatives is a meticulous process that demands a multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group confirmation from FTIR, and the purity assessment from chromatography, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous validation is the bedrock upon which reliable scientific research and successful product development are built.
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A Comparative Guide to the Environmental Impact of Octamethyltrisiloxane and Other Common Silicones
For Researchers, Scientists, and Drug Development Professionals
The widespread use of silicones in industrial applications, personal care products, and pharmaceuticals necessitates a thorough understanding of their environmental fate.[1][2][3] This guide provides a detailed comparison of the environmental impact of octamethyltrisiloxane (L3), a linear siloxane, with other prevalent silicones, particularly the cyclic volatile methylsiloxanes (cVMS) such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5).
Framework for Environmental Impact Assessment: PBT Criteria
The internationally recognized framework for assessing the environmental risk of chemical substances is based on three key criteria:
-
Persistence (P): The ability of a substance to resist degradation in the environment.[4]
-
Bioaccumulation (B): The tendency of a substance to accumulate in living organisms.[4]
-
Toxicity (T): The potential of a substance to cause harm to living organisms.[5]
Substances that meet the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) are considered of high concern.[6]
Comparative Analysis: this compound (L3) vs. Cyclic Siloxanes (D4 & D5)
While both linear and cyclic siloxanes are foundational in many applications, their environmental profiles differ significantly.
Persistence:
-
This compound (L3): L3 demonstrates a lower potential for persistence in some environmental compartments compared to its cyclic counterparts. In water and soil, hydrolysis is a key degradation pathway.[7] The half-life of L3 in water can range from approximately 0.12 to 60.9 days, and in soil from 1.5 to 120 days.[8] However, in sediment, where microbial degradation is the primary pathway, the calculated half-life is significantly longer, at 365 days, indicating potential for persistence in this medium.[8]
-
Cyclic Siloxanes (D4 & D5): D4 and D5 are generally considered more persistent in the environment.[9][10] They are resistant to oxidation, reduction, and photodegradation.[9] While D4 can degrade relatively quickly in surface water through hydrolysis, its high octanol-water partition coefficient (Kow) means it is likely to adsorb to sediment, where its persistence is a greater concern.[11] In the atmosphere, cyclic siloxanes have half-lives of up to 11 days.[12] Due to their persistence, D4, D5, and D6 have been proposed for inclusion in the Stockholm Convention on Persistent Organic Pollutants (POPs).[13]
Bioaccumulation:
-
This compound (L3): L3 has a low potential for bioaccumulation. An empirical biomagnification factor (BMF) of less than 1 suggests it is unlikely to transfer up the food chain.[8]
-
Cyclic Siloxanes (D4 & D5): Cyclic siloxanes, particularly D4 and D5, have a higher potential for bioaccumulation.[14] Studies have shown that some aquatic organisms exhibit a high degree of bioconcentration and bioaccumulation of these compounds.[15] However, there is no evidence of trophic biomagnification in aquatic food webs.[15]
Toxicity:
-
This compound (L3): L3 has demonstrated a low hazard potential in aquatic species, with no adverse effects observed at concentrations up to its water solubility limit.[8]
-
Cyclic Siloxanes (D4 & D5): D4 has been shown to be toxic to aquatic life and may impair fertility.[10][13] The European Union has classified D4 as a substance of very high concern (SVHC) due to its PBT properties.[5][13] While D5 is also considered a vPvB substance, its acute toxicity to aquatic organisms is generally lower than that of D4.[6] The toxicity of D4 to aquatic species can be difficult to assess due to its high volatility and low water solubility.[15]
Regulatory Landscape
The differing environmental profiles of these siloxanes are reflected in their regulatory status.
-
This compound (L3): Recently, there have been moves to classify L3 as a substance of very high concern. Norway has proposed its classification as a vPvB substance under REACH.[7] The European Chemicals Agency (ECHA) has also added this compound to the Candidate List of SVHCs due to its vPvB properties.[16][17]
-
Cyclic Siloxanes (D4, D5, & D6): These substances have been under intense regulatory scrutiny for some time.[15] The EU has restricted the use of D4 and D5 in rinse-off cosmetic products since 2020 and has adopted a broader ban on D4, D5, and D6 in leave-on cosmetics and other consumer products, effective from June 2026.[13]
Experimental Protocols for Environmental Impact Assessment
The assessment of PBT properties relies on standardized experimental methodologies, primarily those outlined in the OECD Guidelines for the Testing of Chemicals.[18][19]
Persistence Testing
-
Ready Biodegradability (OECD 301): This series of tests assesses the potential for a substance to be rapidly and completely biodegraded by microorganisms.
-
Simulation Testing for Aerobic Degradation in Soil (OECD 307) and Aquatic Sediments (OECD 308): These tests provide data on the rate of degradation in specific environmental compartments.[20]
Bioaccumulation Testing
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline details methods for determining the bioconcentration factor (BCF) and biomagnification factor (BMF) in fish.
Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short period.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to aquatic invertebrates.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of primary producers.
Data Summary
| Property | This compound (L3) | Octamethylcyclotetrasiloxane (D4) | Decamethylcyclopentasiloxane (D5) |
| Persistence | Lower potential in water and soil, but may persist in sediment.[8] | Persistent, especially in sediment.[9][10][11] | Persistent, considered a vPvB substance.[6] |
| Bioaccumulation | Low potential (BMF < 1).[8] | High potential for bioconcentration.[15] | High potential for bioaccumulation.[14] |
| Aquatic Toxicity | Low hazard potential.[8] | Toxic to aquatic life, may impair fertility.[10][13] | Lower acute toxicity than D4.[6] |
| Regulatory Status | Proposed as a vPvB substance under REACH.[7] | Classified as a PBT and vPvB substance; restricted in the EU.[6][13] | Classified as a vPvB substance; restricted in the EU.[6][13] |
Visualizing Degradation Pathways
The primary degradation pathway for both linear and cyclic siloxanes in the environment is hydrolysis, which breaks the siloxane bonds (Si-O-Si).
Caption: Simplified hydrolysis pathways for L3 and D4.
Conclusion
While all siloxanes have the potential for environmental impact, the evidence suggests that this compound (L3) generally exhibits a lower risk profile in terms of bioaccumulation and aquatic toxicity compared to the cyclic siloxanes D4 and D5. However, its potential for persistence, particularly in sediment, and its recent proposed classification as a vPvB substance, underscore the need for continued research and responsible management of all silicone compounds. For researchers and drug development professionals, selecting silicones with a more favorable environmental profile, where possible, is a critical step towards sustainable science.
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A Senior Application Scientist's Guide to Benchmarking Octamethyltrisiloxane Performance Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Octamethyltrisiloxane in Advanced Applications
This compound (MDM), a linear silicone fluid with the CAS number 107-51-7, has emerged as a critical component in a multitude of advanced industrial and scientific applications.[1][2][3] Its unique physicochemical properties, including low viscosity, high thermal stability, and excellent spreadability, make it a compelling candidate for use as a solvent, lubricant, and excipient in the pharmaceutical and cosmetic industries.[4] For researchers and drug development professionals, understanding how this compound performs against established industry alternatives is paramount for formulation optimization, ensuring product stability, and meeting regulatory requirements.
This guide provides an in-depth technical comparison of this compound against two common industry standards: Cyclomethicone D5 (decamethylcyclopentasiloxane) and pharmaceutical-grade mineral oil. We will delve into key performance indicators, provide detailed experimental protocols for benchmarking, and present comparative data to empower you to make informed decisions in your research and development endeavors.
Key Performance Indicators for Benchmarking
The selection of an appropriate fluid in drug development and research hinges on a variety of performance characteristics. This guide will focus on the following critical parameters:
-
Physicochemical Properties: Viscosity, density, surface tension, and thermal conductivity are fundamental properties that dictate a fluid's behavior in a formulation.
-
Biocompatibility: For any material in contact with biological systems, assessing its potential for cytotoxicity, irritation, and sensitization is a non-negotiable aspect of safety and regulatory compliance.
-
Drug Formulation and Stability: The ability of a fluid to act as a stable carrier for active pharmaceutical ingredients (APIs) is crucial for the efficacy and shelf-life of a drug product.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, cyclomethicone D5, and pharmaceutical-grade mineral oil. This data has been compiled from various technical sources and provides a basis for understanding the fundamental differences between these fluids.
| Property | This compound (MDM) | Cyclomethicone D5 | Pharmaceutical-Grade Mineral Oil |
| CAS Number | 107-51-7 | 541-02-6 | 8042-47-5 |
| Molecular Formula | C8H24O2Si3 | C10H30O5Si5 | Mixture of alkanes |
| Kinematic Viscosity (at 25°C, cSt) | ~1.0 | ~4.0 | Varies (typically 15-30 for light grades) |
| Density (at 25°C, g/cm³) | ~0.82 | ~0.95 | ~0.82-0.88 |
| Surface Tension (at 25°C, mN/m) | ~17.4 | ~18.0 | ~30-35 |
| Thermal Conductivity (W/m·K) | ~0.11 | ~0.12 | ~0.12-0.15 |
| Boiling Point (°C) | ~153 | ~210 | >200 |
| Volatility | High | High | Low |
Analysis of Physicochemical Properties:
This compound exhibits the lowest viscosity of the three, making it an excellent spreading agent and providing a light, non-greasy feel in topical formulations. Its density is comparable to that of light mineral oil. Both this compound and cyclomethicone D5 have significantly lower surface tension than mineral oil, which contributes to their superior wetting and spreading characteristics. The thermal conductivity of all three fluids is in a similar range. A key differentiator is volatility; both silicone fluids are volatile, while mineral oil is not, which can be a critical factor in formulation design where film formation or evaporation rates are important.
Experimental Protocols for Performance Benchmarking
To ensure objective and reproducible comparisons, standardized testing methodologies are essential. The following section details the experimental protocols for evaluating the key performance indicators discussed.
Physicochemical Property Analysis
The following experimental workflow outlines the standardized testing of key physicochemical properties.
A. Kinematic Viscosity Measurement (ASTM D445)
-
Objective: To determine the kinematic viscosity of the fluids, which is a measure of their resistance to flow under gravity.[5][6][7][8][9]
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.
-
Procedure:
-
Equilibrate the constant temperature bath to the desired temperature (e.g., 25°C ± 0.02°C).
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the fluid.
-
Charge the viscometer with the test fluid, ensuring no air bubbles are present.
-
Place the charged viscometer in the temperature bath and allow it to thermally equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the meniscus of the liquid to flow between the upper and lower timing marks.
-
Repeat the measurement at least twice. The flow times should be within a specified tolerance.
-
Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time in seconds.
-
B. Density, Surface Tension, and Thermal Conductivity
These properties should be measured using standard laboratory equipment such as a pycnometer or density meter for density, a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) for surface tension, and a transient hot-wire or transient plane source instrument for thermal conductivity. All measurements should be conducted at a controlled temperature (e.g., 25°C).
Biocompatibility Assessment (ISO 10993)
Biocompatibility is a critical consideration for any material intended for use in drug delivery or in applications involving contact with the body.[10][11] The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices and materials.[10]
A. In Vitro Cytotoxicity (ISO 10993-5)
-
Objective: To assess the potential of the fluids to cause cell damage.[12][13][14][15][16][17][18]
-
Cell Line: L929 mouse fibroblast cells are commonly used.[14][15]
-
Procedure (Elution Test):
-
Prepare extracts of the test fluids by incubating them in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for 24-72 hours. The extraction ratio should be standardized (e.g., 0.2 g of fluid per mL of medium).
-
Seed L929 cells in 96-well plates and allow them to grow to near confluence.
-
Replace the culture medium with the prepared extracts of the test fluids. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
Incubate the cells with the extracts for 48 hours.
-
Assess cell viability using a quantitative method such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[14]
-
Alternatively, a qualitative assessment can be made by observing the cell morphology under a microscope and grading the cytotoxic effect on a scale of 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is typically considered acceptable.[12][15]
-
B. Irritation and Skin Sensitization (ISO 10993-10)
-
Objective: To evaluate the potential of the fluids to cause skin irritation and allergic contact sensitization.[19][20][21][22][23]
-
In Vivo Models: Typically performed on albino rabbits for irritation and guinea pigs for sensitization.
-
Procedure (Irritation - Primary Skin Irritation Test):
-
Apply a 0.5 mL aliquot of the test fluid to a small area of shaved, intact skin on the back of each rabbit.
-
Cover the application site with a gauze patch and an occlusive dressing.
-
After a 4-hour exposure period, remove the dressing and any residual test fluid.
-
Observe and score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The Primary Irritation Index (PII) is calculated based on the scores. A PII of less than 0.5 is generally considered negligible.
-
-
Procedure (Sensitization - Guinea Pig Maximization Test - GPMT):
-
Induction Phase: Sensitize the guinea pigs to the test fluid through intradermal injections and topical applications, often with an adjuvant to enhance the immune response.
-
Challenge Phase: After a rest period, apply a non-irritating concentration of the test fluid topically to a naive skin site.
-
Evaluation: Observe the challenge sites for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. A sensitization rate of 30% or more is generally considered indicative of a sensitizing potential.
-
Drug Formulation and Stability Considerations
The choice of a carrier fluid can significantly impact the stability and bioavailability of an active pharmaceutical ingredient (API). While specific drug-excipient compatibility studies are beyond the scope of this general guide, some key considerations are highlighted below.
-
Solubility and Dispersibility: this compound, with its siloxane backbone, can be an effective solvent or dispersing agent for a variety of compounds.[2] Its low viscosity and surface tension can aid in the uniform distribution of APIs in a formulation.
-
Inertness: Silicones are generally considered to be chemically inert, which is a desirable characteristic for an excipient to prevent degradation of the API.[13]
-
Moisture Protection: The hydrophobic nature of silicone fluids can help protect moisture-sensitive APIs from degradation.
-
Leachables and Extractables: It is crucial to evaluate the potential for any impurities or low molecular weight species to leach from the fluid into the drug product, which could impact its safety and efficacy.[24]
Conclusion: A Data-Driven Approach to Fluid Selection
The selection of a fluid for research, development, and pharmaceutical applications requires a thorough evaluation of its performance characteristics. This compound presents a compelling profile with its low viscosity, high spreadability, and good thermal stability. When benchmarked against industry standards like cyclomethicone D5 and pharmaceutical-grade mineral oil, it offers distinct advantages in applications where low surface tension and a non-greasy feel are desired.
However, a comprehensive assessment must also include rigorous biocompatibility testing and an evaluation of its interaction with the specific active pharmaceutical ingredients in a formulation. By following the standardized protocols outlined in this guide, researchers and drug development professionals can generate the necessary data to make an informed and scientifically sound decision on the suitability of this compound for their specific needs. This data-driven approach is fundamental to ensuring the safety, efficacy, and quality of the final product.
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A Guide to Inter-Laboratory Comparison of Octamethyltrisiloxane (L3) Analysis
Abstract
Octamethyltrisiloxane (L3), a linear volatile methylsiloxane (VMS), is an ingredient in various consumer and industrial products, leading to its presence in environmental matrices such as biogas, wastewater, and biological tissues.[1][2] Accurate and reproducible quantification of L3 across different analytical laboratories is paramount for reliable environmental monitoring, risk assessment, and regulatory compliance. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the analysis of L3. It details established analytical methodologies, proposes a robust study design, and outlines the statistical evaluation of performance, thereby fostering confidence and comparability in the data generated by diverse research and testing facilities.
Introduction: The Need for Harmonized L3 Analysis
Volatile methylsiloxanes (VMS), including linear siloxanes like L3 and cyclic variants (cVMS), are of increasing environmental interest.[3] While much of the focus has been on cVMS such as D4, D5, and D6, the accurate measurement of linear siloxanes is equally critical for a complete environmental assessment.[3][4] Inter-laboratory comparison studies, also known as round-robin or proficiency tests, are essential tools for evaluating and improving the reliability of analytical measurements.[5][6] They provide an objective assessment of a laboratory's performance and can highlight systematic biases or methodological weaknesses that may not be apparent from in-house quality control measures alone.[7][8]
A successful inter-laboratory test is predicated on a well-structured plan, encompassing the careful selection of participating laboratories, appropriate test materials, and rigorous statistical analysis of the results.[5] This guide will walk through the critical components of such a study for this compound.
Analytical Methodologies for L3 Quantification
The primary analytical technique for the quantification of L3 and other VMS is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][9] This method offers high sensitivity and selectivity, which are crucial for analyzing complex environmental samples where L3 may be present at trace levels.[10][11]
Recommended Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for VMS analysis due to its ability to separate volatile compounds and provide definitive identification based on mass spectra.[10][12]
-
Principle: The sample extract is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin column. Different compounds travel through the column at different rates depending on their chemical properties, thus separating them. As each compound exits the column, it enters the mass spectrometer, where it is fragmented into ions. The mass spectrometer then sorts these ions by their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical "fingerprint."
-
Causality in Method Choice: The choice of GC-MS is driven by its proven robustness in separating and identifying a wide range of volatile organic compounds, including siloxanes, from complex matrices.[11] The use of a mass selective detector provides a higher degree of confidence in analyte identification compared to less specific detectors like the Flame Ionization Detector (FID), although FID can also be used.[13][14]
Alternative and Confirmatory Techniques
While GC-MS is the primary recommended method, other techniques can be employed for confirmation or in specific applications:
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): This advanced technique offers significantly higher resolution than conventional GC-MS, which can be beneficial for extremely complex samples containing numerous co-eluting compounds.[11][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile siloxanes or when derivatization is not desirable.[10][16] However, for a volatile compound like L3, GC-based methods are generally preferred.
Designing the Inter-Laboratory Comparison Study
A well-designed round-robin study is crucial for obtaining meaningful and statistically valid results.[17][18] The following sections outline a proposed structure for an L3 inter-laboratory comparison.
Study Coordinator and Participating Laboratories
A central coordinating body should oversee the study to ensure consistency and impartiality. Participating laboratories should be chosen to represent a cross-section of institutions involved in environmental analysis, including academic, commercial, and governmental labs.[5]
Test Materials
The selection and preparation of appropriate test materials are critical for a successful study.
-
Certified Reference Material (CRM): A certified reference material for this compound should be used as the primary calibration standard.[19][20] This ensures traceability and consistency across all participating laboratories. CRMs for L3 are commercially available from suppliers like LGC Standards and CPAchem.[19][20][21][22]
-
Test Samples: The study should include a variety of matrices relevant to L3 analysis. For instance:
-
Spiked Solutions: A solution of L3 in a suitable solvent (e.g., hexane or methanol) at two different concentration levels (one low, one high).
-
Matrix-Spiked Samples: A real-world matrix (e.g., landfill biogas condensate or wastewater effluent) spiked with a known concentration of L3. This tests the laboratory's ability to handle matrix effects.
-
Blank Samples: A sample of the matrix without any added L3 to assess for background contamination.
-
Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory study:
Caption: Proposed Workflow for L3 Inter-Laboratory Comparison
Detailed Experimental Protocols
To ensure a degree of harmonization, a standardized protocol should be provided to all participating laboratories. While labs may use their own internal standard operating procedures, key aspects of the methodology should be consistent.
Sample Preparation
The goal of sample preparation is to extract L3 from the sample matrix and remove interfering compounds.[23][24]
-
Liquid-Liquid Extraction (for aqueous samples):
-
To a 100 mL aliquot of the aqueous sample, add a suitable internal standard (e.g., deuterated L3 or another siloxane not expected in the sample).
-
Add 20 mL of hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the hexane (upper) layer.
-
Repeat the extraction with a fresh 20 mL portion of hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Sorbent Tube Sampling (for gaseous samples like biogas):
-
Draw a known volume of gas through a sorbent tube (e.g., Tenax® or charcoal) at a controlled flow rate.
-
The trapped analytes are then thermally desorbed directly into the GC-MS or solvent extracted.
-
GC-MS Analysis Protocol
The following table provides a recommended starting point for GC-MS conditions.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer | Standard for volatile organic analysis.[2][9] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for separating a wide range of volatile compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization of L3. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides good separation of L3 from other potential contaminants. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert carrier gas for optimal chromatographic performance. |
| MS Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte.[25] |
| Ions to Monitor | m/z 221 (quantification), 147, 207 (confirmation) | These are characteristic fragment ions for L3. |
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data is a critical step in assessing inter-laboratory performance.[26][27]
Statistical Metrics
-
Z-scores: The Z-score is a widely used metric in proficiency testing to evaluate a laboratory's performance.[8][26] It is calculated as:
-
Z = (x - X) / σ
-
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (often the robust mean of all results).
-
σ is the standard deviation for proficiency assessment.
-
-
-
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
-
-
Repeatability (sr) and Reproducibility (sR): These metrics, as defined in ISO 5725, quantify the precision of the analytical method within and between laboratories, respectively.[5]
Hypothetical Data Presentation
The following tables illustrate how the results of the inter-laboratory comparison could be presented.
Table 1: Hypothetical Results for L3 in Spiked Water Sample (µg/L)
| Laboratory ID | Result 1 | Result 2 | Mean | Z-score |
| Lab 1 | 4.85 | 4.95 | 4.90 | -0.25 |
| Lab 2 | 5.10 | 5.20 | 5.15 | 0.38 |
| Lab 3 | 4.60 | 4.70 | 4.65 | -0.88 |
| Lab 4 | 5.30 | 5.40 | 5.35 | 0.88 |
| Lab 5 | 4.95 | 5.05 | 5.00 | 0.00 |
| Lab 6 | 6.20 | 6.30 | 6.25 | 3.13 |
| Assigned Value (Robust Mean) | 5.00 | |||
| Standard Deviation for Proficiency | 0.40 |
Table 2: Hypothetical Performance Statistics
| Parameter | Value |
| Number of Participants | 6 |
| Repeatability Standard Deviation (sr) | 0.07 µg/L |
| Reproducibility Standard Deviation (sR) | 0.41 µg/L |
| Repeatability Limit (r) | 0.20 µg/L |
| Reproducibility Limit (R) | 1.15 µg/L |
Conclusion and Recommendations
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound (L3) analysis. By adhering to a well-defined study design, employing robust analytical methods like GC-MS, and utilizing standardized statistical evaluation, the analytical community can enhance the comparability and reliability of L3 measurements in various matrices. It is recommended that such proficiency tests be conducted periodically to ensure ongoing quality assurance and to accommodate the evolution of analytical technologies and regulatory requirements.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Octamethyltrisiloxane for Laboratory Professionals
In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of octamethyltrisiloxane (MDM), a common organosiloxane compound. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Compound: Hazard Profile of this compound
This compound (CAS No. 107-51-7) is a flammable liquid and vapor, a characteristic that dictates many of the handling and disposal precautions.[1] While it is not classified for acute toxicity, it may cause skin and eye irritation upon contact.[1] Ingestion may be harmful.[1] Furthermore, there are concerns about its potential environmental impact, with some data suggesting it may be hazardous to the environment and aquatic life.[1][2][3] Therefore, its release into the environment must be avoided.[1]
Table 1: Key Hazard Information for this compound
| Hazard Classification | Description | Primary Precaution |
| Physical Hazard | Flammable Liquid (Category 3)[1] | Keep away from heat, sparks, open flames, and hot surfaces.[1][4] Use explosion-proof equipment and non-sparking tools.[1][4] |
| Health Hazard | May cause skin and eye irritation.[1] May be harmful if swallowed.[1] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[1][4] |
| Environmental Hazard | May be hazardous to the environment.[1] Avoid release to the environment.[1] | Do not dispose of down the drain.[4] All waste must be handled as hazardous.[5] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, the following safety measures must be in place to mitigate risks associated with the handling of this compound.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct use of PPE. For handling this compound, the following are mandatory:
-
Gloves: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[1]
-
Eye/Face Protection: Safety glasses with side shields are required.[1] For larger quantities or when splashing is a risk, a face shield should be used in conjunction with safety glasses.
-
Protective Clothing: A standard laboratory coat is sufficient for most applications. For larger-scale operations, flame-retardant and antistatic protective clothing should be considered.
Engineering Controls
Proper ventilation is crucial when working with flammable liquids to prevent the accumulation of vapors, which could form an explosive mixture with air.[1]
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when heating or agitating the substance.
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that all containers and transfer equipment are properly grounded and bonded.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a systematic and compliant manner. The following steps provide a clear pathway for its safe disposal.
Waste Segregation and Collection
-
Isolate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6] Incompatible materials, such as peroxides and other oxidizing agents, must be kept separate.[1]
-
Designated Waste Container: Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly sealed, and clearly labeled waste container.[4] The container must be suitable for flammable liquids.[5]
Labeling and Storage of Waste
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable liquid).[4]
-
Secure Storage: Store the sealed waste container in a cool, well-ventilated area designated for flammable liquid storage, away from heat and ignition sources.[1] The storage area should be secure and accessible only to authorized personnel.
Final Disposal
-
Licensed Waste Disposal: The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal contractor.[1] This ensures that the compound is destroyed in a controlled and environmentally sound manner.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[5][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup of hazardous waste. Under the U.S. Environmental Protection Agency (EPA) regulations, this compound may be classified with the hazardous waste number D001 due to its ignitability.[5]
Managing Spills and Accidental Releases
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
-
Immediate Actions:
-
Containment and Cleanup:
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Use non-sparking tools for the cleanup process to avoid igniting flammable vapors.[1][4]
-
Collect the contaminated absorbent material and place it in a suitable, sealed container for disposal as hazardous waste.[4]
-
-
Decontamination:
-
Clean the spill area thoroughly. Final cleaning may require the use of solvents or detergents.[7]
-
Dispose of all cleaning materials as hazardous waste.
-
Procedural Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the safe and compliant management of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, implementing robust safety protocols, and adhering to the step-by-step disposal procedures outlined in this guide, researchers can ensure a safe working environment and maintain regulatory compliance. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- Gelest, Inc. (2015, January 8). This compound Safety Data Sheet.
- Qingdao Hengda New Material Technology Co., Ltd. (2023, August 22). This compound Safety Data Sheet.
- Biyuan Environmental Solutions. (n.d.). How to dispose of waste containing heptamethyltrisiloxane?
- Government of Canada. (n.d.). Screening Assessment for the Challenge Trisiloxane, octamethyl- (MDM).
- Airgas. (2017, July 7). SAFETY DATA SHEET - Nonflammable Gas Mixture.
Sources
- 1. gelest.com [gelest.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. How to dispose of waste containing heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 7. hengdasilane.com [hengdasilane.com]
Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octamethyltrisiloxane
In the landscape of pharmaceutical research and development, our command over the chemical entities we work with defines not only the success of our experiments but also the safety of our most valuable asset: our scientific team. Octamethyltrisiloxane, a versatile organosiloxane, is a common reagent in many of our workflows. Its unique properties, however, demand a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step, grounded in field-proven experience and authoritative safety data.
Understanding the Hazard Profile of this compound
Before we can select the appropriate personal protective equipment (PPE), we must first understand the nature of the substance we are handling. This compound is a flammable liquid and vapor, a characteristic that immediately dictates a significant portion of our handling protocols.[1][2][3] Vapors can form explosive mixtures with air, and the liquid generates a strong static charge when poured, increasing the risk of ignition.[2] Therefore, all handling procedures must be conducted in a manner that mitigates fire and explosion hazards.
While not classified as acutely toxic, direct contact with this compound can lead to mild skin and eye irritation.[1][2] Prolonged or repeated exposure should be avoided, as good laboratory practice dictates minimizing all chemical contact.[1] The inhalation hazard, while low at ambient temperatures, increases as the temperature rises, making ventilation a key engineering control.[1]
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision that considers the scale of the operation, the potential for splashing, and the adequacy of existing engineering controls like fume hoods.
Eye and Face Protection: The First Line of Defense
Direct contact of this compound with the eyes can cause transient discomfort, characterized by tearing and redness.[1] To prevent this, appropriate eye protection is mandatory.
-
For small-scale laboratory operations (e.g., handling a few milliliters in a well-ventilated fume hood): Safety glasses with side shields are the minimum requirement.[1]
-
For larger-scale operations or when there is a significant risk of splashing: Chemical goggles should be worn.[1][2] Contact lenses should not be worn when handling this chemical.[2][4]
Hand Protection: Material Compatibility is Key
The choice of gloves is critical to prevent skin contact. The suitability of a glove material depends on its resistance to the chemical and the duration of contact.
-
Recommended Glove Materials: Neoprene or nitrile rubber gloves are recommended for handling this compound.[2][4]
-
Duration of Contact:
-
Glove Hygiene: Always inspect gloves for signs of degradation before use. Contaminated gloves should be replaced immediately.[1] After use, hands should be thoroughly washed and dried.[1][2]
Body Protection: Shielding from Splashes and Spills
To protect street clothes and underlying skin from contamination, appropriate body protection is necessary.
-
Standard Laboratory Use: A standard laboratory coat or overalls should be worn.[1]
-
Large-Scale or Continuous Use: For operations involving larger quantities, consider tight-weave, non-static clothing and a PVC apron.[1] It is important to note that some plastic PPE can generate static electricity and may not be suitable.[1]
Respiratory Protection: When Engineering Controls are Not Enough
In most laboratory settings, handling this compound within a certified chemical fume hood will provide adequate ventilation. However, in situations where ventilation is insufficient or during a large spill, respiratory protection is essential.
-
Recommended Respirator: A NIOSH-certified respirator with an organic vapor (black) cartridge is recommended.[2][4] A type A filter of sufficient capacity is also an appropriate choice.[1]
The following table summarizes the recommended PPE for different handling scenarios:
| Handling Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Lab Use (e.g., <100 mL in a fume hood) | Safety glasses with side shields[1] | Neoprene or nitrile rubber gloves[2][4] | Laboratory coat[1] | Not generally required with proper ventilation |
| Large-Scale Lab Use or High Splash Potential | Chemical goggles[1][2] | Neoprene or nitrile rubber gloves (consider breakthrough time)[1][2] | Overalls and PVC apron[1] | Required if ventilation is inadequate; NIOSH-certified organic vapor respirator[2][4] |
| Spill Cleanup | Chemical goggles[1][2] | Neoprene or nitrile rubber gloves[2][4] | Overalls and PVC apron[1] | NIOSH-certified organic vapor respirator[2][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety.
Donning PPE: A Deliberate Sequence
-
Body Protection: Don your laboratory coat or overalls, ensuring it is fully buttoned or zipped.
-
Respiratory Protection (if required): Perform a fit check on your respirator to ensure a proper seal.
-
Eye Protection: Put on your safety glasses or goggles.
-
Hand Protection: Don your neoprene or nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove gloves first, turning them inside out as you do to avoid contacting the outer surface.
-
Body Protection: Remove your lab coat or overalls, rolling it away from your body.
-
Eye Protection: Remove your safety glasses or goggles.
-
Respiratory Protection (if worn): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Responsible Management of Waste
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[1]
-
Collection: All waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), should be collected in a designated, properly labeled hazardous waste container. The container should be suitable for flammable liquids.[1]
-
Disposal Method: Incineration is a potential disposal method.[2] However, all waste must be handled in accordance with local, state, and federal regulations.[1] It is recommended to consult with your institution's environmental health and safety department or a licensed waste disposal service.
-
Spill Cleanup: In the event of a spill, remove all ignition sources and clear the area.[1] Use an inert absorbent material to contain the spill and collect it in a suitable container for disposal.[2] Use only non-sparking tools during cleanup.[2][4]
By integrating this comprehensive understanding of the hazards, meticulous selection of PPE, and adherence to strict operational and disposal protocols, we can ensure the safe and effective use of this compound in our critical research endeavors.
References
- Gelest, Inc. (2015, January 8). This compound Safety Data Sheet.
- Gelest, Inc. (2014, December 18). OCTAMETHYLCYCLOTETRASILOXANE Safety Data Sheet.
- CPAchem. (2023, January 25). Safety data sheet: this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
